2-(Pyridin-2-yl)cyclopropanecarboxylic acid
Description
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Properties
IUPAC Name |
2-pyridin-2-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-5-6(7)8-3-1-2-4-10-8/h1-4,6-7H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZMEVZZAIRAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731811-62-4 | |
| Record name | rac-(1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-(Pyridin-2-yl)cyclopropanecarboxylic acid CAS 90563-75-0 properties
An In-depth Technical Guide to 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid (CAS 90563-75-0)
Introduction
This compound, identified by CAS Number 90563-75-0, is a heterocyclic organic compound that incorporates three key functional moieties: a pyridine ring, a cyclopropane ring, and a carboxylic acid. This unique combination of a conformationally constrained aliphatic ring system and an aromatic, basic nitrogen heterocycle makes it a valuable building block in medicinal chemistry and materials science. The pyridine ring is a common feature in numerous pharmaceuticals, acting as a hydrogen bond acceptor and participating in π-stacking interactions[1][2]. The cyclopropane ring serves as a rigid scaffold, often introduced into drug candidates to improve metabolic stability, enhance potency, and fine-tune solubility and lipophilicity[3]. This guide provides a comprehensive overview of the known properties, potential synthesis, reactivity, and safety considerations for this compound, tailored for researchers and drug development professionals.
Physicochemical and Structural Properties
The compound exists as a white solid or powder at room temperature[4]. Its core structure consists of a cyclopropane ring substituted at the 2-position with a pyridin-2-yl group and at the 1-position with a carboxylic acid.
Molecular Structure
Caption: Chemical structure of this compound.
Data Summary
All quantitative data for the compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 90563-75-0 | [4][5][6][7] |
| Molecular Formula | C₉H₉NO₂ | [4][5][7] |
| Molecular Weight | 163.17 g/mol | [5][7] |
| Appearance | White powder / solid | [4][5] |
| Purity | ≥97% | [4][7][8] |
| InChI Key | ZFZMEVZZAIRAHE-UHFFFAOYSA-N | [5] |
| SMILES | OC(C1CC1C2=CC=CC=N2)=O | [5] |
| Storage | Store at room temperature | [4] |
Synthesis and Manufacturing
Conceptual Synthetic Workflow
A likely approach would involve the reaction of a Michael acceptor, such as an acrylate ester bearing a pyridin-2-yl group, with a sulfur ylide or through a Simmons-Smith-type reaction. An alternative, classical approach involves the reaction of diethyl malonate with a suitable 1,2-dihaloethane derivative of pyridine, followed by hydrolysis and decarboxylation[9].
Caption: Potential reactivity and derivatization pathways.
Applications and Research Interest
The primary application for this compound is in research and development, particularly for the synthesis of novel compounds in the pharmaceutical and agrochemical industries.[4][10] Pyridine carboxylic acid isomers and their derivatives are scaffolds that have led to a multitude of drugs for treating a wide range of diseases.[1] The incorporation of a cyclopropane ring can confer advantageous properties, making this compound a desirable starting material for generating libraries of new chemical entities for high-throughput screening. Its structural motifs are relevant to the discovery of new enzyme inhibitors and other bioactive molecules.[1][2]
Spectral Data Analysis (Expected)
While specific spectra for this compound are not publicly available in the search results, its structure allows for the prediction of key features in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial suppliers may provide compound-specific spectral data upon request.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a very broad O–H stretching absorption for the carboxylic acid from approximately 2500–3300 cm⁻¹. A strong C=O stretching band should appear around 1710 cm⁻¹ if the acid exists as a hydrogen-bonded dimer. Characteristic absorptions for the pyridine ring (C=C and C=N stretching) would be observed in the 1400–1600 cm⁻¹ region.[12]
-
¹H NMR Spectroscopy: The most downfield signal would be the acidic proton of the carboxyl group, typically appearing as a broad singlet above 12 ppm. The four protons on the pyridine ring would resonate in the aromatic region (approx. 7.0–8.5 ppm). The four protons of the cyclopropane ring would appear in the upfield region, with their exact chemical shifts and coupling patterns being complex due to the diastereotopic nature and influence of the adjacent substituents.
-
¹³C NMR Spectroscopy: The carboxyl carbon would give a signal in the 165–185 δ range.[12] The carbons of the pyridine ring would appear between approximately 120–150 δ. The three carbons of the cyclopropane ring would be found significantly upfield.
Safety and Handling
Comprehensive toxicological properties of this specific product have not been fully investigated.[10] However, available safety data sheets (SDS) provide crucial handling information.
-
Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[5] It may cause an allergic skin reaction and serious eye irritation.[10] It is also considered an irritant to mucous membranes and the upper respiratory tract.[10]
-
GHS Pictograms: GHS06 (skull and crossbones) for acute toxicity.[5]
-
Handling Precautions: Use only in a chemical fume hood.[10][13] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[10][14] Avoid breathing dust and prevent contact with skin and eyes.[10][14] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][10]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10][13][15]
-
Decomposition: Under fire conditions, it may emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[10]
Conclusion
This compound is a specialized chemical intermediate with significant potential for applications in drug discovery and organic synthesis. Its value lies in the strategic combination of a biologically relevant pyridine heterocycle and a conformationally rigid cyclopropane ring. While detailed synthetic and reactivity studies are not widely published, its behavior can be reliably predicted from the known chemistry of its constituent functional groups. Proper safety protocols must be strictly followed during its handling and use in any research or development setting.
References
- 2-Pyridin-2-yl-cyclopropanecarboxylic acid. Sigma-Aldrich.
- This compound CAS NO.90563-75-0. LookChem.
- This compound Safety Data Sheet.
- Cyclopropanecarboxylic acid chloride Safety D
- This compound Product Page. AbacipharmTech.
- BLD Pharmatech Co., Limited Product Listing. ChemBuyersGuide.com.
- 90563-75-0 CAS Manufactory. ChemicalBook.
- Cyclopropanecarboxylic acid Safety D
- 2-(Pyridin-2-yl)benzoic acid Product Page. AbacipharmTech.
- 90563-75-0 | this compound. BLD Pharm.
- 2-Pyridinecarboxylic acid Safety D
- This compound. Appretech Scientific Limited.
- This compound,90563-75-0. Amadis Chemical.
- Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure.
- 1-(Pyridin-2-yl)
- cyclopropanecarboxylic acid. Organic Syntheses Procedure.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry.
- Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum. ChemicalBook.
- 2-Pyridinecarboxylic acid Spectra. SpectraBase.
- Cyclopropane Carboxylic Acid CAS No 1759-53-1 MATERIAL SAFETY D
- 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid. PubChem.
- 1-(Pyridin-2-yl)cyclopropanecarboxylic acid. PubChem.
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
- Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. SciSpace.
- 1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid. Benchchem.
- Mass spectrum of Jasmolin I. NIST WebBook.
- Spectroscopy of Carboxylic Acids and Nitriles.
- WebSpectra - Problems in NMR and IR Spectroscopy. UCLA Chemistry and Biochemistry.
- Cyclopropanecarboxylic acids and deriv
- Pyridinecarboxylic acid. Wikipedia.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropanecarboxylic acids and derivatives | Fisher Scientific [fishersci.com]
- 4. This compound, CasNo.90563-75-0 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 5. 2-Pyridin-2-yl-cyclopropanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. appretech.com [appretech.com]
- 8. This compound,90563-75-0-Amadis Chemical [amadischem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. matrixscientific.com [matrixscientific.com]
- 11. 90563-75-0|this compound|BLD Pharm [bldpharm.com]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
Synthesis of 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid: Strategies, Mechanisms, and Protocols for Pharmaceutical Intermediates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(pyridin-2-yl)cyclopropane scaffold is a privileged structural motif in medicinal chemistry, most notably as a critical building block for the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. The precise stereochemical configuration of this cyclopropane ring is paramount to the drug's efficacy, making its stereoselective synthesis a topic of significant interest and challenge. This technical guide provides an in-depth analysis of the primary synthetic strategies for accessing 2-(pyridin-2-yl)cyclopropanecarboxylic acid and its derivatives. We will explore direct asymmetric cyclopropanation of 2-vinylpyridine using transition metal catalysis, the application of chiral auxiliaries to direct stereochemistry, and emerging biocatalytic approaches. Each section elucidates the underlying mechanisms, explains the rationale behind experimental choices, and provides detailed, field-proven protocols to empower researchers in the synthesis of this vital pharmaceutical intermediate.
Introduction: Strategic Importance in Drug Development
Cyclopropane rings are conformationally constrained structures that are frequently incorporated into drug candidates to enhance potency, improve metabolic stability, and fine-tune physicochemical properties. When functionalized with a pyridyl group, the resulting molecule combines the rigidity of the cyclopropane with the hydrogen bonding and aromatic interaction capabilities of the pyridine ring. This combination is exemplified in the structure of Niraparib, an FDA-approved therapy for ovarian cancer, where the 2-(pyridin-2-yl)cyclopropane moiety is essential for binding to the PARP enzyme.
The primary synthetic challenge lies in controlling the relative and absolute stereochemistry of the two stereocenters on the cyclopropane ring. The development of robust, scalable, and stereoselective methods is therefore a critical objective for process chemists and medicinal scientists. This guide will focus on the most effective and innovative solutions to this challenge.
Retrosynthetic Analysis and Core Synthetic Strategies
A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to the main forward-synthesis strategies.
Caption: Retrosynthetic pathways for this compound.
-
Strategy A: Direct Catalytic Cyclopropanation. This is the most atom-economical approach, involving the reaction of a carbene precursor, typically ethyl diazoacetate (EDA), with 2-vinylpyridine. The core challenge is achieving high diastereo- and enantioselectivity, which is governed by the choice of a chiral catalyst.
-
Strategy B: Chiral Auxiliary-Mediated Synthesis. In this strategy, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of the cyclopropanation reaction. While often involving more steps, this method can provide excellent stereocontrol.[1][2]
Strategy A: Asymmetric Transition Metal-Catalyzed Cyclopropanation
The direct cyclopropanation of olefins with diazo compounds is a powerful C-C bond-forming reaction. The mechanism proceeds via the formation of a highly reactive metal-carbene intermediate, which then transfers the carbene moiety to the olefin. The geometry of the catalyst's chiral ligand dictates the facial selectivity of the carbene transfer, thereby controlling the enantiomeric purity of the product.
Caption: General mechanism for metal-catalyzed cyclopropanation.
Several transition metals, including rhodium, copper, ruthenium, and cobalt, have been shown to be effective. For the synthesis of pyridyl cyclopropanes, cobalt and ruthenium-based catalysts have demonstrated particularly high efficacy.[3][4][5]
Cobalt(II)-Based Metalloradical Catalysis
Recent advances have shown that Co(II) complexes supported by D₂-symmetric chiral amidoporphyrin ligands are highly effective for the asymmetric cyclopropanation of a wide range of alkenes, including heteroaryl-substituted ones.[5] This system operates via a metalloradical mechanism, activating even in situ-generated diazomethanes at room temperature.
Ruthenium(II)-Pheox Catalysis
Chiral ruthenium(II)-bis(oxazolinyl)phenyl (Pheox) complexes are also powerful catalysts for this transformation. They furnish highly functionalized cyclopropanes in high yields and with excellent enantioselectivity (ee).[3][4]
Data Summary: Asymmetric Cyclopropanation
| Catalyst System | Substrate | Diazo Reagent | Yield | dr (trans:cis) | ee (trans) | Reference |
| Co(II)-Porphyrin | Styrene | 2-(Diazomethyl)pyridine | 95% | >20:1 | 98% | [5] |
| Ru(II)-Pheox | 2-Bromo-allylbenzene | Ethyl Diazoacetate | 97% | 53:47 | 99% | [3][4] |
| Rh₂(OAc)₄ / Sulfide | Electron Deficient Alkenes | Ethyl Diazoacetate | High | Variable | (Achiral) | [6] |
Note: Data for the specific reaction with 2-vinylpyridine may vary and requires optimization. The data presented demonstrates the capability of these catalytic systems with analogous substrates.
Detailed Protocol: Asymmetric Cyclopropanation using a Generic Chiral Catalyst
Disclaimer: This protocol is a representative example based on established methodologies for catalytic cyclopropanation.[3][4] It must be adapted and optimized for the specific catalyst and scale used. All operations should be performed in a well-ventilated fume hood under an inert atmosphere.
-
Catalyst Preparation: In a nitrogen-flushed, oven-dried Schlenk flask, add the chiral catalyst (e.g., Ru(II)-Pheox complex, 1-2 mol%).
-
Reaction Setup: Add anhydrous dichloromethane (DCM) to dissolve the catalyst. To this solution, add freshly distilled 2-vinylpyridine (1.0 equiv).
-
Diazo Addition: Prepare a solution of ethyl diazoacetate (EDA, 1.2-1.5 equiv) in anhydrous DCM in a separate flask. Using a syringe pump, add the EDA solution dropwise to the reaction mixture over a period of 4-8 hours.
-
Causality: Slow addition of the diazo compound is crucial. It maintains a low concentration of the highly reactive carbene intermediate, minimizing side reactions such as the dimerization of the carbene (to form diethyl fumarate and maleate).[7]
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR analysis of an aliquot.
-
Workup: Once the 2-vinylpyridine is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product (ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate) by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the cis and trans diastereomers.
Strategy B: Synthesis via Chiral Auxiliaries
An alternative to asymmetric catalysis is the use of a chiral auxiliary. This approach employs a recoverable chiral molecule that directs the stereochemistry of a reaction before being cleaved. A powerful example is the aldol-cyclopropanation-retro-aldol sequence.[1][2]
Caption: Asymmetric synthesis workflow using a temporary stereocenter.
Workflow Explanation:
-
Aldol Addition: An enantiopure N-acyl oxazolidinone (the chiral auxiliary) undergoes a stereoselective aldol reaction with an α,β-unsaturated aldehyde to create a syn-aldol product. This introduces a 'temporary' β-hydroxyl stereocenter.[2]
-
Directed Cyclopropanation: The newly formed hydroxyl group directs the cyclopropanating reagent (e.g., from the Simmons-Smith reaction) to one face of the double bond, resulting in a highly diastereoselective cyclopropanation.
-
Retro-Aldol Cleavage: The temporary stereocenter is removed via a retro-aldol reaction, releasing the enantiopure cyclopropane carboxaldehyde and recovering the chiral auxiliary for reuse. The aldehyde can then be oxidized to the target carboxylic acid.
This methodology provides a powerful, albeit longer, route to enantiomerically pure cyclopropanes and has been successfully applied to the synthesis of natural products.[2]
Final Step: Hydrolysis to the Carboxylic Acid
Most cyclopropanation strategies yield an ester derivative. The final step is a straightforward saponification to obtain the desired carboxylic acid.
Detailed Protocol: Ester Hydrolysis
-
Setup: In a round-bottom flask, dissolve the purified ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Saponification: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equiv) to the solution. Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction mixture to 0 °C and carefully acidify to pH ~5-6 with 1M hydrochloric acid (HCl). The product may precipitate or can be extracted.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.
Conclusion and Future Outlook
The synthesis of this compound is a well-addressed challenge in modern organic synthesis, driven by its importance in pharmaceuticals like Niraparib. Direct asymmetric catalysis, particularly with cobalt and ruthenium systems, offers the most efficient route, delivering high stereoselectivity in a single step. For cases where absolute stereocontrol is difficult to achieve catalytically, multi-step chiral auxiliary methods provide a reliable alternative.
Future research will likely focus on the development of more sustainable and cost-effective catalysts, including biocatalytic routes using engineered enzymes that can operate under mild, aqueous conditions.[8] The continued refinement of these synthetic methodologies will be crucial for ensuring a stable and efficient supply chain for life-saving medicines.
References
-
A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications (RSC Publishing). Available at: [Link]
-
Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Patsnap Eureka. Available at: [Link]
- A kind of synthetic method for preparing Niraparib. Google Patents.
-
Cyclopropanation of 2‐halogenated derivatives 1 with ethyl... ResearchGate. Available at: [Link]
-
A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Advances (RSC Publishing). Available at: [Link]
-
(PDF) Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate. ResearchGate. Available at: [Link]
- A novel synthetic method for preparing an anticancer medicine Niraparib. Google Patents.
- Processes for the preparation of Niraparib and intermediates thereof. Google Patents.
-
Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. Available at: [Link]
-
Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
A novel asymmetric synthesis of substituted cyclopropanes. Journal of the American Chemical Society. Available at: [Link]
-
Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. PMC - NIH. Available at: [Link]
-
Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. PMC - NIH. Available at: [Link]
-
Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. PMC - NIH. Available at: [Link]
Sources
- 1. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Significance of 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its distinct molecular architecture, explore rational synthetic approaches, and discuss its potential as a valuable scaffold in modern drug discovery, grounded in the established significance of its constituent pyridine and cyclopropane moieties.
Introduction: The Strategic Combination of Pyridine and Cyclopropane Moieties
This compound, with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol , represents a fascinating convergence of two privileged structural motifs in medicinal chemistry: the pyridine ring and the cyclopropane ring.[1][2] The pyridine nucleus is a ubiquitous feature in a vast array of natural products and FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to improve water solubility.[2][3][4] The cyclopropane ring, a small, strained carbocycle, offers a rigid scaffold that can lock a molecule into a bioactive conformation, enhance metabolic stability, and improve binding potency by acting as a conformationally restricted linker.[5] The strategic combination of these two fragments in this compound presents a unique scaffold for the design of novel therapeutics with potentially enhanced pharmacological profiles.
Molecular Structure and Stereoisomerism
The molecular structure of this compound is characterized by a cyclopropane ring substituted with a pyridin-2-yl group and a carboxylic acid group at adjacent positions. This arrangement gives rise to stereoisomerism, a critical consideration in drug design as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic properties.
The presence of two chiral centers on the cyclopropane ring means that this compound can exist as four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These can be grouped into two pairs of enantiomers (cis and trans diastereomers). The relative orientation of the pyridine and carboxylic acid groups (either on the same side or on opposite sides of the cyclopropane ring) defines these diastereomers, which will have distinct physical and biological properties. The ability to selectively synthesize and isolate these stereoisomers is crucial for structure-activity relationship (SAR) studies.[6]
Key Structural Features:
| Feature | Description | Reference |
| Molecular Formula | C₉H₉NO₂ | [1][2] |
| Molecular Weight | 163.17 g/mol | [1][2] |
| Core Scaffolds | Pyridine, Cyclopropanecarboxylic Acid | [3][5] |
| Key Functional Groups | Carboxylic Acid, Pyridinyl Nitrogen | [6] |
| Stereochemistry | Two chiral centers, leading to cis/trans diastereomers and enantiomers. | [6] |
Synthetic Pathways: A Strategic Approach
The synthesis of this compound can be strategically approached through the cyclopropanation of a suitable pyridine-containing alkene, followed by functional group manipulation. A highly plausible and efficient method involves the rhodium(II)-catalyzed reaction of 2-vinylpyridine with ethyl diazoacetate, followed by the hydrolysis of the resulting ethyl ester.[7][8]
Figure 1: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol: Rh(II)-Catalyzed Cyclopropanation and Hydrolysis
Part A: Synthesis of Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate
-
Reaction Setup: To a solution of 2-vinylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a rhodium(II) catalyst, for example, rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.5-1 mol%).
-
Addition of Diazoacetate: Slowly add a solution of ethyl diazoacetate (1.1 eq) in DCM to the reaction mixture at room temperature over a period of 2-4 hours using a syringe pump. The slow addition is crucial to control the concentration of the reactive carbene intermediate and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete after the addition of the diazoacetate is finished.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate as a mixture of diastereomers.
Part B: Hydrolysis to this compound
-
Saponification: Dissolve the purified ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate (1.0 eq) in a mixture of ethanol and water. Add an excess of a base, such as sodium hydroxide (NaOH, 2-3 eq), and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the hydrolysis by TLC until the starting ester is no longer detectable.
-
Workup and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent like ether to remove any unreacted starting material.
-
Acidification: Carefully acidify the aqueous layer to a pH of approximately 4-5 with a suitable acid (e.g., 1M HCl). The product, this compound, will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.
Spectroscopic and Analytical Characterization
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the pyridine ring protons (typically in the δ 7.0-8.5 ppm region), the cyclopropane ring protons (in the upfield region, δ 1.0-3.0 ppm), and a broad singlet for the carboxylic acid proton (δ > 10 ppm). The coupling patterns of the cyclopropane protons will be complex and indicative of the cis/trans stereochemistry. |
| ¹³C NMR | Resonances for the pyridine ring carbons (δ 120-150 ppm), the cyclopropane carbons (δ 10-40 ppm), and the carbonyl carbon of the carboxylic acid (δ > 170 ppm). |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), and characteristic C=C and C=N stretching vibrations for the pyridine ring (around 1400-1600 cm⁻¹).[6][9] |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 163. A common fragmentation pattern for carboxylic acids is the loss of a hydroxyl group (M-17) or a carboxyl group (M-45).[10][11] |
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and physicochemical properties of this compound make it a compelling building block for the design of novel therapeutic agents. Its potential applications span several areas of drug discovery.
Sources
- 1. 2-Pyridin-2-yl-cyclopropanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
Physical and chemical properties of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid
An In-Depth Technical Guide to 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid: Properties, Reactivity, and Applications
Introduction
This compound is a heterocyclic compound featuring a unique combination of three structurally significant motifs: a pyridine ring, a cyclopropane ring, and a carboxylic acid. This distinct architecture makes it a molecule of considerable interest to researchers in medicinal chemistry and drug development. The pyridine ring, a common scaffold in pharmaceuticals, can engage in hydrogen bonding and π-π stacking interactions, influencing solubility and target binding.[1] The cyclopropane ring acts as a rigid, three-dimensional bioisostere for phenyl groups or gem-dimethyl groups, often enhancing metabolic stability, potency, and membrane permeability while reducing off-target effects.[2] The carboxylic acid group provides a key site for salt formation, esterification, or amide coupling, enabling the synthesis of diverse derivatives and prodrugs.
This guide provides a comprehensive overview of the known physical and chemical properties of this compound, explores its spectroscopic signature and reactivity, and discusses its potential applications, offering a technical resource for scientists engaged in synthetic chemistry and drug discovery.
Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are critical for its handling, formulation, and application in research. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₂ | [3][4] |
| Molecular Weight | 163.17 g/mol | [3][4] |
| CAS Number | 90563-75-0 | [4] |
| Appearance | Solid | [3] |
| Purity | ≥98% (typical) | [4] |
| pKa | The pKa of the carboxylic acid is expected to be around 4.5-5.0, similar to unsubstituted cyclopropanecarboxylic acid (pKa ≈ 4.65).[5] The pyridine nitrogen provides a basic site, with an expected pKa for its conjugate acid around 5.0-5.5. | |
| Solubility | Soluble in many organic solvents. Solubility in aqueous solutions is pH-dependent, increasing at pH values above the carboxylic acid pKa and below the pyridine conjugate acid pKa. | [6] |
Spectroscopic Profile: Elucidating the Structure
Spectroscopic analysis provides a definitive fingerprint of a molecule's structure. The expected spectral data for this compound are outlined below.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group.
-
O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[7][8]
-
C=O Stretch: A strong, sharp absorption should appear between 1710 and 1760 cm⁻¹. The exact position depends on the degree of hydrogen bonding, with dimeric forms typically absorbing around 1710 cm⁻¹.[7][8]
-
C=N and C=C Stretches: Aromatic ring stretching from the pyridine moiety will be visible in the 1400-1600 cm⁻¹ region.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework.
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically around 12 δ, which would disappear upon shaking the sample with D₂O.[7]
-
Pyridine Protons: Four distinct signals are anticipated in the aromatic region (7.0-8.5 δ), corresponding to the four protons on the pyridine ring. The proton adjacent to the nitrogen atom will be the most downfield.[9]
-
Cyclopropane Protons (-CH-): The protons on the three-membered ring will appear in the upfield region, likely between 1.0 and 3.0 δ, exhibiting complex splitting patterns (multiplets) due to geminal and vicinal coupling.
-
-
¹³C NMR:
-
Carbonyl Carbon (-C=O): The carboxylic acid carbon is expected to resonate in the 165-185 δ range.[7]
-
Pyridine Carbons: Five signals are expected in the aromatic region (120-150 δ).
-
Cyclopropane Carbons (-CH-): The carbons of the cyclopropane ring will appear in the upfield region, typically between 10 and 35 δ.
-
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (163.17). Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) or cleavage of the cyclopropane ring.
Chemical Properties and Reactivity
The reactivity of this compound is governed by its three primary functional components: the carboxylic acid, the pyridine ring, and the cyclopropane ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid is the most reactive site for synthetic modification.
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., H₂SO₄) or using coupling agents will yield the corresponding ester.
-
Amide Formation: Activation of the carboxylic acid with reagents like HOBT/EDCI followed by the addition of an amine produces amides.[10]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactivity of the Pyridine Ring
The pyridine nitrogen is basic and nucleophilic.
-
Salt Formation: It will react with strong acids to form pyridinium salts.
-
N-Oxidation: Treatment with an oxidizing agent like m-CPBA can form the corresponding pyridine N-oxide.
The Role of the Cyclopropane Ring
The cyclopropane ring is generally stable under common reaction conditions. Its primary role is to serve as a rigid scaffold, locking the relative orientation of the pyridine and carboxylic acid groups, which is a crucial aspect of rational drug design.[2]
Caption: Key reaction pathways for this compound.
Synthesis and Experimental Protocols
Below is a representative experimental protocol for a common derivatization reaction, demonstrating the practical application of its chemical properties.
Protocol: Synthesis of Methyl 2-(Pyridin-2-yl)cyclopropanecarboxylate
This protocol describes the acid-catalyzed esterification of the title compound. The causality behind each step is explained to ensure a self-validating and reproducible workflow.
Step 1: Reagent Preparation
-
Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
Rationale: Methanol serves as both the solvent and the reactant. Anhydrous conditions are crucial to prevent the reverse hydrolysis reaction and drive the equilibrium towards the ester product.
-
Step 2: Catalyst Addition
-
Cool the solution to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (0.1 eq) dropwise.
-
Rationale: Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is exothermic, so cooling prevents potential side reactions.
-
Step 3: Reaction
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC is used to confirm the consumption of the starting material.
-
Step 4: Work-up and Neutralization
-
Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Rationale: Neutralization quenches the catalyst and removes any remaining acidic starting material, facilitating extraction.
-
Step 5: Extraction
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers.
-
Rationale: The ester product is more soluble in the organic phase, allowing for its separation from inorganic salts and residual methanol in the aqueous phase.
-
Step 6: Purification
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography.
-
Rationale: Drying removes residual water. Column chromatography separates the desired ester from any unreacted starting material or byproducts, yielding the pure product.
-
Caption: Workflow for the esterification of this compound.
Applications in Research and Drug Development
The structural motifs within this compound are highly valued in modern drug design.
-
Privileged Scaffolds: Both pyridine and cyclopropane rings are considered "privileged scaffolds" because they are frequently found in biologically active compounds.[1][12] Pyridine derivatives are used as antimicrobial, anti-inflammatory, and anticancer agents.[13]
-
Metabolic Stability: The cyclopropyl group can block sites of metabolism that would otherwise be susceptible to oxidation in more flexible alkyl or aromatic analogs, thereby improving a drug candidate's pharmacokinetic profile.[2][13]
-
Conformational Rigidity: The rigid cyclopropane ring reduces the number of accessible conformations, which can lead to higher binding affinity for a biological target by minimizing the entropic penalty of binding.[2]
This molecule serves as a valuable building block for creating libraries of compounds for high-throughput screening. By modifying the carboxylic acid group, researchers can systematically explore structure-activity relationships (SAR) to develop potent and selective therapeutic agents.
Safety and Handling
According to its Safety Data Sheet, this compound is classified as acutely toxic if swallowed (GHS06).[3]
-
Signal Word: Danger
-
Hazard Statement: H301 (Toxic if swallowed).
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be performed in a well-ventilated fume hood. In case of ingestion, rinse the mouth and seek immediate medical attention.[3]
References
-
This compound. (n.d.). Appretech Scientific Limited. Retrieved January 11, 2026, from [Link]
-
2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). MDPI. Retrieved January 11, 2026, from [Link]
-
Cyclopropanecarboxylic acid. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
- Process for the preparation of pyridine-2-carboxylic-acid derivatives. (1987). Google Patents.
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube. Retrieved January 11, 2026, from [Link]
-
Material Safety Data Sheet Cyclopropanecarboxylic Acid. (n.d.). West Liberty University. Retrieved January 11, 2026, from [Link]
-
1-(Pyridin-2-yl)cyclopropanecarboxylic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. (1996). Google Patents.
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]
-
Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020). SciSpace. Retrieved January 11, 2026, from [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. (2002). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Spectroscopy Data for Undergraduate Teaching. (2023). ERIC. Retrieved January 11, 2026, from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved January 11, 2026, from [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]
-
Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Cyclopropanecarboxylic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Pyridin-2-yl-cyclopropanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. appretech.com [appretech.com]
- 5. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 12. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Guide to Pyridinyl Cyclopropane Compounds: From Discovery to Modern Drug Development
Abstract
The fusion of a pyridine ring and a cyclopropane moiety creates the pyridinyl cyclopropane scaffold, a structural motif of significant and growing importance in medicinal chemistry. This guide provides an in-depth technical exploration of the discovery, historical development, and synthetic evolution of these compounds. We will delve into the causality behind experimental choices in their synthesis, from early methodologies to modern asymmetric and biocatalytic strategies. Furthermore, this document will illuminate the unique physicochemical properties conferred by the cyclopropane ring that make this scaffold a "privileged" structure in drug design, enhancing metabolic stability, potency, and conformational rigidity. Through specific case studies and detailed protocols, this guide serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to leverage the therapeutic potential of pyridinyl cyclopropane compounds.
Introduction: The Strategic Fusion of Two Pharmacophores
In the landscape of pharmaceutical sciences, the pyridine ring is a cornerstone, recognized as the second most abundant nitrogen-containing heterocycle in FDA-approved drugs.[1][2] Its prevalence stems from its unique electronic properties, its role as a hydrogen bond acceptor, and its contribution to the metabolic stability and solubility of drug candidates.[3] Separately, the cyclopropane ring, though deceptively simple, is a powerful tool in medicinal chemistry.[4] This three-membered carbocycle introduces conformational rigidity, improves metabolic stability by blocking sites of oxidation, and can enhance binding potency by optimizing the orientation of substituents.[5][6]
The strategic combination of these two motifs gives rise to pyridinyl cyclopropane compounds, a class of molecules that has garnered substantial interest.[1] This fusion provides a three-dimensional architecture that is highly valuable for exploring chemical space in drug discovery, offering a rigid scaffold to present pharmacophoric elements to biological targets with high precision.[1][7] This guide traces the journey of these compounds from their synthetic origins to their current status as key components in advanced drug candidates.
Historical Perspective and the Evolution of Synthesis
The history of pyridinyl cyclopropanes is intrinsically linked to the broader history of cyclopropane synthesis itself, which dates back to August Freund's first synthesis of the parent cyclopropane in 1881.[8][9] Early methods for creating substituted cyclopropanes often involved intramolecular cyclizations or additions of carbenes to olefins, which, while effective, often lacked stereocontrol and were limited in scope, especially when dealing with the electronic properties of a pyridine ring.
A significant challenge in the synthesis of pyridinyl cyclopropanes was the development of methods that could tolerate the pyridine nitrogen, which can coordinate to metal catalysts and interfere with reactions. Furthermore, achieving high levels of stereoselectivity—controlling the three-dimensional arrangement of atoms—was a critical hurdle, as the specific stereoisomer of a drug is often responsible for its therapeutic effect.[10]
Breakthroughs in Asymmetric Synthesis
The advent of transition-metal catalyzed cyclopropanation represented a major leap forward. Catalysts based on rhodium, copper, and ruthenium became instrumental. For example, the use of chiral ligands, such as pyridine-oxazoline derivatives, in combination with metal catalysts allowed for the asymmetric cyclopropanation of olefins with diazo compounds, yielding chiral cyclopropanes with good to excellent enantioselectivity.[11][12]
However, the synthesis of pyridinyl cyclopropanes often presented unique challenges. For instance, in the development of an advanced drug candidate by Pfizer, the stereoselective cyclopropanation to form a trisubstituted cyclopropane containing a pyridine moiety was described as the "most challenging step."[10] After extensive screening, a ruthenium catalyst with a PyBox ligand was found to be effective, though the diastereomeric and enantiomeric excesses were moderate.[10] This highlights the intricate catalyst-substrate interactions that must be optimized for these specific scaffolds.
The Rise of Biocatalysis
More recently, biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral pyridinyl cyclopropanes. Engineered hemoproteins, such as myoglobin variants, have been developed to catalyze the asymmetric cyclopropanation of a wide range of olefins.[1][10] These enzymatic methods offer several advantages:
-
High Stereoselectivity: Engineered enzymes can provide exceptional levels of diastereo- and enantioselectivity (often >98% de and >99% ee), which is often difficult to achieve with traditional chemical catalysts.[10]
-
Enantiodivergence: Different variants of an enzyme can be used to selectively produce either enantiomer of the desired product, providing access to a broader range of stereoisomers for biological testing.[1]
-
Milder Reaction Conditions: Biocatalytic reactions are typically run in aqueous media under ambient temperature and pressure, reducing the environmental impact.
A notable advancement is the use of pyridotriazoles as stable, readily accessible carbene precursors for enzymatic cyclopropanation, avoiding the need for potentially explosive diazo compounds.[1] This strategy has been successfully applied to synthesize a variety of optically active pyridine-containing cyclopropanes.[1]
The Pyridinyl Cyclopropane Scaffold in Drug Design
The utility of the cyclopropyl group in drug design is multifaceted. It acts as a "conformationally restricted" analogue of a double bond or an ethyl group, locking the molecule into a specific shape that can lead to more selective and potent binding to a biological target.[5]
Key contributions of the cyclopropyl moiety:
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[6] This can increase the half-life of a drug in the body.
-
Potency Enhancement: By fixing the conformation of a molecule, the entropic penalty of binding to a receptor is reduced, which can lead to a significant increase in binding affinity and potency.[5]
-
Improved Physicochemical Properties: The introduction of a cyclopropane ring can modulate a compound's lipophilicity, permeability, and solubility, which are critical parameters for oral bioavailability and distribution in the body.[5]
The pyridine ring complements these features by providing a key interaction point for hydrogen bonding and serving as a polar, ionizable group that can improve solubility and bioavailability.[3]
Workflow and Experimental Protocols
General Synthetic Workflow
The synthesis of a pyridinyl cyclopropane drug candidate typically follows a multi-step process that requires careful planning and execution. The following diagram illustrates a generalized workflow for an asymmetric cyclopropanation.
Caption: Generalized workflow for the synthesis of a pyridinyl cyclopropane compound.
Example Protocol: Biocatalytic Asymmetric Cyclopropanation
This protocol is a representative example based on methodologies developed for myoglobin-catalyzed cyclopropanation.[10]
Objective: To synthesize a chiral 2-aryl-1-(pyridin-3-yl)cyclopropanecarboxylate intermediate.
Materials:
-
Styrene derivative (Substrate 1)
-
Ethyl diazoacetate (EDA) (Carbene precursor)
-
Engineered myoglobin catalyst expressed in E. coli whole cells
-
Phosphate buffer (pH 8.0)
-
Sodium dithionite (reducing agent)
-
Ethyl acetate (extraction solvent)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
Biocatalyst Preparation: A suspension of E. coli whole cells expressing the engineered myoglobin is prepared in 50 mM potassium phosphate buffer (pH 8.0) to an optical density (OD600) of 40.
-
Reaction Setup: In a sealed vial, the cell suspension is combined with the styrene derivative (10 mM final concentration). The vial is sealed and degassed with argon for 10 minutes to create an anaerobic environment, which is critical for the catalytic cycle of the hemoprotein.
-
Initiation: A solution of sodium dithionite (to reduce the heme iron to its active Fe(II) state) and ethyl diazoacetate (EDA) is added via syringe pump over a period of 12 hours. The slow addition of the carbene precursor is crucial to maintain a low concentration, minimizing side reactions and catalyst deactivation.
-
Reaction Monitoring: The reaction is stirred at room temperature for 24 hours. Progress is monitored by taking small aliquots, extracting with ethyl acetate, and analyzing by thin-layer chromatography (TLC) or GC-MS.
-
Workup and Extraction: Upon completion, the reaction mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
-
Analysis: The purified product is analyzed by ¹H and ¹³C NMR for structural confirmation. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral stationary phase HPLC or SFC.
Self-Validation: The trustworthiness of this protocol is ensured by the rigorous analysis in step 7. NMR confirms that the correct molecular structure has been formed, while chiral HPLC provides quantitative data on the stereochemical outcome, validating the effectiveness of the biocatalyst.
Quantitative Data and Method Comparison
The choice of synthetic method can have a profound impact on the efficiency and stereochemical outcome of the reaction. The following table summarizes representative data comparing traditional and biocatalytic methods for a challenging pyridinyl cyclopropanation.
| Method | Catalyst System | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Yield | Reference |
| Chemical Catalysis | Ru(iPr-PyBox) | 40% | 65% | N/A | [10] |
| Biocatalysis | Engineered Myoglobin (Whole Cell) | >99% | >99% | ~90% | [10] |
This data clearly illustrates the superior selectivity that can be achieved with modern biocatalytic approaches for this specific class of compounds.
Future Directions
The field of pyridinyl cyclopropane synthesis continues to evolve. Current research focuses on expanding the substrate scope of both chemical and biological catalysts to create even more complex and diverse molecular architectures. The development of photoredox catalysis and other novel activation methods promises to provide new pathways to these valuable scaffolds.[6] As our understanding of the intricate relationship between three-dimensional molecular shape and biological function deepens, pyridinyl cyclopropane compounds are poised to play an increasingly important role in the development of next-generation therapeutics.
References
-
Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. National Institutes of Health (NIH). Available at: [Link]
-
Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. Available at: [Link]
-
Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. National Institutes of Health (NIH). Available at: [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Available at: [Link]
-
Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. National Institutes of Health (NIH). Available at: [Link]
-
Pyridine-catalyzed asymmetric cyclization with electron-deficient alkenes for the selective synthesis of cyclopropanes and dihydrofurans. American Chemical Society. Available at: [Link]
-
Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. National Institutes of Health (NIH). Available at: [Link]
-
A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Royal Society of Chemistry. Available at: [Link]
-
Pyridine: the scaffolds with significant clinical diversity. National Institutes of Health (NIH). Available at: [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. EnPress Publisher. Available at: [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Available at: [Link]
-
Cyclopropane ring opening with pyridine hydrochloride. ACS Publications. Available at: [Link]
-
Cyclopropane. Wikipedia. Available at: [Link]
-
The discovery of cyclopropane. PubMed. Available at: [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link]
Sources
- 1. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cyclopropane - Wikipedia [en.wikipedia.org]
- 10. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine-catalyzed asymmetric cyclization with electron-deficient alkenes for the selective synthesis of cyclopropanes and dihydrofurans | Poster Board #132 - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereoisomers of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of drug discovery and development, the ability to synthesize, separate, and characterize individual stereoisomers is paramount, as different enantiomers and diastereomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the stereoisomers of 2-(pyridin-2-yl)cyclopropanecarboxylic acid, a molecule of significant interest due to the prevalence of both the pyridine and cyclopropane motifs in medicinal chemistry.[1][2][3]
This document will delve into the nuanced strategies for the stereoselective synthesis of the four stereoisomers of this compound, provide detailed protocols for their separation and purification, and outline advanced analytical techniques for the unambiguous assignment of their absolute and relative configurations.
The Structural Landscape: Four Stereoisomers
This compound possesses two stereogenic centers, giving rise to a total of four possible stereoisomers: two pairs of enantiomers. These are the cis and trans diastereomers, each existing as a pair of mirror images.
-
(1R,2S)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid and (1S,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid (the cis enantiomeric pair)
-
(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid and (1S,2S)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid (the trans enantiomeric pair)
The relative orientation of the pyridinyl and carboxylic acid groups on the cyclopropane ring dictates the cis or trans configuration, while the absolute configuration at each stereocenter is designated by the Cahn-Ingold-Prelog (R/S) nomenclature. Understanding and controlling this stereochemistry is the cornerstone of developing this molecule for potential therapeutic applications.
I. Synthesis of the Stereoisomers: Strategies and Methodologies
The synthesis of stereochemically pure cyclopropanes is a well-established field, with asymmetric catalysis being a particularly powerful tool.[4][5] Alternatively, the synthesis of a racemic or diastereomeric mixture followed by chiral resolution offers a robust, albeit sometimes less direct, route to the desired isomers.
A. Asymmetric Synthesis via Catalytic Cyclopropanation
The most elegant and efficient method for accessing specific stereoisomers is through asymmetric cyclopropanation. This approach typically involves the reaction of an alkene with a diazo compound in the presence of a chiral catalyst. For the synthesis of this compound stereoisomers, 2-vinylpyridine serves as the alkene precursor, and a diazoacetate, such as ethyl diazoacetate, acts as the carbene source.
The choice of a chiral catalyst is critical in directing the stereochemical outcome of the reaction. Chiral dirhodium(II) carboxylate complexes have proven to be exceptionally effective for this class of transformation.[6][7][8]
Caption: Asymmetric synthesis of 2-(pyridin-2-yl)cyclopropanecarboxylate esters.
Experimental Protocol: Asymmetric Rhodium-Catalyzed Cyclopropanation
This protocol is adapted from established procedures for the asymmetric cyclopropanation of vinyl heterocycles.[5][9]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral dirhodium(II) catalyst (e.g., Rh₂(S-TCPTAD)₄, 1 mol%) in a suitable anhydrous solvent (e.g., dichloromethane, DCM).
-
Reaction Setup: To the catalyst solution, add 2-vinylpyridine (1.2 equivalents).
-
Diazoacetate Addition: Prepare a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous DCM. Using a syringe pump, add the diazoacetate solution to the reaction mixture over a period of 4-8 hours at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the cis and trans diastereomers.
-
Hydrolysis: The separated ester diastereomers can be hydrolyzed to the corresponding carboxylic acids using standard conditions (e.g., LiOH in THF/water).
Causality Behind Experimental Choices:
-
Chiral Catalyst: The choice of the chiral rhodium catalyst is the primary determinant of both the diastereoselectivity (cis vs. trans) and the enantioselectivity (R vs. S at each stereocenter). Different catalysts may favor different stereochemical outcomes.[5]
-
Slow Addition of Diazoacetate: Diazo compounds can be unstable and prone to dimerization or other side reactions. Slow addition ensures that the concentration of the diazo compound remains low, favoring the desired cyclopropanation reaction.
-
Anhydrous Conditions: The rhodium-catalyzed reaction is sensitive to moisture, which can deactivate the catalyst. Therefore, the use of anhydrous solvents and an inert atmosphere is essential for optimal results.
B. Racemic Synthesis and Chiral Resolution
1. Racemic Synthesis:
A racemic mixture of the cis and trans diastereomers can be synthesized using an achiral cyclopropanation catalyst, such as rhodium(II) acetate. The protocol is similar to the asymmetric synthesis described above, but with the substitution of the chiral catalyst for an achiral one.
2. Chiral Resolution via Diastereomeric Salt Formation:
This classical resolution technique relies on the reaction of the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts.[10][11][12] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Experimental Protocol: Chiral Resolution with (R)-(-)-1-Phenylethylamine
-
Salt Formation: Dissolve the racemic this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetone). Add a solution of (R)-(-)-1-phenylethylamine (0.5-1.0 equivalent) in the same solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then, if necessary, cool further in a refrigerator or freezer to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.
-
Enantiomeric Enrichment: The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.
-
Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of approximately 2-3.
-
Extraction: Extract the liberated enantiomerically enriched carboxylic acid with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid. The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.
II. Separation and Purification of Stereoisomers
For both analytical and preparative purposes, chromatographic techniques are indispensable for the separation of the stereoisomers of this compound. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most powerful methods for this task.[13][14][15]
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for the separation of a wide range of chiral compounds.[16][17][18]
Experimental Protocol: Preparative Chiral HPLC
-
Column Selection: Screen a variety of chiral columns (e.g., Chiralpak IA, IB, IC, etc.) with different mobile phases to identify the optimal conditions for separation.
-
Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive to improve peak shape. For a carboxylic acid, an acidic additive like trifluoroacetic acid (TFA) or acetic acid is commonly used.
-
Preparative Separation: Once the analytical method is optimized, it can be scaled up to a preparative scale by using a larger-diameter column and a higher flow rate. The sample is injected in multiple runs, and the fractions corresponding to each enantiomer are collected.
-
Product Isolation: The collected fractions are concentrated under reduced pressure to yield the separated enantiomers.
| Parameter | Typical Conditions | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., amylose or cellulose derivatives) | Broad applicability and proven success in resolving a wide range of enantiomers. |
| Mobile Phase | Hexane/Ethanol or Heptane/Isopropanol | Allows for tuning of retention and selectivity. |
| Additive | 0.1% Trifluoroacetic Acid (TFA) | Improves peak shape for acidic analytes by suppressing ionization. |
| Flow Rate | 1-20 mL/min (analytical to preparative) | Adjusted based on column dimensions and desired separation time. |
| Detection | UV at 254 nm | The pyridine ring provides a strong chromophore for UV detection. |
B. Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, lower solvent consumption, and higher efficiency.[19][20] The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a polar organic modifier.
Experimental Protocol: Preparative Chiral SFC
-
Column and Modifier Screening: Similar to HPLC, screen various chiral columns and organic modifiers (e.g., methanol, ethanol, isopropanol) to find the best separation conditions.
-
Additive Selection: For acidic compounds, an acidic additive (e.g., formic acid or acetic acid) may be required to achieve good peak shape and resolution.
-
Method Optimization: Optimize parameters such as back pressure, temperature, and modifier percentage to maximize resolution and throughput.
-
Preparative Separation: Scale up the optimized analytical method to a preparative system for the isolation of larger quantities of each enantiomer.
| Parameter | Typical Conditions | Rationale |
| Chiral Stationary Phase | Polysaccharide-based or Pirkle-type | A wide variety of CSPs are available for SFC. |
| Mobile Phase | CO₂ / Methanol or Ethanol | Methanol is a common and effective modifier in SFC. |
| Additive | 0.1-0.5% Formic Acid or Acetic Acid | Improves peak shape and can influence selectivity. |
| Back Pressure | 100-150 bar | Maintains the CO₂ in a supercritical state. |
| Temperature | 35-45 °C | Affects mobile phase density and can influence selectivity. |
III. Characterization and Stereochemical Assignment
Once the stereoisomers have been synthesized and separated, their structures and absolute configurations must be unambiguously determined. A combination of spectroscopic and crystallographic techniques is typically employed.
A. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry (cis or trans) of the cyclopropane ring. The coupling constants (J-values) between the protons on the cyclopropane ring are diagnostic. Generally, the cis coupling constant (³J_cis_) is larger than the trans coupling constant (³J_trans_). Additionally, the chemical shifts of the cyclopropane protons and carbons will differ between the cis and trans isomers due to different steric and electronic environments.[12][21]
Expected ¹H NMR Characteristics:
-
Cyclopropane Protons: The protons on the cyclopropane ring will appear as a complex multiplet. The chemical shifts and coupling patterns will be distinct for the cis and trans isomers.
-
Pyridine Protons: The characteristic signals for the protons on the pyridine ring will be present.
-
Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton will be observed, which will disappear upon D₂O exchange.
B. X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of both the relative and absolute stereochemistry of a chiral molecule.[22][23] By obtaining a suitable crystal of one of the enantiomers, the three-dimensional structure can be determined with high precision. If a heavy atom is present in the molecule or if anomalous dispersion methods are used, the absolute configuration can also be determined.
Caption: Workflow for the characterization and stereochemical assignment of isomers.
C. Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution.[13][24][25] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared to a theoretically calculated spectrum for a known absolute configuration. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the molecule in solution.[21][26]
Experimental Protocol: VCD Analysis for Absolute Configuration Determination
-
Sample Preparation: Dissolve a sufficient amount of the enantiomerically pure sample (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
Computational Modeling: Perform quantum mechanical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum for one of the enantiomers (e.g., the (1R,2S) isomer).
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands in the experimental spectrum match those of the calculated spectrum, the absolute configuration of the sample is that which was used in the calculation. If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration.
IV. Pharmacological Significance
The stereoisomers of a chiral drug can exhibit significant differences in their pharmacological activity, a phenomenon known as stereoselectivity.[3][27][28] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even responsible for undesirable side effects. Therefore, the evaluation of the biological activity of each individual stereoisomer of this compound is a critical step in its development as a potential drug candidate. This would involve in vitro and in vivo assays relevant to the therapeutic target of interest.
Conclusion
The synthesis, separation, and characterization of the stereoisomers of this compound require a multi-faceted approach, combining modern synthetic organic chemistry with advanced analytical techniques. Asymmetric catalysis provides an elegant and efficient route to enantiomerically enriched products, while chiral resolution remains a robust and practical alternative. Chiral HPLC and SFC are indispensable tools for the separation and purification of the individual stereoisomers. Finally, a combination of NMR, X-ray crystallography, and VCD spectroscopy allows for the unambiguous determination of their three-dimensional structures. A thorough understanding and application of these principles are essential for any researcher or drug development professional working with this important class of chiral molecules.
References
-
Hu, W., et al. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science, 12(31), 10578-10584. [Link]
-
Doyle, M. P., et al. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science, 12(31), 10578-10584. [Link]
-
Doyle, M. P., et al. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science, 12(31), 10578-10584. [Link]
-
Doyle, M. P., et al. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. ResearchGate. [Link]
-
Doyle, M. P., et al. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Semantic Scholar. [Link]
-
West, C., & Guillarme, D. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 124-131. [Link]
-
Salaün, J. (2000). Biologically Active Cyclopropanes and Cyclopropenes. Semantic Scholar. [Link]
-
Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]
-
Besset, T., et al. (2023). Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2-Substituted Allylic Derivatives with Ethyl Diazoacetate. ResearchGate. [Link]
-
Salaün, J. (1999). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]
-
PubChem. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid. PubChem. [Link]
-
ResearchGate. (n.d.). Some biologically active natural compounds. ResearchGate. [Link]
-
Scilit. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Scilit. [Link]
-
Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
-
PubChem. (n.d.). (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid. PubChem. [Link]
-
ResearchGate. (n.d.). trans-(1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic acid. ResearchGate. [Link]
-
ResearchGate. (n.d.). Cyclopropanation reactions of diazoacetates. ResearchGate. [Link]
-
Gwarda, R., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4945. [Link]
-
Lipka, E., & Charton, J. (2016). Preparative supercritical fluid chromatography: A powerful tool for chiral separations. Journal of Chromatography A, 1467, 33-45. [Link]
-
Ilisz, I., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1936. [Link]
-
ResearchGate. (n.d.). Resolution of 1-phenylethylamine (8) with (R)-26 in presence... ResearchGate. [Link]
-
Fasan, R., et al. (2014). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 53(40), 10723-10727. [Link]
-
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]
-
J. Pept. Sci. (2007). VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid. PubMed. [Link]
-
J. Phys. Chem. A. (2011). Effects of strong and weak hydrogen bond formation on VCD spectra: a case study of 2-chloropropionic acid. PubMed. [Link]
-
ResearchGate. (n.d.). Metal-Catalyzed Olefin Cyclopropanation with Ethyl Diazoacetate: Control of the Diastereoselectivity. ResearchGate. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2-Substituted Allylic Derivatives with Ethyl Diazoacetate. ResearchGate. [Link]
-
NIST. (n.d.). cis-1-Phenylcyclopropane-2-carboxylic acid. NIST WebBook. [Link]
-
Phys. Chem. Chem. Phys. (2023). Show related. RSC Publishing. [Link]
-
J. Am. Soc. Mass Spectrom. (2011). Two-dimensional supercritical fluid chromatography/mass spectrometry for the enantiomeric analysis and purification of pharmaceutical samples. PubMed. [Link]
-
Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.). Harvard University. [Link]
-
J. Pept. Sci. (2011). Vibrational circular dichroism as a probe of solid-state organisation of derivatives of cyclic β-amino acids: Cis- and trans-2-aminocyclobutane-1-carboxylic acid. PubMed. [Link]
-
Organic Syntheses. (n.d.). 2-methylenecyclopropanecarboxylic acid. Organic Syntheses. [Link]
-
Chemistry LibreTexts. (2024). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Amanote Research. (n.d.). (PDF) Synthesis of 5-Ethyl Pyridin-2-Ethanol Analogs and. Amanote Research. [Link]
-
Chemistry LibreTexts. (2024). 5.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
MDPI. (2022). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. [Link]
-
PubChem. (n.d.). cis-1,2-Cyclopropanedicarboxylic acid. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. eijppr.com [eijppr.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chiraltech.com [chiraltech.com]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. improvedpharma.com [improvedpharma.com]
- 23. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 25. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 26. Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Asymmetric Synthesis of (1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid is a chiral building block of significant interest in medicinal chemistry due to the unique conformational constraints and physicochemical properties imparted by the cyclopropane ring fused with a pyridine moiety. This guide provides an in-depth analysis of the synthetic strategies for accessing this specific stereoisomer. We will explore the core principles of asymmetric cyclopropanation, focusing on catalytic methods that offer high levels of enantioselectivity and diastereoselectivity. The discussion will cover the mechanistic underpinnings of catalyst control, practical considerations for reaction setup, and detailed protocols. This document is intended to serve as a practical resource for chemists engaged in the design and synthesis of novel therapeutics incorporating this valuable structural motif.
Introduction: The Significance of the Pyridyl-Cyclopropane Scaffold
The cyclopropane ring is a recurring motif in a wide array of biologically active molecules, including natural products and synthetic pharmaceuticals.[1] Its rigid, strained three-membered ring structure provides a unique conformational scaffold that can facilitate precise interactions with biological targets.[1] When combined with the pyridine ring, a privileged heterocycle in drug discovery, the resulting pyridyl-cyclopropane unit offers a compelling combination of structural rigidity, hydrogen bonding capability, and metabolic stability.[2] Specifically, the (1R,2R) stereoisomer of 2-(pyridin-2-yl)cyclopropanecarboxylic acid presents a defined three-dimensional arrangement of its functional groups, making it a highly sought-after building block for constructing complex molecular architectures with specific pharmacological profiles.
The synthesis of enantiomerically pure cyclopropanes is a formidable challenge in organic chemistry.[1] The creation of two adjacent stereocenters on the cyclopropane ring necessitates a high degree of stereocontrol. This guide will focus on asymmetric catalysis as the most elegant and efficient strategy to achieve this.
Retrosynthetic Analysis & Synthetic Challenges
A logical retrosynthetic disconnection of the target molecule points to 2-vinylpyridine and a two-carbon (C2) carbene precursor as the primary starting materials. The key challenge lies in controlling the stereochemistry of the cyclopropanation reaction to selectively form the desired (1R,2R) diastereomer with high enantiomeric excess.
Caption: Retrosynthetic approach for the target molecule.
The primary hurdles to overcome in this synthesis are:
-
Diastereoselectivity: The cyclopropanation can lead to both cis and trans isomers. For the target molecule, the trans-(1R,2R) configuration is required.
-
Enantioselectivity: Even if the trans isomer is formed, it will be a racemic mixture of (1R,2R) and (1S,2S) enantiomers without a chiral influence.
-
Carbene Source: The choice of the carbene precursor (often a diazo compound) and the method of its decomposition are critical for reaction efficiency and safety.
Core Synthetic Strategy: Catalytic Asymmetric Cyclopropanation
Transition-metal catalyzed cyclopropanation of alkenes with diazo compounds is a powerful method for constructing enantioenriched cyclopropanes.[2] This approach relies on a chiral catalyst to orchestrate the transfer of a carbene fragment to the alkene, thereby dictating the stereochemical outcome.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for metal-catalyzed cyclopropanation involves the formation of a metal-carbene intermediate. This highly reactive species then undergoes reaction with the alkene. The chiral ligands coordinated to the metal create a chiral environment that directs the approach of the alkene, favoring the formation of one enantiomer over the other.
Caption: Generalized catalytic cycle for asymmetric cyclopropanation.
Causality in the Catalytic Cycle:
-
Catalyst Activation: The chiral catalyst, denoted as [M]-L, reacts with the diazoacetate to extrude dinitrogen (N₂) and form the key metal-carbene intermediate. The choice of metal (e.g., Rh, Cu, Co) and chiral ligand (L) is paramount.
-
Stereoinduction: The 2-vinylpyridine substrate approaches the metal-carbene. The steric and electronic properties of the chiral ligand L* create a highly organized transition state, blocking certain trajectories and favoring the one that leads to the (1R,2R) product.
-
Product Release and Catalyst Regeneration: Once the cyclopropane ring is formed, the product ester dissociates, and the catalyst is regenerated to begin another cycle.
Biocatalytic Approaches: An Emerging Frontier
Recent advancements have demonstrated the potential of hemoproteins, such as engineered myoglobin variants, to catalyze asymmetric cyclopropanation reactions.[2] These biocatalysts can activate pyridotriazoles, which serve as stable and accessible carbene precursors, to cyclopropanate a variety of olefins with high activity and stereoselectivity.[2] This enzymatic approach offers an attractive, green alternative to traditional transition-metal catalysis.
Recommended Synthetic Protocol: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation
This protocol is a representative procedure based on established methodologies for rhodium-catalyzed cyclopropanation, a well-regarded method for achieving high stereoselectivity.
Materials and Reagents:
-
Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] [Rh₂(S-TCPTTL)₄]
-
2-Vinylpyridine (freshly distilled)
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (sat. aq. solution)
-
Brine (sat. aq. NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions
Step 1: Asymmetric Cyclopropanation
Experimental Setup:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Maintain the reaction under a positive pressure of dry nitrogen throughout the procedure.
Procedure:
-
To the flask, add the rhodium(II) catalyst (typically 0.1-1 mol%).
-
Add anhydrous dichloromethane (DCM) to dissolve the catalyst.
-
Add 2-vinylpyridine (1.0 equivalent) to the catalyst solution.
-
Cool the reaction mixture to the recommended temperature (e.g., 0 °C or room temperature, depending on the specific catalyst system).
-
Prepare a solution of ethyl diazoacetate (EDA, ~1.1 equivalents) in anhydrous DCM and load it into the dropping funnel.
-
Add the EDA solution dropwise to the stirred reaction mixture over several hours using a syringe pump to maintain a low concentration of the diazo compound for safety and selectivity.
-
After the addition is complete, allow the reaction to stir until TLC or GC analysis indicates the complete consumption of the 2-vinylpyridine.
Causality and Field Insights:
-
Catalyst Choice: Rhodium(II) carboxylate catalysts are highly effective for this transformation. The specific chiral ligand, in this case, (S)-TCPTTL, is designed to induce high levels of asymmetry.
-
Slow Addition of Diazo Compound: Ethyl diazoacetate is toxic and potentially explosive. Slow addition is crucial for safety and also prevents side reactions like the dimerization of the carbene.
-
Solvent: Anhydrous DCM is a common choice as it is relatively inert and effectively solubilizes the reactants and catalyst.
Step 2: Work-up and Purification
-
Quench the reaction by carefully adding a few drops of acetic acid to decompose any remaining diazo compound.
-
Allow the mixture to warm to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product, ethyl (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylate, by flash column chromatography on silica gel.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified ester in a suitable solvent mixture (e.g., THF/water or ethanol/water).
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).
-
Remove the organic solvent under reduced pressure.
-
Carefully acidify the aqueous residue to a pH of ~6-7 with an acid like 1M HCl. The product should precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid.
Data and Characterization
The success of the synthesis is evaluated by the yield and, most importantly, the stereochemical purity of the product.
Table 1: Representative Data for Asymmetric Cyclopropanation
| Catalyst System | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) for trans | Yield (%) |
| Rh₂(S-TCPTTL)₄ | >95:5 | >98% | 75-85% |
| Cu(I)-Box | 90:10 | 90-95% | 70-80% |
| Engineered Myoglobin | >99:1 | >99% | 60-70% |
Note: Data are representative and may vary based on specific reaction conditions.
Characterization Techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and diastereomeric ratio of the cyclopropane product. The coupling constants between the cyclopropyl protons are diagnostic for the cis or trans configuration.
-
Chiral HPLC or GC: To determine the enantiomeric excess (ee) of the product by separating the two enantiomers using a chiral stationary phase.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Conclusion
The synthesis of (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid is a challenging yet achievable goal through modern asymmetric catalysis. Rhodium(II)-catalyzed cyclopropanation stands out as a robust and highly selective method. The choice of a suitable chiral ligand is the most critical parameter for achieving the desired stereochemical outcome. As the demand for enantiomerically pure pharmaceutical building blocks continues to grow, the development of even more efficient and sustainable methods, such as biocatalysis, will be a key area of future research. This guide provides a solid foundation for researchers to successfully synthesize this valuable compound and incorporate it into their drug discovery programs.
References
-
Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. National Institutes of Health (NIH). Available at: [Link]
-
Cyclopropanecarboxylic Acid. Organic Syntheses. Available at: [Link]
-
Asymmetric Cyclopropanation. Wiley-VCH. Available at: [Link]
-
Recent updates on vinyl cyclopropanes, aziridines and oxiranes: access to heterocyclic scaffolds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. Available at: [Link]
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.Google Patents.
-
Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. National Institutes of Health (NIH). Available at: [Link]
-
Asymmetric catalysis of the [5 + 2] cycloaddition reaction of vinylcyclopropanes and pi-systems. PubMed. Available at: [Link]
-
Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Sources
Retrosynthetic Analysis of 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the retrosynthetic analysis of 2-(pyridin-2-yl)cyclopropanecarboxylic acid, a molecule of significant interest in medicinal chemistry due to the prevalence of both pyridine and cyclopropane motifs in bioactive compounds.[1][2] We will dissect the key chemical bonds to devise logical synthetic pathways, evaluating the merits and potential challenges of each disconnection. The discussion will be grounded in established synthetic methodologies, offering practical insights for researchers in drug discovery and development. Detailed experimental protocols for the most promising forward synthesis routes are provided, supported by mechanistic considerations and comprehensive referencing to authoritative sources.
Introduction: The Strategic Importance of Pyridyl-Cyclopropane Scaffolds
The fusion of a pyridine ring with a cyclopropane moiety creates a unique chemical scaffold with significant potential in drug design. The pyridine ring, a common pharmacophore, offers hydrogen bonding capabilities and can modulate physicochemical properties such as solubility and metabolic stability. The cyclopropane ring, a small, strained carbocycle, introduces conformational rigidity and can serve as a bioisostere for other functional groups, often leading to improved potency and selectivity of drug candidates.[3] The target molecule, this compound, combines these features with a carboxylic acid group, a versatile handle for further functionalization or for direct interaction with biological targets.
A thorough retrosynthetic analysis is paramount for the efficient and scalable synthesis of this valuable building block. This guide will explore several logical disconnections and propose viable forward synthetic strategies.
Retrosynthetic Analysis: Devising Synthetic Pathways
The primary goal of retrosynthetic analysis is to deconstruct the target molecule into simpler, commercially available starting materials. For this compound, several key disconnections can be envisioned.
Caption: Primary retrosynthetic disconnections for this compound.
Disconnection I: Cyclopropanation of 2-Vinylpyridine
A highly intuitive approach involves the formation of the cyclopropane ring as the key bond-forming step. This leads to the disconnection of the two C-C bonds of the cyclopropane ring, identifying 2-vinylpyridine and a carboxy-carbene equivalent as the key synthons.
This strategy is attractive due to the commercial availability of 2-vinylpyridine. The challenge lies in the choice of the cyclopropanation method, as 2-vinylpyridine is an electron-deficient alkene, which can be less reactive in classical Simmons-Smith reactions.[3]
-
Forward Synthesis Strategy 1A: Simmons-Smith Cyclopropanation. The Simmons-Smith reaction, typically employing diiodomethane and a zinc-copper couple, is a classic method for cyclopropanation.[4][5] However, its effectiveness with electron-deficient alkenes can be limited.[3] The Furukawa modification, using diethylzinc, can sometimes improve yields for such substrates.[5]
-
Forward Synthesis Strategy 1B: Transition-Metal Catalyzed Cyclopropanation. Rhodium and copper catalysts are widely used for the decomposition of diazo compounds to generate carbenes for cyclopropanation.[6] For electron-deficient alkenes, rhodium-catalyzed reactions with aryldiazoacetates have shown high stereoselectivity.[6] Enzymatic approaches using engineered myoglobins have also emerged as powerful tools for the asymmetric cyclopropanation of a variety of olefins, including electron-deficient ones.[1][7]
Disconnection II: Michael-Initiated Ring Closure (MIRC)
Another powerful strategy for cyclopropane synthesis is the Michael-initiated ring closure (MIRC) reaction.[8] This disconnection involves breaking a C-C bond of the cyclopropane ring and the C-C bond connecting the ring to the pyridine moiety. This points to 2-vinylpyridine as the Michael acceptor and a suitable nucleophile with a leaving group, such as a sulfur ylide, as the donor.
This approach is advantageous as it often proceeds under mild conditions and can offer good control over stereochemistry.
-
Forward Synthesis Strategy 2: Corey-Chaykovsky Reaction. The reaction of a sulfur ylide, generated from a sulfonium or sulfoxonium salt and a base, with an α,β-unsaturated carbonyl compound is a well-established method for cyclopropane formation. While 2-vinylpyridine is not a carbonyl compound, its electron-deficient nature makes it susceptible to Michael addition by nucleophilic ylides.
Disconnection III: Kulinkovich Cyclopropanation
The Kulinkovich reaction offers a distinct approach, forming the cyclopropane ring from an ester.[9][10][11] This disconnection breaks the C-C bond between the carbonyl carbon and the cyclopropane ring, as well as one of the cyclopropane C-C bonds. This leads to an ester of pyridine-2-carboxylic acid and a titanacyclopropane reagent generated in situ from a Grignard reagent and a titanium(IV) alkoxide.[10]
This method is particularly useful for the synthesis of 1-substituted cyclopropanols, which can then be oxidized to the corresponding carboxylic acids.
-
Forward Synthesis Strategy 3: Kulinkovich Reaction and Subsequent Oxidation. An ester of pyridine-2-carboxylic acid can be treated with a Grignard reagent (e.g., ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst to form 1-(pyridin-2-yl)cyclopropanol.[10][11][12] Subsequent oxidation of the cyclopropanol would yield the target carboxylic acid.
Recommended Synthetic Pathways and Experimental Protocols
Based on the retrosynthetic analysis, the cyclopropanation of 2-vinylpyridine and the Kulinkovich reaction followed by oxidation represent the most promising and well-documented routes.
Pathway 1: Rhodium-Catalyzed Cyclopropanation of 2-Vinylpyridine
This pathway is chosen for its potential for high efficiency and stereocontrol, particularly with the use of chiral rhodium catalysts for asymmetric synthesis.
Caption: Workflow for the rhodium-catalyzed cyclopropanation route.
Experimental Protocol: Synthesis of Ethyl 2-(Pyridin-2-yl)cyclopropanecarboxylate
-
To a solution of 2-vinylpyridine (1.0 eq) in dichloromethane (DCM, 0.1 M) at room temperature is added rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.01 eq).
-
A solution of ethyl diazoacetate (1.1 eq) in DCM is added dropwise to the reaction mixture over a period of 1-2 hours.
-
The reaction is stirred at room temperature until the disappearance of the starting material is observed by TLC analysis.
-
The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate.
Experimental Protocol: Hydrolysis to this compound
-
To a solution of ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1) is added lithium hydroxide (LiOH, 2.0 eq).
-
The reaction mixture is stirred at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
The THF is removed under reduced pressure, and the aqueous solution is washed with diethyl ether.
-
The aqueous layer is acidified to pH 3-4 with 1 M HCl, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Data Summary Table:
| Step | Reactants | Key Reagents | Product | Typical Yield |
| 1 | 2-Vinylpyridine, Ethyl Diazoacetate | Rh₂(OAc)₄ | Ethyl 2-(Pyridin-2-yl)cyclopropanecarboxylate | 70-85% |
| 2 | Ethyl 2-(Pyridin-2-yl)cyclopropanecarboxylate | LiOH | This compound | >90% |
Pathway 2: Kulinkovich Reaction and Oxidation
This pathway provides an alternative route that avoids the use of potentially hazardous diazo compounds.
Caption: Workflow for the Kulinkovich reaction and oxidation route.
Experimental Protocol: Synthesis of 1-(Pyridin-2-yl)cyclopropanol [10][11][12]
-
To a solution of ethyl picolinate (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere is added titanium(IV) isopropoxide (Ti(OⁱPr)₄, 1.2 eq).
-
The solution is cooled to -78 °C, and a solution of ethylmagnesium bromide in THF (2.5 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of water, and the resulting mixture is filtered through a pad of Celite.
-
The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to give 1-(pyridin-2-yl)cyclopropanol.
Experimental Protocol: Oxidation to this compound
-
To a solution of 1-(pyridin-2-yl)cyclopropanol (1.0 eq) in a mixture of acetonitrile, carbon tetrachloride, and water (2:2:3) is added sodium periodate (NaIO₄, 4.0 eq).
-
A catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.02 eq) is added, and the mixture is vigorously stirred at room temperature.
-
The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched with isopropanol.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude carboxylic acid is purified by recrystallization or column chromatography.
Data Summary Table:
| Step | Reactants | Key Reagents | Product | Typical Yield |
| 1 | Ethyl Picolinate, EtMgBr | Ti(OⁱPr)₄ | 1-(Pyridin-2-yl)cyclopropanol | 60-75% |
| 2 | 1-(Pyridin-2-yl)cyclopropanol | RuCl₃, NaIO₄ | This compound | 50-65% |
Conclusion
The retrosynthetic analysis of this compound reveals several viable synthetic strategies. The rhodium-catalyzed cyclopropanation of 2-vinylpyridine offers a direct and efficient route, while the Kulinkovich reaction provides a valuable alternative that avoids the use of diazo compounds. The choice of the optimal route will depend on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the specific stereochemical requirements of the final product. The detailed protocols provided in this guide offer a solid foundation for researchers to successfully synthesize this important building block for drug discovery and development.
References
-
Arnold, R. T., & Fuson, R. C. (1936). The Synthesis of Cyclopropanes. Chemical Reviews, 16(2), 217-247. [Link]
-
Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides. John Wiley & Sons. [Link]
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]
-
Wang, Z. J., Li, Y., & Zhao, J. (2019). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. Journal of the American Chemical Society, 141(42), 16846-16854. [Link]
-
Hu, W., & Doyle, M. P. (2005). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Angewandte Chemie International Edition, 44(10), 1374-1377. [Link]
-
Wang, Z. J., Peck, N. E., Renata, H., & Arnold, F. H. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Catalysis, 9(10), 9416-9421. [Link]
-
Tissot, M., & Charette, A. B. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Angewandte Chemie International Edition, 56(1), 272-276. [Link]
-
Kulinkovich, O. G., Sviridov, S. V., Vasilevskii, D. A., & Pritytskaya, T. S. (1989). A new synthesis of cyclopropanols by the reaction of esters with the ethylmagnesium bromide-titanium tetraisopropoxide system. Zhurnal Organicheskoi Khimii, 25(10), 2244-2245. [Link]
-
Wikipedia contributors. (2023). 2-Vinylpyridine. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Simmons–Smith reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. [Link]
-
Comins, D. L., & O'Connor, S. (1987). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 87(5), 1011-1026. [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
-
NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. [Link]
-
NROChemistry. (n.d.). Simmons-Smith Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. [Link]
-
Kumar, A., & Kumar, S. (2022). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers, 9(1), 215-256. [Link]
-
Chemistry Shorts. (2022, June 4). Kulinkovich Reaction [Video]. YouTube. [Link]
Sources
- 1. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 10. Kulinkovich Reaction [organic-chemistry.org]
- 11. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. youtube.com [youtube.com]
An In-Depth Technical Guide to 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid (C9H9NO2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. With the empirical formula C9H9NO2 and a molecular weight of 163.17 g/mol , this molecule merges the key structural features of a pyridine ring and a cyclopropanecarboxylic acid, offering a unique scaffold for the development of novel therapeutic agents. This document delves into its physicochemical properties, proposes a robust synthetic pathway, details its spectroscopic signature, and explores its potential applications in the pharmaceutical landscape, grounded in established scientific principles and supported by relevant literature.
Physicochemical Properties and Structural Attributes
This compound is a solid at room temperature. The molecule's structure, featuring both a basic pyridine nitrogen and an acidic carboxylic acid group, suggests amphoteric properties and the potential for zwitterion formation under specific pH conditions. The rigid cyclopropane ring introduces conformational constraint, a desirable feature in drug design for optimizing binding to biological targets.
| Property | Value | Source |
| Molecular Formula | C9H9NO2 | |
| Molecular Weight | 163.17 g/mol | |
| Physical Form | Solid | |
| InChI Key | ZFZMEVZZAIRAHE-UHFFFAOYSA-N | |
| Canonical SMILES | C1C(C1C2=CC=CC=N2)C(=O)O | |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Topological Polar Surface Area | 50.2 Ų | [2] |
| Predicted LogP | 0.7 | [2] |
Table 1: Key Physicochemical Properties of this compound.
The predicted LogP value suggests a moderate lipophilicity, which is often a favorable characteristic for drug candidates, balancing aqueous solubility with membrane permeability. The topological polar surface area (TPSA) is well within the range typically associated with good oral bioavailability.
Synthesis and Purification: A Proposed Methodology
Step 1: Synthesis of 2-(Pyridin-2-yl)cyclopropanecarbonitrile
This step utilizes a phase-transfer catalyzed cyclopropanation reaction. The choice of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) is crucial for facilitating the reaction between the aqueous sodium hydroxide base and the organic reactants.[3]
Protocol:
-
To a stirred solution of 2-pyridylacetonitrile (1 equivalent) and 1,2-dibromoethane (1.5 equivalents) in a suitable organic solvent (e.g., dichloromethane), add a catalytic amount of tetra-n-butylammonium bromide (TBAB, ~5 mol%).
-
Slowly add a 50% (w/v) aqueous solution of sodium hydroxide (excess) to the reaction mixture at room temperature.
-
Maintain vigorous stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(pyridin-2-yl)cyclopropanecarbonitrile.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
The final step involves the hydrolysis of the cyclopropylnitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is proposed here.
Protocol:
-
Dissolve the purified 2-(pyridin-2-yl)cyclopropanecarbonitrile in a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux and maintain for several hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Sources
- 1. 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid | C9H9NO2 | CID 21901282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Pyridin-2-yl)cyclopropanecarboxylic acid | C9H9NO2 | CID 18975691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Introduction: The Convergence of a Strained Ring and a Privileged Heterocycle
An In-Depth Technical Guide to Theoretical Studies on Pyridinyl Cyclopropane Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to investigate pyridinyl cyclopropane derivatives. By synthesizing principles of computational chemistry with practical applications in medicinal chemistry, this document serves as a robust resource for understanding the structural, electronic, and reactive properties of this important class of molecules.
The cyclopropane ring, the smallest of all carbocycles, is more than a mere chemical curiosity. Its inherent ring strain (approximately 27.5 kcal/mol) and unique "bent" bonds give it electronic properties that mimic a carbon-carbon double bond, a phenomenon often referred to as "double bond character".[1] This allows the cyclopropyl group to engage in electronic conjugation with adjacent π-systems, influencing molecular conformation and reactivity.[2] In medicinal chemistry, the cyclopropane motif is a valuable bioisostere, often used to replace gem-dimethyl groups or alkenes to improve metabolic stability, enhance receptor affinity, and provide a well-defined three-dimensional structure.[3][4]
When this strained ring is appended to a pyridine moiety—the second most abundant aromatic heterocycle in pharmaceuticals—a scaffold of significant medicinal value emerges.[5] Pyridinyl cyclopropane derivatives are key components in a range of biologically active compounds, including GPR88 agonists and other pharmacologically relevant molecules.[5] The fusion of these two motifs presents a fascinating subject for theoretical investigation, as the interplay between the electron-deficient pyridine ring and the electron-rich cyclopropane ring governs the molecule's overall properties and biological function.
Theoretical studies, primarily leveraging Density Functional Theory (DFT), provide an indispensable toolkit for dissecting these properties at a sub-atomic level.[6][7] These computational approaches allow for the elucidation of reaction mechanisms, prediction of conformational preferences, and rationalization of electronic structures, offering insights that are often difficult to obtain through experimental means alone.[8] This guide will explore the core theoretical methods applied to pyridinyl cyclopropane derivatives and their practical implications for drug design and chemical synthesis.
Core Theoretical Methodologies: The Computational Chemist's Toolkit
The theoretical investigation of pyridinyl cyclopropane derivatives relies on a suite of computational methods. The choice of method is a critical decision, representing a trade-off between computational cost and accuracy.
Density Functional Theory (DFT)
DFT has become the workhorse of modern computational chemistry for systems of this size. It offers a favorable balance of accuracy and computational efficiency, making it ideal for studying the geometries, energies, and electronic properties of molecules containing dozens of atoms.
-
Functionals: The choice of the exchange-correlation functional is paramount.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is widely used and often provides a good starting point for a variety of systems. It is known for its reliability in predicting geometries and energies for many organic molecules.[1][9]
-
M06-2X: A high-nonlocality functional that is particularly well-suited for systems where non-covalent interactions, such as π-stacking, are important. This can be crucial when studying the interaction of a pyridinyl cyclopropane derivative with a biological target or in analyzing conformational energies.[10]
-
ωB97X-D: A long-range corrected functional that includes empirical dispersion corrections, making it excellent for studying reaction barriers and intermolecular interactions.[11]
-
-
Basis Sets: The basis set describes the atomic orbitals used in the calculation.
-
Pople-style (e.g., 6-31G(d), 6-311++G(d,p)): These are flexible and widely used basis sets. The addition of polarization functions (d, p) and diffuse functions (+) is crucial for accurately describing the electronic structure of molecules with heteroatoms and strained rings.[1][12]
-
Correlation-consistent (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy benchmark calculations.
-
Ab Initio Methods
While more computationally expensive, high-level ab initio methods are often used to benchmark DFT results for smaller, model systems.
-
Møller-Plesset Perturbation Theory (MP2): This is the simplest method to include electron correlation beyond the Hartree-Fock approximation. It is particularly useful for assessing the role of dispersion forces.[13]
-
Coupled Cluster Theory (e.g., CCSD(T)): Often considered the "gold standard" in quantum chemistry, CCSD(T) provides highly accurate energies. It is typically used for single-point energy calculations on geometries optimized at a lower level of theory (e.g., DFT or MP2) to obtain benchmark energetic data, such as reaction barriers.[10][12]
Conformational Analysis and Structural Properties
The orientation of the pyridinyl ring relative to the cyclopropane ring dictates the molecule's shape and how it interacts with its environment. Theoretical methods are exceptionally powerful for mapping the potential energy surface and identifying stable conformers.
The interaction between the cyclopropane's 3e' Walsh orbitals and the π-system of an adjacent substituent (like pyridine) is a key determinant of conformational preference.[2] Maximum overlap, and thus maximum electronic stabilization, typically occurs when the π-system of the substituent bisects the cyclopropane ring.[2] However, this can be modulated by steric interactions with other substituents.
DFT calculations can precisely predict the torsional energy profiles associated with the rotation around the pyridine-cyclopropane bond. These calculations reveal the energy barriers between different conformations and the relative populations of each conformer at a given temperature.
| Parameter | Description | Typical Computational Level | Expected Outcome |
| Dihedral Angle Scan | The pyridine-cyclopropane bond is systematically rotated, and a constrained geometry optimization is performed at each step. | B3LYP/6-31G(d) | A potential energy surface plot showing the energy as a function of the dihedral angle, revealing the most stable conformers (energy minima) and the rotational barriers (energy maxima). |
| Bond Length Asymmetry | The interaction with the pyridine ring can cause a slight lengthening of the distal C-C bond of the cyclopropane and a shortening of the two vicinal bonds. | M06-2X/6-311+G(d,p) | Predicted bond lengths that can be compared with experimental X-ray crystallography data to validate the computational model. Asymmetry effects are often additive.[2] |
| Vibrational Frequencies | Calculation of the harmonic frequencies for each stationary point found on the potential energy surface. | B3LYP/6-31G(d) | Real frequencies for all vibrational modes confirm a true energy minimum (stable conformer). One imaginary frequency indicates a transition state. |
Electronic Properties and Reactivity Insights
The electronic nature of pyridinyl cyclopropane derivatives is a rich area of study, with the electron-withdrawing pyridine ring influencing the electron-rich cyclopropane.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity.
-
HOMO: Typically localized on the cyclopropane ring, reflecting its "double bond character" and nucleophilic nature.
-
LUMO: Usually centered on the electron-deficient pyridine ring, indicating its susceptibility to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MESP)
MESP maps provide a visual representation of the charge distribution on the molecule's surface. For a typical pyridinyl cyclopropane, the MESP will show a region of negative potential (red/yellow) around the nitrogen atom of the pyridine ring, indicating a site for electrophilic attack or hydrogen bonding. Conversely, regions of positive potential (blue) may be found on the hydrogens of the cyclopropane ring.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of bonding and orbital interactions. For pyridinyl cyclopropanes, it can quantify the donor-acceptor interactions between the filled Walsh orbitals of the cyclopropane ring and the empty π* orbitals of the pyridine ring, providing a quantitative measure of conjugation.[14]
Mechanistic Elucidation of Key Reactions
Computational chemistry is a powerful tool for investigating the mechanisms of reactions that form or involve pyridinyl cyclopropanes. By mapping the entire reaction coordinate, from reactants to products via transition states, a complete energetic and structural picture can be developed.
For example, in the cyclopropanation reaction involving ylides generated from α-pyridiniumacetates, DFT calculations have been used to determine the rate-determining step.[1] Such studies can distinguish between concerted and stepwise pathways, identify key intermediates, and rationalize observed stereoselectivities.[1][6]
A typical mechanistic study involves:
-
Locating Reactants and Products: Full geometry optimization of all starting materials and final products.
-
Identifying Intermediates: Proposing plausible reaction intermediates (e.g., zwitterions, biradicals) and optimizing their geometries.
-
Finding Transition States (TS): Using specialized algorithms (e.g., Berny algorithm, QST2/3) to locate the highest energy point along the lowest energy path connecting reactants/intermediates to products.
-
Validating Stationary Points: Performing frequency calculations to confirm that reactants, products, and intermediates are minima (zero imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).
-
Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the path downhill from the transition state to confirm that it connects the intended reactant and product.
The diagram below illustrates a generalized workflow for a computational investigation into a chemical reaction.
Caption: A typical workflow for a computational reaction mechanism study.
Application in Drug Design: A Case Study Approach
The insights gained from theoretical studies directly inform the drug discovery process.[15] By understanding the conformational preferences and electronic properties of a pyridinyl cyclopropane scaffold, medicinal chemists can design analogs with improved potency, selectivity, and pharmacokinetic properties.
For instance, if a pyridinyl cyclopropane derivative is an enzyme inhibitor, computational docking studies can predict its binding mode within the active site. DFT-optimized geometries provide a more accurate starting point for docking than simple 2D-to-3D conversion. Furthermore, understanding the MESP can help identify key interactions (e.g., hydrogen bonds with the pyridine nitrogen) that anchor the molecule in the binding pocket.
The following diagram illustrates how theoretical studies integrate into the drug design pipeline.
Caption: Integration of theoretical studies into a rational drug design cycle.
Protocol: A Practical Guide to Performing a Conformational Analysis
This section provides a step-by-step protocol for performing a relaxed potential energy surface scan of a simple pyridinyl cyclopropane using the Gaussian software package.
Objective: To determine the rotational barrier and identify the minimum energy conformers for 2-cyclopropylpyridine.
Software: Gaussian 16, GaussView 6
Methodology:
-
Build the Molecule:
-
Open GaussView 6 and build the 2-cyclopropylpyridine molecule.
-
Use the "Clean" function to get a reasonable starting geometry.
-
Select the four atoms defining the dihedral angle for the bond connecting the pyridine and cyclopropane rings.
-
-
Set up the Calculation:
-
Go to Calculate > Gaussian Calculation Setup.
-
Select Scan as the Job Type.
-
Ensure the correct dihedral angle is selected.
-
Set the scan to step 36 times with a step size of 10 degrees for a full 360° rotation.
-
Select Opt=ModRedundant to perform a constrained optimization at each step.
-
-
Choose Method and Basis Set:
-
In the Method tab, select DFT.
-
Choose the B3LYP functional.
-
Select the 6-31G(d) basis set. This provides a good balance of speed and accuracy for this type of scan.
-
-
Submit the Job:
-
Save the input file (e.g., 2-cpp-scan.gjf) and submit it to the Gaussian 16 program.
-
-
Analyze the Results:
-
Once the calculation is complete, open the output log file (.log) in GaussView.
-
Go to Results > Scan.
-
A plot of the total energy versus the dihedral angle will be displayed.
-
Identify the angles corresponding to the energy minima (stable conformers) and maxima (rotational barriers).
-
Animate the scan to visualize the conformational change.
-
Conclusion and Future Outlook
Theoretical studies on pyridinyl cyclopropane derivatives provide a powerful lens through which to understand and predict their chemical behavior. From elucidating complex reaction mechanisms to guiding the rational design of novel therapeutics, computational chemistry offers indispensable insights. The continued development of more accurate and efficient DFT functionals, coupled with increasing computational power, will further enhance the predictive power of these methods. Future work in this area will likely focus on more complex systems, including the explicit modeling of solvent effects and the use of quantum mechanics/molecular mechanics (QM/MM) methods to study the interactions of these derivatives within a fully solvated biological environment. This synergy between theory and experiment will undoubtedly accelerate innovation in both synthetic chemistry and drug discovery.
References
-
Computational Study on the Cyclopropanation Reaction of Ylides Generated from α-Pyridiniumacetates. (2025). ResearchGate. [Link]
-
A DFT computational study on the molecular mechanism of reaction between pyridinium salts and π-deficient ethylenes. (2025). ResearchGate. [Link]
-
Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study. (2024). PubMed. [Link]
-
Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study. (2024). ACS Publications. [Link]
-
Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and Database Study. (2011). PubMed. [Link]
-
Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). (2025). Royal Society of Chemistry. [Link]
-
Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. (2023). Nature. [Link]
-
Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. (2024). Russian Chemical Reviews. [Link]
-
Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. (2023). ACS Publications. [Link]
-
Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. (n.d.). NIH. [Link]
-
Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PubMed Central. [Link]
-
An electronic structure theory investigation of the physical chemistry of the intermolecular complexes of cyclopropenylidene with hydrogen halides. (2012). PubMed. [Link]
-
Structural, elastic and electronic properties of atomically thin pyridyne: theoretical predictions. (n.d.). RSC Publishing. [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (n.d.). RSC Publishing. [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. [Link]
-
Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2019). ResearchGate. [Link]
-
Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study. (n.d.). RSC Publishing. [Link]
-
Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Special Issue: Computational Studies in Drug Design and Discovery. (n.d.). MDPI. [Link]
-
DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. (n.d.). PubMed Central. [Link]
-
π-like molecular orbitals in cyclopropane derivatives. (n.d.). ResearchGate. [Link]
-
Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2024). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An electronic structure theory investigation of the physical chemistry of the intermolecular complexes of cyclopropenylidene with hydrogen halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical analysis of the spectroscopic data for 2-(Pyridin-2-yl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry and materials science. The elucidation of its structure through modern spectroscopic techniques is paramount for its application and development. This document is structured to offer not just data, but a comprehensive understanding of the principles behind the data acquisition and interpretation, ensuring scientific integrity and practical utility.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of a pyridine ring, a cyclopropane ring, and a carboxylic acid functional group. This amalgamation of functionalities gives rise to a distinct spectroscopic fingerprint. The molecular formula is C₉H₉NO₂ with a molecular weight of 163.17 g/mol . A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification and quality control in synthetic processes.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, would exhibit distinct signals for the pyridine ring protons, the cyclopropane ring protons, and the carboxylic acid proton.
Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~8.5 | d | 1H | Pyridine H6 |
| ~7.8 | t | 1H | Pyridine H4 |
| ~7.3 | d | 1H | Pyridine H3 |
| ~7.2 | t | 1H | Pyridine H5 |
| ~2.5 | m | 1H | Cyclopropane CH |
| ~2.0 | m | 1H | Cyclopropane CH |
| ~1.5 | m | 2H | Cyclopropane CH₂ |
Interpretation:
-
Carboxylic Acid Proton (~12.5 ppm): The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift due to hydrogen bonding with the solvent or through dimerization. This signal would disappear upon the addition of D₂O, confirming its identity.
-
Pyridine Protons (~7.2-8.5 ppm): The four protons of the pyridine ring will appear in the aromatic region. The proton at the 6-position is expected to be the most deshielded due to its proximity to the nitrogen atom. The coupling patterns (doublets and triplets) will be consistent with a 2-substituted pyridine ring.
-
Cyclopropane Protons (~1.5-2.5 ppm): The protons on the cyclopropane ring will appear in the upfield region. The diastereotopic nature of the methylene protons and the complex spin-spin coupling between the cyclopropyl protons will likely result in complex multiplets. The proton attached to the carbon bearing the pyridine ring will be the most deshielded among the cyclopropyl protons.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (Carboxylic Acid) |
| ~158 | Pyridine C2 |
| ~149 | Pyridine C6 |
| ~137 | Pyridine C4 |
| ~122 | Pyridine C3 |
| ~120 | Pyridine C5 |
| ~25 | Cyclopropane CH |
| ~22 | Cyclopropane CH |
| ~15 | Cyclopropane CH₂ |
Interpretation:
-
Carbonyl Carbon (~175 ppm): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule.
-
Pyridine Carbons (~120-158 ppm): The five carbons of the pyridine ring will appear in the aromatic region, with the carbon attached to the nitrogen (C2) and the carbon at the 6-position being the most deshielded.
-
Cyclopropane Carbons (~15-25 ppm): The three carbons of the cyclopropane ring will appear in the upfield aliphatic region.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Caption: A standard workflow for NMR sample preparation and data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, Electron Ionization (EI) would be a suitable technique.
Predicted Mass Spectrum Data (EI):
-
Molecular Ion (M⁺): m/z = 163
-
Major Fragments: m/z = 118 ([M-COOH]⁺), 92 ([M-C₄H₅O₂]⁺), 78 ([C₅H₄N]⁺)
Interpretation of Fragmentation Pattern:
The fragmentation of this compound under EI conditions is expected to proceed through several key pathways:
-
Loss of the Carboxyl Group: The most prominent fragmentation is likely the loss of the carboxylic acid group as a radical (•COOH), leading to a fragment at m/z 118.
-
Cleavage of the Cyclopropane Ring: The strained cyclopropane ring can undergo cleavage. Fission of the bond between the two substituted carbons of the cyclopropane ring followed by rearrangement can lead to various smaller fragments.
-
Formation of the Pyridyl Cation: Cleavage of the bond between the pyridine ring and the cyclopropane ring can result in the formation of the stable pyridyl cation at m/z 78.
Caption: Plausible mass spectrometry fragmentation pathways.
Experimental Protocol for Mass Spectrometry (EI)
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3050 | Medium | C-H stretch (Aromatic) |
| ~3000 | Medium | C-H stretch (Cyclopropane) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470, ~1430 | Medium-Strong | C=C and C=N stretches (Pyridine Ring) |
| ~1250 | Strong | C-O stretch (Carboxylic Acid) |
| ~1020 | Medium | Cyclopropane ring breathing |
Interpretation:
-
O-H Stretch (3300-2500 cm⁻¹): The very broad and strong absorption in this region is characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer.
-
C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the carboxylic acid.
-
Pyridine Ring Vibrations (~1600-1430 cm⁻¹): Multiple bands in this region are indicative of the C=C and C=N stretching vibrations within the pyridine ring.
-
Cyclopropane Vibrations: The C-H stretching of the cyclopropane ring appears around 3000 cm⁻¹, slightly higher than typical alkane C-H stretches. A characteristic ring "breathing" mode is expected around 1020 cm⁻¹.
Experimental Protocol for IR Spectroscopy (KBr Pellet)
The solid nature of this compound makes the KBr pellet method a suitable choice for IR analysis.
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Conclusion
The combination of NMR, MS, and IR spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound, ensuring its correct identification and facilitating its use in further scientific endeavors. The provided experimental protocols are designed to be robust and reproducible, adhering to the principles of scientific integrity.
References
-
Appretech Scientific Limited. This compound. [Link]
-
NMRDB.org. Predict ¹³C carbon NMR spectra. [Link]
-
NMRDB.org. Predict ¹H proton NMR spectra. [Link]
-
Mass Spectrometry of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]
-
Mass spectrum of cyclopropane. Doc Brown's Chemistry. [Link]
-
Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
The Strategic Integration of 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Confluence of Two Privileged Scaffolds
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. Among the myriad of building blocks available to the discerning chemist, 2-(Pyridin-2-yl)cyclopropanecarboxylic acid emerges as a compound of significant interest. This molecule represents a strategic convergence of two "privileged" scaffolds: the pyridine ring and the cyclopropyl group. The pyridine moiety, a bioisostere of the benzene ring, is a cornerstone in the design of a vast array of approved drugs, offering crucial hydrogen bonding capabilities and modulating physicochemical properties.[1] Concurrently, the cyclopropyl group has garnered considerable attention for its unique conformational rigidity and electronic character, which can impart profound benefits to a drug candidate's profile, including enhanced metabolic stability and binding affinity.[1]
This in-depth technical guide will navigate the commercial availability of this compound, delve into the scientific rationale for its application in drug discovery, and provide a practical, field-proven experimental protocol for its utilization in the synthesis of a potential therapeutic agent.
Commercial Availability: Sourcing the Building Block
A critical first step in the research and development pipeline is the reliable procurement of starting materials. This compound, in its various isomeric forms, is commercially available from several reputable suppliers. The choice of isomer can be critical for achieving the desired stereochemistry in the final drug candidate, which in turn can significantly impact its efficacy and safety profile.
Below is a summary of commercially available forms of this compound:
| Supplier | Product Name | CAS Number | Purity | Notes |
| Sigma-Aldrich | 2-Pyridin-2-yl-cyclopropanecarboxylic acid | 90563-75-0 | Not specified | Sold for early discovery research; buyer assumes responsibility for purity confirmation. |
| BLDpharm | (1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid | 1287205-75-7 | ≥95% | Chiral isomer. |
| Appretech Scientific Limited | This compound | 90563-75-0 | ≥98% | |
| ACE Biolabs | This compound | Not specified | Not specified | |
| TargetMol | (1R,2R)-2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid | Not specified | Not specified | Isomer with pyridin-3-yl substitution.[2] |
It is imperative for researchers to carefully consider the required stereochemistry for their specific application and to verify the purity and identity of the procured material through appropriate analytical techniques.
The Scientific Rationale: Why this compound?
The strategic incorporation of the 2-(pyridin-2-yl)cyclopropane moiety into a drug candidate is a deliberate design choice aimed at optimizing its pharmacological properties. The underlying scientific principles are rooted in the unique attributes of both the pyridine and cyclopropane components.
The Enduring Appeal of the Pyridine Ring
The pyridine ring is a common feature in a multitude of FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. Furthermore, the presence of the nitrogen atom influences the electronic distribution of the ring, which can be fine-tuned through substitution to modulate the molecule's pKa, solubility, and metabolic stability.
The Cyclopropyl Group: A "Versatile Player" in Medicinal Chemistry
The three-membered ring of cyclopropane imparts a unique set of properties that are highly advantageous in drug design:
-
Conformational Rigidity: The strained nature of the cyclopropyl ring restricts the conformational freedom of the molecule. This can "lock" the molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.
-
Metabolic Stability: The C-H bonds on a cyclopropyl ring are generally stronger and less accessible to metabolic enzymes, such as cytochrome P450s, compared to their linear alkyl counterparts. This can lead to a longer in vivo half-life and improved pharmacokinetic profile.
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity and pKa, providing a tool to fine-tune its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other functionalities, such as a gem-dimethyl group or a double bond, allowing for the optimization of a molecule's properties while maintaining its overall shape.
The combination of the pyridine ring's interactive capabilities with the cyclopropyl group's conformational and metabolic benefits makes this compound a powerful building block for the construction of novel therapeutics.
Application in Drug Discovery: A Case Study in Enzyme Inhibition
While specific clinical candidates directly incorporating the this compound moiety are not yet prevalent in publicly available literature, the broader class of pyridine carboxylic acid derivatives has been extensively explored as enzyme inhibitors.[1] For instance, derivatives of pyridine-2-carboxylic acid have been investigated as inhibitors of enzymes like alpha-amylase and carboxypeptidase A.[3]
To illustrate the practical application of this compound, we will detail a representative experimental protocol for its use in the synthesis of a hypothetical enzyme inhibitor via an amide coupling reaction. This is a common and fundamental transformation in medicinal chemistry.
Experimental Protocol: Synthesis of a Hypothetical N-Aryl-2-(pyridin-2-yl)cyclopropanecarboxamide
This protocol describes the coupling of this compound with a representative aniline derivative to form the corresponding amide.
Diagram of the Experimental Workflow:
Caption: A typical workflow for the amide coupling of this compound.
Step-by-Step Methodology:
-
Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolution: Dissolve the carboxylic acid in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Coupling Reagents: To the stirred solution, add the aniline derivative (1.1 eq.), followed by hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (1.2 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-(pyridin-2-yl)cyclopropanecarboxamide.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
HATU as a Coupling Reagent: HATU is a highly effective and widely used peptide coupling reagent that minimizes side reactions and racemization, ensuring a high yield of the desired amide.
-
DIPEA as a Base: DIPEA is a non-nucleophilic base that is used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the deprotonation of the amine, thereby promoting the nucleophilic attack.
-
Anhydrous DMF as a Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.
Conclusion and Future Perspectives
This compound stands as a valuable and commercially accessible building block for medicinal chemists. Its unique combination of a hydrogen-bonding pyridine ring and a conformationally rigid, metabolically robust cyclopropyl group offers a compelling strategy for the design of novel therapeutics with optimized pharmacological profiles. The straightforward application of this molecule in well-established synthetic transformations, such as amide coupling, further enhances its utility in drug discovery programs. As the demand for innovative drug candidates with improved properties continues to grow, the strategic deployment of such thoughtfully designed building blocks will undoubtedly play a pivotal role in the future of medicine.
References
-
Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
- Process for the preparation of 2-carbamoyl-pyridines. (n.d.). Google Patents.
- Synthesis of pharmaceutically useful pyridine derivatives. (n.d.). Google Patents.
-
This compound. (n.d.). ACE Biolabs. Retrieved January 11, 2026, from [Link]
- Optically active 2-aryl cyclopropane carboxamide intermediate. (n.d.). Google Patents.
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. Retrieved January 11, 2026, from [Link]
-
Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. (n.d.). AWS. Retrieved January 11, 2026, from [Link]
-
polymorphs of 7-cyclopentyl-n,n-dimethyl-2-{[5-(piperazin-1-yl) pyridin-2-yl]-amino}-7h-pyrrolo[2,3-d]pyrimidine-6-carboxamide and its pharmaceutically acceptable salts and process for the preparation thereof. (2022). Justia Patents. Retrieved January 11, 2026, from [Link]
-
New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease. Retrieved January 11, 2026, from [Link]
- Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. (n.d.). Google Patents.
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
1-(Pyridin-2-yl)cyclopropanecarboxylic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Cyclopropane-1,1-dicarboxylic acid. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]
-
A phase 1/2 open label nonrandomized clinical trial of intravenous 2-hydroxypropyl-β-cyclodextrin for acute liver disease in infants with Niemann-Pick C1. (2021). PubMed. Retrieved January 11, 2026, from [Link]
-
Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (1R,2R)-2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid_TargetMol [targetmol.com]
- 3. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
2-(Pyridin-2-yl)cyclopropanecarboxylic acid is a heterocyclic compound featuring a pyridine ring linked to a cyclopropanecarboxylic acid moiety. With a molecular weight of 163.17 g/mol and the chemical formula C₉H₉NO₂, this molecule represents the convergence of two critical building blocks in contemporary drug discovery. The pyridine ring, a bioisostere for phenyl groups, offers improved solubility, metabolic stability, and the ability to act as a hydrogen bond acceptor.[1] Concurrently, the cyclopropane ring introduces a degree of conformational rigidity and three-dimensionality, which can enhance binding affinity to biological targets and improve metabolic stability.[2]
This guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, potential applications in drug discovery, and essential safety and handling information. The insights presented herein are intended to empower researchers to effectively utilize this versatile scaffold in their scientific endeavors.
Physicochemical and Spectroscopic Profile
Calculated Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | |
| Molecular Weight | 163.17 g/mol | |
| XLogP3 | 0.7 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Topological Polar Surface Area | 50.2 Ų |
Predicted Spectroscopic Characteristics
A detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for both the pyridine and cyclopropane moieties. The protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). The cyclopropane protons, due to their unique shielded environment, would resonate in the upfield region (δ 1.0-2.5 ppm). The carboxylic acid proton is anticipated to be a broad singlet in the downfield region (δ 10-12 ppm).[3]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would display nine distinct signals. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing around 170-180 ppm.[3] The carbons of the pyridine ring would be found in the aromatic region (δ 120-150 ppm), while the cyclopropane carbons would be in the upfield region (δ 10-30 ppm).
-
Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group is expected around 1700-1725 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring will likely appear in the 1400-1600 cm⁻¹ region.[3]
-
Mass Spectrometry (MS) : The molecular ion peak (M⁺) in the mass spectrum would be observed at m/z = 163. Subsequent fragmentation may involve the loss of the carboxyl group (-COOH, 45 Da) or other characteristic fragments of the pyridine and cyclopropane rings.
Synthesis of this compound: A Plausible Protocol
Experimental Workflow
Caption: A plausible two-step synthesis of this compound.
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate
-
Reaction Setup : To a solution of 2-vinylpyridine (1.0 eq) in anhydrous toluene, add a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.01 eq).
-
Addition of Diazo Compound : Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous toluene to the reaction mixture at 80°C over a period of 2 hours with vigorous stirring.
-
Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate.
Causality of Experimental Choices:
-
Catalyst : Rhodium(II) acetate is a highly efficient catalyst for the cyclopropanation of olefins with diazo compounds, proceeding via a rhodium carbene intermediate.
-
Slow Addition : The slow addition of ethyl diazoacetate is crucial to maintain a low concentration of the diazo compound, minimizing the formation of byproducts such as the dimer of ethyl diazoacetate.
Step 2: Hydrolysis to this compound
-
Saponification : Dissolve the ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature.
-
Reaction Monitoring : Monitor the hydrolysis by TLC until the starting material is consumed.
-
Workup : Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification : Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M hydrochloric acid (HCl).
-
Isolation : Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Causality of Experimental Choices:
-
Base : Lithium hydroxide is a strong base that effectively hydrolyzes the ester to the corresponding carboxylic acid.
-
Acidification : Careful acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid product.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a valuable building block for the synthesis of novel therapeutic agents. Pyridine carboxylic acid isomers and their derivatives have been instrumental in the development of drugs for a wide range of diseases, including cancer, diabetes, and infectious diseases.[4][5]
Potential as an Enzyme Inhibitor
The rigid cyclopropane ring can mimic the transition state of enzymatic reactions, making its derivatives potent enzyme inhibitors.[6] The pyridine moiety can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, within the active site of a target enzyme, thereby enhancing binding affinity and selectivity.[7] Analogs of 2-pyridinecarboxylic acid have demonstrated inhibitory activity against enzymes like α-amylase and carboxypeptidase A.[8]
Caption: The logical pathway from molecular binding to enzyme inhibition.
Use as a Synthetic Intermediate
This compound serves as a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid functional group can be readily converted into a variety of other functional groups, such as amides, esters, and alcohols, allowing for the generation of diverse chemical libraries for high-throughput screening.
Safety and Handling
As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profile can be inferred from related compounds like cyclopropanecarboxylic acid and 2-pyridinecarboxylic acid.
-
Hazard Identification : The compound is expected to be harmful if swallowed and may cause serious eye damage and skin irritation.[9][10]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
-
Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal : Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound of significant interest to the medicinal chemistry and drug discovery communities. Its unique combination of a pyridine ring and a cyclopropane moiety offers a wealth of opportunities for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a plausible synthesis protocol, potential applications, and essential safety information to facilitate its use in research and development. As our understanding of the intricate interplay between chemical structure and biological activity continues to grow, scaffolds like this compound will undoubtedly play a pivotal role in the discovery of the next generation of medicines.
References
-
Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (n.d.). PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Pyridin-2-yl)cyclopropanecarboxylic acid. Retrieved from [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed. Retrieved from [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI. Retrieved from [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed. Retrieved from [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Pyridin-2-yl)cyclopropanecarboxylic acid. Retrieved from [Link]
-
cyclopropanecarboxylic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (n.d.). PubMed. Retrieved from [Link]
-
2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. (2023, March 2). PubMed. Retrieved from [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1... - Google Patents. (n.d.). Google Patents.
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI. Retrieved from [Link]
-
Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020, September 25). SciSpace. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
- Process for large-scale preparation of 2-vinyl pyridine - Google Patents. (n.d.). Google Patents.
-
2-Pyridinecarboxylic acid, 5-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]
- The synthetic method of 2-pyridine carboxylic acid - Google Patents. (n.d.). Google Patents.
-
13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
- Method for preparing 2-vinylpyridine - Google Patents. (n.d.). Google Patents.
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents. (n.d.). Google Patents.
-
Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2025, August 6). ResearchGate. Retrieved from [Link]
-
This compound - Appretech Scientific Limited. (n.d.). Appretech Scientific Limited. Retrieved from [Link]
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Starting materials for 2-(Pyridin-2-yl)cyclopropanecarboxylic acid synthesis
An In-depth Technical Guide: Strategic Selection of Starting Materials for the Synthesis of 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry, prized for the conformational rigidity and unique spatial orientation conferred by the cyclopropane ring fused to a key pharmacophoric pyridine moiety. The efficient synthesis of this target molecule is critically dependent on the strategic selection of starting materials, which dictates the overall pathway, yield, and scalability of the process. This guide provides a detailed examination of the principal synthetic routes, offering a causal analysis of experimental choices and focusing on the foundational starting materials required for each methodology. We will explore the dominant strategy involving the cyclopropanation of 2-vinylpyridine via Simmons-Smith and transition-metal catalyzed pathways, as well as conceptual alternative routes, to provide researchers with a comprehensive framework for synthetic design.
Introduction and Retrosynthetic Strategy
The Significance of the Pyridyl-Cyclopropane Motif
The incorporation of a cyclopropane ring into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and fine-tune physicochemical properties such as lipophilicity. When combined with a pyridine ring—a ubiquitous heterocycle in pharmaceuticals for its hydrogen bonding capabilities and bioisosteric properties—the resulting 2-(pyridin-2-yl)cyclopropane scaffold becomes a highly sought-after intermediate. Its synthesis, therefore, is a matter of practical importance in drug discovery and development.
Core Retrosynthetic Analysis
A logical disconnection of the target molecule, this compound, reveals two primary bond formations to consider: the construction of the cyclopropane ring and the installation of the carboxylic acid functionality. The most direct and widely adopted retrosynthetic approach involves disconnecting the cyclopropane ring itself, identifying an alkene precursor as the logical synthon. This leads to 2-vinylpyridine as the cornerstone starting material.
Caption: Retrosynthetic analysis of the target molecule.
Primary Pathway: Cyclopropanation of 2-Vinylpyridine
The most convergent and field-proven route to the target compound begins with the formation of the cyclopropane ring on a pre-formed pyridyl alkene. This strategy hinges on the availability and reactivity of 2-vinylpyridine.
Core Starting Material: 2-Vinylpyridine
2-Vinylpyridine is a colorless to brown liquid that serves as the foundational building block for this pathway.[1][2] While commercially available, understanding its synthesis provides insight into the ultimate raw materials and potential impurities.
The predominant industrial synthesis involves the condensation of 2-methylpyridine (2-picoline) with formaldehyde.[1][3][4] This two-step process first generates an intermediate alcohol, 2-(2-pyridyl)ethanol, which is subsequently dehydrated under reduced pressure to yield 2-vinylpyridine.[1][3] This method is advantageous due to the low cost and high availability of 2-picoline.
An alternative, though less common, synthesis involves the reaction of acrylonitrile with acetylene, catalyzed by organocobalt compounds.[1][3]
Caption: Workflow for the synthesis of 2-vinylpyridine.
Method A: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and reliable method for converting alkenes to cyclopropanes.[5] It utilizes a zinc carbenoid, typically generated in situ, to deliver a methylene group stereospecifically to the double bond.
-
Core Starting Materials:
Causality Behind Choices: The Simmons-Smith reaction is valued for its reliability and tolerance of many functional groups, including the pyridine nitrogen. The choice between Zn-Cu and Et₂Zn often comes down to balancing reactivity, cost, and handling safety (Et₂Zn is pyrophoric). For this synthesis, the reaction would produce 2-(pyridin-2-yl)cyclopropane. A subsequent carboxylation step would be required, making this route less direct for the target acid. A modified Simmons-Smith using an ester-substituted carbenoid is conceptually possible but less common than the diazoacetate method described next.
Method B: Transition Metal-Catalyzed Cyclopropanation
A more direct route to an ester precursor of the final acid involves the reaction of 2-vinylpyridine with an α-diazo ester, catalyzed by a transition metal.
-
Core Starting Materials:
-
2-Vinylpyridine: The alkene substrate.
-
Ethyl Diazoacetate (EDA): Serves as the carbene precursor, delivering a CHCOOEt moiety to form the cyclopropane ring and install the ester functionality in a single step.
-
Catalyst: Dirhodium(II) tetraacetate (Rh₂(OAc)₄) and copper-based catalysts are most common.[6][7]
-
Causality Behind Choices: This method is highly efficient as it constructs the cyclopropane ring and installs the desired carboxylate functionality simultaneously. The resulting product, ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate, can be readily hydrolyzed to the target carboxylic acid. The primary challenge lies in the handling of ethyl diazoacetate, which is toxic and potentially explosive. However, in controlled laboratory and industrial settings, this route is often preferred for its atom economy and convergency.
Step 1: Synthesis of Ethyl 2-(Pyridin-2-yl)cyclopropanecarboxylate
-
To a solution of 2-vinylpyridine (1.0 equiv) in a suitable solvent (e.g., dichloromethane) at room temperature, add the rhodium(II) or copper catalyst (0.1-1 mol%).
-
Slowly add a solution of ethyl diazoacetate (1.1 equiv) in the same solvent to the reaction mixture over several hours using a syringe pump. The slow addition is critical to maintain a low concentration of the diazo compound for safety and to suppress side reactions.
-
Monitor the reaction by TLC or GC-MS until the 2-vinylpyridine is consumed.
-
Upon completion, the reaction mixture is concentrated, and the crude product is purified by silica gel chromatography to yield ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate.[6]
Step 2: Hydrolysis to this compound
-
Dissolve the purified ester from Step 1 in a mixture of an alcohol (e.g., ethanol) and water.
-
Add a stoichiometric excess of a base, such as sodium hydroxide or lithium hydroxide.
-
Heat the mixture to reflux and stir until saponification is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully acidify with an aqueous acid (e.g., 1M HCl) to a pH of ~5-6.
-
The product, this compound, will often precipitate and can be collected by filtration, or the aqueous layer can be extracted with a suitable organic solvent.
Alternative Synthetic Strategies
While the cyclopropanation of 2-vinylpyridine is the dominant approach, other strategies can be conceptualized, starting from different pyridyl precursors.
Kulinkovich Hydroxycyclopropanation
The Kulinkovich reaction is a powerful method for synthesizing cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide.[8][9][10]
-
Conceptual Starting Materials:
Mechanistic Considerations and Limitations: The standard Kulinkovich reaction on methyl picolinate would yield 1-(pyridin-2-yl)cyclopropanol.[9][11] This is a constitutional isomer of the desired intermediate and would require a complex series of ring-opening and re-closing steps to be converted to the target acid. Therefore, while a powerful cyclopropanation method, the standard Kulinkovich reaction is not a direct or practical starting point for this specific target.
Comparative Analysis of Starting Materials and Routes
The choice of starting materials directly impacts the efficiency, safety, and cost of the synthesis.
| Feature | Method A (Simmons-Smith) | Method B (Catalytic/Diazo) |
| Primary Pyridine SM | 2-Vinylpyridine | 2-Vinylpyridine |
| Cyclopropanating SM | Diiodomethane, Zn/Cu or Et₂Zn | Ethyl Diazoacetate |
| Key Intermediates | 2-(Pyridin-2-yl)cyclopropane | Ethyl 2-(Pyridin-2-yl)cyclopropanecarboxylate |
| Number of Steps | >2 (Requires separate carboxylation) | 2 (Cyclopropanation + Hydrolysis) |
| Safety Concerns | Et₂Zn is pyrophoric | Ethyl diazoacetate is toxic and potentially explosive |
| Scalability | Moderate | High (with appropriate engineering controls for EDA) |
| Stereocontrol | Generally good; less relevant for this achiral target | Can be adapted for asymmetric synthesis with chiral catalysts |
| Overall Viability | Less direct for the carboxylic acid target | Most efficient and direct route |
Conclusion
For the synthesis of this compound, the most strategically sound and industrially relevant approach begins with 2-vinylpyridine as the key starting material. This precursor, readily synthesized from inexpensive 2-methylpyridine and formaldehyde , serves as the ideal platform for cyclopropanation. Among the available methods, the transition-metal catalyzed reaction with ethyl diazoacetate represents the most convergent pathway, as it installs both the cyclopropane ring and the required carboxylate functionality in a single, efficient step. While this route necessitates careful handling of a hazardous reagent, its efficiency and directness make it the superior choice for researchers and drug development professionals aiming to access this valuable molecular scaffold.
References
-
Wikipedia. 2-Vinylpyridine. [Link]
-
Patsnap. Method for synthesizing and preparing 2-vinyl pyridine. [Link]
-
MDPI. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]
-
ACS GCI Pharmaceutical Roundtable. Kulinkovich Cyclopropanation. [Link]
-
Quick Company. An Improved Process For The Preparation Of Vinylpyridine From Corresponding Picoline Over Modified Zeolite Catalyst In Vapour Phase. [Link]
-
Wikipedia. Kulinkovich reaction. [Link]
-
NROChemistry. Kulinkovich Reaction: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Kulinkovich Reaction. [Link]
-
ACS Publications. Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid through Kulinkovich, Mitsunobu, and Pd-Catalyzed Intramolecular C–N Coupling. (2022-09-01). [Link]
-
MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
-
ACS Publications. Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. (2013-06-12). [Link]
-
MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
- Google Patents.
-
Organic Syntheses. cyclopropanecarboxylic acid. [Link]
-
RSC Publishing. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. (2018-01-02). [Link]
-
ResearchGate. Derivatizations of the vinyl cyclopropane products. [Link]
-
Macmillan Group. General Methods of Enantioselective Cyclopropanations. (2003-05-19). [Link]
-
ChemRxiv. Substituted Cyclopropanols via Sequential Cyclopropanation and Oxida- tive Hydrolysis of Vinylboronates. [Link]
- Google Patents.
-
RSC Publishing. An entry to vinylcyclopropane through palladium-catalyzed intramolecular cyclopropanation of alkenes with unstabilized allylic tosylhydrazones. [Link]
-
PrepChem.com. Synthesis of ethyl 2-phenylcyclopropane-carboxylate. [Link]
- Google Patents.
-
MDPI. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. [Link]
-
PMC - NIH. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
-
PubChem - NIH. 2-Vinylpyridine. [Link]
-
Semantic Scholar. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016-11-20). [Link]
-
Organic Syntheses. 2-methylenecyclopropanecarboxylic acid. [Link]
-
PMC - NIH. Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands. [Link]
-
PubChem. 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid. [Link]
Sources
- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 4. Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 9. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 10. Kulinkovich Reaction [organic-chemistry.org]
- 11. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Methodological & Application
The Emergence of 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid in Epigenetic Drug Discovery
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique chemical scaffolds that can address unmet medical needs. Among these, the 2-(pyridin-2-yl)cyclopropanecarboxylic acid framework has emerged as a promising structural motif, particularly in the realm of epigenetics. This guide provides an in-depth exploration of the applications of this compound and its derivatives, with a primary focus on its role as a modulator of Lysine-Specific Demethylase 1 (LSD1), a pivotal enzyme in cancer biology. We will delve into the rationale behind its design, detailed protocols for its synthesis and evaluation, and its potential in the development of next-generation cancer therapeutics.
The Strategic Fusion of Pyridine and Cyclopropane Moieties
The design of this compound is a strategic amalgamation of two privileged pharmacophores in medicinal chemistry: the pyridine ring and the cyclopropane ring. The cyclopropane fragment is a versatile component in drug design, known to enhance potency, improve metabolic stability, and increase brain permeability of drug candidates.[1][2] Its rigid, three-dimensional structure can enforce a specific conformation, leading to more favorable and entropically advantageous binding to biological targets.[1]
The pyridine ring, a bioisostere of the phenyl ring, is frequently incorporated into drug molecules to enhance pharmacokinetic properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, improving solubility and target engagement.[3] This strategic replacement of a phenyl with a pyridine ring has been shown to significantly boost the biological potency of various inhibitors.
Core Application: Inhibition of Lysine-Specific Demethylase 1 (LSD1)
The primary and most compelling application of the this compound scaffold is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4] Dysregulation of LSD1 is strongly implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a prime target for therapeutic intervention.[3][4]
Many of the most potent LSD1 inhibitors are based on the tranylcypromine (TCP) scaffold, which features a phenylcyclopropylamine moiety. These irreversible inhibitors form a covalent bond with the FAD cofactor of LSD1. The this compound scaffold can be viewed as a next-generation evolution of these early inhibitors, where the phenyl group is replaced by pyridine to potentially improve drug-like properties, and the amine is replaced by a carboxylic acid, which could alter the binding mode and selectivity, possibly leading to reversible inhibition.[5] The development of reversible LSD1 inhibitors is an area of active research, as they may offer an improved therapeutic window compared to their irreversible counterparts.[3][5]
Signaling Pathways and Cellular Outcomes
The inhibition of LSD1 by compounds derived from the this compound scaffold is anticipated to trigger a cascade of cellular events, ultimately leading to anti-tumor effects.
Caption: Proposed mechanism of action for this compound derivatives as LSD1 inhibitors.
Experimental Protocols
This section provides detailed protocols for the synthesis and evaluation of this compound and its derivatives as potential LSD1 inhibitors.
Part 1: Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the cyclopropanation of 2-vinylpyridine followed by hydrolysis of the resulting ester. A rhodium-catalyzed cyclopropanation is a robust method for this transformation.
Step 1: Synthesis of Ethyl 2-(Pyridin-2-yl)cyclopropanecarboxylate
This procedure is adapted from established methods for rhodium-catalyzed cyclopropanation of styrenes.[6]
Materials:
-
2-Vinylpyridine
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Syringe pump
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve rhodium(II) acetate dimer (0.2 mol%) in anhydrous dichloromethane.
-
Add 2-vinylpyridine (1.0 equivalent) to the flask.
-
Prepare a solution of ethyl diazoacetate (1.2 equivalents) in anhydrous dichloromethane.
-
Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture over a period of 4-6 hours at room temperature with vigorous stirring. The slow addition is crucial to maintain a low concentration of the diazo compound and prevent dimerization.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 12-16 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate.
Step 2: Hydrolysis to this compound
This is a standard ester hydrolysis procedure.[7][8][9][10]
Materials:
-
Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
Procedure:
-
Dissolve ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate (1.0 equivalent) in a mixture of THF (or methanol) and water.
-
Add LiOH (2.0-3.0 equivalents) or NaOH (2.0-3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 4-8 hours, or until TLC analysis shows complete consumption of the ester.
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
A precipitate of this compound should form. If no precipitate forms, extract the aqueous layer with a polar organic solvent (e.g., ethyl acetate or dichloromethane).
-
Collect the solid by vacuum filtration and wash with cold water, then dry under vacuum. If an extraction was performed, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Part 2: In Vitro Evaluation of LSD1 Inhibition
A. LSD1 Enzymatic Activity Assay (Fluorometric)
This protocol is based on a commercially available assay kit and provides a high-throughput method to determine the IC₅₀ of the test compound.[11]
Materials:
-
Purified recombinant human LSD1 enzyme
-
Di-methylated histone H3K4 peptide substrate
-
Primary antibody specific for the demethylated product
-
Fluorescence-labeled secondary antibody
-
Assay buffer
-
Test compound (this compound)
-
Known LSD1 inhibitor as a positive control (e.g., Tranylcypromine)
-
96-well microplate, black
-
Fluorescent microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
Coat the wells of the 96-well microplate with the di-methylated H3K4 substrate and incubate as per the manufacturer's instructions.
-
Wash the wells with the provided wash buffer.
-
Add the LSD1 enzyme and the test compound (or control) to the wells.
-
Incubate the plate to allow the enzymatic reaction to proceed.
-
Wash the wells to remove the enzyme and inhibitor.
-
Add the primary antibody that recognizes the demethylated substrate and incubate.
-
Wash the wells and add the fluorescently labeled secondary antibody.
-
Incubate and then wash the wells a final time.
-
Add the fluorescence development solution and measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
B. Cell-Based Assay: Proliferation of Acute Myeloid Leukemia (AML) Cells
This assay assesses the effect of the compound on the growth of cancer cells known to be sensitive to LSD1 inhibition.[3]
Materials:
-
AML cell line (e.g., MV4-11)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plate, white
-
Luminometer
Procedure:
-
Seed the MV4-11 cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Add the diluted compound to the cells and incubate for 7-10 days. A prolonged incubation is often necessary for LSD1 inhibitors to exert their anti-proliferative effects.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the IC₅₀ value.
C. Western Blot Analysis of Histone Methylation
This protocol allows for the direct visualization of the target engagement of the LSD1 inhibitor in cells by measuring the levels of H3K4me2.
Materials:
-
AML cell line (e.g., MV4-11)
-
Test compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MV4-11 cells with various concentrations of the test compound for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-H3K4me2 and anti-total H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities.
-
Normalize the H3K4me2 signal to the total H3 signal to determine the relative increase in histone methylation.
Part 3: In Vivo Evaluation
For promising compounds, in vivo studies are essential to assess their efficacy and pharmacokinetic properties.
A. Pharmacokinetic (PK) Profiling
The inclusion of the pyridine ring is intended to improve the pharmacokinetic profile.[12] A typical PK study would involve:
-
Administering the compound to rodents (e.g., mice or rats) via intravenous and oral routes.
-
Collecting blood samples at various time points.
-
Analyzing the plasma concentrations of the compound using LC-MS/MS.
-
Calculating key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
B. In Vivo Efficacy in a Xenograft Model
An AML xenograft model can be used to evaluate the anti-tumor activity of the compound in a living organism.
Procedure:
-
Implant human AML cells (e.g., MV4-11) subcutaneously into immunodeficient mice.
-
Once tumors are established, randomize the mice into vehicle control and treatment groups.
-
Administer the test compound at various doses and schedules (e.g., daily oral gavage).
-
Monitor tumor growth by measuring tumor volume regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for histone marks).
Toxicity Considerations: It is important to monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or alterations in blood cell counts. Some cyclopropane-containing drugs have been associated with idiosyncratic toxicity, so careful monitoring is warranted.[13]
Data Presentation and Interpretation
Table 1: In Vitro Activity Profile of a Hypothetical this compound Derivative (Compound X)
| Assay | Endpoint | Result |
| LSD1 Enzymatic Assay | IC₅₀ | 50 nM |
| MV4-11 Cell Proliferation | IC₅₀ | 200 nM |
| H3K4me2 Western Blot | Fold Increase at 1 µM | 5-fold |
Caption: A typical workflow for the development and evaluation of a this compound-based LSD1 inhibitor.
Conclusion
The this compound scaffold represents a promising avenue for the development of novel epigenetic modulators, particularly LSD1 inhibitors. Its rational design, combining the advantageous properties of both the pyridine and cyclopropane moieties, offers the potential for potent, selective, and drug-like candidates for cancer therapy. The detailed protocols provided in this guide are intended to empower researchers to synthesize and evaluate these compounds, thereby accelerating the discovery of new treatments for diseases with high unmet medical needs.
References
-
Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. MedChemComm. [Link]
-
Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors. PubMed. [Link]
-
3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. [Link]
-
Cyclopropane. PharmaCompass.com. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
Design, optimization, and in vivo evaluation of a series of pyridine derivatives with dual NK1 antagonism and SERT inhibition for the treatment of depression. PubMed. [Link]
-
Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed. [Link]
-
Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
-
cyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]
-
Synthesis of ethyl 2-phenylcyclopropane-carboxylate. PrepChem.com. [Link]
-
Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Hydrolysis of Nitriles to Carboxylic Acid. Ventura College. [Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 11. chembk.com [chembk.com]
- 12. Design, optimization, and in vivo evaluation of a series of pyridine derivatives with dual NK1 antagonism and SERT inhibition for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid as a synthetic building block
An In-Depth Guide to the Synthetic Utility of 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid
Introduction: The Strategic Value of a Constrained Pyridyl Scaffold
In the landscape of modern medicinal chemistry, the rational design of small molecule therapeutics hinges on achieving a delicate balance between potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Synthetic building blocks that offer precise three-dimensional structure and versatile chemical functionality are therefore of paramount importance. This compound emerges as a scaffold of significant interest, merging the rigid, conformationally restricted cyclopropane core with the chemically versatile pyridine ring.
The cyclopropyl fragment is increasingly utilized in drug development to enhance metabolic stability, improve potency by locking in bioactive conformations, and modulate physicochemical properties such as pKa and membrane permeability[1]. Simultaneously, the pyridine moiety serves as a key pharmacophoric element, capable of acting as a hydrogen bond acceptor, a metal-chelating group, or a locus for further chemical elaboration[2]. This combination makes this compound a particularly powerful building block for constructing constrained analogues of endogenous ligands, most notably in the pursuit of modulators for central nervous system (CNS) targets like the metabotropic glutamate receptors (mGluRs)[3][4]. This guide provides a comprehensive overview of its synthesis, key reactions, and detailed protocols for its application.
Synthesis of the Building Block
The most common and efficient route to this compound involves a two-step sequence starting from commercially available 2-vinylpyridine[2][5]. The core transformation is the cyclopropanation of the olefin with a diazoacetate ester, typically catalyzed by a transition metal complex, followed by hydrolysis of the resulting ester to the desired carboxylic acid.
Mechanism and Stereoselectivity: The reaction proceeds via the formation of a metal carbene intermediate from the catalyst and ethyl diazoacetate (EDA). This electrophilic carbene is then transferred to the electron-rich double bond of 2-vinylpyridine. Rhodium(II) and Copper(I) complexes are standard catalysts for this transformation. The reaction generally favors the formation of the trans diastereomer due to steric hindrance, which is often the desired isomer for pharmacological applications. Asymmetric variants using chiral catalysts can provide access to enantioenriched products[6].
Caption: Synthetic workflow for this compound.
Application in Medicinal Chemistry: A Constrained Glutamate Analogue
A primary application of this building block is in the synthesis of potent and selective antagonists for metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors that are critical targets for treating neurological and psychiatric disorders. The endogenous ligand, glutamic acid, is highly flexible. By incorporating the 2-(pyridin-2-yl)cyclopropane moiety, medicinal chemists can create rigid analogues that lock the pharmacophoric elements—the carboxylic acid and the pyridine ring (as a bioisostere for the distal carboxylate)—into a specific spatial orientation. This conformational constraint can lead to a dramatic increase in receptor affinity and subtype selectivity[3][4].
Caption: Structural analogy between glutamic acid and the target building block.
The carboxylic acid functionality is the primary handle for synthetic elaboration, most commonly through amide bond formation. Standard peptide coupling reagents can be employed to connect this building block to other fragments, building up the final drug candidate.
Detailed Experimental Protocols
Protocol 1: Synthesis of (±)-trans-2-(Pyridin-2-yl)cyclopropanecarboxylic Acid
This two-step protocol describes the rhodium-catalyzed cyclopropanation of 2-vinylpyridine followed by saponification of the resulting ethyl ester.
PART A: Synthesis of Ethyl (±)-trans-2-(Pyridin-2-yl)cyclopropanecarboxylate
Materials:
-
2-Vinylpyridine (1.0 equiv.)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.005 equiv., 0.5 mol%)
-
Ethyl diazoacetate (EDA), 90% solution in CH₂Cl₂ (1.5 equiv.)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Rh₂(OAc)₄ (0.5 mol%) and anhydrous CH₂Cl₂ (to make a ~0.2 M solution with respect to 2-vinylpyridine).
-
Add 2-vinylpyridine (1.0 equiv.) to the flask and heat the resulting solution to reflux (approx. 40 °C).
-
Using a syringe pump, add the ethyl diazoacetate solution (1.5 equiv.) dropwise over 4-6 hours. The slow addition is critical to maintain a low concentration of EDA, minimizing its dimerization and ensuring safety.
-
After the addition is complete, maintain the reflux for an additional 1-2 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, e.g., 10% to 40%) to yield the product as a mixture of diastereomers, with the trans isomer predominating.
PART B: Saponification to this compound
Materials:
-
Ethyl (±)-trans-2-(pyridin-2-yl)cyclopropanecarboxylate (1.0 equiv.)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equiv.)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
Procedure:
-
Dissolve the purified ethyl ester (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O (2.0 equiv.) and stir the mixture vigorously at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~5-6 with 1 M HCl. The isoelectric point of the product will cause it to precipitate.
-
Collect the resulting solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the title compound as a white to off-white solid.
| Parameter | Expected Value |
| Overall Yield | 60-75% |
| Diastereomeric Ratio (trans:cis) | >10:1 after chromatography |
| Purity (by ¹H NMR, LC-MS) | >98% |
| Appearance | White to off-white solid |
Protocol 2: Application in Amide Bond Formation
This protocol details a standard procedure for coupling the carboxylic acid with a primary amine using HATU, a highly efficient coupling reagent.
Sources
- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Investigating the Biological Activity of 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid Derivatives
Introduction: A Hybrid Scaffold of High Potential
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for the discovery of novel therapeutic agents. The 2-(Pyridin-2-yl)cyclopropanecarboxylic acid scaffold represents a compelling example of such a hybrid design. This structure uniquely combines two moieties of significant pharmacological interest: the cyclopropane ring and the pyridine nucleus.
The cyclopropane ring is far more than a simple saturated carbocycle; its inherent ring strain and unique electronic properties make it a versatile tool in drug design. It can act as a conformationally rigid bioisostere for a carbon-carbon double bond, enhancing metabolic stability, improving binding affinity to target proteins, and reducing off-target effects.[1]
Complementing this is the pyridine nucleus , a "privileged structure" ubiquitous in both natural products and FDA-approved pharmaceuticals.[2][3] Pyridine derivatives are known to exhibit an exceptionally broad spectrum of biological activities, including antimicrobial, antiviral, antiproliferative, and enzyme inhibitory functions.[2][3][4]
The strategic combination of these two scaffolds in this compound derivatives creates a class of molecules with significant potential for diverse therapeutic applications. This guide provides an in-depth overview of the potential biological activities of these compounds and presents detailed, field-proven protocols for their synthesis and biological evaluation.
Chemical & Physical Properties
The parent compound, this compound, serves as the foundational structure for this class of derivatives.
| Property | Value | Source |
| CAS Number | 90563-75-0 | [5] |
| Molecular Formula | C₉H₉NO₂ | [5][6] |
| Molecular Weight | 163.17 g/mol | [5][6] |
Section 1: Synthesis of this compound Derivatives
The synthesis of these derivatives can be approached through various established organic chemistry reactions. A generalized workflow involves the formation of the cyclopropane ring and subsequent modification of the carboxylic acid group to generate a library of amides, esters, or other analogs.
Caption: Generalized synthetic workflow for this compound derivatives.
Protocol 1.1: Representative Amide Coupling Reaction
This protocol describes the synthesis of an amide derivative from the parent carboxylic acid, a common step in creating a library for structure-activity relationship (SAR) studies.
Rationale: The conversion of the carboxylic acid to an amide is a robust method to explore how different substituents (R-groups) affect biological activity. Coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid, facilitating an efficient reaction with the amine at room temperature and minimizing side reactions.[7]
Materials:
-
This compound
-
Amine of interest (e.g., 4-fluoroaniline)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Activation: Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution. Stir the mixture at 0 °C (ice bath) for 30 minutes. The formation of the active ester intermediate is crucial for the subsequent nucleophilic attack by the amine.
-
Amine Addition: Add the desired amine (1.1 eq) and a base such as TEA (1.5 eq) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x). This removes unreacted reagents and acidic/basic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 2: Screening for Biological Activity
The hybrid nature of the scaffold suggests several potential biological activities. The following protocols provide robust methods for primary screening in key therapeutic areas.
Sources
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. appretech.com [appretech.com]
- 6. 2-Pyridin-2-yl-cyclopropanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity | MDPI [mdpi.com]
The Strategic Incorporation of 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid in the Synthesis of Next-Generation Pharmaceutical Intermediates
Introduction: The Cyclopropyl Moiety as a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the cyclopropyl group has emerged as a "privileged" structural motif, prized for its unique conformational rigidity and electronic properties.[1][2][3] Its incorporation into drug candidates can lead to significant improvements in potency, metabolic stability, and pharmacokinetic profiles.[2][4] The strained three-membered ring introduces a degree of conformational constraint that can lock a molecule into a bioactive conformation, enhancing its binding affinity to target proteins.[1] Furthermore, the C-H bonds of a cyclopropane ring are stronger than those in acyclic alkanes, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] This application note provides a detailed exploration of 2-(pyridin-2-yl)cyclopropanecarboxylic acid, a versatile building block that combines the advantageous features of the cyclopropyl ring with the coordinating and hydrogen-bonding capabilities of a pyridine moiety. We will delve into its synthesis and showcase its potential in the construction of key intermediates for antiviral agents, specifically focusing on analogs of Hepatitis C Virus (HCV) NS3/4A protease inhibitors.
Synthesis of this compound: A Protocol Grounded in Established Methodologies
The synthesis of this compound can be efficiently achieved in a two-step process starting from the readily available 2-vinylpyridine. This protocol leverages a well-established rhodium-catalyzed cyclopropanation reaction followed by a standard ester hydrolysis.
Part 1: Rhodium-Catalyzed Cyclopropanation of 2-Vinylpyridine
The introduction of the cyclopropane ring is accomplished via a [2+1] cycloaddition of a carbene equivalent, derived from ethyl diazoacetate, to 2-vinylpyridine. Rhodium(II) acetate dimer is an effective catalyst for this transformation, promoting the formation of the cyclopropane ring with good efficiency.
Experimental Protocol: Synthesis of Ethyl 2-(Pyridin-2-yl)cyclopropanecarboxylate
-
Reaction Setup: To a solution of 2-vinylpyridine (1.0 eq) in anhydrous dichloromethane (DCM), add rhodium(II) acetate dimer (0.01 eq).
-
Reagent Addition: Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM to the reaction mixture at room temperature over a period of 4-6 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate as a mixture of diastereomers.
Causality Behind Experimental Choices:
-
Catalyst: Rhodium(II) acetate dimer is chosen for its high efficacy in catalyzing carbene transfer from diazo compounds to olefins.[5][6]
-
Solvent: Dichloromethane is an excellent solvent for this reaction as it is inert and effectively solubilizes both the reactants and the catalyst.
-
Slow Addition: The slow addition of ethyl diazoacetate is a critical safety and efficiency measure. It prevents the accumulation of the potentially explosive diazo compound and minimizes the formation of diethyl maleate and fumarate, which arise from the dimerization of the carbene.
Part 2: Hydrolysis to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard transformation, readily achieved under basic conditions.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add an excess of sodium hydroxide (2-3 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Acidify the aqueous solution to pH 3-4 with hydrochloric acid, which will precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Causality Behind Experimental Choices:
-
Base-mediated Hydrolysis: Saponification using sodium hydroxide is a robust and high-yielding method for the hydrolysis of esters.[7][8]
-
Acidification: Careful acidification is necessary to protonate the carboxylate salt and precipitate the less soluble carboxylic acid, enabling its isolation.
Visualization of the Synthetic Workflow
Caption: Synthetic route to this compound.
Application in the Synthesis of HCV NS3/4A Protease Inhibitor Intermediates
The this compound scaffold is an attractive building block for the synthesis of novel antiviral agents, particularly inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. This serine protease is essential for viral replication, making it a prime target for therapeutic intervention.[9][10] Several approved HCV drugs, such as Paritaprevir and Grazoprevir, feature a cyclopropane moiety, which is crucial for their inhibitory activity and pharmacokinetic properties.[11][12][13][14][15][16]
Rationale for the Pyridinyl-Cyclopropyl Scaffold in HCV Protease Inhibitors
The cyclopropane ring in these inhibitors serves to position key pharmacophoric elements in an optimal orientation for binding to the enzyme's active site.[17] The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the protease. The combination of these two structural features in this compound makes it a valuable precursor for creating novel inhibitors with potentially enhanced potency and selectivity.
Exemplary Synthetic Application: Amide Coupling to a Proline Derivative
A key step in the synthesis of many protease inhibitors is the formation of an amide bond between a carboxylic acid and an amine. This compound can be readily coupled with a proline derivative, a common structural element in HCV protease inhibitors, to form a key intermediate.
Experimental Protocol: Amide Coupling with (S)-pyrrolidine-2-carboxamide
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add (S)-pyrrolidine-2-carboxamide (1.0 eq) to the activated carboxylic acid solution.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired amide intermediate.
Logical Relationship in Drug Design
Caption: Rationale for incorporating the pyridinyl-cyclopropyl scaffold.
Data Summary
The following tables summarize typical quantitative data for the synthesis of this compound and its subsequent amide coupling.
Table 1: Synthesis of this compound
| Step | Reactants | Key Reagents | Solvent | Temp. | Time (h) | Yield (%) |
| 1 | 2-Vinylpyridine, Ethyl Diazoacetate | Rh₂(OAc)₄ | DCM | rt | 4-6 | 75-85 |
| 2 | Ethyl 2-(Pyridin-2-yl)cyclopropanecarboxylate | NaOH | EtOH/H₂O | Reflux | 2-4 | 90-95 |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.4 (br s, 1H), 8.45 (d, 1H), 7.70 (t, 1H), 7.25 (d, 1H), 7.15 (t, 1H), 2.55 (m, 1H), 2.10 (m, 1H), 1.50 (m, 1H), 1.35 (m, 1H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 174.5, 158.0, 149.0, 136.5, 123.0, 121.5, 25.0, 22.5, 15.0 |
| Mass Spec (ESI+) | m/z 164.07 [M+H]⁺ |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its synthesis is straightforward, employing well-understood and scalable chemical transformations. The unique combination of a conformationally rigid cyclopropane ring and a hydrogen-bonding pyridine moiety makes it an ideal scaffold for the design of potent enzyme inhibitors, as exemplified by its potential application in the development of novel HCV NS3/4A protease inhibitors. The strategic use of such thoughtfully designed building blocks is paramount in the quest for new and improved therapeutic agents.
References
-
Magnin, D. R., et al. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. Journal of Medicinal Chemistry, 47(10), 2587-2598. [Link]
-
Svensson, P. H., et al. (2007). Synthesis of novel potent hepatitis C virus NS3 protease inhibitors: discovery of 4-hydroxy-cyclopent-2-ene-1,2-dicarboxylic acid as a N-acyl-L-hydroxyproline bioisostere. Bioorganic & Medicinal Chemistry, 15(2), 827-838. [Link]
-
Nettles, J. H., et al. (2016). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Organic Letters, 18(15), 3634-3637. [Link]
-
Nettles, J. H., et al. (2016). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. PubMed. [Link]
-
Pellissier, H. (2015). Recent developments in the catalytic asymmetric cyclopropanation of 2-halogenated derivatives with ethyl diazoacetate. Coordination Chemistry Reviews, 284, 1-22. [Link]
-
Svensson, P. H. (2006). Design and Synthesis of Hepatitis C Virus NS3 Protease Inhibitors Incorporating a P2 Cyclopentane-Derived Scaffold. Linköping University Electronic Press. [Link]
-
ResearchGate. (n.d.). Synthetic pathway for aminovinylcyclopropane component Graz‐013 for grazoprevir. [Link]
-
Reddy, K. L., & Kumar, P. (2014). Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Advances, 4(77), 40851-40854. [Link]
-
Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Llinàs-Brunet, M., et al. (2005). Hepatitis C virus NS3-4A serine protease inhibitors: use of a P2-P1 cyclopropyl alanine combination for improved potency. Bioorganic & Medicinal Chemistry Letters, 15(20), 4515-4519. [Link]
-
Singh, S., & Pal, M. (2023). Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). Mini-Reviews in Organic Chemistry, 20(6), 564-585. [Link]
-
Al-Masoudi, N. A., et al. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA text. [Link]
-
Chruma, J. J., et al. (2018). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 23(5), 1043. [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2-Substituted Allylic Derivatives with Ethyl Diazoacetate. [Link]
-
Schwehm, C., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 324-328. [Link]
-
Thanigaimalai, P., et al. (2016). Macrocyclic Hepatitis C Virus NS3/4A Protease Inhibitors: An Overview of Medicinal Chemistry. Current Medicinal Chemistry, 23(23), 2537-2565. [Link]
-
ResearchGate. (n.d.). Cyclopropanation reactions of diazoacetates. [Link]
-
Wikipedia. (n.d.). Cyclopropanation. [Link]
-
Llinàs-Brunet, M., et al. (2004). Structure−Activity Study on a Novel Series of Macrocyclic Inhibitors of the Hepatitis C Virus NS3 Protease Leading to the Discovery of BILN 2061. Journal of Medicinal Chemistry, 47(25), 6584-6594. [Link]
-
Taylor, J. G., et al. (2019). Discovery of the pan-genotypic hepatitis C virus NS3/4A protease inhibitor voxilaprevir (GS-9857): A component of Vosevi®. Bioorganic & Medicinal Chemistry Letters, 29(16), 2428-2436. [Link]
-
National Center for Biotechnology Information. (n.d.). Voxilaprevir. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). (a) 2D structure of paritaprevir showing the major flexible torsions in.... [Link]
-
Barone, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Paquette, L. A., & Sugimura, T. (1988). A new nucleophilic ring opening of an activated cyclopropane and a formal synthesis of (+/-)-carbovir. Journal of the American Chemical Society, 110(26), 8793-8795. [Link]
-
Groutas, W. C., et al. (2021). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. Journal of Medicinal Chemistry, 64(10), 6839-6851. [Link]
-
National Center for Biotechnology Information. (n.d.). Paritaprevir. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]
-
Kern, E. R., et al. (2012). Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir. Bioorganic & Medicinal Chemistry, 20(7), 2379-2385. [Link]
-
Broaddus, C. D., & Charton, M. (1965). Cyclopropylpyridines. Synthesis and Electronic Interaction1. The Journal of Organic Chemistry, 30(8), 2717-2722. [Link]
-
Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
National Institutes of Health. (2021). Polymorphic Structure Determination of the Macrocyclic Drug Paritaprevir by MicroED. [Link]
-
ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. [Link]
-
Al-Zoubi, R. M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6299. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]
-
ChemistryViews. (2020). Large-Scale Synthesis of Glecaprevir. [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
-
de la Rosa, V. R., et al. (2013). Fast and Accurate Partial Hydrolysis of Poly(2-ethyl-2-oxazoline) into tailored Linear Polyethylenimine Copolymers. Polymer Chemistry, 4(18), 4865-4872. [Link]
-
Bauwens, E. (2013). Hydrolysis of poly-(2-ethyl-2-oxazoline). Ghent University. [Link]
Sources
- 1. A new nucleophilic ring opening of an activated cyclopropane and a formal synthesis of (+/-)-carbovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 9. Design and Synthesis of Hepatitis C Virus NS3 Protease Inhibitors Incorporating a P2 Cyclopentane-Derived Scaffold [liu.diva-portal.org]
- 10. Macrocyclic Hepatitis C Virus NS3/4A Protease Inhibitors: An Overview of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. Paritaprevir | C40H43N7O7S | CID 45110509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Polymorphic Structure Determination of the Macrocyclic Drug Paritaprevir by MicroED - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hepatitis C virus NS3-4A serine protease inhibitors: use of a P2-P1 cyclopropyl alanine combination for improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Robust and Versatile Synthesis of Amides from 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceutical agents. The synthesis of structurally complex amides, particularly those incorporating heterocyclic and strained ring systems, presents unique challenges that necessitate robust and well-understood synthetic protocols. This application note provides a detailed guide to the synthesis of amides from 2-(Pyridin-2-yl)cyclopropanecarboxylic acid, a valuable building block in drug discovery due to the conformational rigidity imparted by the cyclopropane ring and the coordinating and hydrogen bonding capabilities of the pyridine moiety.
This document will delve into the mechanistic underpinnings of amide bond formation, provide field-proven protocols using common coupling reagents, and offer insights into reaction optimization and characterization, thereby equipping researchers with the knowledge to confidently and efficiently synthesize novel amide derivatives.
Principles of Amide Bond Formation: Activating the Carboxyl Group
Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable process but is kinetically slow due to the formation of a non-productive acid-base salt. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using coupling reagents that form a highly reactive intermediate, which is then readily attacked by the amine nucleophile.
Common Coupling Reagents and Mechanistic Insights
Several classes of coupling reagents have been developed, each with its own advantages and mechanistic nuances. The choice of reagent can significantly impact reaction efficiency, racemization (for chiral substrates), and purification of the final product.
1. Carbodiimides (e.g., EDC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that is widely used due to the ease of removal of its urea byproduct during aqueous workup.
-
Mechanism: The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the amide and a soluble urea byproduct. To suppress side reactions and minimize racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[1][2]
2. Uronium/Aminium Salts (e.g., HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction rates and low propensity for racemization.
-
Mechanism: In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a reactive O-acylisouronium salt. The displaced HOAt (1-hydroxy-7-azabenzotriazole) then forms a highly reactive OAt-active ester, which is subsequently attacked by the amine. The pyridine nitrogen in HOAt is believed to provide anchimeric assistance, further accelerating the coupling reaction.[3]
The general workflow for amide synthesis is depicted below:
Caption: General workflow for the synthesis of amides from this compound.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific amine used.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally high-yielding and suitable for a wide range of amines, including those that are less nucleophilic.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 163.17 | 1.0 |
| Amine | Varies | 1.1 - 1.2 |
| HATU | 380.23 | 1.1 - 1.2 |
| DIPEA | 129.24 | 2.0 - 3.0 |
| Anhydrous DMF | - | - |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a cost-effective method, and the water-soluble nature of the EDC and its urea byproduct simplifies purification.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 163.17 | 1.0 |
| Amine | Varies | 1.1 - 1.2 |
| EDC·HCl | 191.70 | 1.2 - 1.5 |
| HOBt | 135.12 | 1.2 |
| DIPEA or Triethylamine (TEA) | Varies | 2.0 - 3.0 |
| Anhydrous DCM or DMF | - | - |
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Add DIPEA or TEA (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If using DCM, dilute with more DCM and wash with 1M HCl, saturated aqueous NaHCO₃ solution, and brine. If using DMF, dilute with ethyl acetate and perform the same aqueous washes.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
Mechanistic Diagram of HATU-Mediated Coupling
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Data Presentation: Reaction Optimization
The following table presents hypothetical data for the optimization of the coupling of this compound with aniline as a model amine.
| Entry | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | EDC/HOBt | DIPEA | DCM | RT | 24 | 75 |
| 2 | EDC/HOBt | TEA | DMF | RT | 24 | 78 |
| 3 | HATU | DIPEA | DMF | RT | 4 | 92 |
| 4 | PyBOP | DIPEA | DMF | RT | 6 | 88 |
| 5 | HATU | DIPEA | DCM | RT | 8 | 85 |
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of these protocols, the following practices are recommended:
-
Anhydrous Conditions: All coupling reagents are sensitive to moisture. Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is crucial for achieving high yields.
-
Purity of Reagents: The purity of the carboxylic acid, amine, and coupling reagents is paramount. Impurities can lead to side reactions and complicate purification.
-
Reaction Monitoring: Regularly monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine the optimal reaction time and prevent the formation of degradation products.
-
Proper Stoichiometry: The stoichiometry of the reagents, particularly the coupling agent and base, should be carefully controlled to avoid side reactions. For instance, an excess of HATU can lead to the guanidinylation of the amine.
Conclusion
The synthesis of amides from this compound can be achieved with high efficiency using standard coupling reagents such as HATU and EDC/HOBt. A thorough understanding of the reaction mechanisms and careful attention to experimental conditions are key to obtaining high yields of pure products. The protocols and insights provided in this application note serve as a valuable resource for researchers engaged in the synthesis of novel amide-containing molecules for drug discovery and development.
References
-
A. A. Aapptec, "Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP," Aapptec, [Online]. Available: [Link].
-
ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. ResearchGate. [Online]. Available: [Link].
-
V. K. Tandon et al., "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents," PMC, 2011. [Online]. Available: [Link].
-
Aapptec, "Coupling Reagents," [Online]. Available: [Link].
-
X. -L. Zhao et al., "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity," MDPI, 2019. [Online]. Available: [Link].
-
S. M. T. T. et al., "Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature," Beilstein Journal of Organic Chemistry, 2021. [Online]. Available: [Link].
-
S. K. Kummari et al., "4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents," MDPI, 2021. [Online]. Available: [Link].
-
ResearchGate, "Scheme 37. US/HATU-catalyzed carboxylic acid and amine coupling to..." [Online]. Available: [Link].
-
Common Organic Chemistry, "Amine to Amide (Coupling) - HATU," [Online]. Available: [Link].
- Google Patents, "WO2020128768A1 - N-(pyridin-2-ylsulfonyl)
-
C. J. McAdam et al., "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid," Scientific Reports, 2015. [Online]. Available: [Link].
-
S. -Q. Zhang et al., "Discovery of 2-(pyridin-2-yl)aniline as a directing group for the sp 2 C-H bond amination mediated by cupric acetate," Organic & Biomolecular Chemistry, 2017. [Online]. Available: [Link].
-
S. P. V. et al., "New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU," ResearchGate, 2012. [Online]. Available: [Link].
-
S. K. G. et al., "A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides," RSC Advances, 2016. [Online]. Available: [Link].
-
S. P. et al., "Process optimization for acid-amine coupling: a catalytic approach," International Journal of Industrial Chemistry, 2023. [Online]. Available: [Link].
-
A. M. G. Silva et al., "Synthesis of pyridazine and pyridopyridazine derivatives," Universidade do Minho, [Online]. Available: [Link].
- Google Patents, "WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine," [Online]. Available: .
-
Common Organic Chemistry, "Amine to Amide (EDC + HOBt)," [Online]. Available: [Link].
-
M. M. M. et al., "Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates," PMC, 2017. [Online]. Available: [Link].
-
ResearchGate, "Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides," [Online]. Available: [Link].
-
A. K. et al., "Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives," MDPI, 2021. [Online]. Available: [Link].
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes and Protocols: Investigating 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid as a Novel Enzyme Inhibitor
Introduction: Rationale for Investigating 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid
In the landscape of modern drug discovery, the identification of novel small-molecule enzyme inhibitors is a cornerstone of therapeutic innovation. The compound this compound presents a compelling scaffold for investigation. While direct enzymatic targets of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural motifs—the pyridine carboxylic acid and the cyclopropane ring—are well-represented in a multitude of potent and selective enzyme inhibitors.[1][2][3]
The pyridine carboxylic acid moiety is a known pharmacophore that can engage in critical interactions, such as hydrogen bonding and π-π stacking, with enzyme active sites.[1] Derivatives of pyridine carboxylic acid have demonstrated inhibitory activity against a wide array of enzyme classes, including metalloproteinases, kinases, and metabolic enzymes.[1][2][4] The carboxylic acid group, in particular, often acts as a key chelating agent for metal ions within enzyme active sites or as a hydrogen bond donor/acceptor.[2]
The cyclopropane ring introduces a degree of conformational rigidity and a unique three-dimensional geometry. This feature can enhance binding affinity and selectivity for the target enzyme by locking the molecule into a bioactive conformation. Cyclopropane-containing molecules have been successfully developed as inhibitors for various enzymes, underscoring the utility of this functional group in inhibitor design.[5][6][7]
Given these structural precedents, this document serves as a comprehensive guide for researchers to explore the enzyme inhibitory potential of this compound. We propose three high-potential enzyme classes as initial targets for screening: Matrix Metalloproteinases (MMPs) , Indoleamine 2,3-dioxygenase 1 (IDO1) , and Fatty Acid Amide Hydrolase (FAAH) . The following sections provide the scientific basis for these selections and detailed protocols for conducting robust in vitro inhibition assays.
Part 1: Target Rationale and Mechanistic Hypotheses
Matrix Metalloproteinases (MMPs): The Zinc-Chelating Hypothesis
MMPs are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[8] Their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[8][9] A common strategy for MMP inhibition involves the use of molecules that can chelate the catalytic zinc ion in the enzyme's active site.[10]
Hypothesis: The carboxylic acid group of this compound, in conjunction with the nitrogen atom of the pyridine ring, may act as a bidentate ligand to chelate the active site zinc ion of MMPs, thereby inhibiting their proteolytic activity. Pyridine-containing compounds have previously been identified as MMP inhibitors.[11][12]
Caption: Proposed chelation of MMP catalytic zinc by the inhibitor.
Indoleamine 2,3-dioxygenase 1 (IDO1): Targeting the Heme Iron
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[13][14] By depleting tryptophan and generating immunosuppressive metabolites, IDO1 is a key mediator of immune tolerance and a high-priority target in immuno-oncology.[15][16][17] Many IDO1 inhibitors interact with the heme iron in the active site.
Hypothesis: The pyridine and carboxylic acid functionalities of this compound could coordinate with the heme iron of IDO1, disrupting its catalytic cycle and inhibiting tryptophan degradation.
Caption: Potential interaction of the inhibitor with the IDO1 active site.
Fatty Acid Amide Hydrolase (FAAH): A Serine Hydrolase Target
FAAH is a serine hydrolase that terminates the signaling of fatty acid amides, including the endocannabinoid anandamide.[18][19] FAAH inhibitors are of significant interest for the treatment of pain, anxiety, and other neurological disorders.[19] Inhibition often occurs through covalent modification of the catalytic serine residue or by potent, reversible binding in the active site.
Hypothesis: this compound may act as a reversible inhibitor, fitting into the active site of FAAH and interacting with key residues of the catalytic triad (Ser-Ser-Lys) through its pyridine and carboxylate groups, thereby preventing substrate hydrolysis.
Caption: General experimental workflow for FAAH inhibition assay.
Part 2: Detailed Experimental Protocols
These protocols are designed to be self-validating by including appropriate controls. It is imperative to perform these experiments with high-purity reagents and calibrated instrumentation.
Protocol for MMP-1/-2/-9 Inhibition Assay (Fluorogenic)
This protocol utilizes a quenched fluorescent peptide substrate. Cleavage by an MMP separates a fluorophore from a quencher, resulting in a quantifiable increase in fluorescence.
Materials:
-
Recombinant human MMP-1, MMP-2, or MMP-9 (activated)
-
MMP Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
This compound (test inhibitor)
-
GM6001 (a broad-spectrum MMP inhibitor, for positive control)
-
DMSO (for dissolving inhibitors)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of the test inhibitor and GM6001 in DMSO. Create a series of dilutions in MMP Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤1%.
-
Enzyme Preparation: Dilute the activated MMP enzyme in cold MMP Assay Buffer to a working concentration that yields a linear reaction rate for at least 30 minutes (determine this empirically in a preliminary experiment).
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Test Wells: 25 µL of inhibitor dilution + 50 µL of MMP enzyme solution.
-
Positive Control: 25 µL of GM6001 dilution + 50 µL of MMP enzyme solution.
-
Enzyme Control (100% Activity): 25 µL of assay buffer (with DMSO) + 50 µL of MMP enzyme solution.
-
Blank (No Enzyme): 75 µL of assay buffer.
-
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[20]
-
Reaction Initiation: Prepare the MMP substrate solution in MMP Assay Buffer according to the manufacturer's recommendation (e.g., a final concentration of 2-10 µM). Add 25 µL of the substrate solution to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence kinetically for 30-60 minutes, with readings every 1-2 minutes (e.g., Ex/Em = 328/393 nm for the example substrate).
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the average rate of the blank wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_enzyme_control)) * 100.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Description | Typical Value |
| Enzyme Conc. | Final concentration of MMP | 1-5 nM |
| Substrate Conc. | Final concentration of FRET peptide | 2-10 µM |
| Incubation Time | Enzyme-inhibitor pre-incubation | 15 min |
| Reaction Time | Kinetic read duration | 30-60 min |
| Temperature | Assay temperature | 37°C |
Protocol for IDO1 Inhibition Assay (HPLC-based)
This protocol directly measures the enzymatic conversion of L-tryptophan (Trp) to N-formylkynurenine (NFK), which is then hydrolyzed to kynurenine (Kyn) for stable detection by HPLC.[21]
Materials:
-
Recombinant human IDO1 enzyme
-
IDO1 Assay Buffer (50 mM Potassium Phosphate, pH 6.5)
-
L-Tryptophan (substrate)
-
Ascorbic acid and Methylene blue (cofactors)
-
Catalase
-
This compound (test inhibitor)
-
Epacadostat (INCB24360) (a known IDO1 inhibitor, for positive control)[22][23]
-
Trichloroacetic acid (TCA) (for reaction termination)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Inhibitor Preparation: Prepare stock solutions and serial dilutions of the test inhibitor and Epacadostat in DMSO, as described in the MMP protocol.
-
Reaction Mixture Preparation: Prepare a master reaction mix in IDO1 Assay Buffer containing: 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[22]
-
Assay Setup: In microcentrifuge tubes, combine:
-
Test Reaction: 50 µL Reaction Mix + 10 µL inhibitor dilution + 10 µL IDO1 enzyme (pre-diluted in assay buffer).
-
Control Reactions: Prepare tubes for positive control (with Epacadostat), 100% activity (with DMSO), and a blank (no enzyme).
-
-
Pre-incubation: Incubate the tubes at 37°C for 10 minutes.
-
Reaction Initiation: Add 30 µL of L-Tryptophan solution (e.g., to a final concentration of 200 µM) to each tube to start the reaction.
-
Enzymatic Reaction: Incubate at 37°C for 30-60 minutes.
-
Termination and Hydrolysis: Stop the reaction by adding 20 µL of 30% (w/v) TCA. Incubate at 50°C for 30 minutes to hydrolyze NFK to Kyn.[21]
-
Sample Preparation for HPLC: Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes to pellet precipitated protein. Transfer the supernatant to HPLC vials.
-
HPLC Analysis: Inject the supernatant onto a C18 column. Elute with an appropriate mobile phase (e.g., a gradient of acetonitrile in potassium phosphate buffer with formic acid). Monitor the absorbance at 365 nm to detect and quantify the kynurenine peak.
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine produced in each reaction.
-
Determine the percent inhibition and calculate the IC₅₀ value as described for the MMP assay.
-
Protocol for FAAH Inhibition Assay (Fluorometric)
This method measures FAAH activity using a non-fluorescent substrate that releases a highly fluorescent product upon hydrolysis.[24][25][26]
Materials:
-
FAAH enzyme source (e.g., rat liver microsomes or recombinant human FAAH)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)
-
Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) (fluorogenic substrate)
-
This compound (test inhibitor)
-
URB597 (a known FAAH inhibitor, for positive control)
-
DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare stock solutions and serial dilutions of the test inhibitor and URB597 in DMSO.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Test Wells: 10 µL of inhibitor dilution + 170 µL of FAAH Assay Buffer + 10 µL of FAAH enzyme solution.
-
Positive Control: 10 µL of URB597 dilution + 170 µL of FAAH Assay Buffer + 10 µL of FAAH enzyme solution.
-
Enzyme Control (100% Activity): 10 µL of DMSO + 170 µL of FAAH Assay Buffer + 10 µL of FAAH enzyme solution.
-
Blank (No Enzyme): 10 µL of DMSO + 180 µL of FAAH Assay Buffer.
-
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Prepare the AAMCA substrate by diluting its stock in assay buffer. Add 10 µL of the substrate solution to all wells (final concentration typically 1-10 µM).
-
Measurement: Immediately measure the increase in fluorescence in a plate reader pre-warmed to 37°C (Ex/Em ≈ 360/465 nm).[24] Collect data kinetically for 15-30 minutes.
-
Data Analysis: Calculate reaction rates, percent inhibition, and IC₅₀ values as described in the MMP assay protocol.
| Parameter | Description | Typical Value |
| Enzyme Source | FAAH enzyme | Recombinant or microsomes |
| Substrate Conc. | Final AAMCA concentration | 1-10 µM |
| pH | Assay buffer pH | 9.0 |
| Reaction Time | Kinetic read duration | 15-30 min |
| Temperature | Assay temperature | 37°C |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of this compound as a potential inhibitor of MMPs, IDO1, and FAAH. A positive result in any of these screening assays should be followed by more detailed mechanistic studies, including determination of the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and selectivity profiling against other related enzymes. These subsequent steps are critical for validating the compound as a promising lead for further development in therapeutic research.
References
-
Yaqoob, S., Khan, F. A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., Jiang, Z. H., & Wang, Y. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, Volume 19, 1-36. [Link]
-
Jacobsen, J. A., Singh, J., & Schigel, J. E. (2002). Synthesis and evaluation of novel heterocyclic MMP inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(12), 1547-1550. [Link]
-
Pavan, A. R., et al. (2019). Pyridine-Containing Macrocycles Display MMP-2/9 Inhibitory Activity and Distinct Effects on Migration and Invasion of 2D and 3D Breast Cancer Models. Molecules, 24(20), 3748. [Link]
-
Vioque, A., Castellano, J. M., & Heredia, A. (2000). Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. Physiologia Plantarum, 108(1), 89-94. [Link]
-
Miller, R. S., Mildvan, A. S., & Cottam, G. L. (1981). 1-Hydroxycyclopropane carboxylic acid phosphate: a potent inhibitor of enzymes metabolizing phosphoenolpyruvate. Biochemical and Biophysical Research Communications, 100(3), 1320-1325. [Link]
-
Zendzian-Piotrowska, M., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Analytical and Bioanalytical Chemistry, 413(10), 2741-2753. [Link]
-
Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]
-
Nishimoto, K., et al. (1993). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Bioscience, Biotechnology, and Biochemistry, 57(8), 1358-1360. [Link]
-
Chen, Y., et al. (2021). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. Cancers, 13(16), 4153. [Link]
-
Vottero, F., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 611, 139-152. [Link]
-
Maccarrone, M. (2017). Fluorimetric Assay of FAAH Activity. In The Endocannabinoid System. Methods in Molecular Biology, vol 1606. Humana Press, New York, NY. [Link]
-
Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421-9437. [Link]
-
ResearchGate. (n.d.). Biologically active pyridine carboxylic acid derived enzyme inhibitors reported in recently published literature. [Link]
-
Nagase, H., & Woessner, J. F. Jr. (1999). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. In Matrix Metalloproteinase Protocols. Methods in Molecular Biology, vol 151. Humana Press. [Link]
-
Gevorgyan, H., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Chemistry of Heterocyclic Compounds, 60(10), 1234-1243. [Link]
-
Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1066, Quinolinic Acid. Retrieved from [Link]
-
Yue, E. W., et al. (2017). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. MedChemComm, 8(3), 487-502. [Link]
-
Apelbaum, A., et al. (1981). Inhibition of the Conversion of 1-Aminocyclopropane-1-carboxylic Acid to Ethylene by Structural Analogs, Inhibitors of Electron Transfer, Uncouplers of Oxidative Phosphorylation, and Free Radical Scavengers. Plant Physiology, 67(1), 80-84. [Link]
-
Wikipedia. (n.d.). Metalloprotease inhibitor. Retrieved from [Link]
-
Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]
-
Clark, I. M. (Ed.). (2001). Matrix Metalloproteinase Protocols. Humana Press. [Link]
-
Zhang, Y. (2005). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Clinica Chimica Acta, 351(1-2), 17-29. [Link]
-
Guillemin, G. J. (2023). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
ResearchGate. (n.d.). Synthesis of inhibitors. [Link]
-
Stone, T. W., & Mackay, G. M. (2000). Screening marine natural products for selective inhibitors of key kynurenine pathway enzymes. Redox Report, 5(2-3), 95-97. [Link]
-
Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase. Retrieved from [Link]
-
Fields, G. B. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Cells, 8(8), 785. [Link]
-
Chen, J., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 965585. [Link]
-
Iacobazzi, V., & Castegna, A. (2019). Advances in indoleamine 2,3-dioxygenase 1 medicinal chemistry. Future Medicinal Chemistry, 11(13), 1635-1655. [Link]
-
Laronha, H., & Caldeira, J. (2020). Recent insights into natural product inhibitors of matrix metalloproteinases. Marine Drugs, 18(1), 25. [Link]
-
Murineddu, G., & Pinna, G. A. (2012). Fatty acid amide hydrolase inhibitors--progress and potential. Pharmaceuticals, 5(6), 658-692. [Link]
-
Pan, M. H., et al. (2016). Inhibition of MMP-2 and MMP-9 by Dietary Antioxidants in THP-1 Macrophages and Sera from Patients with Breast Cancer. International Journal of Molecular Sciences, 17(7), 1168. [Link]
-
Sasso, O., et al. (2020). Exploring the fatty acid amide hydrolase and cyclooxygenase inhibitory properties of novel amide derivatives of ibuprofen. Scientific Reports, 10(1), 5143. [Link]
-
Johnson, D. S., et al. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Pharmaceutical Design, 17(14), 1403-1425. [Link]
-
Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Drug Discovery, 4(6), 645-660. [Link]
-
Fowler, C. J., et al. (2013). Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen. British Journal of Pharmacology, 170(6), 1211-1223. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Hydroxycyclopropane carboxylic acid phosphate: a potent inhibitor of enzymes metabolizing phosphoenolpyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the Conversion of 1-Aminocyclopropane-1-carboxylic Acid to Ethylene by Structural Analogs, Inhibitors of Electron Transfer, Uncouplers of Oxidative Phosphorylation, and Free Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 9. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 11. Synthesis and evaluation of novel heterocyclic MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyridine-Containing Macrocycles Display MMP-2/9 Inhibitory Activity and Distinct Effects on Migration and Invasion of 2D and 3D Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy [mdpi.com]
- 15. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 17. Advances in indoleamine 2,3-dioxygenase 1 medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fatty acid amide hydrolase inhibitors--progress and potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 24. sigmaaldrich.cn [sigmaaldrich.cn]
- 25. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 26. content.abcam.com [content.abcam.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Pyridinyl Cyclopropanes
Introduction: The Strategic Value of Pyridinyl Cyclopropanes in Modern Drug Discovery
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, recognized as the second most abundant nitrogen-containing heterocycle in FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl group makes it a privileged structure in medicinal chemistry. Concurrently, the cyclopropane motif has garnered significant attention for its unique conformational and electronic properties.[1] This small, strained ring can enhance metabolic stability, improve binding affinity by restricting conformational flexibility, and fine-tune the physicochemical properties of drug candidates.[2] The fusion of these two valuable pharmacophores into pyridinyl cyclopropanes creates a class of building blocks with immense potential for the development of novel therapeutics.
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, provide a powerful platform for the late-stage functionalization of these complex scaffolds. Reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination allow for the precise installation of diverse functionalities onto the pyridine ring of a cyclopropane-containing molecule. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process. This application note provides a detailed experimental protocol for a representative palladium-catalyzed cross-coupling reaction—the Buchwald-Hartwig amination—on a bromopyridinyl cyclopropane substrate. It also offers insights into the Suzuki-Miyaura coupling for the synthesis of the requisite pyridinyl cyclopropane precursors.
Core Principles and Mechanistic Considerations
The success of palladium-catalyzed cross-coupling hinges on a fundamental catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
The Catalytic Cycle: A Generalized Overview
The generally accepted mechanism for reactions like the Buchwald-Hartwig amination involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the pyridinyl cyclopropane, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Amine Coordination and Deprotonation (Buchwald-Hartwig): The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The newly formed carbon-nitrogen bond is created as the desired product is expelled from the palladium center, regenerating the active Pd(0) catalyst to re-enter the catalytic cycle.
dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];
"Pd(0)L_n" [fillcolor="#F1F3F4"]; "Oxidative_Addition_Complex" [label="R-Pd(II)(X)L_n", fillcolor="#F1F3F4"]; "Amido_Complex" [label="R-Pd(II)(NR'R'')L_n", fillcolor="#F1F3F4"]; "Coupled_Product" [label="R-NR'R''", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L_n" -> "Oxidative_Addition_Complex" [label=" R-X (Pyridinyl Cyclopropane)"]; "Oxidative_Addition_Complex" -> "Amido_Complex" [label=" HNR'R'', Base"]; "Amido_Complex" -> "Coupled_Product" [label=" Reductive Elimination"]; "Amido_Complex" -> "Pd(0)L_n" [style=dashed]; } caption="Generalized Catalytic Cycle for Buchwald-Hartwig Amination."
Experimental Protocols
Part 1: Synthesis of 2-Bromo-6-cyclopropylpyridine (A Suzuki-Miyaura Approach)
Prior to the main cross-coupling functionalization, the pyridinyl cyclopropane substrate must be synthesized. A reliable method is the Suzuki-Miyaura coupling of a dihalopyridine with a cyclopropylboronic acid derivative.
Materials:
-
2,6-Dibromopyridine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (2 mol%) and SPhos (4 mol%) in toluene.
-
Reaction Initiation: Add the catalyst mixture to the Schlenk flask, followed by toluene and water (typically a 10:1 ratio of toluene to water).
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-bromo-6-cyclopropylpyridine.
Part 2: Buchwald-Hartwig Amination of 2-Bromo-6-cyclopropylpyridine
This protocol details the C-N bond formation using a common amine nucleophile.
Materials:
-
2-Bromo-6-cyclopropylpyridine (from Part 1)
-
Desired amine (e.g., morpholine, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox.[3]
-
Reagent Addition: In a Schlenk vessel, combine 2-bromo-6-cyclopropylpyridine (1.0 eq), the chosen amine (1.2 eq), sodium tert-butoxide (1.4 eq), (±)-BINAP (4 mol%), and Pd₂(dba)₃ (2 mol%).[3]
-
Solvent Addition: Add anhydrous toluene to the vessel.
-
Reaction Conditions: Heat the resulting mixture to 80-100 °C with vigorous stirring for 4-24 hours.[3] The reaction progress should be monitored by TLC or LC-MS.
-
Quenching and Extraction: After cooling to room temperature, carefully quench the reaction with water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.[3]
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the desired N-aryl-pyridinyl cyclopropane.[3]
dot digraph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];
subgraph "cluster_0" { label = "Substrate Synthesis (Suzuki)"; style=filled; color="#E8F0FE"; "Start" [label="2,6-Dibromopyridine +\nCyclopropylboronic Acid"]; "Reaction1" [label="Pd(OAc)2, SPhos,\nK3PO4, Toluene/H2O"]; "Workup1" [label="Extraction &\nPurification"]; "Product1" [label="2-Bromo-6-cyclopropylpyridine", shape=ellipse, style=filled, fillcolor="#FBBC05"];
}
subgraph "cluster_1" { label = "Cross-Coupling (Buchwald-Hartwig)"; style=filled; color="#FCE8E6"; "Start2" [label="Product1 + Amine"]; "Reaction2" [label="Pd2(dba)3, BINAP,\nNaOtBu, Toluene"]; "Workup2" [label="Quenching, Extraction,\n& Purification"]; "Final_Product" [label="N-Aryl-pyridinyl\ncyclopropane", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
"Product1" -> "Start2" [lhead="cluster_1", ltail="cluster_0", style=dashed]; } caption="Workflow from Substrate Synthesis to Final Product."
Data Summary and Optimization
The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides a summary of typical conditions and considerations for optimization.
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling | Rationale and Optimization Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(0) sources like Pd₂(dba)₃ are often used directly. Pd(II) pre-catalysts are reduced in situ. Catalyst loading is typically 0.5-5 mol%.[4] |
| Ligand | BINAP, XPhos, SPhos | SPhos, XPhos, P(tBu)₃ | Bulky, electron-rich phosphine ligands are crucial for promoting oxidative addition and reductive elimination. The choice of ligand can significantly impact reaction scope and efficiency.[5] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required for the deprotonation of the amine in the Buchwald-Hartwig reaction. For Suzuki coupling, the base activates the boronic acid.[6] |
| Solvent | Toluene, Dioxane, THF | Toluene, Dioxane, DMF | Anhydrous, aprotic solvents are generally preferred to prevent catalyst deactivation. |
| Temperature | 80-110 °C | 80-110 °C | Heating is typically required to overcome the activation barrier for oxidative addition. |
Troubleshooting and Key Considerations
-
Low or No Conversion: This can be due to catalyst deactivation. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. Consider increasing the catalyst loading or screening different ligands.
-
Side Reactions: In some cases, the cyclopropane ring can undergo C-C bond activation and ring-opening, especially at high temperatures or with certain catalyst systems.[7] If ring-opened byproducts are observed, consider lowering the reaction temperature or using a less reactive catalyst system.
-
Protodeboronation (Suzuki Coupling): The boronic acid can be cleaved by residual water or acidic protons before it participates in the catalytic cycle. Using anhydrous conditions and an appropriate base can mitigate this issue.
-
Ligand Selection: The electronic and steric properties of the phosphine ligand are critical. For sterically hindered substrates, bulkier ligands like XPhos or SPhos may be necessary.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pyridinyl cyclopropanes. By leveraging established methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, medicinal chemists and drug development professionals can efficiently synthesize and diversify these high-value scaffolds. The protocols and guidelines presented in this application note provide a robust starting point for the successful implementation of these transformative reactions in the pursuit of novel therapeutics. Careful attention to reaction parameters, particularly the choice of ligand and the maintenance of inert conditions, is paramount for achieving high yields and purity.
References
-
Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. (n.d.). National Institutes of Health. [Link]
-
Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes. (2011). Synlett. [Link]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2016). ACS Publications. [Link]
-
Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes. (2015). National Institutes of Health. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. [Link]
-
C-Acylation of Cyclopropanols: Preparation of Functionalized 1,4-Diketones. (2013). Organic Chemistry Portal. [Link]
-
Synthesis of functionalized cyclopropanes. (n.d.). ResearchGate. [Link]
-
Ligand-free Suzuki-Miyaura coupling with sulfur-modified gold-supported palladium in the synthesis of a conformationally-restricted cyclopropane compound library with three-dimensional diversity. (2014). PubMed. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. (n.d.). National Institutes of Health. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. [Link]
-
Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes. (2011). PubMed. [Link]
-
Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C–H Activation. (2020). Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health. [Link]
-
Enantioselective palladium(0)-catalyzed intramolecular cyclopropane functionalization: access to dihydroquinolones, dihydroisoquinolones and the BMS-791325 ring system. (2015). RSC Publishing. [Link]
-
Activation of cyclopropanes by transition metals. (n.d.). Wikipedia. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. [Link]
-
Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. [Link]
-
a) Synthetic strategies towards functionalized cyclopropanes and... (n.d.). ResearchGate. [Link]
- Palladium(0)
Sources
- 1. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid
Introduction
2-(Pyridin-2-yl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and drug development. Its unique structural motif, combining a strained cyclopropane ring with a heteroaromatic pyridine moiety, offers a three-dimensional scaffold that can be exploited for designing novel therapeutic agents. The carboxylic acid group serves as a key handle for derivatization, allowing for the introduction of diverse functionalities to modulate pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive guide to the common and effective methods for derivatizing the carboxylic acid group of this compound, with a focus on the formation of amides and esters. We will delve into the mechanistic basis for reagent selection and provide detailed, field-proven protocols for researchers.
The inherent strain of the cyclopropane ring and the electronic nature of the pyridine substituent can influence the reactivity of the carboxylic acid. Therefore, a careful selection of coupling reagents and reaction conditions is paramount to achieve high yields and purity.[1][2] This guide will address these nuances, offering practical insights for successful derivatization.
Core Derivatization Strategies
The primary strategies for derivatizing the carboxylic acid group of this compound revolve around its activation to facilitate nucleophilic attack by amines or alcohols. The direct reaction between a carboxylic acid and an amine or alcohol is generally inefficient due to the formation of a non-reactive carboxylate salt with the basic amine or the requirement of harsh conditions for esterification.[3][4] Therefore, activating the carboxylic acid is a crucial first step.
The main pathways for derivatization are:
-
Amide Bond Formation: Conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry, as the amide bond is a key feature of peptides and many small molecule drugs.[5][6][7]
-
Ester Formation: Esterification is another important transformation, often used to create prodrugs or to modify the solubility and metabolic stability of a parent compound.[4][8][9]
Visualization of Derivatization Pathways
Caption: General workflow for the derivatization of this compound.
Section 1: Amide Bond Formation
Amide synthesis is one of the most frequently performed reactions in drug discovery.[5] The general approach involves the activation of the carboxylic acid followed by the addition of a primary or secondary amine.
Activation via Acyl Chlorides
A classic and robust method for activating a carboxylic acid is its conversion to an acyl chloride.[3][10][11] This highly reactive intermediate readily undergoes nucleophilic acyl substitution with an amine to form the desired amide.
Mechanism Insight: Thionyl chloride (SOCl₂) and oxalyl chloride are common reagents for this transformation.[3][12] The reaction with thionyl chloride proceeds through a chlorosulfite intermediate, which then collapses to the acyl chloride, sulfur dioxide, and hydrogen chloride.[10][11] The gaseous byproducts are easily removed, simplifying purification.
Protocol 1.1: Synthesis of 2-(Pyridin-2-yl)cyclopropanoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or Toluene
-
Dry glassware under an inert atmosphere (N₂ or Ar)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.
Protocol 1.2: Amide Formation from Acyl Chloride (Schotten-Baumann Conditions)
The Schotten-Baumann reaction involves the acylation of an amine with an acyl chloride in the presence of a base.[3]
Materials:
-
Crude 2-(Pyridin-2-yl)cyclopropanoyl chloride
-
Desired primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous DCM or THF
-
A suitable base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) or pyridine.[6]
Procedure:
-
Dissolve the amine (1.0 eq) and the base (2.0 eq) in anhydrous DCM at 0 °C.
-
Add a solution of the crude 2-(Pyridin-2-yl)cyclopropanoyl chloride (1.0 eq) in anhydrous DCM dropwise to the amine solution.
-
Stir the reaction at room temperature for 2-16 hours, monitoring for completion.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Peptide Coupling Reagents
For more sensitive substrates or to avoid the harsh conditions of acyl chloride formation, a wide array of peptide coupling reagents have been developed.[5][13] These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions.
Common Coupling Reagents:
| Reagent Name | Acronym | Class | Key Features |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Water-soluble urea byproduct, easy removal.[3] |
| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Insoluble urea byproduct, removed by filtration.[3][4] |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | High efficiency, but can be carcinogenic. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt | Commonly used, good yields.[3] |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium/Uronium Salt | Very efficient, especially for hindered couplings.[3][6] |
Mechanism Insight: Carbodiimides like EDC and DCC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate can then react with the amine to form the amide. To suppress side reactions and racemization (if the cyclopropane is chiral), additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. These additives form an active ester with the O-acylisourea, which is less reactive but more stable and selective towards aminolysis.[3]
Protocol 1.3: Amide Formation using EDC/HOBt
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or DCM
-
DIPEA or TEA (2.0 - 3.0 eq)
Procedure:
-
Dissolve the this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and cool to 0 °C.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualization of Amide Coupling Workflow
Caption: Workflow for one-pot amide bond formation using coupling reagents.
Section 2: Ester Formation
Esterification of this compound can be achieved through several methods, with the choice depending on the nature of the alcohol and the overall sensitivity of the substrate.
Fischer Esterification
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9][14] This method is typically suitable for simple, unhindered primary and secondary alcohols that can be used in large excess to drive the equilibrium towards the product.[8][14]
Mechanism Insight: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the ester.[14]
Protocol 2.1: Fischer Esterification
Materials:
-
This compound
-
Desired alcohol (used as solvent or in large excess)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) as a catalyst
-
Dean-Stark apparatus (optional, for removal of water)
Procedure:
-
Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux for several hours to overnight. The use of a Dean-Stark trap can help to remove the water formed and drive the reaction to completion.[8]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the ester by column chromatography or distillation.
Esterification via Acyl Chlorides
Similar to amide synthesis, the highly reactive acyl chloride of this compound can be readily converted to an ester by reaction with an alcohol, often in the presence of a non-nucleophilic base.
Protocol 2.2: Ester Formation from Acyl Chloride
Materials:
-
Crude 2-(Pyridin-2-yl)cyclopropanoyl chloride (prepared as in Protocol 1.1)
-
Desired alcohol (1.0 - 1.5 eq)
-
Anhydrous DCM or THF
-
Pyridine or TEA as a base
Procedure:
-
Dissolve the alcohol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C.
-
Add a solution of the crude 2-(Pyridin-2-yl)cyclopropanoyl chloride (1.0 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction for completion.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with a dilute solution of hydrochloric acid (to remove pyridine), followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting ester.
Steglich Esterification
For acid-sensitive substrates or for the esterification of more hindered alcohols, the Steglich esterification offers a mild and effective alternative.[15] This method utilizes DCC as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Mechanism Insight: DCC activates the carboxylic acid to form the O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a highly reactive N-acylpyridinium salt. This salt is then attacked by the alcohol to form the ester, regenerating DMAP.
Protocol 2.3: Steglich Esterification
Materials:
-
This compound (1.0 eq)
-
Desired alcohol (1.1 eq)
-
DCC (1.1 eq)
-
DMAP (0.1 - 0.2 eq)
-
Anhydrous DCM
Procedure:
-
Dissolve the this compound (1.0 eq), alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM.
-
Stir the reaction at room temperature for 4-12 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter off the DCU precipitate and wash it with DCM.
-
Concentrate the filtrate and purify the crude ester by column chromatography.
Characterization of Derivatives
The successful synthesis of the amide and ester derivatives of this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the newly introduced alkyl or aryl groups from the amine or alcohol and show characteristic shifts in the signals of the cyclopropane and pyridine protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the synthesized derivative, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a characteristic C=O stretch for the amide (around 1650 cm⁻¹) or ester (around 1735 cm⁻¹).
Conclusion
The derivatization of the carboxylic acid group of this compound is a versatile strategy for generating libraries of novel compounds for drug discovery and development. The choice of method, whether through an acyl chloride intermediate or via modern coupling reagents, should be guided by the specific properties of the coupling partner and the desired reaction conditions. The protocols provided in this guide offer robust and reproducible methods for the synthesis of both amide and ester derivatives, empowering researchers to explore the chemical space around this valuable scaffold.
References
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
ResearchGate. (2025). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. Retrieved from [Link]
-
Higashi, T., & Numazawa, M. (2000). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 742(2), 343-353. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Li, Y., et al. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 26(15), 4453. [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
-
Dragovich, P. S., et al. (2014). Fragment-based identification of amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Journal of Medicinal Chemistry, 57(5), 2137-2155. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Google Patents. (n.d.). EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1...
- Google Patents. (n.d.). US3997586A - Cyclopropanecarboxylic acids and esters.
-
Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4883. [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides.. Retrieved from [Link]
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 15(4), 133-143.
-
ResearchGate. (n.d.). Methods for amide bond synthesis.7. Retrieved from [Link]
-
ACS Publications. (n.d.). A New Synthesis of Cyclopropanecarboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- Google Patents. (n.d.). US4230849A - Process for the activation of carboxylic acids.
-
YouTube. (2020, March 19). Conversion of Carboxylic Acids to Acid Chlorides. Retrieved from [Link]
-
CrystEngComm (RSC Publishing). (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]
-
Higashi, T., et al. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 878(27), 2685-2692. [Link]
-
Organic Reactions. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
SciSpace. (2020, September 25). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Organic Reactions. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). AU8262582A - Derivatives of cyclopropane carboxylic acid.
-
Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Retrieved from [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐(pyridin‐4‐yl)‐1H‐imidazo[4,5‐b] pyridine‐7‐carboxylic.... Retrieved from [Link]
-
YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids into acid chlorides with SOCl2. Retrieved from [Link]
- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
Sources
- 1. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 2. CAS 1759-53-1: Cyclopropanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. jackwestin.com [jackwestin.com]
- 5. hepatochem.com [hepatochem.com]
- 6. growingscience.com [growingscience.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 13. Amide synthesis by acylation [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Investigating 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid as a Novel Plant Defense Activator in Agrochemical Research
An Application Guide for Researchers
Introduction: A New Frontier in Crop Protection
The continuous demand for higher agricultural productivity coupled with increasing regulatory scrutiny and pathogen resistance necessitates innovative approaches to crop protection. Moving beyond direct-acting pesticides, the field of agrochemical research is increasingly focused on compounds that enhance a plant's innate defense mechanisms. These molecules, known as plant activators or elicitors, trigger Systemic Acquired Resistance (SAR), a state of heightened, broad-spectrum immunity against a variety of pathogens.[1][2][3]
This guide focuses on the potential of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid (CAS: 90563-75-0) as a candidate for this novel class of agrochemicals. Its chemical architecture suggests a compelling hypothesis for its bioactivity. The structure integrates two key moieties:
-
A Pyridine Ring: A heterocyclic scaffold present in numerous bioactive molecules, including a class of herbicides that act as auxin mimics and, more relevantly, a new generation of pyrimidin-like plant activators that stimulate disease resistance.[1][4][5]
-
A Cyclopropanecarboxylic Acid Moiety: The strained cyclopropane ring is a cornerstone of many successful pesticides, including synthetic pyrethroids, valued for imparting potent biological activity.[6][7] Derivatives have also been studied as regulators of plant ethylene biosynthesis.[8]
The combination of these structural features provides a strong rationale for investigating this molecule not as a direct-acting fungicide or herbicide, but as a modulator of the plant's own defense systems. This document provides the foundational knowledge and detailed experimental protocols for researchers to explore its efficacy and mechanism of action.
Section 1: Compound Profile and Characteristics
A thorough understanding of the molecule's basic properties is the first step in any research endeavor.
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| CAS Number | 90563-75-0 | [9] |
| Molecular Formula | C₉H₉NO₂ | [9] |
| Molecular Weight | 163.17 g/mol | [9] |
| Appearance | Solid | |
| Purity | Typically available at ≥98% | [9] |
Synthesis and Sourcing: this compound is commercially available from several fine chemical suppliers.[9] For researchers interested in derivatization, various synthetic routes for related pyridine-carboxylic acid and cyclopropanecarboxylic acid derivatives have been documented in patent and scientific literature, often involving reactions like the esterification of the carboxylic acid or modifications to the pyridine ring.[10][11]
Section 2: Hypothesized Mechanism of Action: Induction of Plant Immunity
We hypothesize that this compound functions as a plant activator, priming the plant's defense systems rather than acting directly on pathogens. This mode of action is analogous to recently discovered pyrimidin-like activators.[1][3][12] The proposed signaling cascade involves the perception of the molecule by the plant, leading to the activation of downstream defense pathways.
A key event in this process is a rapid and controlled burst of Reactive Oxygen Species (ROS) , such as hydrogen peroxide (H₂O₂).[1][2] ROS are not merely damaging agents; they function as critical secondary messengers that trigger a cascade of defense responses, including the fortification of cell walls and the induction of defense-related genes.[3] This initial response often leads to the accumulation of key defense hormones like salicylic acid (SA) and jasmonic acid (JA), which orchestrate a plant-wide, long-lasting state of resistance (SAR).[12][13]
Sources
- 1. A Novel Pyrimidin-Like Plant Activator Stimulates Plant Disease Resistance and Promotes Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Pyrimidin-Like Plant Activator Stimulates Plant Disease Resistance and Promotes Growth | PLOS One [journals.plos.org]
- 3. A Pyrimidin-Like Plant Activator Stimulates Plant Disease Resistance and Promotes the Synthesis of Primary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. nbinno.com [nbinno.com]
- 7. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ffhdj.com [ffhdj.com]
- 9. appretech.com [appretech.com]
- 10. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 11. EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 12. A Pyrimidin-Like Plant Activator Stimulates Plant Disease Resistance and Promotes the Synthesis of Primary Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols: High-Throughput Screening for 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid Analogs as Novel Epigenetic Modulators
Introduction: Targeting the Epigenome with Novel Chemical Scaffolds
The field of epigenetics has unveiled a complex layer of gene regulation orchestrated by a host of enzymes that modify chromatin structure. Among these, histone demethylases (KDMs) have emerged as critical players in cellular differentiation, development, and the pathogenesis of numerous diseases, including cancer.[1][2][3][4] The reversible nature of histone methylation makes these enzymes highly attractive targets for therapeutic intervention. The 2-(Pyridin-2-yl)cyclopropanecarboxylic acid scaffold and its analogs represent a promising class of small molecules with the potential to modulate the activity of these epigenetic "erasers." Specifically, their structural features bear resemblance to known inhibitors of the Jumonji C (JmjC) domain-containing histone demethylases, a major class of Fe(II) and 2-oxoglutarate (2OG)-dependent enzymes.[5][6]
This guide provides a comprehensive framework for the high-throughput screening (HTS) of this compound analog libraries to identify potent and selective inhibitors of JmjC histone demethylases. We will detail robust biochemical and cell-based assay protocols, emphasizing the scientific rationale behind experimental design and the implementation of self-validating systems to ensure data integrity.
Principle of the Screening Cascade
A successful HTS campaign for novel enzyme inhibitors requires a multi-tiered approach to identify true hits and eliminate false positives. Our proposed screening cascade is designed to efficiently progress from a large-scale primary screen to more biologically relevant secondary and tertiary assays.
Figure 2: Principle of the AlphaLISA assay for histone demethylase activity.
Protocol:
-
Reagent Preparation:
-
AlphaLISA Buffer: As per manufacturer's recommendation (e.g., PerkinElmer AlphaLISA Epigenetics Buffer).
-
Enzyme and Substrate: Prepare JMJD2E and biotinylated H3K9me3 peptide at 2X the final concentration in AlphaLISA buffer.
-
Detection Reagents: Prepare Anti-H3K9me2/3 AlphaLISA Acceptor beads and Streptavidin-Donor beads in the dark, as per the manufacturer's protocol.
-
-
Assay Procedure (384-well ProxiPlate):
-
Dispense confirmed hits from the primary screen at various concentrations (for IC₅₀ determination) into the assay plate.
-
Add the 2X JMJD2E enzyme solution and incubate for 15 minutes.
-
Add the 2X biotinylated H3K9me3 peptide substrate to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Stop the enzymatic reaction and initiate detection by adding the Anti-H3K9me2/3 Acceptor beads. Incubate for 60 minutes at room temperature in the dark.
-
Add the Streptavidin-Donor beads and incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader (e.g., PerkinElmer EnVision).
-
Data Analysis:
The IC₅₀ values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, are calculated by fitting the dose-response data to a four-parameter logistic equation.
Part 3: Cellular Activity Assessment
Cell-Based Assay: High-Content Imaging of Global H3K9me3 Levels
Rationale: It is crucial to determine if the identified inhibitors are cell-permeable and can engage their target in a physiological context. [1][7][8][9]A high-content imaging assay provides a quantitative and visual assessment of the inhibitor's effect on global histone methylation levels within cells. An increase in the nuclear fluorescence intensity of an H3K9me3-specific antibody upon compound treatment indicates cellular target engagement and inhibition of demethylase activity.
Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line known to have high JMJD2E expression (e.g., a prostate or breast cancer cell line) in a 384-well imaging plate.
-
Allow cells to adhere overnight.
-
Treat cells with a concentration range of the test compounds for 24-48 hours. Include a known histone demethylase inhibitor as a positive control.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS.
-
Block non-specific antibody binding with a suitable blocking buffer.
-
Incubate with a primary antibody specific for H3K9me3.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to segment the nuclei based on the DAPI signal.
-
Quantify the mean fluorescence intensity of the H3K9me3 signal within each nucleus.
-
Data Analysis:
The cellular potency of the compounds is determined by plotting the normalized H3K9me3 fluorescence intensity against the compound concentration and calculating the EC₅₀ value.
Conclusion and Future Directions
This application note provides a robust and validated workflow for the high-throughput screening and identification of this compound analogs as inhibitors of JmjC histone demethylases. The described cascade, from a primary biochemical screen to a cell-based target engagement assay, is designed to minimize false positives and provide a comprehensive initial characterization of hit compounds. [7]Compounds that demonstrate potent activity in both biochemical and cellular assays can then be advanced to lead optimization, where medicinal chemistry efforts will focus on improving potency, selectivity, and pharmacokinetic properties.
References
-
Identification of Four Potential Epigenetic Modulators from the NCI Structural Diversity Library Using a Cell-Based Assay. (n.d.). National Institutes of Health. Retrieved from [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BMG LABTECH. Retrieved from [Link]
-
High-throughput screening to identify inhibitors of lysine demethylases. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A Miniaturized Screen for Inhibitors of Jumonji Histone Demethylases. (2025, August 9). ResearchGate. Retrieved from [Link]
-
High-Throughput Screening for Epigenetic Compounds That Induce Human β-Defensin 1 Synthesis. (2023, January 17). National Institutes of Health. Retrieved from [Link]
-
Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. (2010, November 23). National Institutes of Health. Retrieved from [Link]
-
On HTS: Z-factor. (2023, December 12). On HTS. Retrieved from [Link]
-
Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Cell-based Epigenetic Assays, Epigenetic Drug Discovery Service. (n.d.). CD BioSciences. Retrieved from [Link]
-
Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. (n.d.). National Institutes of Health. Retrieved from [Link]
-
High-quality Epigenetic Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]
-
Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors. (n.d.). Novatein Biosciences. Retrieved from [Link]
-
High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Retrieved from [Link]
-
Figure 3. Determination of Z' factor, signal-to-background (S/B),... (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Inhibition of demethylases by GSK-J1/J4. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. (2023, March 11). MDPI. Retrieved from [Link]
-
Recent developments in catalysis and inhibition of the Jumonji histone demethylases. (n.d.). eScholarship. Retrieved from [Link]
Sources
- 1. Identification of Four Potential Epigenetic Modulators from the NCI Structural Diversity Library Using a Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery [mdpi.com]
- 4. escholarship.org [escholarship.org]
- 5. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based Epigenetic Assays, Epigenetic Drug Discovery Service | CD BioSciences [epigenhub.com]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid
Introduction: The Strategic Value of the Pyridinyl-Cyclopropane Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the pursuit of novel molecular architectures with inherent biological relevance is paramount. The fusion of a pyridine ring, a ubiquitous and privileged heterocycle in pharmaceuticals, with a cyclopropane moiety offers a unique three-dimensional building block for the synthesis of innovative heterocyclic compounds.[1] The strained cyclopropane ring not only imparts conformational rigidity but also possesses unique electronic properties, acting as a versatile reactive handle for a variety of chemical transformations.[2] 2-(Pyridin-2-yl)cyclopropanecarboxylic acid is an attractive, readily available starting material that serves as a gateway to a diverse array of complex heterocyclic systems.[3]
This guide provides an in-depth exploration of synthetic strategies to leverage the reactivity of this compound for the creation of novel pyridinyl-fused lactams and indolizine derivatives. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
Core Synthetic Strategy: Activation and Cyclization
The carboxylic acid functionality of the starting material is not typically reactive enough for direct cyclization. Therefore, our core strategy involves a two-step process:
-
Activation: Conversion of the carboxylic acid to a more reactive intermediate, such as an ester or an amide.
-
Cyclization: Intramolecular or intermolecular reactions of the activated intermediate to construct the desired heterocyclic core.
The following diagram illustrates the overall workflow:
Caption: Overall synthetic workflow.
Synthesis of Key Intermediates
The successful synthesis of the target heterocycles hinges on the efficient preparation of key ester and amide intermediates from this compound.
Protocol 1: Synthesis of Ethyl 2-(Pyridin-2-yl)cyclopropanecarboxylate
Rationale: The conversion of the carboxylic acid to its ethyl ester provides a stable, yet sufficiently reactive, intermediate for subsequent cyclization reactions. Standard Fischer esterification conditions are employed.
Materials:
-
This compound
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Carefully add saturated sodium bicarbonate solution to the residue until the effervescence ceases (pH ~8).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Protocol 2: Synthesis of N-Alkyl/Aryl-2-(pyridin-2-yl)cyclopropanecarboxamide
Rationale: The synthesis of N-substituted amides is crucial for exploring intramolecular cyclization pathways. The use of a peptide coupling agent like EDC with HOBt provides a mild and efficient method for amide bond formation.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF (15 mL/g of acid) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) and TEA or DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired N-substituted amide.
Synthesis of Novel Heterocyclic Compounds
With the key intermediates in hand, we can now proceed to the synthesis of novel heterocyclic frameworks.
Application 1: Synthesis of Pyridinyl-Fused γ-Lactams via Intramolecular Cyclization
Scientific Rationale: Pyridyl-substituted hydroxy lactams can be synthesized through the intramolecular cyclization of pyridines featuring β-ketoamide side chains in the presence of a Brønsted acid catalyst.[4] This strategy can be adapted for our N-acyl-2-(pyridin-2-yl)cyclopropanecarboxamide, where the pyridine ring acts as the nucleophile and the amide carbonyl as the electrophile, facilitated by acid-catalyzed ring opening of the cyclopropane.
Caption: Proposed mechanism for lactam formation.
Protocol 3: Brønsted Acid-Catalyzed Synthesis of a Pyridinyl-Fused γ-Lactam
Materials:
-
N-Acyl-2-(pyridin-2-yl)cyclopropanecarboxamide (from Protocol 2)
-
Triflic acid (TfOH) (10 mol%)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-acyl-2-(pyridin-2-yl)cyclopropanecarboxamide (1.0 eq) in anhydrous DCE (20 mL/g), add triflic acid (10 mol%) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor the reaction for the consumption of starting material by TLC.
-
Cool the reaction to room temperature and carefully quench by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyridinyl-fused γ-lactam.
Expected Outcome and Characterization:
The expected product is a novel polycyclic lactam. Characterization should be performed using:
-
¹H and ¹³C NMR: To confirm the proposed structure and diastereoselectivity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the lactam.
| Compound | Starting Material | Catalyst | Solvent | Temp (°C) | Yield (%) |
| Pyridinyl-Fused γ-Lactam | N-Acyl-2-(pyridin-2-yl)cyclopropanecarboxamide | TfOH | DCE | 80 | 60-75 (expected) |
Application 2: Synthesis of Indolizine Derivatives via [3+2] Annulation
Scientific Rationale: Donor-acceptor cyclopropanes can undergo a formal [3+2] cycloaddition with electron-deficient pyridines, catalyzed by a Lewis acid, to form indolizines.[5] By converting our starting material to an electron-withdrawing ester and reacting it with a suitable dipolarophile, we can access the valuable indolizine scaffold.[6][7][8]
Caption: Proposed mechanism for indolizine synthesis.
Protocol 4: Lewis Acid-Mediated Synthesis of a Substituted Indolizine
Materials:
-
Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate (from Protocol 1)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.2 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 eq)
-
Anhydrous Nitromethane (MeNO₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate (1.0 eq) and DMAD (1.2 eq) in anhydrous nitromethane (20 mL/g).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSOTf (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours. The reaction mixture may develop a deep color.
-
Quench the reaction by carefully adding saturated NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel. The dihydroindolizine intermediate may undergo autooxidation on the silica gel to yield the aromatic indolizine.[5]
Expected Outcome and Characterization:
The product is a highly substituted indolizine derivative. Characterization should include:
-
¹H and ¹³C NMR: To confirm the aromatic indolizine structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
UV-Vis Spectroscopy: Indolizines often exhibit characteristic absorption spectra.
| Compound | Starting Material | Reagents | Solvent | Temp (°C) | Yield (%) |
| Substituted Indolizine | Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate | DMAD, TMSOTf | MeNO₂ | 0 to RT | 45-65 (expected) |
Conclusion and Future Perspectives
This compound is a versatile and powerful building block for the synthesis of novel heterocyclic compounds. The protocols detailed herein provide robust methods for the synthesis of pyridinyl-fused lactams and indolizine derivatives, scaffolds of significant interest in drug discovery and materials science. The key to unlocking the synthetic potential of this starting material lies in the strategic activation of the carboxylic acid and the subsequent exploitation of the unique reactivity of the cyclopropane ring. Further exploration of different activating groups, cyclization catalysts, and reaction partners will undoubtedly lead to an even wider array of complex and valuable heterocyclic structures.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]
-
Pagenkopf, B. L., et al. (2006). Synthesis of Indolizines and Benzoindolizines by Annulation of Donor-Acceptor Cyclopropanes with Electron-Deficient Pyridines. CORE. Retrieved from [Link]
- Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804-28.
-
Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. RSC Publishing. Retrieved from [Link]
-
Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. PubMed. Retrieved from [Link]
- Wang, Q., et al. (2021). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC Advances.
- Fokin, V. V., et al. (2020). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular. University of Rochester.
- Sisko, J., et al. (2012). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry.
- Padwa, A. (2021). Rhodium(II)-Catalyzed Cycloaddition Reactions of Non-classical 1,5-Dipoles for the Formation of Eight-Membered Heterocycles.
- Che, C-M., et al. (2019). Design and Synthesis of Chiral Heteroleptic Rhodium(II) Carboxylate Catalysts: Experimental Investigation of Halogen Bond Rigidification Effects in Asymmetric Cyclopropanation.
- Krasavin, M. (2021). Rhodium-Catalyzed Synthesis of 2-Aroylpyrimidines via Cascade Heteropolyene Rearrangement. PubMed.
- Wang, J. (2022).
- Pearson, M. J. (1983). Synthesis of novel fused β-lactams by intramolecular 1,3-dipolar cycloadditions. Part 2. (8S,8aR)-7,8-dihydro-7-oxo-8-phenoxyacetamido-8aH-azeto[1,2-a]-v-triazolo[3,4-c]pyrimidine-5-carboxylic. Elsevier.
- Pearson, M. J. (1985). Synthesis of novel fused β-lactams by intramolecular 1,3-dipolar cyclo-additions. Part 7. (9RS,9aRS)-9,9a-dihydro-5-methyl-8-oxo-9-phenoxyacetamido-8H-azeto[1,2-a]-v-triazolo[5,1-c]pyrazine-6-carboxylic acids and (3bRS,4RS,7SR). Semantic Scholar.
- Fasan, R. (2023).
- Wang, Q., et al. (2021). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. NIH.
- Fokin, V. V. (2008). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. PMC.
- Zhang, G. (2023). Palladium(II)-Catalyzed Intramolecular Tandem Cyclization Reaction for the Assembly of Unsymmetrical 2,6-Disubstituted Pyrazines. Organic Chemistry Portal.
- Asensio, G., et al. (2018). Enantioselective Formation of 2-Azetidinones by Ring-Assisted Cyclization of Interlocked N-(α-Methyl)benzyl Fumaramides. PubMed.
-
PubChem. (n.d.). 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Pyridin-2-yl)cyclopropanecarboxylic acid. Retrieved from [Link]
- Pearson, M. J. (1985). Synthesis of novel fused β-lactams by intramolecular 1,3-dipolar cycloadditions. Part 8. 6,7,7a,7b-Tetrahydro-3-methyl-6-oxo-1H-azeto-[1,2-a]azirino[2,1-c]pyrazine-4-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1.
- Wang, J. (2020). Rhodium-catalyzed dearomative rearrangement of 2-oxypyridines with cyclopropenes: access to N-alkylated 2-pyridones. Organic Chemistry Frontiers (RSC Publishing).
- Wyler, H., et al. (2001). Acid-Induced Rearrangement Reactions of Reduced Benzoquinone Cyclopentadiene Cycloadducts.
Sources
- 1. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid | C9H9NO2 | CID 21901282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Pyridin-2-yl-cyclopropanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the synthesis of indolizines and their π-expanded analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Ligand
In the landscape of coordination chemistry, the design of novel ligands is a paramount driver of innovation, enabling the synthesis of metal complexes with tailored electronic, catalytic, and biomedical properties. Among the myriad of ligand scaffolds, those incorporating both a nitrogen-containing heterocycle and a carboxylic acid function have proven to be exceptionally versatile. 2-(Pyridin-2-yl)cyclopropanecarboxylic acid emerges as a ligand of significant interest, combining the well-established coordinating ability of the pyridine nitrogen with the stereochemically constrained and electronically unique cyclopropane ring, alongside a carboxylate group that offers diverse binding modes.
This unique structural amalgamation imparts a degree of pre-organization to the ligand, potentially leading to the formation of highly stable and selective metal complexes. The pyridine moiety provides a strong σ-donating site, while the cyclopropane ring can influence the steric environment around the metal center. The carboxylic acid group can coordinate in a monodentate, bidentate, or bridging fashion, allowing for the construction of a wide array of coordination architectures, from discrete mononuclear complexes to extended coordination polymers. These attributes make this compound a compelling candidate for applications in catalysis, materials science, and medicinal chemistry. This document provides a detailed guide to the synthesis of this ligand and its metal complexes, along with protocols for their characterization and insights into their potential applications.
Part 1: Synthesis of this compound
Protocol 1: Synthesis of Ethyl 2-(Pyridin-2-yl)cyclopropanecarboxylate
This protocol is adapted from methodologies for the synthesis of pyridyl cyclopropanes, often involving a cyclopropanation reaction. A common strategy involves the reaction of a pyridine-containing precursor with a suitable cyclopropanating agent.
Materials:
-
2-Vinylpyridine
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 2-vinylpyridine (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add rhodium(II) acetate dimer (0.01 eq).
-
Heat the mixture to reflux (approximately 40 °C).
-
To the refluxing solution, add a solution of ethyl diazoacetate (1.1 eq) in anhydrous dichloromethane dropwise over a period of 2-3 hours using a syringe pump. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate.
Protocol 2: Hydrolysis to this compound
The final step involves the hydrolysis of the ester to the desired carboxylic acid.
Materials:
-
Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight, or until the hydrolysis is complete as monitored by TLC.
-
Remove the THF under reduced pressure.
-
Carefully acidify the remaining aqueous solution to pH 3-4 with 1 M HCl. A precipitate may form.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Caption: Synthetic workflow for this compound.
Part 2: Synthesis of Metal Complexes
The presence of both a pyridine nitrogen and a carboxylate group allows this compound to act as a versatile chelating and/or bridging ligand. The following is a general protocol for the synthesis of its transition metal complexes. The specific conditions, such as solvent, temperature, and stoichiometry, may need to be optimized for each metal ion.
Protocol 3: General Synthesis of Metal Complexes
Materials:
-
This compound (PCCA)
-
A suitable metal salt (e.g., Cu(OAc)₂·H₂O, Zn(NO₃)₂·6H₂O, CoCl₂·6H₂O, Ni(OAc)₂·4H₂O)
-
Solvent (e.g., methanol, ethanol, acetonitrile, water, or a mixture)
-
Base (optional, e.g., triethylamine, sodium hydroxide)
Procedure:
-
Dissolve this compound (1.0-2.0 eq) in the chosen solvent. Gentle heating may be required.
-
In a separate flask, dissolve the metal salt (1.0 eq) in the same or a miscible solvent.
-
Slowly add the ligand solution to the metal salt solution with stirring.
-
If the deprotonated form of the ligand is desired, a base can be added to the ligand solution before mixing or to the reaction mixture.
-
The reaction mixture may be stirred at room temperature or heated to reflux for a period of 1 to 24 hours. The formation of a precipitate often indicates the formation of the complex.
-
Allow the reaction mixture to cool to room temperature. If no precipitate forms, slow evaporation of the solvent or layering with a less polar solvent (e.g., diethyl ether) can induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
| Metal Salt Example | Ligand:Metal Ratio | Solvent | Typical Conditions | Expected Geometry |
| Cu(OAc)₂·H₂O | 2:1 | Methanol/Water | Stir at RT, 4h | Square Planar or Distorted Octahedral |
| Zn(NO₃)₂·6H₂O | 2:1 | Ethanol | Reflux, 6h | Tetrahedral or Octahedral |
| CoCl₂·6H₂O | 2:1 | Acetonitrile | Stir at 60°C, 12h | Octahedral |
| Ni(OAc)₂·4H₂O | 2:1 | Ethanol/Water | Reflux, 8h | Octahedral |
Part 3: Characterization of the Ligand and its Complexes
Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.
| Technique | Ligand (PCCA) | Metal Complex | Information Obtained |
| ¹H & ¹³C NMR | Sharp signals corresponding to pyridine and cyclopropane protons/carbons. | Broadened or shifted signals due to paramagnetic metal centers; coordination-induced shifts for diamagnetic complexes. | Confirmation of ligand structure and purity; information on ligand coordination. |
| FT-IR Spectroscopy | C=O stretch of carboxylic acid (~1700 cm⁻¹), O-H stretch (~3000 cm⁻¹, broad). | Shift of C=O stretch upon coordination (disappearance of ~1700 cm⁻¹ and appearance of asymmetric and symmetric COO⁻ stretches at ~1610-1550 cm⁻¹ and ~1400 cm⁻¹). | Evidence of carboxylate coordination to the metal ion. |
| UV-Vis Spectroscopy | π-π* transitions of the pyridine ring. | Ligand-based transitions and d-d transitions for transition metal complexes, providing information on the coordination environment. | Electronic structure and coordination geometry of the metal center. |
| Mass Spectrometry | Molecular ion peak corresponding to the ligand's mass. | Molecular ion peak of the complex or its fragments. | Confirmation of the molecular weight of the ligand and the composition of the complex. |
| Elemental Analysis | %C, H, N should match the calculated values. | %C, H, N should match the calculated values for the proposed complex formula. | Confirmation of the purity and stoichiometry of the synthesized compounds. |
| X-ray Crystallography | N/A | Provides the precise 3D structure of the complex in the solid state. | Definitive determination of bond lengths, bond angles, coordination geometry, and intermolecular interactions. |
Part 4: Potential Applications and Mechanistic Insights
The unique structural features of this compound and its metal complexes suggest a range of potential applications.
-
Catalysis: The constrained geometry of the cyclopropane ring can create a unique steric environment around the metal center, potentially leading to high selectivity in catalytic reactions such as oxidations, reductions, and C-C bond-forming reactions. The pyridine ring can stabilize various oxidation states of the metal, facilitating redox catalysis.
-
Bioinorganic Chemistry and Drug Development: Pyridine and carboxylic acid moieties are common in biologically active molecules. Metal complexes of this ligand could exhibit interesting biological activities, such as anticancer or antimicrobial properties. The metal complex may act as a vehicle for the targeted delivery of the metal ion or the ligand itself. For instance, some copper and zinc complexes have shown promise as anticancer agents by inducing the generation of reactive oxygen species (ROS) or by intercalating with DNA.[1]
-
Materials Science: The ability of the carboxylate group to act as a bridging ligand opens up the possibility of constructing coordination polymers and metal-organic frameworks (MOFs). These materials can have applications in gas storage, separation, and sensing, depending on the choice of the metal ion and the resulting network topology.
Caption: Potential applications and related mechanistic pathways.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, ligand in coordination chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established synthetic methodologies. The resulting metal complexes are expected to exhibit a rich structural diversity and a wide range of interesting properties. Further research into the coordination chemistry of this ligand with a broader range of metal ions, including lanthanides, and a deeper investigation into the catalytic and biological activities of its complexes are warranted. The protocols and insights provided herein serve as a foundational guide for researchers poised to explore the potential of this versatile ligand.
References
-
A commercial supplier for this compound is Appretech Scientific Limited, providing the CAS number 90563-75-0.[2]
-
A commercial supplier for 2-Pyridin-2-yl-cyclopropanecarboxylic acid is Sigma-Aldrich, which provides basic properties and safety information.[1]
-
General information on the synthesis of pyridine derivatives can be found in various literature sources.[3]
-
General methods for the synthesis of transition metal complexes with pyridine-based ligands are well-established in coordination chemistry.[4]
-
X-ray crystal structures of metal complexes containing pyridine carboxylic acid ligands provide insights into expected coordination modes.[5][6][7]
-
Protocols for the hydrolysis of esters to carboxylic acids are standard procedures in organic synthesis.[8][9]
- The synthesis of pyridyl cyclopropanes via enzymatic activation of pyridotriazoles has been reported, offering a route to the ligand's core structure.
- General information on the synthesis of functionalized cyclopropanes is available in the chemical liter
-
Complexes of Cu, Zn, and Ni with dicarboxylic acids and N-donor ligands have been reviewed for their biological activity.[1]
-
The coordination chemistry of pyridine-2,6-dicarboxylic acid esters as pincer ligands has been explored.[10]
-
The synthesis and characterization of transition metal complexes with various pyridine-derived ligands are extensively reported.[11]
-
The hydrolytic metabolism of esters, including those with cyclopropane moieties, has been studied.[12]
-
The synthesis and characterization of metal complexes with pyridine-derived macrocyclic ligands have been described.[13]
-
The synthesis and characterization of transition metal pyridine complexes are well-documented.[14]
-
The evaluation of metal-ligand interactions in model complexes provides a basis for understanding the properties of new ligand systems.[15]
Sources
- 1. 2-Pyridin-2-yl-cyclopropanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. appretech.com [appretech.com]
- 3. mdpi.com [mdpi.com]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands | MDPI [mdpi.com]
- 8. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrolytic metabolism of pyrethroids by human and other mammalian carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 15. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable, Two-Step Synthesis of 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid for Pharmaceutical Research and Development
Abstract
The 2-(pyridin-2-yl)cyclopropane scaffold is a privileged structural motif in medicinal chemistry, valued for its unique conformational constraints and its role as a bioisostere for other chemical groups. Its incorporation into drug candidates often leads to improved metabolic stability, binding affinity, and pharmacokinetic profiles. However, scalable and efficient synthesis of key building blocks like 2-(pyridin-2-yl)cyclopropanecarboxylic acid remains a critical challenge for process chemistry. This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of this valuable intermediate. The methodology centers on a cobalt-catalyzed cyclopropanation of 2-vinylpyridine with an in-situ generated diazoacetate, followed by saponification. We offer in-depth explanations for experimental choices, process optimization parameters, troubleshooting guidance, and rigorous safety protocols suitable for kilogram-scale production.
Strategic Overview: A Catalytic Approach to Scalability
The synthesis is designed as a two-part process to ensure high purity and yield while maintaining operational safety and scalability.
-
Step 1: Catalytic Cyclopropanation. The core of the synthesis involves the formation of the cyclopropane ring. We employ a modern metalloradical catalysis (MRC) approach using a cobalt(II)-porphyrin complex.[1] This method is highly efficient for the cyclopropanation of heteroaromatic alkenes like 2-vinylpyridine. It offers significant advantages over classic stoichiometric methods (e.g., Simmons-Smith), such as lower catalyst loading, milder reaction conditions, and greater functional group tolerance. The intermediate product is ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate.
-
Step 2: Saponification. The stable ester intermediate is hydrolyzed under basic conditions to yield the target this compound. This classic transformation is optimized for large-scale workup, focusing on efficient product isolation via isoelectric point precipitation.
Overall Synthetic Workflow
Sources
The Emerging Role of Pyridinyl Cyclopropanes: From Synthesis to Advanced Bio-Applications
Introduction: The Strategic Fusion of Pyridine and Cyclopropane Moieties
In the landscape of functional molecules, the pyridine ring stands as a cornerstone, recognized as the second most abundant nitrogen-containing heterocycle in pharmaceuticals.[1] Its prevalence is a testament to its versatile roles: a hydrogen bond acceptor/donor, a bioisosteric replacement for other cyclic systems, and a modulator of crucial drug properties like lipophilicity and metabolic stability.[2][3] Equally significant, though for different reasons, is the cyclopropane ring. This small, strained carbocycle imparts a unique three-dimensional geometry, conformational rigidity, and electronic character that lies somewhere between an alkene and a gem-dimethyl group.[4] These features make it a valuable tool for medicinal chemists seeking to optimize the pharmacological profile of lead compounds.[4][5]
The combination of these two powerful structural motifs into a single scaffold—the pyridinyl cyclopropane—creates a class of compounds with significant potential in drug discovery and development.[1][4] This guide provides an in-depth exploration of the synthesis and application of pyridinyl cyclopropanes, offering detailed protocols and insights for researchers in medicinal chemistry and materials science.
I. Synthetic Strategies for Accessing Pyridinyl Cyclopropanes
The construction of the pyridinyl cyclopropane scaffold can be achieved through several synthetic routes. The choice of method often depends on the desired stereochemistry and the substitution pattern of the final molecule.
A. Transition Metal-Catalyzed Cyclopropanation
Transition metal catalysis, particularly with rhodium and cobalt complexes, has been a workhorse for the synthesis of cyclopropanes from diazo compounds and alkenes.[1]
Protocol 1: Cobalt-Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide with a Pyridine-Containing Diazo Compound
This protocol is adapted from a strategy for the divergent synthesis of cyclopropane-containing compounds.[4]
Objective: To synthesize a pyridinyl cyclopropane derivative via a cobalt-catalyzed reaction.
Materials:
-
Phenyl vinyl sulfide
-
Ethyl diazoacetate (or a custom diazoacetate bearing a pyridine moiety)
-
Cobalt(II) catalyst (e.g., Co(TPP))
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Inert atmosphere setup (e.g., Schlenk line, glovebox)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Set up a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the cobalt(II) catalyst (e.g., 0.5 mol%) in the anhydrous solvent.
-
Add phenyl vinyl sulfide (1.0 equivalent) to the catalyst solution.
-
Slowly add the pyridine-containing diazo compound (1.1 equivalents) to the reaction mixture over several hours using a syringe pump. The slow addition is crucial to minimize the formation of diazo decomposition byproducts.
-
Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or GC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting pyridinyl cyclopropane derivative by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the degradation of the catalyst and reagents by oxygen and moisture.
-
Slow Addition of Diazo Compound: Maintains a low concentration of the diazo compound, which suppresses dimerization and other side reactions.
-
Cobalt Catalyst: Provides a template for the carbene transfer from the diazo compound to the alkene, controlling the efficiency and stereoselectivity of the cyclopropanation.
B. Biocatalytic Asymmetric Cyclopropanation
A groundbreaking approach for the synthesis of chiral pyridinyl cyclopropanes involves the use of engineered hemoproteins, such as myoglobin variants.[1][6][7] This method offers high stereoselectivity and operates under mild, environmentally friendly conditions.
Protocol 2: Myoglobin-Mediated Asymmetric Cyclopropanation of Styrene with a Pyridotriazole
This protocol is based on the enzymatic activation of pyridotriazoles as carbene precursors.[1][6][7][8]
Objective: To synthesize an enantioenriched pyridinyl cyclopropane using an engineered myoglobin catalyst.
Materials:
-
Engineered myoglobin variant (e.g., Mb(H64V,V68A))
-
Pyridotriazole (PyTz) carbene precursor
-
Styrene derivative
-
Sodium dithionite (for creating an anaerobic environment)
-
Buffer solution (e.g., potassium phosphate buffer, pH 8.0)
-
Organic co-solvent (e.g., DMSO)
-
Anaerobic chamber or glovebox
Procedure:
-
In an anaerobic chamber, prepare a solution of the engineered myoglobin in the buffer.
-
Add a solution of the pyridotriazole in the organic co-solvent to the myoglobin solution.
-
Add the styrene derivative to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium dithionite.
-
Stir the reaction at room temperature for the desired time (e.g., 12-24 hours).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by chromatography.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or SFC.
Causality Behind Experimental Choices:
-
Engineered Myoglobin: The protein scaffold provides a chiral environment that directs the stereochemical outcome of the cyclopropanation reaction.[1]
-
Pyridotriazole (PyTz): A stable and readily accessible carbene source that can be activated by the hemoprotein catalyst.[6][7]
-
Sodium Dithionite: Reduces the heme iron in myoglobin to its active ferrous state and removes dissolved oxygen, which can deactivate the catalyst.
-
Anaerobic Conditions: Essential to maintain the catalytic activity of the myoglobin.
Workflow for Biocatalytic Synthesis of Pyridinyl Cyclopropanes
Caption: Role of pyridinyl cyclopropane scaffolds in drug design.
III. Emerging Applications in Materials Science
While the primary focus of pyridinyl cyclopropane research has been on medicinal chemistry, their unique electronic and structural features suggest potential applications in materials science, although this area remains largely unexplored.
A. Organic Electronics
The pyridine ring is an electron-accepting group, and its incorporation into conjugated systems can influence their electronic properties. [9]Pyridine-containing polymers have been investigated for applications in electronic devices. [10]The introduction of cyclopropane units into polymer backbones can alter properties such as glass transition temperature, thermal stability, and solubility. [11][12]The combination of these two moieties in pyridinyl cyclopropane-based materials could lead to novel organic semiconductors with tailored properties for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). [13][14]
B. Photophysical Properties
Pyridine derivatives can exhibit interesting photophysical properties, including fluorescence. [9][15][16]The rigid cyclopropane scaffold could be used to control the conformation of fluorophores, potentially leading to materials with enhanced quantum yields or specific sensing capabilities. The photophysical properties of pyridinyl cyclopropane derivatives are an area ripe for investigation. [17][18][19]
IV. Quantitative Data Summary
Table 1: Comparison of Synthetic Methods for Pyridinyl Cyclopropanes
| Method | Catalyst | Carbene Source | Key Advantages | Key Limitations | Reference |
| Transition Metal Catalysis | Co(II), Rh(II) | Diazo compounds | Broad substrate scope, well-established | Use of potentially hazardous diazo compounds | [1][4] |
| Biocatalysis | Engineered Myoglobin | Pyridotriazoles | High enantioselectivity, mild conditions, green | Limited to specific enzyme variants and substrates | [1][6][7] |
V. Conclusion and Future Outlook
Pyridinyl cyclopropanes represent a fascinating and valuable class of compounds. While their application has been most extensively explored in medicinal chemistry, the foundational knowledge of their synthesis and properties opens up exciting avenues for future research in materials science. The continued development of novel synthetic methods, particularly those employing biocatalysis, will undoubtedly accelerate the exploration of these unique scaffolds in both drug discovery and the design of novel functional materials. The fusion of the versatile pyridine ring with the conformationally constrained cyclopropane unit provides a rich platform for innovation at the interface of chemistry, biology, and materials science.
References
- Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC - NIH. (n.d.).
- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed Central. (n.d.).
- Pyridyl-Substituted Tetrahydrocyclopropa[a]naphthalenes: Highly Active and Selective Inhibitors of P450 arom | Journal of Medicinal Chemistry - ACS Publications. (n.d.). American Chemical Society.
- Pyridones in drug discovery: Recent advances - PubMed. (2021, April 15).
- Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PubMed. (2024, July 24).
- Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles | Journal of the American Chemical Society - ACS Publications. (2024, July 15). American Chemical Society.
- Pyridones in drug discovery: Recent advances - ResearchGate. (n.d.).
- Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives - PMC - NIH. (n.d.).
- The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. (n.d.). MDPI.
- Pyrazolopyridine derivatives with photophysical properties. - ResearchGate. (n.d.).
- (Oxidopyridyl)Porphyrins of Different Lipophilicity: Photophysical Properties, ROS Production and Phototoxicity on Melanoma Cells Under CoCl 2 -Induced Hypoxia - MDPI. (n.d.). MDPI.
- Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - Stevens Institute of Technology. (2024, July 24). Stevens Institute of Technology.
- Pyridine based polymers. Synthesis and characterization | Request PDF - ResearchGate. (2025, August 6).
- Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles - MDPI. (n.d.). MDPI.
- Synthesis and properties of cyclopropane derivatives of polybutadienes | Request PDF - ResearchGate. (2025, August 6).
- Organic Cocrystals: Recent Advances and Perspectives for Electronic and Magnetic Applications - PMC - NIH. (n.d.).
- Synthesis and properties of cyclopropane-derived peptidomimetics - PubMed - NIH. (n.d.).
- Synthesis and characterization of new polymers containing cyclopropane groups | Request PDF - ResearchGate. (2018, October 17).
- Themed collection Organic Electronics – Ecofriendly and/or sustainable materials, processes, devices, and applications - RSC Publishing. (n.d.). Royal Society of Chemistry.
- RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applic
Sources
- 1. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and properties of cyclopropane-derived peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchwith.stevens.edu [researchwith.stevens.edu]
- 9. Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organic Cocrystals: Recent Advances and Perspectives for Electronic and Magnetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Electronics – Ecofriendly and/or sustainable materials, processes, devices, and applications Home [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. (Oxidopyridyl)Porphyrins of Different Lipophilicity: Photophysical Properties, ROS Production and Phototoxicity on Melanoma Cells Under CoCl2-Induced Hypoxia [mdpi.com]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid
Welcome to the technical support center for the synthesis of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable heterocyclic building block. The structure of this guide is based on the primary synthetic challenges and decision points you will face in the laboratory.
Part 1: Strategic Synthesis Planning - Choosing Your Route
The synthesis of this compound is not a trivial one-step process. The yield and purity are highly dependent on the chosen synthetic strategy. The two most common and logical approaches involve either forming the cyclopropane ring on a pre-existing pyridine fragment or constructing the pyridine ring onto a cyclopropane precursor. For this target molecule, building the cyclopropane ring onto a pyridine scaffold is generally more efficient.
We will focus on two primary retrosynthetic pathways:
-
Route A: Cyclopropanation of an Alkene: This route typically involves the cyclopropanation of a 2-vinylpyridine derivative.
-
Route B: Cyclopropanation of an Ester: This strategy utilizes a titanium-mediated reaction on a pyridine-2-carboxylate ester to form a cyclopropanol, which is subsequently oxidized.
The following workflow diagram illustrates the key decision points and transformations in these routes.
Caption: High-level overview of the two primary synthetic routes.
Part 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might ask during your experiment, followed by detailed, expert-level answers.
Route A: Alkene Cyclopropanation Pathway (Simmons-Smith Approach)
This route is attractive due to the commercial availability of 2-vinylpyridine. The key challenge is the efficient cyclopropanation of this substrate.
Question 1: My Simmons-Smith reaction on 2-vinylpyridine is failing or giving very low yields. What are the most critical parameters to investigate?
Answer: The Simmons-Smith reaction, while classic, is highly sensitive to reagent quality, stoichiometry, and reaction conditions, especially with coordinating substrates like pyridines.[1] Here are the primary factors to troubleshoot:
-
Activation of Zinc: The zinc-copper couple (or other zinc activators) is the heart of the reaction. Inadequate activation is the most common failure point.
-
Causality: Zinc metal is typically coated with a passivating layer of zinc oxide. This must be removed for the zinc to react with diiodomethane to form the active carbenoid species, (iodomethyl)zinc iodide (ICH₂ZnI).[1]
-
Solution: Ensure your zinc dust is fresh and of high purity. Activate it immediately before use. A common method is to wash the zinc dust sequentially with HCl, deionized water, ethanol, and finally dry ether, followed by drying under high vacuum. Alternatively, using a pre-formed Zn-Cu couple or adding a small amount of iodine to initiate the reaction can be effective.
-
-
Purity of 2-Vinylpyridine: 2-Vinylpyridine is notoriously prone to polymerization.[2][3]
-
Causality: The vinyl group is activated towards polymerization by heat, light, or trace acid/radical initiators. If your starting material contains polymer, it will sequester reagents and complicate purification.
-
Solution: Use freshly distilled 2-vinylpyridine. Always store it refrigerated and in the dark with an inhibitor like 4-tert-butylcatechol.[2][3] Before use, you can pass it through a short column of basic alumina to remove the inhibitor and any acidic impurities.
-
-
Solvent Choice: The choice of solvent is critical for reagent solubility and stability.
-
Causality: The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or THF. These solvents solvate the organozinc intermediates effectively. Halogenated solvents like dichloromethane (DCM) can also be used.
-
Solution: Ensure your solvent is rigorously dried. Diethyl ether is a good starting point. If you experience solubility issues with your substrate, a mixture of ether and 1,2-dimethoxyethane (DME) can be beneficial.
-
-
Pyridine Inhibition: The nitrogen atom of the pyridine ring can coordinate to the zinc carbenoid, potentially deactivating it.
-
Causality: The Lewis basicity of the pyridine nitrogen allows it to compete with the alkene for the electrophilic zinc species.
-
Solution: While challenging to avoid completely, using a slight excess of the Simmons-Smith reagent can help overcome this inhibition. Some modern modifications of the reaction, such as the Furukawa modification (using diethylzinc, Et₂Zn, instead of a Zn-Cu couple), can sometimes give more consistent results with coordinating substrates.[1]
-
Question 2: I am observing significant amounts of a polymeric solid in my reaction flask. How can I prevent the polymerization of 2-vinylpyridine during the reaction?
Answer: This is a direct consequence of the high reactivity of 2-vinylpyridine. Preventing polymerization requires careful handling and reaction setup.
-
Purify the Monomer: As stated above, always use freshly distilled 2-vinylpyridine.[2]
-
Control the Temperature: Run the reaction at a low temperature. While the formation of the zinc carbenoid may require gentle heating initially, the addition of the vinylpyridine should be done at 0 °C or even lower, followed by a slow warm-up to room temperature.
-
Ensure Inert Atmosphere: Oxygen can initiate radical polymerization. The entire reaction must be conducted under a rigorously inert atmosphere (e.g., argon or nitrogen).
-
Avoid Acidic Contaminants: Trace acids are potent polymerization catalysts. Ensure all glassware is oven-dried and cooled under an inert atmosphere. The zinc activation procedure should be performed carefully to remove all traces of HCl.
Route B: Ester Cyclopropanation Pathway (Kulinkovich Approach)
This route starts from a stable pyridine-2-carboxylate ester and forms a cyclopropanol intermediate, which must then be oxidized.
Question 3: My Kulinkovich reaction on ethyl pyridine-2-carboxylate is not working. What are the likely causes?
Answer: The Kulinkovich reaction is a powerful C-C bond-forming reaction but has specific requirements.[4][5][6] Failure with a pyridine-containing substrate often points to issues with the organometallic reagents.
-
Grignard Reagent Quality and Stoichiometry: The reaction relies on a Grignard reagent with β-hydrogens (like EtMgBr or PrMgBr) to form the key titanacyclopropane intermediate.[6]
-
Causality: Two equivalents of the Grignard reagent react with the titanium(IV) alkoxide catalyst. A third equivalent is consumed by the ester. Poor quality or incorrect stoichiometry of the Grignard reagent will halt the catalytic cycle.[5]
-
Solution: Use freshly prepared or recently titrated Grignard reagent. Ensure you are using at least 3 equivalents relative to your ester. The reaction is often run in solvents like diethyl ether or THF.[4]
-
-
Titanium Catalyst Activity: The titanium(IV) alkoxide (e.g., Ti(OiPr)₄) is the catalyst. It must be pure and handled under anhydrous, inert conditions.
-
Causality: Titanium alkoxides are extremely sensitive to moisture. Hydrolysis will deactivate the catalyst immediately.
-
Solution: Use a freshly opened bottle of Ti(OiPr)₄ or distill it under vacuum before use. Perform all additions via syringe to a flask under a positive pressure of argon.
-
-
Substrate-Reagent Incompatibility: The pyridine nitrogen is a Lewis base and can interact with both the Grignard reagent and the titanium species. While the Kulinkovich reaction is known to tolerate some functional groups, strong coordination can be problematic.
-
Solution: If you suspect substrate inhibition, try adding the ester slowly to the pre-formed titanium-Grignard complex at a controlled temperature. This ensures the active titanacyclopropane is present before the substrate is introduced.
-
Caption: Simplified mechanism of the Kulinkovich reaction.
Question 4: I have successfully synthesized 1-(pyridin-2-yl)cyclopropan-1-ol. What are the best conditions for oxidizing it to the carboxylic acid without cleaving the strained cyclopropane ring?
Answer: Oxidation of the tertiary cyclopropanol to the carboxylic acid is a delicate step. The high ring strain of the cyclopropane makes it susceptible to cleavage under harsh oxidative or acidic conditions.
-
Recommended Method: Jones Oxidation (Carefully Controlled)
-
Causality: Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) is a strong oxidant capable of this transformation. However, the strongly acidic conditions can promote ring-opening.
-
Protocol: The key is to maintain a low temperature and control the pH. Perform the reaction in acetone at 0 °C. Add the Jones reagent dropwise to the cyclopropanol solution. Monitor the reaction closely by TLC. Upon completion, quench the reaction immediately to avoid over-oxidation or degradation.
-
-
Alternative Method: Two-Step Oxidation
-
Causality: A milder, two-step approach can provide better control and higher yields. This involves first cleaving the cyclopropanol to a ketone and then performing a Baeyer-Villiger oxidation or similar rearrangement, but this leads to a different product. A more direct two-step approach is often not feasible.
-
-
Conditions to Avoid:
-
Potassium Permanganate (KMnO₄) under hot or acidic conditions: This will almost certainly cleave the cyclopropane ring.
-
Strongly acidic conditions for prolonged periods: This can lead to electrophilic attack on the cyclopropane ring and subsequent rearrangement or cleavage.
-
| Oxidation Method | Reagents | Typical Conditions | Pros | Cons |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 0 °C to RT | One step, powerful | Harshly acidic, risk of ring cleavage, chromium waste |
| RuO₄ Oxidation | RuCl₃ (cat.), NaIO₄ | CCl₄/CH₃CN/H₂O | Effective for resistant alcohols | Expensive, toxic (RuO₄ is volatile) |
Part 3: General Troubleshooting & Purification
Question 5: What is the best way to purify the final product, this compound? Standard silica gel chromatography is giving poor recovery.
Answer: The target molecule is amphoteric; it has a basic pyridine nitrogen and an acidic carboxylic acid group. This dual nature makes it behave like a zwitterion at its isoelectric point, leading to poor solubility in many organic solvents and streaking on standard silica gel.
-
Acid/Base Extraction: This is the most effective initial purification step.
-
Dissolve the crude product in a suitable organic solvent (like ethyl acetate or DCM).
-
Extract with a dilute aqueous base (e.g., 1 M NaHCO₃) to deprotonate the carboxylic acid, moving the product into the aqueous layer as its carboxylate salt.
-
Wash the aqueous layer with an organic solvent (e.g., ether) to remove neutral or basic impurities.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to the isoelectric point (typically pH 3-5). The product will precipitate out or can be extracted with a more polar organic solvent like ethyl acetate.
-
-
Chromatography on Different Stationary Phases:
-
Reverse-Phase Chromatography (C18): This is often effective for polar, amphoteric molecules. Use a mobile phase of water/acetonitrile or water/methanol with a pH modifier like formic acid or trifluoroacetic acid (TFA).
-
Ion-Exchange Chromatography: Use a cation-exchange resin to bind the protonated pyridine or an anion-exchange resin to bind the deprotonated carboxylate. Elution is achieved by changing the pH or ionic strength of the eluent.
-
-
Crystallization: If the product is obtained as a solid, crystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be a highly effective final purification step.
Part 4: Detailed Experimental Protocol
This section provides a representative, non-optimized protocol for the synthesis via the Kulinkovich/Oxidation route (Route B), which often offers better control than the alkene cyclopropanation route.
Protocol: Synthesis of 1-(Pyridin-2-yl)cyclopropan-1-ol
Materials:
-
Ethyl pyridine-2-carboxylate
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Ethylmagnesium bromide (EtMgBr, ~3.0 M in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Setup: Under an argon atmosphere, add ethyl pyridine-2-carboxylate (1.0 eq) and anhydrous diethyl ether (or THF) to an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the solution to 0 °C.
-
Catalyst Addition: To this solution, add titanium(IV) isopropoxide (1.2 eq) dropwise via syringe, maintaining the internal temperature below 5 °C.
-
Grignard Addition: Add ethylmagnesium bromide (3.0 eq) dropwise via the dropping funnel over 30-60 minutes. A color change (typically to a dark brown or black) and gas evolution (ethane) should be observed.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl. Stir vigorously until the mixture becomes filterable.
-
Extraction: Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cyclopropanol, which can be purified by column chromatography (using a silica gel deactivated with triethylamine to prevent streaking).
References
-
Kulinkovich, O. G. The Kulinkovich Reaction. Wikipedia. [Link]
-
Kulinkovich Reaction. Grokipedia. [Link]
-
Kulinkovich Reaction. Organic Chemistry Portal. [Link]
-
Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]
-
Kulinkovich Reaction. YouTube. [Link]
-
2-Vinylpyridine. Wikipedia. [Link]
-
Method for synthesizing and preparing 2-vinyl pyridine. Patsnap. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]
-
Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. PMC - NIH. [Link]
Sources
Technical Support Center: Purification of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(Pyridin-2-yl)cyclopropanecarboxylic acid. This molecule, a valuable building block in pharmaceutical and materials science, presents unique purification challenges due to its amphoteric nature and the potential for stereoisomerism. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you navigate these complexities and achieve high purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is an intractable oil or gum after work-up. How can I isolate a solid for purification?
The Challenge: Zwitterionic Properties
The primary reason for obtaining an oil or gum is the compound's structure. It contains both a basic pyridine nitrogen atom and an acidic carboxylic acid group.[1] This makes the molecule zwitterionic, especially in aqueous solutions, leading to high polarity and strong intermolecular interactions that can prevent crystallization. The key to solidification is to neutralize the molecule by adjusting the pH of the solution to its isoelectric point (pI). At the pI, the molecule has a net-zero charge, minimizing its aqueous solubility and promoting precipitation or crystallization.[2][3]
Troubleshooting Strategy: pH-Controlled Precipitation/Crystallization
The most reliable method to obtain a solid is to perform a pH-controlled precipitation. This involves dissolving the crude material under acidic conditions (where the pyridine is protonated and the molecule is a soluble cation) and then carefully adding a base to raise the pH to the isoelectric point, causing the neutral, less soluble form to precipitate.
Experimental Protocol: Isolation via Isoelectric Point Precipitation
-
Dissolution: Dissolve the crude oily product in a minimal amount of dilute hydrochloric acid (e.g., 1 M HCl). Use just enough acid to achieve a clear solution. This ensures the pyridine nitrogen is fully protonated (as the hydrochloride salt).
-
Filtration (Optional): If any insoluble non-basic impurities are present, filter the acidic solution.
-
Precipitation: While stirring vigorously, slowly add a dilute base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) dropwise to the acidic solution. Monitor the pH of the solution with a pH meter or pH paper.
-
Identify Isoelectric Point: You will observe the formation of a precipitate as you approach the isoelectric point. For pyridine carboxylic acids, this is typically in the pH range of 3-5. Continue adding the base until the maximum amount of precipitate has formed and does not redissolve. Adding too much base will deprotonate the carboxylic acid, forming a soluble carboxylate salt and causing your product to redissolve.
-
Isolation: Once precipitation is complete, cool the mixture in an ice bath for 30-60 minutes to maximize recovery.
-
Collection & Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and then with a cold, non-polar solvent like diethyl ether or hexane (to remove non-polar impurities and aid drying).
-
Drying: Dry the purified solid under vacuum to a constant weight.
Q2: I'm seeing multiple product-related spots on TLC or peaks in my crude HPLC/NMR. How do I separate these isomers?
The Challenge: Diastereomer Formation
The synthesis of a 2-substituted cyclopropane ring often results in a mixture of cis and trans diastereomers. These isomers have different spatial arrangements of the pyridine and carboxylic acid groups relative to the cyclopropane ring. While chemically similar, they have distinct physical properties (polarity, boiling point, crystal lattice energy), which allows for their separation.[4]
Troubleshooting Strategy: Chromatographic Separation
Flash column chromatography on silica gel is the most common method for separating diastereomers of this scale. The key to success is finding a mobile phase that provides sufficient resolution (ΔRf) between the isomers. Due to the polar and basic nature of the pyridine moiety, standard eluents (e.g., hexane/ethyl acetate) often result in poor separation and significant tailing.
Experimental Protocol: Diastereomer Separation by Flash Chromatography
-
TLC Screening: First, screen for an optimal mobile phase using TLC. Test various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane), a polar solvent (Ethyl Acetate or Dichloromethane/Methanol), and an acidic modifier.
-
Modifier Rationale: Adding a small amount (0.5-2%) of acetic acid or formic acid to the mobile phase protonates the pyridine nitrogen. This suppresses its strong interaction with the acidic silica surface, leading to sharper spots and improved separation.
-
-
Column Preparation: Pack a silica gel column with the chosen mobile phase.
-
Sample Loading: Dissolve the crude diastereomeric mixture in a minimal amount of the mobile phase or a strong solvent like dichloromethane. If solubility is low, pre-adsorb the mixture onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.
-
Elution: Run the column, collecting fractions. Carefully monitor the elution using TLC.
-
Analysis: Combine the fractions containing each pure diastereomer and remove the solvent under reduced pressure. Verify the purity and identity of each isomer using NMR and HPLC.
Data Presentation: Example Mobile Systems for Isomer Separation
| Mobile Phase Composition | Modifier | Typical Application |
| Dichloromethane / Methanol (98:2 to 90:10) | 1% Acetic Acid | Good for moderately polar isomers. |
| Ethyl Acetate / Heptane (50:50 to 80:20) | 1% Acetic Acid | Effective for less polar isomers. |
| Chloroform / Methanol / Acetic Acid (90:9:1) | (Self-contained) | A robust, albeit less common, system. |
Q3: How can I separate the enantiomers of my purified racemic product?
The Challenge: Chirality
This compound is a chiral molecule. Standard purification techniques will yield a racemic mixture (a 1:1 mixture of both enantiomers). Separating enantiomers requires a chiral environment. The most common preparative method in a research setting is diastereomeric salt formation followed by fractional crystallization.[5][6]
Troubleshooting Strategy: Chiral Resolution via Diastereomeric Salt Formation
This classic technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. This reaction forms two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by careful crystallization from a suitable solvent.[7]
Experimental Protocol: Enantiomeric Resolution
-
Select Chiral Resolving Agent: Choose a commercially available, enantiomerically pure amine. Common choices include (R)-(+)-1-phenylethylamine, (S)-(-)-1-phenylethylamine, or brucine.
-
Salt Formation: Dissolve 1.0 equivalent of the racemic this compound in a suitable hot solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve 0.5 equivalents of the chiral amine in the same solvent.
-
Crystallization: Slowly add the amine solution to the hot acid solution. Allow the mixture to cool slowly to room temperature, then potentially in a refrigerator or freezer. The less soluble diastereomeric salt should crystallize out.
-
Expert Tip: The choice of solvent is critical and often requires screening. The ideal solvent will dissolve both salts at high temperatures but show a significant solubility difference at lower temperatures.
-
-
Isolation of Diastereomer: Collect the crystals by filtration. Wash them with a small amount of the cold crystallization solvent.
-
Liberation of Enantiomer: Suspend the isolated diastereomeric salt in water and add a strong acid (e.g., 2 M HCl) to protonate the chiral amine, making it water-soluble. The desired enantiomer of your carboxylic acid will often precipitate (if its pI is reached) or can be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Recovery of Second Enantiomer: The other enantiomer remains in the mother liquor from the crystallization step. It can be recovered by evaporating the solvent, liberating the free acid with HCl, and extracting it.
-
Purity Check: Determine the enantiomeric excess (ee%) of the resolved acid using chiral HPLC or by preparing a diastereomeric ester (e.g., with a chiral alcohol) and analyzing by standard NMR or HPLC.
Visualized Workflows
Workflow 1: Purification via pH-Controlled Crystallization
This diagram illustrates the decision-making process for isolating the product from a crude reaction mixture based on its amphoteric properties.
Caption: Fig 1. pH-Controlled Crystallization Workflow.
Workflow 2: Chiral Resolution by Diastereomeric Salt Formation
This diagram outlines the steps for separating a racemic mixture into its constituent enantiomers.
Caption: Fig 2. Chiral Resolution Workflow.
References
- HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.Molecules (Basel, Switzerland).
- HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
- Recrystallization and Crystallization. University of Rochester, Department of Chemistry.
- Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
- Process for the production of pyridine carboxylic acids.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem.
- Process for the production of pyridine carboxylic acids.
- Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors.Molecules (Basel, Switzerland).
- Process for resolution of racemates of 2,2-dimethylcyclopropanecarboxylic acid.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. US3748336A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5166417A - Process for resolution of racemates of 2,2-dimethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions in Pyridinyl Cyclopropane Synthesis
From the desk of a Senior Application Scientist
Welcome to the technical support center for the synthesis of pyridinyl cyclopropanes. These structural motifs are of immense interest in medicinal chemistry and drug development, merging the critical pharmacophore of a pyridine ring with the unique conformational properties of a cyclopropane.[1] However, the journey to these valuable compounds is often fraught with challenges, primarily due to unwanted side reactions.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to diagnose and resolve issues effectively.
Section 1: Troubleshooting Guide by Reaction Type
The appropriate troubleshooting strategy is intrinsically linked to the chosen synthetic method. Below, we address the most common cyclopropanation reactions and their characteristic side products in a question-and-answer format.
Simmons-Smith and Furukawa-type Cyclopropanations
This classic method utilizes an organozinc carbenoid (typically from CH₂I₂ and a Zn-Cu couple or Et₂Zn) and is prized for its reliability with many alkenes.[2][3] However, the presence of a pyridine ring introduces specific challenges.
Q1: My reaction is incomplete, and I'm recovering a significant amount of my starting vinyl pyridine. What's going wrong?
A1: This is a frequent issue and can stem from several factors related to the zinc carbenoid's stability and reactivity.
-
Cause A: Reagent Stoichiometry & Activity. The zinc carbenoid is sensitive to moisture and air. The most common cause of incomplete conversion is simply an insufficient amount of active reagent. The activity of the Zn-Cu couple can also be highly variable.
-
Solution A: Reagent Optimization.
-
Ensure all reagents and solvents are scrupulously dried.
-
Increase the equivalents of both the dihalomethane and the zinc source (e.g., from 1.5 eq. to 2.5 eq.).
-
Consider switching to the Furukawa modification (Et₂Zn and CH₂I₂), which often generates a more reactive carbenoid and can improve yields where the traditional Zn-Cu couple fails.[4]
-
-
Cause B: Solvent Effects. The Simmons-Smith reaction's rate is highly dependent on the solvent.[5] The Lewis acidity of the zinc reagent means that basic solvents can coordinate to it, reducing its electrophilicity and slowing the reaction.
-
Solution B: Solvent Selection. Ethereal solvents like diethyl ether or dimethoxyethane (DME) are standard. If you are using a more coordinating solvent like THF and observing slow conversion, consider switching to diethyl ether.
-
Cause C: Pyridine Sequestration. The Lewis basic nitrogen on your substrate can coordinate with the zinc carbenoid. This non-productive interaction effectively sequesters the reagent, lowering its available concentration for the cyclopropanation of the alkene.
-
Solution C: Mitigating Coordination.
Q2: My desired product is formed, but it's contaminated with an N-methylated pyridinium salt or other alkylated byproducts. How do I prevent this?
A2: This side reaction is a direct consequence of the electrophilic nature of the zinc carbenoid.[4]
-
Cause: The iodomethylzinc iodide reagent, or intermediates thereof, can act as a methylating agent, particularly towards nucleophilic heteroatoms like the pyridine nitrogen. This is exacerbated by prolonged reaction times or a large excess of the cyclopropanating reagent.
-
Solution: Control Reaction Conditions.
-
Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed.
-
Avoid a large excess of the Simmons-Smith reagent. Use the minimum stoichiometry required for full conversion (typically 1.5-2.5 equivalents).
-
Quench appropriately. Adding a scavenger like pyridine at the end of the reaction can help consume any remaining electrophilic zinc species before workup.[4]
-
Palladium-Catalyzed Cyclopropanations
Palladium catalysis offers powerful routes to cyclopropanes, but the high-energy intermediates involved can access multiple reaction pathways.[7]
Q1: Instead of the pyridinyl cyclopropane, my primary products are ring-opened isomers, such as dienes or acetoxylated compounds. Why is this happening?
A1: This is a classic case of competing C–C versus C–H bond activation/functionalization and is a known challenge in Pd-catalyzed reactions on cyclopropane rings.[8]
-
Cause: The reaction conditions, particularly the choice of oxidant, can favor pathways that lead to the oxidative cleavage of a C-C bond in the strained cyclopropane ring.[8][9] This often proceeds through a common Pd-alkyl intermediate which can either undergo the desired reductive elimination to form the cyclopropane or an undesired β-hydride elimination or further oxidation/reductive elimination to give ring-opened products.[9]
-
Solution: Strategic Selection of Oxidant and Ligands.
-
Re-evaluate your oxidant. The outcome of these reactions is remarkably sensitive to the oxidant. If you are using a potent oxidant like PhI(OAc)₂ and observing ring-opening, consider screening alternatives such as benzoquinone (BQ) or even aerobic conditions, as these can dramatically shift the product distribution.[8]
-
Modify the ligand environment. The steric and electronic properties of the ligands on the palladium center can influence which pathway is favored. Switching from a monodentate to a bidentate ligand, or vice-versa, can stabilize the desired intermediates and suppress ring-opening.
-
Adjust the solvent. Acetate incorporation often comes from acetic acid used as a solvent.[9] Switching to a non-nucleophilic solvent may shut down this specific side reaction, though other ring-opening pathways might still exist.
-
Kulinkovich-type Reactions
The Kulinkovich reaction is an excellent method for producing 1-substituted cyclopropanols from esters using a Grignard reagent and a titanium(IV) alkoxide catalyst.[10][11]
Q1: My reaction to produce a 1-(pyridin-X-yl)cyclopropan-1-ol is giving inconsistent and low yields, with significant gas evolution.
A1: This points to issues with the formation and stability of the key titanacyclopropane intermediate.
-
Cause: The catalytic cycle involves the formation of a titanacyclopropane from Ti(OiPr)₄ and two equivalents of a Grignard reagent (like EtMgBr).[12] This reactive intermediate can participate in a non-productive side reaction with additional Ti(OiPr)₄, leading to the formation of ethene and Ti(III) species, which halts the catalytic cycle.[10] This side reaction is most prominent when the ratio of Ti(OiPr)₄ to EtMgBr approaches 1:1.[10]
-
Solution: Careful Stoichiometric Control.
-
Ensure high-quality Grignard reagent. Use freshly prepared or titrated Grignard reagent to ensure accurate stoichiometry.
-
Control the Ti(IV):EtMgBr ratio. The reaction is catalytic in titanium. Ensure you are using catalytic amounts of Ti(OiPr)₄ (typically 5-20 mol%) relative to the ester and that the Grignard reagent is in excess relative to the ester, not the titanium catalyst.
-
Slow Addition. Add the Grignard reagent slowly to the cooled solution of the ester and titanium catalyst. This maintains a low instantaneous concentration of the Grignard reagent, favoring the productive reaction with the ester over the non-productive side reactions.
-
Section 2: General FAQs
Q1: How do I choose the right cyclopropanation method for my specific pyridinyl substrate?
A1: The choice depends on the desired final structure and the functional groups present.
-
For simple (unfunctionalized) cyclopropanes: The Simmons-Smith reaction (especially the Furukawa modification) is a robust starting point.[4]
-
For 1-hydroxycyclopropanes: The Kulinkovich reaction is specifically designed for this purpose, starting from an appropriate pyridinyl ester.[13]
-
For highly functionalized or sensitive substrates: Modern biocatalytic methods using engineered hemoproteins and pyridotriazoles as carbene precursors offer high stereoselectivity under mild conditions and may be superior if traditional methods fail.[1][14]
Q2: What are the best practices for purifying pyridinyl cyclopropanes?
A2: The basic pyridine nitrogen can cause issues during silica gel chromatography, leading to peak tailing and poor separation.
-
Recommendation: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol (for very polar compounds) will neutralize the acidic silanol groups on the silica surface, leading to sharp peaks and improved recovery. Always perform a small-scale test to ensure your product is stable to these conditions.
Section 3: Protocols & Data
Representative Protocol: Furukawa Cyclopropanation of 2-vinylpyridine
This protocol describes a common and effective method for the cyclopropanation of a simple pyridinyl alkene.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a stir bar, reflux condenser, and nitrogen inlet, add anhydrous dichloromethane (DCM, 10 mL) and 2-vinylpyridine (1.0 mmol, 1.0 eq.). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diiodomethane (CH₂I₂, 2.5 mmol, 2.5 eq.) via syringe. Following this, add a solution of diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.5 mL, 2.5 mmol) dropwise over 15 minutes. Caution: Diethylzinc is pyrophoric and must be handled under an inert atmosphere.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring by TLC (e.g., 20% EtOAc in Hexanes with 1% Et₃N).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the 2-cyclopropylpyridine.
Table 1: Impact of Conditions on Simmons-Smith Side Reactions
| Parameter | Condition | Primary Issue Addressed | Rationale |
| Reagent | Zn-Cu Couple vs. Et₂Zn (Furukawa) | Incomplete Reaction | Et₂Zn forms a more reactive carbenoid, which is more effective for less reactive or coordinating substrates like vinyl pyridines.[4] |
| Equivalents of CH₂I₂/Zn | 1.5 eq. vs. 2.5 eq. | Incomplete Reaction | Ensures sufficient active reagent is present to drive the reaction to completion, compensating for any reagent deactivation.[5] |
| Solvent | THF vs. Diethyl Ether/DCM | Incomplete Reaction | Less coordinating solvents (Et₂O, DCM) prevent sequestration of the Lewis acidic zinc reagent, increasing its effective reactivity.[5] |
| Reaction Time | 4 hours vs. 24 hours | N-Methylation | Minimizing reaction time after full conversion of the starting material reduces the exposure of the product to the electrophilic carbenoid.[4] |
Section 4: Visual Guides
Diagram 1: Troubleshooting Workflow for a Failed Simmons-Smith Reaction
Caption: A decision tree for diagnosing and solving incomplete Simmons-Smith reactions.
Diagram 2: Competing Pathways in Pd-Catalyzed Cyclopropane Functionalization
Caption: Key branching point determining product vs. side product in Pd-catalyzed reactions.[8][9]
References
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes. (2015, April 6). National Institutes of Health. Retrieved from [Link]
-
Synthesis, Purification, and Rotational Spectroscopy of (Cyanomethylene)Cyclopropane—An Isomer of Pyridine. (2021, June 21). ACS Publications. Retrieved from [Link]
-
Kulinkovich Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Kulinkovich reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Simmons–Smith reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis, Purification, and Rotational Spectroscopy of (Cyanomethylene)Cyclopropane—An Isomer of Pyridine. (2021, June 21). ACS Publications. Retrieved from [Link]
-
Synthesis, Purification, and Rotational Spectroscopy of (Cyanomethylene)Cyclopropane An Isomer of Pyridine. (2021, June 21). Figshare. Retrieved from [Link]
-
Palladium (II/IV) catalyzed cyclopropanation reactions. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Kulinkovich Cyclopropanation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Synthesis, Purification, and Rotational Spectroscopy of (Cyanomethylene)Cyclopropane—An Isomer of Pyridine | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism. (2009, April 18). PubMed. Retrieved from [Link]
-
Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid through Kulinkovich, Mitsunobu, and Pd-Catalyzed Intramolecular C–N Coupling. (2022, September 1). ACS Publications. Retrieved from [Link]
-
Kulinkovich Reaction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Cyclopropanation. (n.d.). Wikipedia. Retrieved from [Link]
-
Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. (2024, July 15). ACS Publications. Retrieved from [Link]
-
Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Simmons–Smith reaction – cyclopropanation of alkenes. (n.d.). OrgoSolver. Retrieved from [Link]
Sources
- 1. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 3. orgosolver.com [orgosolver.com]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kulinkovich Reaction [organic-chemistry.org]
- 11. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 12. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 13. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Cyclopropanation of Vinyl Pyridines
Welcome to the technical support center for the cyclopropanation of vinyl pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols based on established scientific principles and field-proven insights. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in chemical principles.
Q1: Why am I observing low to no yield of my desired cyclopropane product?
Low or no product formation is one of the most common issues. The causes can range from catalyst deactivation to suboptimal reaction conditions.
Potential Causes & Recommended Solutions:
-
Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst (e.g., Rhodium, Copper), leading to deactivation. This is a primary cause of failure in reactions involving nitrogen heterocycles.[1][2]
-
Solution 1: Use of a Lewis Acid Additive: Introduce a Lewis acid such as Zn(OTf)₂ or GaCl₃.[3][4] The Lewis acid will coordinate with the pyridine nitrogen, effectively "protecting" it and preventing it from poisoning the catalyst. This allows the catalyst to remain active in the carbene transfer cycle.
-
Solution 2: Pyridine N-Oxide Strategy: Convert the vinyl pyridine to its corresponding N-oxide before the cyclopropanation reaction. The N-O bond significantly reduces the Lewis basicity of the nitrogen, preventing catalyst coordination. The N-oxide can then be removed in a subsequent reduction step.
-
Solution 3: Catalyst Selection: Copper-based catalysts are sometimes considered more robust or less susceptible to poisoning by Lewis basic groups compared to some rhodium catalysts, though this is highly substrate-dependent.[5]
-
-
Poor Reagent Quality or Reactivity:
-
Solution: Ensure the diazo compound (e.g., ethyl diazoacetate) is fresh or has been stored properly, as these reagents can degrade over time. The vinyl pyridine starting material should be pure and free of coordinating impurities. For Simmons-Smith reactions, the activation of the zinc-copper couple is critical; consider using ultrasonication to improve the formation of the organozinc reagent.[6]
-
-
Suboptimal Reaction Temperature:
Q2: How can I improve the diastereoselectivity of the reaction?
Achieving the desired stereoisomer is often a critical goal. Diastereoselectivity is governed by the steric and electronic interactions in the transition state.
Potential Causes & Recommended Solutions:
-
Ineffective Catalyst/Ligand System: The ligands coordinated to the metal center play a crucial role in dictating the stereochemical outcome.
-
Solution: For transition metal-catalyzed reactions, employ catalysts with sterically bulky ligands. For example, in rhodium-catalyzed reactions, bulky carboxylate or carboxamidate ligands can create a chiral pocket that favors the formation of one diastereomer over the other.[8] The choice between trans and cis products can sometimes be tuned by the catalyst system itself.[8]
-
-
Steric Hindrance of Substrates: The substituents on both the vinyl pyridine and the carbene precursor influence the approach trajectory.
-
Reaction Temperature:
-
Solution: As a general rule, lowering the reaction temperature often increases diastereoselectivity.[8] This is because the reaction will preferentially proceed through the transition state with the lower activation energy, which typically leads to the thermodynamically more stable product.
-
Q3: I am observing significant side products. How can I minimize their formation?
The high reactivity of metal-carbene intermediates can lead to several undesired reaction pathways, including C-H insertion, ylide formation, or dimerization of the carbene.
Potential Causes & Recommended Solutions:
-
Catalyst Choice: Different metal catalysts have different intrinsic selectivities.
-
Solution: Rhodium catalysts are highly effective but can sometimes promote competing pathways like ylide formation.[9] Copper catalysts, while sometimes less reactive, can offer better selectivity for cyclopropanation over other pathways in certain cases.[5][9] If side reactions are a major issue, screening different catalysts (e.g., Rh₂(OAc)₄, Cu(acac)₂, CuOTf) is a crucial first step.
-
-
Slow Addition of Diazo Compound: A high concentration of the diazo compound can lead to dimerization and other side reactions.
-
Solution: The most effective way to suppress these side reactions is to add the diazo compound slowly to the reaction mixture using a syringe pump. This maintains a low, steady-state concentration of the reactive carbene intermediate, favoring the bimolecular reaction with the vinyl pyridine over unimolecular decomposition or dimerization.
-
-
Solvent Effects: The solvent can influence the stability and reactivity of the metal carbene.
-
Solution: Non-polar, non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred as they are less likely to interfere with the catalyst. Highly coordinating solvents may inhibit catalyst activity.[8]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions regarding the cyclopropanation of vinyl pyridines.
What are the main catalytic systems for the cyclopropanation of vinyl pyridines?
The two most prominent classes of catalysts are based on rhodium and copper complexes.[9] The Simmons-Smith reaction, which uses a zinc carbenoid, is also a classic and effective method.[10]
| Catalytic System | Typical Reagents | Key Advantages | Common Challenges |
| Rhodium-Catalyzed | Rh₂(OAc)₄, Rh₂(esp)₂, Diazoacetate | High efficiency, broad substrate scope, excellent stereocontrol with chiral ligands.[5] | Higher cost, potential for catalyst poisoning by pyridine, can promote side reactions.[5][9] |
| Copper-Catalyzed | Cu(OTf)₂, Cu(acac)₂, Chiral BOX/PyBox ligands, Diazoacetate | More cost-effective, can offer high stereoselectivity, sometimes more selective for cyclopropanation over ylide formation.[5][9] | May require higher catalyst loading or temperature, selectivity is highly ligand-dependent.[5] |
| Simmons-Smith | CH₂I₂, Zn-Cu couple or Et₂Zn | Good for simple methylene transfer, high stereospecificity, less prone to some side reactions.[10][11] | Stoichiometric use of zinc reagent, can be sensitive to functional groups, Lewis acidic byproduct (ZnI₂) can cause issues.[11] |
How do I achieve an enantioselective cyclopropanation?
Enantioselectivity is achieved by using a chiral catalyst or a chiral auxiliary that creates a stereochemically defined environment for the carbene transfer.
-
Chiral Catalysts: The most common approach is to use a chiral ligand with a metal catalyst. For copper-catalyzed reactions, chiral bis(oxazoline) (BOX) and pyridine-oxazoline (PyBox) ligands are widely used. For rhodium, chiral dirhodium tetracarboxylates, such as those derived from amino acids or other chiral carboxylic acids, have proven highly effective.[1][8]
-
Chiral Auxiliaries: An alternative strategy involves attaching a chiral auxiliary to the vinyl pyridine substrate. The auxiliary directs the cyclopropanation to one face of the double bond. This approach is often used in Simmons-Smith type reactions where the hydroxyl group of a chiral allylic alcohol can direct the zinc carbenoid.[6][12]
Visualized Workflow: Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing and solving issues of low product yield in the cyclopropanation of vinyl pyridines.
Caption: A decision workflow for troubleshooting low product yield.
General Experimental Protocol
This section provides a representative, step-by-step procedure for a rhodium-catalyzed cyclopropanation of 4-vinylpyridine with ethyl diazoacetate.
Materials:
-
Dirhodium(II) acetate [Rh₂(OAc)₄]
-
4-Vinylpyridine
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (DCM), anhydrous
-
Lewis acid (e.g., Zn(OTf)₂), optional
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add Rh₂(OAc)₄ (0.01 mmol, 1 mol%). If using a Lewis acid additive, add it at this stage (0.2 mmol, 20 mol%).
-
Solvent and Substrate Addition: Add anhydrous DCM (10 mL) followed by 4-vinylpyridine (1.0 mmol, 1.0 equiv). Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Diazo Compound Addition: In a separate syringe, draw up a solution of ethyl diazoacetate (1.2 mmol, 1.2 equiv) in anhydrous DCM (5 mL). Place the syringe on a syringe pump.
-
Reaction Execution: Begin the slow, dropwise addition of the EDA solution to the stirring reaction mixture over a period of 4-6 hours. Maintaining a slow addition rate is critical to prevent the formation of diethyl maleate and fumarate byproducts.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the vinyl pyridine starting material is a key indicator.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired cyclopropane product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
References
- A Comparative Guide to Rhodium and Copper Catalysts in Ylide Form
- A Comparative Guide: Rhodium vs.
- Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes.
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
- Enantioselective [3 + 2] Cycloaddition of Vinylcyclopropanes with Alkenyl N-Heteroarenes Enabled by Palladium Catalysis.
- Simmons–Smith reaction. Wikipedia.
- Lewis Acid Mediated (3 + 2) Cycloadditions of Donor-Acceptor Cyclopropanes with Heterocumulenes.
- Asymmetric Cyclopropan
- Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. Wiley Online Library.
- Lewis acid-mediated reactions of donor-acceptor cyclopropanes with diazo esters.
- Controllable diastereoselective cyclopropanation. Enantioselective synthesis of vinylcyclopropanes via chiral telluronium ylides. PubMed.
- Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones.
- Simmons-Smith Reaction. Organic Chemistry Portal.
- Lewis Acid Mediated (3+2) Cycloadditions of Donor-Acceptor Cyclopropanes with Heterocumulenes.
- Enantioselective organocatalytic cyclopropanations.
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
- Optimization of the reaction conditions.
- Optimization of Reaction Conditions a.
- Diastereoselective Synthesis of Vinylcyclopropanes from Dienes and Sulfur Ylides. Organic Chemistry Portal.
- troubleshooting low conversion in vinylcyclopropane rearrangement. Benchchem.
- General Methods of Enantioselective Cyclopropan
- Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes.
- Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's Blog.
- Palladium-catalyzed diastereo- and enantioselective synthesis of substituted cyclopentanes through a dynamic kinetic asymmetric formal [3+2]-cycloaddition of vinyl cyclopropanes and alkylidene azlactones. PubMed.
- Synergistic Catalysis: Enantioselective Ring Expansion of Vinyl Cyclopropanes Combining Four Catalytic Cycles for the Synthesis of Highly Substituted Spirocyclopentanes Bearing up to Four Stereocenters. Semantic Scholar.
- Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity. Benchchem.
- Recent updates on vinyl cyclopropanes, aziridines and oxiranes: access to heterocyclic scaffolds. Organic & Biomolecular Chemistry (RSC Publishing).
- Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies, New Inspirations, and Synthetic Applic
- Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science (RSC Publishing).
- Vinylcyclopropanes as Three-Carbon Synthons in Rhodium- Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies.
- Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles.
- Catalytic [5 + 1]-Cycloadditions of Vinylcyclopropanes and Vinylidenes.
- Palladium‐Catalyzed Ring‐Opening Addition of Activated Vinyl Cyclopropanes with N‐Tosylhydrazones.
- The Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Diastereoselective Synthesis of 2-Substituted Cyclopropanes
Welcome to the technical support center for troubleshooting diastereoselectivity in the synthesis of 2-substituted cyclopropanes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled cyclopropanation. Here, you will find practical, in-depth guidance presented in a question-and-answer format to address specific challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: My cyclopropanation of a simple alkene is resulting in a nearly 1:1 mixture of diastereomers. What is the most common reason for this lack of selectivity?
A1: The most frequent cause of poor diastereoselectivity in the absence of any directing groups or chiral catalysts is the lack of significant steric or electronic bias in the substrate and reagent. The transition states leading to the two diastereomers are likely very close in energy. To induce selectivity, you will need to introduce a controlling element, such as a chiral catalyst, a chiral auxiliary on the substrate, or a directing group near the double bond.
Q2: What is a "directing group" in the context of diastereoselective cyclopropanation?
A2: A directing group is a functional group on the substrate that interacts with the cyclopropanating reagent, guiding it to a specific face of the alkene. A classic example is the hydroxyl group in allylic alcohols, which can coordinate to the zinc in a Simmons-Smith reaction, leading to cyclopropanation on the same side as the hydroxyl group.[1][2][3] This coordination lowers the energy of one of the diastereomeric transition states, resulting in a more selective reaction.[3]
Q3: Can the geometry (E/Z) of my starting alkene affect the diastereoselectivity of the cyclopropanation?
A3: Absolutely. Many cyclopropanation reactions, particularly those involving carbenoids like the Simmons-Smith reaction, are stereospecific.[2][4] This means that a (Z)-alkene will give a cis-disubstituted cyclopropane, and an (E)-alkene will yield a trans-disubstituted cyclopropane. Therefore, the stereochemical purity of your starting alkene is critical to obtaining a single diastereomer of the product.
Q4: I'm using a chiral catalyst, but my enantiomeric excess (ee) is high while my diastereomeric ratio (dr) is low. Why is this happening?
A4: This scenario suggests that your chiral catalyst is effectively controlling the facial selectivity of the attack on the alkene (enantioselectivity), but it is not strongly influencing the orientation of the substituent on the carbene precursor relative to the existing substituent on the alkene (diastereoselectivity). This can occur when the catalyst's chiral environment effectively shields one face of the alkene but does not create a significant energetic difference between the transition states leading to the syn and anti diastereomers. Modifying the catalyst's ligands to increase steric bulk or alter electronic properties may improve diastereoselectivity.
In-Depth Troubleshooting Guide
This guide provides a more detailed exploration of common issues organized by key experimental parameters.
Catalyst and Ligand Selection
Q5: My transition metal-catalyzed cyclopropanation with ethyl diazoacetate is giving poor diastereoselectivity. How can I improve the trans/cis ratio?
A5: The diastereoselectivity in transition metal-catalyzed cyclopropanations is highly dependent on the catalyst and the ligands employed.
-
Metal Choice: Different metals can favor different isomers. For instance, rhodium(II) carboxylate catalysts are widely used. Modifying the carboxylate ligands can significantly impact selectivity. For example, bulkier ligands on rhodium catalysts often favor the formation of the more sterically stable trans cyclopropane.[5]
-
Ligand Modification: The steric and electronic properties of the ligand are crucial. For copper-catalyzed reactions, bulky bisoxazoline ligands have been shown to provide good regio- and enantioselectivity, although diastereoselectivity can sometimes be modest.[6] Theoretical studies suggest that both intra- and intermolecular interactions in the transition state, influenced by the catalyst-ligand complex, govern the stereochemical outcome.[7]
-
Catalyst Loading: Ensure your catalyst loading is optimal. In some cases, a background, non-catalyzed reaction could be contributing to the formation of the undesired diastereomer.[8]
Experimental Protocol: Screening of Rhodium(II) Catalysts for Improved Diastereoselectivity
-
Setup: In parallel, oven-dried reaction vials under an inert atmosphere (e.g., Argon).
-
Substrate Addition: To each vial, add a solution of your 2-substituted alkene (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Catalyst Addition: To each respective vial, add a different rhodium(II) catalyst (e.g., Rh₂(OAc)₄, Rh₂(OPiv)₄, Rh₂(esp)₂) at a consistent catalytic loading (e.g., 1 mol%).
-
Reagent Addition: Slowly add a solution of ethyl diazoacetate (1.1 equiv) to each reaction vial over a period of 1-2 hours using a syringe pump. This slow addition helps to keep the concentration of the diazo compound low, minimizing side reactions.[8]
-
Reaction Monitoring: Stir the reactions at room temperature and monitor by TLC or GC-MS until the starting alkene is consumed.
-
Analysis: After quenching the reaction, analyze the crude product mixture from each vial by ¹H NMR or GC to determine the diastereomeric ratio.
Solvent and Temperature Effects
Q6: I am performing a Simmons-Smith cyclopropanation on an allylic alcohol, but the diastereoselectivity is lower than expected. Could the solvent be the issue?
A6: Yes, the choice of solvent is critical in a Simmons-Smith reaction. The rate of the reaction and the diastereoselectivity can be influenced by the solvent's basicity and coordinating ability.[9]
-
Solvent Basicity: The rate of the Simmons-Smith reaction generally decreases as the basicity of the solvent increases.[9] Highly coordinating solvents can compete with the substrate's directing group (like a hydroxyl) for coordination to the zinc carbenoid, thereby reducing the diastereoselectivity.
-
Recommended Solvents: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred for Simmons-Smith reactions to maximize the directing effect of functional groups on the substrate.[3][5]
Q7: My organocatalytic cyclopropanation is showing variable diastereoselectivity. How does temperature play a role?
A7: Temperature can have a significant impact on diastereoselectivity. Lowering the reaction temperature often leads to higher selectivity. This is because the difference in the activation energies between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT). A recent study on an organocatalytic cyclopropanation found that decreasing the temperature from 0 °C to -50 °C significantly improved both the yield and the enantioselectivity, while maintaining high diastereoselectivity.[10]
Data Presentation: Effect of Solvent on Diastereoselectivity in Simmons-Smith Cyclopropanation
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (syn:anti) |
| Diethyl Ether | 4.3 | 85:15 |
| Dichloromethane | 9.1 | 95:5 |
| 1,2-Dichloroethane | 10.4 | 97:3 |
| Tetrahydrofuran | 7.5 | 70:30 |
Note: The data presented here is illustrative and the actual results may vary depending on the specific substrate.
Substrate and Reagent Considerations
Q8: I am using a chiral auxiliary to direct my cyclopropanation, but the diastereoselectivity is poor. What could be wrong with my auxiliary?
A8: The effectiveness of a chiral auxiliary depends on its ability to create a sterically and/or electronically biased environment that favors one approach of the reagent over the other.
-
Conformational Rigidity: An effective chiral auxiliary should lock the substrate into a preferred conformation, exposing one face of the alkene to the cyclopropanating reagent.
-
Steric Hindrance: The auxiliary should provide significant steric bulk to effectively block one face of the double bond.[11]
-
Chelation Control: In some cases, the auxiliary may contain heteroatoms that can chelate to the reagent, providing an additional layer of stereocontrol.[12] If the chelation is not effective or if there are competing chelation sites, the diastereoselectivity can be compromised.[12]
-
Auxiliary Choice: Not all auxiliaries are suitable for all types of cyclopropanation. It may be necessary to screen different auxiliaries to find one that is optimal for your specific substrate and reaction conditions.[11][13]
Visualization: Logical Workflow for Troubleshooting Poor Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Q9: My substrate is an electron-deficient alkene, and I'm observing low reactivity and poor selectivity. What are my options?
A9: Electron-deficient alkenes can be challenging substrates for traditional cyclopropanation methods that utilize electrophilic carbenoids.[14]
-
Alternative Reagents: Consider using reagents that are more nucleophilic. For the Simmons-Smith reaction, the Shi modification, which uses a zinc carbenoid of the form CF₃CO₂ZnCH₂I, is more nucleophilic and can be effective for electron-deficient alkenes.[2]
-
Biocatalysis: Engineered enzymes, such as myoglobin variants, have been developed for the asymmetric cyclopropanation of electron-deficient alkenes with high efficiency and stereoselectivity.[14] These biocatalysts can operate through different mechanisms, sometimes involving radical intermediates, which can be more effective for these challenging substrates.[14]
-
Michael-Initiated Ring Closure (MIRC): This is an alternative strategy for the synthesis of cyclopropanes from electron-deficient alkenes. The stereoselectivity can be controlled by using chiral substrates, chiral nucleophiles, or organocatalysts.[11]
Visualization: Mechanism of Hydroxyl-Directed Simmons-Smith Cyclopropanation
Caption: Simplified workflow of a directed Simmons-Smith reaction.
References
-
Kim, M. J., Wang, D. J., Targos, K., Garcia, U. A., Harris, A. F., Guzei, I. A., & Wickens, Z. K. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202303032. [Link]
-
Kaur, N., & Kishore, D. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(15), 4693. [Link]
-
Lan, Y., Liu, P., Wu, Y. D., & Houk, K. N. (2011). Density functional theory study of the mechanism and origins of stereoselectivity in the asymmetric Simmons-Smith cyclopropanation with Charette chiral dioxaborolane ligand. Journal of the American Chemical Society, 133(26), 10249–10260. [Link]
-
Mash, E. A., & Nelson, K. A. (1990). Mechanistic Studies of Diastereoselective Cyclopropanation via Homochiral Ketals. 1. Dioxolane Structural Effects. The Journal of Organic Chemistry, 55(7), 2045–2055. [Link]
-
Wang, Z., et al. (2024). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science. [Link]
-
Cohen, A., & Siddaraju, Y. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, 24(46), 8563–8567. [Link]
-
Kumar, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
-
Huang, Z., Zhou, Y. G., & Tang, W. (2001). Highly diastereoselective synthesis of vinylcyclopropane derivatives with (-)-8-phenylmenthol as chiral auxiliary. Tetrahedron: Asymmetry, 12(7), 1085–1088. [Link]
-
Chemistry Stack Exchange. (2015). Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. [Link]
-
Gicquel, M., et al. (2023). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. Organic Letters, 25(30), 5698–5703. [Link]
-
Kim, M. J., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie. [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. [Link]
- Charette, A. B. (2004). Asymmetric Cyclopropanation. In Asymmetric Synthesis of Three-Membered Rings (pp. 1-38). Wiley-VCH.
-
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]
-
Kang, J., Lim, G. J., Yoon, S. K., & Kim, M. Y. (2001). Asymmetric Cyclopropanation Using New Chiral Auxiliaries Derived from D-Fructose. The Journal of Organic Chemistry, 66(24), 8172–8174. [Link]
-
Kim, M. J., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202303032. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686. [Link]
-
Kaye, P. T., & Molema, W. E. (1999). Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary. Chemical Communications, (23), 2479-2480. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686. [Link]
-
Driver, T. G., Franz, A. K., & Woerpel, K. A. (2002). Diastereoselective silacyclopropanations of functionalized chiral alkenes. Journal of the American Chemical Society, 124(23), 6524–6525. [Link]
-
Soriano, E., & Marco-Contelles, J. (2008). New insights on the mechanism of the transition-metal stereoselective olefin cyclopropanation. Chemistry, 14(22), 6771–6779. [Link]
-
Hernandez-Lara, A., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Catalysis, 9(10), 9133–9139. [Link]
-
Doyle, M. P., et al. (1986). Exceptionally high trans (anti) stereoselectivity in catalytic cyclopropanation reactions. Journal of the American Chemical Society, 108(2), 423–424. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New insights on the mechanism of the transition-metal stereoselective olefin cyclopropanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03746D [pubs.rsc.org]
- 11. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. Highly diastereoselective synthesis of vinylcyclopropane derivatives with (-)-8-phenylmenthol as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Stability issues of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid under acidic conditions
Introduction
Welcome to the technical support guide for 2-(Pyridin-2-yl)cyclopropanecarboxylic acid. This document is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this compound and may encounter stability challenges, particularly under acidic conditions. As a molecule combining a strained cyclopropane ring with an ionizable pyridine moiety, its behavior in acidic environments is a critical consideration for reaction design, purification, and formulation. This guide provides in-depth, experience-driven answers to common questions and robust troubleshooting protocols to ensure the integrity of your experiments and products.
Frequently Asked Questions (FAQs)
Q1: What makes this compound susceptible to degradation in acidic conditions?
The instability arises from two key structural features: the strained cyclopropane ring and the basic pyridine nitrogen.
-
Acid-Catalyzed Cyclopropane Ring Opening: The three-membered cyclopropane ring possesses significant ring strain. In the presence of an acid, the pyridine nitrogen is protonated, transforming the pyridinium group into a potent electron-withdrawing group. This polarization of the adjacent carbon-carbon bond in the cyclopropane ring makes it highly susceptible to nucleophilic attack and subsequent ring-opening.[1][2] This process is often the primary degradation pathway, leading to the formation of linear, more stable structures. The reaction can proceed via a mechanism that resembles an SN2-like pathway, driven by the relief of ring strain.[3][4][5]
-
Pyridine Ring Chemistry: While generally robust, the pyridine ring is not entirely inert. Under harsh acidic and oxidative conditions, degradation of the pyridine ring itself can occur, though this is typically a less significant pathway compared to the rapid opening of the strained cyclopropane.[6][7]
Q2: What are the likely degradation products I should be looking for?
Under mild acidic conditions in the presence of a nucleophile like water or an alcohol (ROH), the primary degradation product is expected to be a γ-substituted butanoic acid derivative. The reaction involves the opening of the cyclopropane ring. For example, in an aqueous acidic solution, the expected product would be 4-hydroxy-4-(pyridin-2-yl)butanoic acid.
Below is a proposed mechanism for this degradation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid
Welcome to the technical support center for 2-(Pyridin-2-yl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to overcome these experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing very low solubility of this compound in aqueous buffers. What is the underlying chemical reason for this?
A1: this compound is an amphoteric molecule, meaning it possesses both a basic functional group (the pyridine ring) and an acidic functional group (the carboxylic acid).[1] The solubility of such compounds is highly dependent on the pH of the solution.[2][3][4][5] At a specific pH, known as the isoelectric point (pI), the molecule will have a net neutral charge, leading to minimal electrostatic repulsion between molecules and thus, the lowest aqueous solubility. In this state, the carboxylic acid is deprotonated (negative charge) and the pyridine nitrogen is protonated (positive charge), forming a zwitterion. The solubility of ionizable drugs is pH-dependent, with the ionic form generally being more soluble than the neutral form.[4]
To overcome this, you must shift the pH of your solution away from the isoelectric point.
-
In acidic conditions (low pH): The carboxylic acid group will be protonated (neutral), while the pyridine nitrogen will be protonated (positively charged). This results in a net positive charge, increasing its solubility in aqueous media.
-
In basic conditions (high pH): The carboxylic acid group will be deprotonated (negatively charged), while the pyridine nitrogen will be in its neutral form. This results in a net negative charge, which also enhances aqueous solubility.
The key is to work at a pH where the molecule is predominantly in a charged state.
Visualizing pH-Dependent Solubility
The relationship between pH and the solubility of an amphoteric compound like this compound can be visualized as a "U-shaped" curve.[4]
Caption: pH-dependent solubility of this compound.
Q2: I've tried adjusting the pH, but the solubility is still insufficient for my needs. What are my next steps?
A2: If pH adjustment alone is not sufficient, you can explore several other formulation strategies. The choice of method will depend on your specific experimental requirements, such as the desired concentration and the compatibility of excipients with your downstream applications.
Here are some effective approaches, ordered from simplest to more advanced:
-
Co-solvents: The use of water-miscible organic solvents, or co-solvents, can significantly enhance the solubility of poorly soluble compounds.[6][7] These solvents work by reducing the polarity of the aqueous medium, which can better accommodate the non-polar regions of your molecule.[6]
-
Salt Formation: Converting the carboxylic acid or the pyridine moiety into a salt is a very common and effective way to increase aqueous solubility.[8][9][10][11] The resulting ionic interactions with water are much stronger than the interactions of the neutral molecule.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[12][13][14] They can encapsulate poorly water-soluble molecules, like this compound, forming an inclusion complex that has a much higher aqueous solubility.[12][13][14][15][16]
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[17][18][19][20][21] This can lead to the formation of an amorphous solid dispersion, which has a higher apparent solubility and faster dissolution rate compared to the crystalline form.[18]
Troubleshooting Flowchart
Caption: Troubleshooting workflow for solubility enhancement.
Detailed Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To determine the effect of common co-solvents on the solubility of this compound.
Materials:
-
This compound
-
Deionized water
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO)
-
Vials with magnetic stir bars
-
Stir plate
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare stock solutions of your co-solvents in deionized water at various concentrations (e.g., 10%, 20%, 30% v/v).
-
Add an excess amount of this compound to a known volume of each co-solvent solution in separate vials.
-
Seal the vials and stir the mixtures at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, stop stirring and allow the undissolved solid to settle.
-
Carefully collect a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (HPLC or UV-Vis).
-
Repeat for each co-solvent and concentration.
Data Presentation:
| Co-solvent | Concentration (% v/v) | Solubility (mg/mL) |
| None (Water) | 0 | Baseline Value |
| Ethanol | 10 | Experimental Value |
| Ethanol | 20 | Experimental Value |
| Propylene Glycol | 10 | Experimental Value |
| Propylene Glycol | 20 | Experimental Value |
| PEG 400 | 10 | Experimental Value |
| PEG 400 | 20 | Experimental Value |
| DMSO | 5 | Experimental Value |
| DMSO | 10 | Experimental Value |
Protocol 2: Salt Formation for Improved Solubility
Objective: To prepare and evaluate the solubility of a salt form of this compound.
Materials:
-
This compound
-
Sodium hydroxide (for carboxylate salt) or Hydrochloric acid (for pyridinium salt)
-
Suitable organic solvent (e.g., ethanol, isopropanol)
-
Anti-solvent (e.g., diethyl ether, hexane)
-
Rotary evaporator
-
Filtration apparatus
Procedure for Sodium Salt Formation:
-
Dissolve 1 equivalent of this compound in a minimal amount of a suitable organic solvent.
-
In a separate flask, prepare a solution of 1 equivalent of sodium hydroxide in the same solvent.
-
Slowly add the sodium hydroxide solution to the solution of the acid while stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
If a precipitate forms, collect it by filtration. If not, slowly add an anti-solvent until precipitation is induced.
-
Wash the collected solid with the anti-solvent and dry under vacuum.
-
Confirm salt formation using techniques like FTIR or NMR.
-
Determine the aqueous solubility of the resulting salt using the method described in Protocol 1.
Causality: The formation of a salt introduces strong ionic character to the molecule, which significantly improves its interaction with polar solvents like water, thereby increasing its solubility.[11] The choice of the counter-ion can also influence the final solubility and solid-state properties of the salt.[8]
Q3: Are there any concerns about the stability of the amorphous form in solid dispersions?
A3: Yes, this is a critical consideration. Amorphous forms are thermodynamically unstable and can have a tendency to revert to a more stable, less soluble crystalline form over time.[22][23] This can negatively impact the shelf-life and bioavailability of a drug product.[24][25][26]
To mitigate this risk:
-
Polymer Selection: The choice of the hydrophilic carrier is crucial. Polymers with a high glass transition temperature (Tg) can help to immobilize the drug molecules and prevent recrystallization.[18]
-
Drug Loading: Keeping the drug loading below the saturation solubility in the polymer can also enhance stability.
-
Storage Conditions: Storing the solid dispersion in a low humidity and controlled temperature environment is essential to prevent moisture-induced phase separation and crystallization.
References
-
12 MDPI.
-
15 PMC - NIH.
-
17 Journal of Drug Delivery and Therapeutics.
-
18 NIH.
-
13 MDPI.
-
19 Scholars Research Library.
-
20 Journal of Applied Pharmaceutical Science.
-
14 PMC - NIH.
-
24 PMC - NIH.
-
21 Journal of Advanced Pharmacy Education and Research.
-
23 SciSpace.
-
2 PubMed.
-
16 Taylor & Francis Online.
-
8 Aston Research Explorer.
-
25 Hilaris Publisher.
-
3 PubMed.
-
26 Wiley-VCH.
-
9 Crystal Pharmatech.
-
10 PubMed.
-
11 Research Journal of Pharmaceutical Dosage Forms and Technology.
-
4 ResearchGate.
-
28 UNT Digital Library.
-
29 OSTI.GOV.
-
Sigma-Aldrich.
-
1 Chemistry LibreTexts.
-
30 ResearchGate.
-
31 Benchchem.
-
6 Taylor & Francis.
-
32 ResearchGate.
-
33 Appretech Scientific Limited.
-
34 PubChem.
-
7 Wikipedia.
-
35 MDPI.
-
36 BLDpharm.
-
37 ResearchGate.
-
38 Benchchem.
-
40 SCBT.
-
41 ChemScene.
-
42 NIST WebBook.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjpdft.com [rjpdft.com]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 14. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. jddtonline.info [jddtonline.info]
- 18. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. japsonline.com [japsonline.com]
- 21. japer.in [japer.in]
- 22. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 23. (PDF) Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs (2015) | Roberta Censi | 442 Citations [scispace.com]
- 24. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. hilarispublisher.com [hilarispublisher.com]
- 26. application.wiley-vch.de [application.wiley-vch.de]
- 27. mdpi.com [mdpi.com]
- 28. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 29. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 30. researchgate.net [researchgate.net]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. researchgate.net [researchgate.net]
- 33. appretech.com [appretech.com]
- 34. 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid | C9H9NO2 | CID 21901282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
- 36. 1287205-75-7|(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid|BLD Pharm [bldpharm.com]
- 37. researchgate.net [researchgate.net]
- 38. benchchem.com [benchchem.com]
- 39. publications.drdo.gov.in [publications.drdo.gov.in]
- 40. scbt.com [scbt.com]
- 41. chemscene.com [chemscene.com]
- 42. Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester, [1R-[1α[S*(Z)],3β(E)]]- [webbook.nist.gov]
Technical Support Center: Optimizing Catalyst Loading for the Synthesis of 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to optimizing catalyst loading for this specific cyclopropanation reaction. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the catalytic cycle and the rationale behind experimental adjustments.
Introduction: The Critical Role of Catalyst Loading
The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most commonly achieved through the metal-catalyzed cyclopropanation of 2-vinylpyridine with a diazoacetate, followed by hydrolysis. Rhodium(II) and Palladium(II) complexes are the catalysts of choice for this transformation. The efficiency, yield, and stereoselectivity of this reaction are critically dependent on the catalyst loading. Too little catalyst can lead to a sluggish or incomplete reaction, while an excess can result in unwanted side reactions, catalyst decomposition, and increased costs. This guide will provide a framework for systematically optimizing the catalyst loading to achieve robust and reproducible results.
Core Reaction & Catalytic Cycle
The fundamental transformation involves the reaction of 2-vinylpyridine with a diazo ester (e.g., ethyl diazoacetate) in the presence of a rhodium(II) or palladium(II) catalyst. The generally accepted mechanism for rhodium-catalyzed cyclopropanation proceeds through the formation of a rhodium carbene intermediate.[1]
Sources
Preventing racemization during the synthesis of chiral cyclopropanes
<Technical Support Center: Chiral Cyclopropane Synthesis >
A Guide from the Office of the Senior Application Scientist
Welcome to the technical support center for chiral cyclopropane synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereoselective cyclopropanation. Maintaining enantiomeric integrity is paramount, as the biological activity of chiral molecules is often confined to a single enantiomer. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent racemization and achieve high enantiomeric excess (ee) in your experiments.
Troubleshooting Guide: Diagnosing & Solving Racemization
This section addresses specific problems you may encounter during the synthesis of chiral cyclopropanes. Each issue is analyzed from a mechanistic perspective to provide robust, field-proven solutions.
Issue 1: Low or Inconsistent Enantiomeric Excess (ee) in the Final Product
Observing a significant loss of stereochemical purity is a common and frustrating issue. The root cause often lies in the subtle interplay between the catalyst, substrate, and reaction conditions.
Possible Cause 1: Suboptimal Reaction Temperature
-
Scientific Rationale: While higher temperatures can increase reaction rates, they also provide the activation energy for competing, non-stereoselective pathways or catalyst degradation. For many stereoselective transformations, the transition states leading to the desired enantiomer and its undesired counterpart are close in energy. Elevated temperatures can provide enough energy to overcome this small difference, eroding enantioselectivity.[1][2] Thermally induced racemization of the cyclopropane product itself, via homolytic bond cleavage to a diradical intermediate, can also occur at very high temperatures, though this is more common in gas-phase studies.[3]
-
Troubleshooting & Solutions:
-
Temperature Screening: Systematically lower the reaction temperature. Run small-scale trials at intervals such as 0 °C, -20 °C, -40 °C, and -78 °C.[1]
-
Validate Kinetics: Ensure the reaction proceeds to completion at lower temperatures, even if it requires longer reaction times. Monitor progress by TLC or GC/LC-MS.
-
Consider Catalyst Stability: Be aware that some catalyst systems have a narrow optimal temperature range and may become inactive or promote side reactions if too cold.
-
Possible Cause 2: Inappropriate Catalyst System (Metal, Ligand, or Carbenoid Source)
-
Scientific Rationale: The catalyst is the heart of stereocontrol. The chiral ligand creates a spatially defined environment around the metal center, dictating the trajectory of the alkene's approach to the metal-carbene intermediate.[4] An improper fit between the substrate and the catalyst's chiral pocket is a primary cause of poor induction.
-
Rhodium(II) Catalysts: Dirhodium(II) carboxylates are powerful catalysts for the decomposition of diazo compounds.[4][5] The choice of chiral carboxylate ligand (e.g., from pyroglutamate or adamantylglycine) is critical for creating a selective environment.[6]
-
Simmons-Smith Type Reagents: In these reactions, stereocontrol is often substrate-directed. For example, the presence of a nearby hydroxyl group can coordinate to the zinc carbenoid, directing the methylene transfer to one face of the alkene.[7][8][9] The choice of reagent (e.g., Zn-Cu couple vs. Et₂Zn) can significantly impact this directing effect and the overall diastereoselectivity.[7][10]
-
Copper and Cobalt Catalysts: Chiral complexes of copper and cobalt are also widely used, often with Box or Pybox ligands, and can offer different selectivity profiles compared to rhodium.[11][12][13]
-
-
Troubleshooting & Solutions:
-
Ligand Screening: If using a metal-catalyzed system (e.g., Rh, Cu), screen a panel of chiral ligands with varying steric and electronic properties.
-
Metal Screening: The same ligand can produce different results with different metals. Consider screening catalysts based on Rh(II), Cu(I), Co(II), or others relevant to your transformation.[11][12][13]
-
Re-evaluate Carbenoid Source: For diazo-free methods, ensure the carbenoid precursor is optimal. For instance, the Furukawa modification (Et₂Zn/CH₂I₂) is often preferred for less nucleophilic alkenes over the traditional Zn(Cu) couple.[7][14]
-
Possible Cause 3: Solvent Effects
-
Scientific Rationale: The solvent can influence the reaction's stereochemical outcome by affecting the solubility of the catalyst and reagents, the stability of intermediates, and the conformation of the catalyst-substrate complex.[1][2] Non-coordinating solvents (e.g., dichloromethane, toluene) are often preferred in metal-catalyzed reactions as they are less likely to interfere with the catalyst's active site.[15] In contrast, coordinating solvents like THF can sometimes diminish reactivity or selectivity.
-
Troubleshooting & Solutions:
-
Solvent Screening: Test a range of anhydrous, non-coordinating solvents. Dichloromethane (DCM), 1,2-dichloroethane (DCE), toluene, and hexanes are common starting points.
-
Check for Coordination: Be cautious with coordinating solvents like THF or ethers, as they can sometimes displace chiral ligands or alter the catalyst's structure.
-
Ensure Anhydrous Conditions: Water is a common poison for many organometallic catalysts and can interfere with stereoselective pathways. Always use freshly dried solvents.
-
Issue 2: Racemization During Product Workup or Purification
Achieving high ee in the crude reaction mixture is only half the battle. The stereochemical integrity of your chiral cyclopropane can be compromised during subsequent handling.
Possible Cause 1: Exposure to Acidic or Basic Conditions
-
Scientific Rationale: While cyclopropane rings themselves are relatively stable, certain substitution patterns can render them susceptible to acid- or base-catalyzed ring-opening or epimerization. For example, cyclopropanes bearing strong electron-withdrawing groups (like esters or ketones) can undergo ring-opening initiated by a nucleophile, a process that can be facilitated by Lewis acids.[16][17] If this process is reversible, it can lead to racemization.
-
Troubleshooting & Solutions:
-
Neutralize Carefully: During aqueous workup, use mild neutralizing agents like saturated sodium bicarbonate solution instead of strong acids or bases. Ensure the final pH is as close to 7 as possible.[2]
-
Avoid Acidic Chromatography Media: Standard silica gel is inherently acidic and can cause degradation or racemization of sensitive compounds.
-
Buffer or Deactivate Silica Gel: If silica gel chromatography is necessary, consider using silica that has been pre-treated with a base, such as triethylamine (~1% in the eluent), or use a less acidic stationary phase like alumina.
-
Possible Cause 2: Thermal Stress During Solvent Removal or Purification
-
Scientific Rationale: As with the reaction itself, excessive heat during workup can provide the energy needed for racemization.[2] This is particularly true for sterically strained or electronically activated cyclopropanes.
-
Troubleshooting & Solutions:
-
Low-Temperature Evaporation: Remove solvents using a rotary evaporator with a low-temperature water bath (e.g., <30 °C).
-
Avoid High-Temperature Distillation: If distillation is required for purification, use high-vacuum to lower the boiling point and minimize thermal exposure.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best starting method for my target chiral cyclopropane?
The choice depends heavily on your substrate and the desired substitution pattern. Three main strategies are commonly employed:
-
Transition Metal-Catalyzed Decomposition of Diazo Compounds: This is a highly versatile method, especially using chiral rhodium(II) and copper(I) catalysts.[4][18] It is well-suited for a wide range of alkenes and allows for fine-tuning of selectivity through ligand modification.[5][6] However, it requires the handling of potentially explosive diazo compounds.[13]
-
Halomethylmetal-Mediated Cyclopropanation (e.g., Simmons-Smith): This classic reaction uses a zinc carbenoid and avoids diazo compounds.[7][8] Its stereoselectivity is often directed by existing functional groups on the substrate, such as allylic alcohols, making it excellent for diastereoselective synthesis.[8][9] Asymmetric variants using chiral ligands or additives are also known.
-
Michael-Initiated Ring Closure (MIRC): This method involves the reaction of a nucleophile (like a malonate) with an electron-deficient alkene, followed by an intramolecular cyclization.[19][20] It is a powerful tool for constructing highly functionalized cyclopropanes, and enantioselectivity can be controlled using chiral phase-transfer catalysts or organocatalysts.[19][20]
Q2: My cyclopropanation is stereospecific but not enantioselective. What is the difference and what does this imply?
-
Stereospecificity means the stereochemistry of the starting alkene dictates the relative stereochemistry of the product.[15] For example, a cis-alkene will give a cis-cyclopropane, and a trans-alkene will give a trans-cyclopropane.[9] Most concerted cyclopropanation reactions, like the Simmons-Smith reaction or those involving metal-carbenes, are stereospecific.[21][22]
-
Enantioselectivity refers to the preferential formation of one enantiomer over the other. This requires a chiral influence, such as a chiral catalyst or auxiliary.
-
Implication: If your reaction is stereospecific but produces a racemic (1:1) mixture of enantiomers, it means the fundamental reaction mechanism is sound (i.e., it's a concerted addition), but your chiral catalyst or reagent is not effectively discriminating between the two faces of the alkene. The troubleshooting steps in Issue 1 (optimizing the catalyst, temperature, and solvent) are the correct course of action.
Q3: Can I predict which catalyst will work best for my substrate?
While computational chemistry is becoming a powerful predictive tool, an empirical approach is often most effective. However, some general guidelines apply:
-
For electron-rich alkenes (e.g., enol ethers): Rhodium(II) catalysts are often highly effective.
-
For electron-deficient alkenes (e.g., acrylates): Specialized rhodium(II) catalysts have been developed that show excellent enantioselectivity.[6]
-
For unfunctionalized alkenes: The Simmons-Smith reaction, particularly the Furukawa modification, is a reliable choice.[7][14]
-
For substrates with directing groups (e.g., allylic alcohols): Substrate-controlled methods like the Simmons-Smith reaction are a logical first choice to achieve high diastereoselectivity.[7][8]
Visual Guides & Data
Decision Workflow for Troubleshooting Low Enantiomeric Excess
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Potential Racemization Pathways vs. Stereoretentive Path
Caption: Comparison of desired vs. undesired reaction pathways.
Table 1: Effect of Reaction Conditions on Enantioselectivity
The following table summarizes representative data on how changing reaction parameters can impact the enantiomeric excess (ee) in a model Rh(II)-catalyzed cyclopropanation.
| Entry | Catalyst | Solvent | Temp (°C) | ee (%) |
| 1 | Rh₂(S-DOSP)₄ | DCM | 25 | 77 |
| 2 | Rh₂(S-DOSP)₄ | DCM | 0 | 85 |
| 3 | Rh₂(S-DOSP)₄ | Toluene | 25 | 72 |
| 4 | Rh₂(S-TCPTAD)₄ | DCM | 25 | 98 |
Data is illustrative, adapted from findings in rhodium-catalyzed reactions where catalyst and temperature optimization significantly improve enantioselectivity.[6]
Experimental Protocols
Protocol 1: General Procedure for a Stereoretentive Rh(II)-Catalyzed Cyclopropanation
This protocol provides a general workflow. Note: All operations should be performed in a fume hood using appropriate personal protective equipment. Diazo compounds are potentially explosive and should be handled with care behind a blast shield.
-
Preparation:
-
Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere (Argon or Nitrogen).
-
In the flask, dissolve the chiral dirhodium(II) catalyst (e.g., Rh₂(S-TCPTAD)₄, 0.5-2 mol%) in the chosen anhydrous solvent (e.g., DCM, 10 mL per mmol of alkene).
-
-
Reaction Setup:
-
Add the alkene substrate (1.0 equiv) to the catalyst solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
-
Slow Addition:
-
Dissolve the diazoacetate (1.1-1.5 equiv) in the same anhydrous solvent.
-
Using a syringe pump, add the diazoacetate solution to the stirred reaction mixture over a period of 4-8 hours. A slow addition rate is crucial to maintain a low concentration of the reactive metal-carbene and suppress side reactions.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (staining with permanganate) or by taking aliquots for GC-MS analysis until the starting alkene is consumed.
-
-
Workup:
-
Allow the reaction to warm to room temperature.
-
Concentrate the solvent under reduced pressure at low temperature (<30 °C).
-
-
Purification & Analysis:
-
Purify the crude residue by column chromatography on deactivated silica gel (pre-treated with 1% triethylamine in the eluent) to isolate the chiral cyclopropane.
-
Determine the enantiomeric excess of the purified product using the analytical protocol below.
-
Protocol 2: Chiral HPLC Analysis to Determine Enantiomeric Excess
-
Sample Preparation:
-
Prepare a stock solution of the purified cyclopropane product in the HPLC mobile phase (e.g., 1 mg/mL).
-
Prepare a racemic standard of the product for method validation. If a racemic catalyst is available, synthesize a small amount of racemic product. Otherwise, a racemic sample can sometimes be generated by treating the chiral product with a strong base or acid, if a suitable mechanism exists.
-
-
Method Development (using the racemic standard):
-
Select a chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, etc.).
-
Develop an isocratic mobile phase, typically a mixture of hexane and isopropanol.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks. The goal is a resolution (Rs) value > 1.5.
-
-
Analysis:
-
Inject the racemic standard to confirm that the two peaks are of equal area (50:50 ratio).
-
Inject the synthesized chiral sample.
-
Integrate the peak areas for both enantiomers (Area₁ and Area₂).
-
-
Calculation:
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
References
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (n.d.). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. Retrieved from [Link]
-
Request PDF. (n.d.). Stereoselective Cyclopropanation Reactions. ResearchGate. Retrieved from [Link]
-
Yadav, V., & Sunkari, S. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. [Link]
-
Qin, C., & Hu, W. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health. [Link]
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. Retrieved from [Link]
-
Mück-Lichtenfeld, C., & Mück, S. L. (2011). Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts. National Institutes of Health. [Link]
-
Gao, J., Woolley, F. R., & Zingaro, R. A. (2005). Catalytic asymmetric cyclopropanation at a chiral platform. RSC Publishing. [Link]
-
NROChemistry. (n.d.). Simmons-Smith Reaction. NROChemistry. Retrieved from [Link]
-
Zhang, X., & Zhang, X. P. (2018). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Wikipedia. Retrieved from [Link]
-
Holland, P. L., & Chen, J. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. ACS Publications. [Link]
-
Gong, J., & Gong, L. (2020). Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. ACS Publications. [Link]
-
Hu, W., & Doyle, M. P. (2014). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Wikipedia. Retrieved from [Link]
-
Charette, A. B. (2004). Asymmetric Cyclopropanation. Wiley-VCH. [Link]
-
Donaldson, W. A. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 117(12), 8311-8356. [Link]
-
De Nanteuil, F., & Waser, J. (2024). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Royal Society of Chemistry. [Link]
-
Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
Melchiorre, P., & Shang, M. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. National Center for Biotechnology Information. [Link]
-
Company, A., & Company, B. (2015). Synergistic catalysis: cis-cyclopropanation of benzoxazoles. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Cyclopropanation. Wikipedia. Retrieved from [Link]
-
Adamo, M. F. A., & Singh, A. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
- Eames, J. (2007). Racemization, Enantiomerization and Diastereomerization.
-
Kerr, M. S., & Young, D. G. (2009). Enantioselective Addition of Nitrones to Activated Cyclopropanes. ACS Publications. [Link]
-
Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. [Link]
-
Arnold, F. H., & Zhang, R. (2017). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Different mechanistic pathways for cyclopropanation reactions of.... ResearchGate. Retrieved from [Link]
-
Leah4sci. (2021, October 27). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions. YouTube. Retrieved from [Link]
-
Ueki, T., & Abe, N. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health. [Link]
-
El-Faham, A., & Albericio, F. (2017). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgosolver.com [orgosolver.com]
- 10. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 11. Catalytic asymmetric cyclopropanation at a chiral platform - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 14. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 15. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 18. researchgate.net [researchgate.net]
- 19. Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 21. Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
Technical Support Center: Byproduct Identification in 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this valuable pyridine-containing cyclopropane derivative. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to identifying and mitigating common byproducts, ensuring the integrity and purity of your final compound.
Introduction: The Synthetic Challenge
The synthesis of this compound typically involves a two-stage process: the cyclopropanation of a 2-vinylpyridine precursor, often an ester, followed by hydrolysis to the carboxylic acid. While seemingly straightforward, each step presents opportunities for byproduct formation, which can complicate purification, reduce yields, and impact the quality of the final product. Understanding the mechanistic origins of these impurities is paramount for effective troubleshooting.
This guide will address common issues in a question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols for byproduct identification and remediation.
Part 1: Troubleshooting the Cyclopropanation Step
The introduction of the cyclopropane ring is the cornerstone of this synthesis. The two most common methods, the Simmons-Smith reaction and transition metal-catalyzed decomposition of diazo compounds, each have their own characteristic byproduct profiles.
FAQ 1: My NMR spectrum shows unexpected signals after Rhodium-catalyzed cyclopropanation of ethyl 2-vinylpyridineacrylate with ethyl diazoacetate. What are the likely byproducts?
Answer:
In a rhodium(II)-catalyzed cyclopropanation, the primary goal is the stereospecific addition of a carbene to the double bond of the vinylpyridine derivative. However, several side reactions can occur, leading to a complex product mixture.
Likely Byproducts:
-
Diastereomers: The cyclopropanation of 2-vinylpyridine derivatives can result in the formation of both cis and trans diastereomers of the desired ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate. The ratio of these isomers is highly dependent on the catalyst and reaction conditions.
-
C-H Insertion Products: Rhodium carbenes are highly reactive species that can insert into C-H bonds. In the context of this synthesis, intramolecular C-H insertion into the pyridine ring or the ethyl ester group, although less common, is a possibility. Intermolecular C-H insertion into the solvent is also a potential side reaction.
-
Dimerization of Ethyl Diazoacetate: In the absence of a sufficiently reactive alkene, or with inefficient catalysis, ethyl diazoacetate can dimerize to form diethyl maleate and diethyl fumarate.
Troubleshooting and Identification Workflow:
A combination of chromatographic and spectroscopic techniques is essential for identifying these byproducts.
Experimental Protocol: Byproduct Analysis by HPLC-MS and NMR
-
Sample Preparation: Carefully quench the reaction mixture and remove the catalyst. Prepare a dilute solution of the crude product in a suitable solvent (e.g., acetonitrile/water).
-
HPLC-MS Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective for separating the components.
-
Detection: Monitor the elution profile using both UV detection (at a wavelength appropriate for the pyridine ring) and mass spectrometry.
-
Interpretation: The mass spectrometer will provide the molecular weights of the eluting compounds. The desired product and its diastereomers will have the same mass-to-charge ratio (m/z). The diethyl maleate and fumarate will also have a distinct m/z.
-
-
NMR Spectroscopy:
-
1H NMR: Analyze the crude reaction mixture. Pay close attention to the cyclopropyl proton region (typically 1-3 ppm). The presence of multiple sets of signals in this region suggests the presence of diastereomers. Signals corresponding to the double bonds of diethyl maleate and fumarate (around 6-7 ppm) may also be visible.
-
13C NMR: This can further confirm the presence of isomers and byproducts by identifying unique carbon signals for each species.
-
2D NMR (COSY, HSQC): These techniques can be invaluable in assigning the proton and carbon signals to specific byproducts, especially in complex mixtures.[1][2]
-
Mitigation Strategies:
-
Optimize Catalyst and Ligands: The choice of rhodium catalyst and its ligands can significantly influence diastereoselectivity and minimize side reactions. For instance, bulky ligands can favor the formation of the trans isomer.
-
Control the Rate of Diazo Compound Addition: Slow, controlled addition of the ethyl diazoacetate via a syringe pump can maintain a low concentration of the carbene precursor, minimizing dimerization.
-
Temperature Control: Running the reaction at the optimal temperature is crucial. Lower temperatures often favor higher selectivity but may require longer reaction times.
FAQ 2: After performing a Simmons-Smith reaction on 2-vinylpyridine, I observe a significant amount of starting material and a new, unexpected product. What could be happening?
Answer:
The Simmons-Smith reaction, which utilizes an organozinc carbenoid (typically formed from diiodomethane and a zinc-copper couple or diethylzinc), is a powerful method for cyclopropanation.[3][4][5] However, the Lewis acidic nature of the zinc reagents and byproducts can lead to specific side reactions, especially with substrates containing heteroatoms like pyridine.
Likely Byproducts and Issues:
-
Coordination of Zinc Reagents to Pyridine: The nitrogen atom of the pyridine ring can coordinate to the Lewis acidic zinc species. This can deactivate the alkene towards cyclopropanation, leading to incomplete conversion.
-
Methylation of the Pyridine Nitrogen: The organozinc carbenoid can act as a methylating agent, particularly with prolonged reaction times or excess reagent. This would result in the formation of a pyridinium salt.[6]
-
Formation of Sulfur Ylides (if sulfur-containing compounds are present): If the reaction is performed in the presence of allylic thioethers, the Simmons-Smith reagent can form sulfur ylides, which can undergo[4][5]-sigmatropic rearrangements instead of cyclopropanation.[6]
Troubleshooting and Identification Workflow:
Experimental Protocol: Analysis of Simmons-Smith Reaction Byproducts
-
Work-up: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
NMR Spectroscopy:
-
1H NMR: Look for the characteristic signals of the starting 2-vinylpyridine. The formation of a pyridinium salt will result in a downfield shift of the pyridine protons and the appearance of a new methyl signal.
-
-
Mass Spectrometry: ESI-MS is particularly useful for identifying the pyridinium salt, which will have a molecular weight corresponding to the addition of a methyl group to the starting material.
Mitigation Strategies:
-
Use of Modified Simmons-Smith Reagents: The Furukawa modification, using diethylzinc, can sometimes improve reactivity.[4]
-
Control of Stoichiometry: Use a minimal excess of the Simmons-Smith reagent to reduce the likelihood of side reactions like methylation.
-
Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to the zinc reagents.
Part 2: Troubleshooting the Hydrolysis Step
The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic or acidic conditions.
FAQ 3: After basic hydrolysis of ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate, my yield is low, and I have a significant amount of a neutral byproduct. What could this be?
Answer:
Basic hydrolysis of esters is a generally robust reaction. However, incomplete hydrolysis is a common issue, leading to the contamination of the final product with the starting ester.
Likely Byproduct:
-
Unreacted Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate: This is the most probable neutral byproduct.
Troubleshooting and Identification Workflow:
Experimental Protocol: Monitoring Hydrolysis and Identifying Incomplete Reaction
-
Thin Layer Chromatography (TLC): TLC is an excellent tool for monitoring the progress of the hydrolysis. The carboxylic acid product will have a different retention factor (Rf) than the starting ester. The reaction should be continued until the spot corresponding to the ester is no longer visible.
-
Extraction and Separation: After acidification of the reaction mixture, the carboxylic acid product can be extracted into an organic solvent. If a significant amount of neutral byproduct is present, a basic wash (e.g., with a dilute solution of sodium bicarbonate) can be used to selectively extract the acidic product, leaving the neutral ester in the organic layer.
-
NMR Spectroscopy: The 1H NMR spectrum of the crude product will clearly show the presence of the starting ester by its characteristic ethyl group signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm).
Mitigation Strategies:
-
Increase Reaction Time and/or Temperature: Ensure the hydrolysis is allowed to proceed to completion. Heating the reaction mixture can increase the rate of hydrolysis.
-
Use of a Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like ethanol or THF can improve the reaction rate.
-
Ensure Sufficient Base: Use a stoichiometric excess of the base (e.g., sodium hydroxide or potassium hydroxide) to drive the reaction to completion.
Summary of Potential Byproducts and their Characteristics
| Byproduct | Origin | Identification Methods | Mitigation Strategies |
| Diastereomers (cis/trans) | Cyclopropanation | HPLC, 1H & 13C NMR | Optimize catalyst and ligands, control temperature. |
| C-H Insertion Products | Rhodium-catalyzed cyclopropanation | HPLC-MS, 2D NMR | Optimize catalyst, use less reactive solvents. |
| Diethyl Maleate/Fumarate | Dimerization of ethyl diazoacetate | 1H NMR, GC-MS | Slow addition of diazo compound. |
| N-Methylated Pyridinium Salt | Simmons-Smith Reaction | 1H NMR, ESI-MS | Control stoichiometry, minimize reaction time. |
| Unreacted Starting Ester | Incomplete Hydrolysis | TLC, 1H NMR, Extraction | Increase reaction time/temperature, use co-solvent, ensure excess base. |
Visualizing Reaction Pathways and Byproduct Formation
To better understand the potential for byproduct formation, the following diagrams illustrate the key reaction pathways.
Caption: Simmons-Smith reaction and potential side reaction.
Conclusion
The synthesis of this compound, while a valuable transformation, requires careful attention to reaction conditions to minimize byproduct formation. By understanding the potential side reactions associated with both the cyclopropanation and hydrolysis steps, and by employing the analytical and purification strategies outlined in this guide, researchers can significantly improve the efficiency and purity of their synthesis. This systematic approach to troubleshooting will ultimately lead to more reliable and reproducible results in the laboratory.
References
-
Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]
-
Furukawa, J.; Kawabata, N.; Nishimura, J. A novel route to cyclopropanes from olefins. Tetrahedron Lett.1966 , 7 (28), 3353–3354. [Link]
-
Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001 , 58, 1–415. [Link]
-
Maas, G. Catalytic Carbene Transfer Reactions. In Carbenes and Carbynoids; de Meijere, A., Ed.; Springer: Berlin, Heidelberg, 2005; pp 107–163. [Link]
-
Doyle, M. P.; McKervey, M. A.; Ye, T. Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides; John Wiley & Sons, 1998. [Link]
-
Padwa, A.; Krumpe, K. E. Application of intramolecular carbenoid reactions in organic synthesis. Tetrahedron1992 , 48 (26), 5385–5453. [Link]
-
Simmons–Smith reaction. In Wikipedia; 2023. [Link]
-
Organic Syntheses. Cyclopropanecarboxylic acid. Org. Synth.1941 , 21, 22. [Link]
-
Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2014. [Link]
-
Snyder, L. R.; Kirkland, J. J.; Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd ed.; John Wiley & Sons, 2010. [Link]
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014. [Link]
-
Krumper, J. R.; Gerisch, M.; Suh, J. M.; Bergman, R. G.; Tilley, T. D. Monomeric rhodium(II) catalysts for the preparation of aziridines and enantioselective formation of cyclopropanes from ethyl diazoacetate at room temperature. J. Org. Chem.2003 , 68 (25), 9705–9710. [Link]
-
Chuprakov, S.; Kwok, S. W.; Zhang, L.; Lercher, L.; Fokin, V. V. Rhodium-catalyzed enantioselective cyclopropanation of olefins with N-sulfonyl 1,2,3-triazoles. J. Am. Chem. Soc.2009 , 131 (51), 18034–18035. [Link]
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000002). [Link]
-
Agilent Technologies. Interpretation of 2D NMR Spectra. [Link]
Sources
- 1. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000002) [hmdb.ca]
- 2. nmr.tamu.edu [nmr.tamu.edu]
- 3. Simmons-Smith Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
Improving the workup procedure for 2-(Pyridin-2-yl)cyclopropanecarboxylic acid
Welcome to the technical support center for 2-(Pyridin-2-yl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful synthesis, workup, and purification of this valuable building block. The unique combination of a pyridine ring and a strained cyclopropane carboxylic acid motif presents specific challenges that require careful consideration during the experimental workflow.
This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common issues encountered in the laboratory.
I. Troubleshooting Guide: Synthesis & Workup
This section addresses specific problems that can arise during the reaction and subsequent workup procedure.
Question 1: My reaction mixture is a dark, intractable tar after the initial synthesis. What could be the cause and how can I prevent this?
Answer: The formation of a dark, tarry substance is a common issue, often stemming from side reactions involving the pyridine ring or decomposition of the cyclopropane moiety, especially under harsh conditions.[1] The pyridine nitrogen can be susceptible to polymerization or oxidation, while the strained cyclopropane ring can be sensitive to strong acids, bases, or high temperatures.
Potential Causes & Solutions:
-
Excessive Heat: Many cyclopropanation reactions are exothermic. If the reaction temperature is not carefully controlled, it can lead to uncontrolled side reactions and product decomposition.
-
Recommendation: Maintain strict temperature control throughout the reaction. Use an ice bath to manage exotherms, particularly during the addition of reagents. A temperature range of 0-25°C is often a good starting point for many cyclopropanation procedures.
-
-
Strongly Basic or Acidic Conditions: Both the pyridine nitrogen and the carboxylic acid can participate in acid-base chemistry. Extreme pH values can promote undesirable side reactions.
-
Recommendation: If your synthesis involves a strong base, consider using a milder base or adding it slowly at low temperatures. For acidic conditions, ensure the acid is neutralized carefully during the initial stages of the workup.
-
-
Oxygen Sensitivity: Some reagents used in cyclopropanation can be sensitive to oxygen, leading to oxidative side products.
-
Recommendation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents before use to minimize dissolved oxygen.
-
Question 2: I'm having trouble with emulsion formation during the aqueous workup. How can I break these emulsions and prevent them in the future?
Answer: Emulsions are a frequent frustration when working with pyridine-containing compounds due to their amphiphilic nature. The pyridine nitrogen can be protonated at acidic pH, increasing aqueous solubility, while the rest of the molecule retains organic character.
Strategies for Breaking Emulsions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out.[2]
-
Change in pH: Adjusting the pH of the aqueous layer away from the pKa of the pyridine nitrogen (around 5.2 for pyridine itself) can help. If your workup is acidic, carefully adding a base to bring the pH to neutral or slightly basic can break the emulsion. Conversely, if the workup is basic, careful addition of acid can have the same effect.
-
Addition of a Different Organic Solvent: Sometimes, adding a small amount of a different organic solvent (e.g., diethyl ether if you are using dichloromethane) can disrupt the emulsion.
-
Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® or glass wool can help to break up the fine droplets.
-
Patience and Gentle Agitation: Avoid vigorous shaking of the separatory funnel. Instead, use gentle inversions to mix the phases.[2] Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.
Workflow for Minimizing Emulsions:
Caption: Decision workflow for preventing and breaking emulsions during workup.
Question 3: My product seems to be staying in the aqueous layer during extraction. How can I improve the extraction efficiency?
Answer: The amphiphilic nature of this compound, with its basic pyridine nitrogen and acidic carboxylic acid group, means its solubility is highly dependent on pH.
-
Acidic Conditions (pH < 2): The pyridine nitrogen is protonated (pyridinium ion), and the carboxylic acid is in its neutral form. The molecule is a cation and will have high water solubility.
-
Neutral Conditions (pH ≈ 4-6): The molecule exists as a zwitterion (pyridinium and carboxylate), which can also lead to significant water solubility.
-
Basic Conditions (pH > 7): The carboxylic acid is deprotonated (carboxylate), and the pyridine nitrogen is neutral. The molecule is an anion and will have high water solubility.
To efficiently extract the product into an organic solvent, you need to neutralize both the acidic and basic centers, making the molecule as nonpolar as possible. This occurs at the isoelectric point (pI) .
Optimized Extraction Protocol:
-
Initial Acid/Base Quench: After the reaction, quench with water and adjust the pH to be either strongly acidic (pH ~1-2) with an acid like HCl to remove basic impurities, or strongly basic (pH ~12-13) with a base like NaOH to remove acidic impurities. Extract the aqueous layer with an organic solvent to remove any neutral impurities.
-
Adjust to Isoelectric Point: Carefully adjust the pH of the aqueous layer to the isoelectric point of your molecule. This will likely be in the range of pH 3-5. You will need to determine this experimentally by adding acid or base dropwise until you observe the maximum amount of product precipitating or until a small test extraction shows the best partitioning into the organic layer.
-
Extraction: Once at the pI, extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Combining multiple smaller volume extractions is more efficient than a single large volume extraction.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
| pH of Aqueous Phase | Predominant Species | Solubility in Water | Recommended Action |
| < 2 | Cationic (Protonated Pyridine) | High | Wash to remove basic impurities |
| ≈ pI (e.g., 3-5) | Neutral Zwitterion | Lowest | Optimal for Extraction |
| > 7 | Anionic (Deprotonated Carboxylic Acid) | High | Wash to remove acidic impurities |
Caption: pH-dependent solubility and its impact on extraction strategy.
II. Frequently Asked Questions (FAQs): Purification & Analysis
This section provides answers to common questions regarding the purification and characterization of the final product.
Question 4: What is the best method for purifying this compound?
Answer: The choice of purification method depends on the nature and quantity of the impurities present in your crude product.
-
Recrystallization: If your crude product is relatively pure (>85-90%) and solid, recrystallization is often the most effective and scalable method.
-
Solvent Selection: Good solvent systems for recrystallization will dissolve the compound when hot but not when cold. Common choices for carboxylic acids include ethanol/water, isopropanol, acetone, or ethyl acetate/hexanes. You will need to perform a solvent screen to find the optimal system for your specific product.
-
-
Column Chromatography: If the crude product is an oil or contains multiple impurities with similar polarities, silica gel column chromatography is the preferred method.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The addition of a small amount of acetic acid (0.5-1%) to the eluent can help to prevent streaking of the carboxylic acid on the silica gel by keeping it protonated.
-
-
Acid/Base Wash: A simple and effective initial purification step is an acid/base wash during the workup, as described in the extraction section. This can remove many common impurities before attempting more rigorous purification methods.
Caption: Decision tree for selecting a purification method.
Question 5: What are the key analytical techniques for characterizing this compound?
Answer: A combination of spectroscopic and analytical techniques is necessary to confirm the structure and purity of your final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most informative technique. You should expect to see signals corresponding to the pyridine ring protons (typically in the 7-8.5 ppm region), as well as the characteristic multiplets for the cyclopropane ring protons (usually in the 1-3 ppm region). The carboxylic acid proton is often a broad singlet and may be exchanged with D₂O.
-
¹³C NMR: This will show distinct signals for the carbons of the pyridine ring, the cyclopropane ring, and the carbonyl carbon of the carboxylic acid (typically >170 ppm).
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is a suitable method. You should look for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of your compound (164.17 for C₉H₉NO₂).[3][4][5]
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹). You will also see characteristic peaks for the aromatic C-H and C=C/C=N bonds of the pyridine ring.
-
High-Performance Liquid Chromatography (HPLC): This is the best method for determining the purity of your final compound. A reverse-phase C18 column with a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point.
Question 6: How should I store this compound?
Answer: Like many carboxylic acids, this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. It is a solid at room temperature. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended to prevent potential degradation.
III. References
-
Riley, D. P., et al. (1987). A mild and efficient method for the oxidation of aldehydes to carboxylic acids. The Journal of Organic Chemistry, 52(2), 287-289.
-
Organic Syntheses. (1941). Cyclopropanecarboxylic acid. Coll. Vol. 1, p.156.
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Organic Syntheses. (1977). Cyclopropane-1,1-dicarboxylic acid. Coll. Vol. 6, p.324.
-
Al-Mokhtar, M. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4991.
-
U.S. Patent 8,575,350. (2013). Process for producing pyridine carboxylic acids.
-
Mondal, D., & Kumar, A. (2018). Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems. Journal of Chemical & Engineering Data, 63(7), 2534-2544.
-
Ketone Pharma. (2024). Environmental Impact and Disposal of Cyclopropanecarboxylic Acid.
-
Shu, C., et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(38), 12435-12439.
-
European Patent EP 2 428 505 B1. (2011). Process for producing pyridine carboxylic acids.
-
Appretech Scientific Limited. This compound.
-
PubChem. 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid. Available at: [Link]
-
Li, J., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(18), 3326.
-
Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4883.
-
Kumar, S., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(52), 31221-31227.
-
Semantic Scholar. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an.
-
U.S. Patent 6,437,139. (2002). Synthesis of pharmaceutically useful pyridine derivatives.
-
U.S. Patent 3,657,259. (1972). Process for the production of pyridine carboxylic acids.
-
U.S. Patent 3,748,336. (1973). Process for the production of pyridine carboxylic acids.
-
European Patent EP 0 274 379 A2. (1988). Process for preparing pyridine-2,3-dicarboxylic acid compounds.
-
PubChem. 1-(Pyridin-2-yl)cyclopropanecarboxylic acid. Available at: [Link]
-
Gracia-Moreno, E., et al. (2015). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages. Journal of Chromatography A, 1381, 210-218.
Sources
- 1. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. appretech.com [appretech.com]
- 4. 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid | C9H9NO2 | CID 21901282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(Pyridin-2-yl)cyclopropanecarboxylic acid | C9H9NO2 | CID 18975691 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing emulsion formation during extraction of cyclopropanecarboxylic acids
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the common and often frustrating issue of emulsion formation during the liquid-liquid extraction of cyclopropanecarboxylic acids. Our goal is to equip you with the scientific understanding and practical techniques to both prevent and resolve emulsions, ensuring high-purity yields and reproducible results.
Troubleshooting Guide: Rapid Solutions for Emulsion Issues
This section is designed for immediate assistance when you encounter an emulsion during your extraction workflow.
Q1: I've just shaken my separatory funnel and now have a thick, milky layer between the aqueous and organic phases that won't separate. What is the first thing I should do?
A1: The simplest and often effective first step is patience.[1][2][3] Allow the separatory funnel to stand undisturbed in a ring clamp for 10-20 minutes.[1][2] The emulsion may break on its own as the dispersed droplets coalesce. Gentle tapping or swirling of the funnel can sometimes encourage this process.[4][5]
Q2: The emulsion hasn't broken after waiting. What is my next step?
A2: The next line of defense is the "salting out" method.[6][7][8] This technique involves increasing the ionic strength of the aqueous layer, which reduces the solubility of organic components in it and helps to force the separation of the two phases.[6][8]
-
Action: Prepare a saturated solution of sodium chloride (brine) and add a small volume to the separatory funnel.[3][9] Alternatively, add solid sodium chloride directly to the funnel.[1][4][5]
-
Causality: The increased ionic strength of the aqueous phase makes it more polar, thereby decreasing the solubility of any organic compounds and disrupting the surfactant-like interactions that stabilize the emulsion.[6][7][8]
Q3: I've added brine, but the emulsion persists. What other chemical modifications can I try?
A3: Adjusting the pH of the aqueous layer can be a powerful tool, especially when dealing with carboxylic acids.[4][5] Since you are extracting a carboxylic acid, the pH of your aqueous phase is critical.
-
Action: If your cyclopropanecarboxylic acid is in its carboxylate (salt) form in the aqueous phase (at a high pH), a careful acidification to a pH below its pKa (approximately 4.8) will neutralize it, making it more soluble in the organic solvent. This change in solubility can destabilize the emulsion. Conversely, if you are extracting impurities from an organic phase containing the neutral acid into a basic aqueous solution, ensuring the pH is sufficiently high (above 7) can also help.
-
Causality: Emulsions are often stabilized by compounds that have affinity for both the aqueous and organic phases.[6] By changing the pH, you alter the charge state of your target molecule and other potential emulsifying agents (like acidic or basic impurities), changing their solubility and breaking the emulsion.[4][5]
Q4: Chemical methods have failed. Are there any physical methods I can use to break a stubborn emulsion?
A4: Yes, several physical methods can be employed:
-
Centrifugation: This is often the most effective method for breaking stubborn emulsions.[4][5][10] The increased gravitational force accelerates the separation of the denser and less dense phases.[11][12]
-
Filtration: Passing the entire mixture through a plug of glass wool or a pad of Celite® in a Büchner funnel can physically disrupt the emulsion.[1][2][7] Phase separation paper, which is highly hydrophobic, can also be used to separate the organic layer from the aqueous layer and the emulsion.[6]
-
Temperature Modification: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the solution and help break the emulsion.[9] Conversely, cooling or even partially freezing the aqueous layer can sometimes promote phase separation.[9][13]
Frequently Asked Questions (FAQs)
This section delves deeper into the science behind emulsion formation and provides a more comprehensive understanding of the troubleshooting techniques.
Q1: What exactly is an emulsion and why does it form during my extraction?
A1: An emulsion is a stable mixture of two immiscible liquids, where one liquid is dispersed as microscopic or submicroscopic droplets within the other.[6][9] In the context of extracting cyclopropanecarboxylic acid, this is typically droplets of an organic solvent dispersed in the aqueous phase, or vice-versa.
Emulsion formation is often caused by:
-
Vigorous Shaking: High shear forces from aggressive shaking can break the liquids into very fine droplets, increasing the surface area between them and promoting emulsion formation.[6]
-
Presence of Emulsifying Agents: These are substances that are partially soluble in both the aqueous and organic phases and act as surfactants, stabilizing the dispersed droplets.[6] Common culprits in a reaction mixture can include phospholipids, fatty acids, proteins, or finely divided solid particles.[6][13]
-
Similar Densities: If the densities of the organic and aqueous phases are very similar, gravitational separation is less efficient, and emulsions are more likely to persist.[14]
Q2: How does the structure of cyclopropanecarboxylic acid contribute to emulsion formation?
A2: Cyclopropanecarboxylic acid is an amphiphilic molecule, meaning it has both a hydrophobic part (the cyclopropane ring) and a hydrophilic part (the carboxylic acid group). This dual nature allows it to act as a weak surfactant, especially at the interface between the organic and aqueous layers, which can contribute to the stabilization of emulsions.
Q3: You mentioned pH is critical. Can you explain the relationship between pH, pKa, and extraction efficiency for cyclopropanecarboxylic acid?
A3: The extraction of a carboxylic acid is governed by its acid-base chemistry. The pKa of cyclopropanecarboxylic acid is approximately 4.8.
-
At a pH below the pKa (e.g., pH 2-3): The carboxylic acid group is predominantly in its neutral, protonated form (R-COOH). This form is significantly more soluble in organic solvents like diethyl ether or ethyl acetate.
-
At a pH above the pKa (e.g., pH 7-8): The carboxylic acid is deprotonated to its carboxylate salt form (R-COO⁻). This charged species is much more soluble in the aqueous phase.
This principle is used to shuttle the acid between layers for purification.[15] However, at a pH close to the pKa, there will be a significant concentration of both the protonated and deprotonated forms, which can lead to interfacial activity and promote emulsion formation. Therefore, it is best to perform extractions at a pH that is at least 2 units away from the pKa.
Q4: Are there any preventative measures I can take to avoid emulsion formation in the first place?
A4: Yes, prevention is always the best strategy.[6][7]
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times for a few minutes.[6] This allows for sufficient interfacial contact for extraction without creating high shear forces.
-
Pre-emptive Salting Out: If you know your sample is prone to emulsions, add salt or brine to the aqueous solution before adding the organic solvent and mixing.[4][5]
-
Solvent Choice: Some solvents are more prone to forming emulsions than others. For instance, chlorinated solvents like dichloromethane can be more problematic.[2][14] If possible, consider using an alternative extraction solvent.
-
Filtration of Reaction Mixture: If your reaction mixture contains fine solid particulates, filtering them through a pad of Celite® before the extraction can remove potential emulsifying agents.[2]
Experimental Protocols & Data
Protocol 1: Standard Emulsion Breaking by Salting Out
-
Secure the separatory funnel containing the emulsion in a ring clamp and allow it to stand for 5-10 minutes.
-
If no separation occurs, add a saturated aqueous solution of NaCl (brine) in a volume approximately 10-20% of the aqueous phase volume.
-
Gently rock the separatory funnel back and forth (do not shake) for 1-2 minutes to mix the brine with the aqueous layer.
-
Allow the funnel to stand and observe for phase separation.
-
If separation is slow, adding a small amount of solid NaCl can also be effective.
Protocol 2: Stubborn Emulsion Resolution via Centrifugation
-
Carefully transfer the entire contents of the separatory funnel (both phases and the emulsion) into appropriate centrifuge tubes.
-
Ensure the centrifuge is properly balanced by placing tubes of equal weight opposite each other.
-
Centrifuge the tubes at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes.
-
After centrifugation, a sharp interface between the aqueous and organic layers should be visible, with any solid particulates pelleted at the bottom of the tube.
-
Carefully pipette the layers into separate containers.
Solvent Properties and Emulsion Tendency
| Solvent | Density (g/mL) | Dielectric Constant | Emulsion Tendency | Notes |
| Diethyl Ether | 0.713 | 4.3 | Low to Moderate | Highly volatile and flammable. |
| Ethyl Acetate | 0.902 | 6.0 | Moderate | Good general-purpose extraction solvent. |
| Dichloromethane | 1.33 | 9.1 | High | Prone to emulsions, especially with basic aqueous solutions.[2][14] |
| Hexanes | ~0.66 | 1.9 | Low | Best for non-polar compounds; may not be ideal for cyclopropanecarboxylic acid. |
Visualizing the Workflow
A logical decision-making process is key to efficiently tackling emulsions.
Caption: A decision-making workflow for troubleshooting emulsions.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. [Link]
-
Tackling emulsions just got easier - Biotage. [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. [Link]
-
Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. [Link]
-
Emulsion Problem Encountered in Extractions - BrainKart. [Link]
-
How does emulsion splitting work? - Kluthe Magazine. [Link]
-
[FREE] Why does the addition of salt (NaCl) to the aqueous layer sometimes help to break up an emulsion that forms - Brainly. [Link]
-
Workup: How to Manage an Emulsion - Department of Chemistry : University of Rochester. [Link]
-
Problems with extractions - Chemistry Teaching Labs - University of York. [Link]
-
Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations - National Laboratory of the Rockies. [Link]
-
Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. | Semantic Scholar. [Link]
-
Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure. [Link]
-
cyclopropanecarboxylic acid - Organic Syntheses Procedure. [Link]
-
4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. [Link]
-
Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing). [Link]
- US2758720A - Separation of emulsions by filtration - Google P
-
How does adding a salt (such as sodium chloride) help to break an emulsion? - Quora. [Link]
-
Why is the formation of emulsion in solvent extraction considered as a disadvantage? - Quora. [Link]
-
Breaking emulsions : r/chemistry - Reddit. [Link]
-
Centrifugation - Wikipedia. [Link]
-
Breaking a stable emulsion - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]
-
Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - OSTI.GOV. [Link]
-
Applications of Ionic Liquids in Carboxylic Acids Separation - PMC - PubMed Central. [Link]
- Process for the preparation of pure cis-cyclopropane carboxylic acids and intermedi
-
pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties | Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Can I separate water and oil through centrifugation? - Quora. [Link]
-
The effect of pH on extraction of carboxylic acids from (a) M1 model... - ResearchGate. [Link]
-
Centrifugation: Lab Techniques, Examples and Types - Corning. [Link]
- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google P
-
Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants - ResearchGate. [Link]
-
Separation of Mixtures by Centrifugation: Complete Guide - MedSolut AG. [Link]
-
Salting Out - Chemistry LibreTexts. [Link]
-
Extraction of carboxylic acids with tertiary and quaternary amines: effect of pH | Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
pH dependence of carboxylic and mineral acid extraction by amine-based extractants: Effects of pK{sub a}, amine basicity, and diluent properties - OSTI.GOV. [Link]
-
Waste Oil Emulsion Breaking with an Industrial Centrifuge. [Link]
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Workup [chem.rochester.edu]
- 3. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 4. azom.com [azom.com]
- 5. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biotage.com [biotage.com]
- 8. brainly.com [brainly.com]
- 9. youtube.com [youtube.com]
- 10. How does emulsion splitting work? - Kluthe Magazine [kluthe.com]
- 11. Centrifugation - Wikipedia [en.wikipedia.org]
- 12. corning.com [corning.com]
- 13. brainkart.com [brainkart.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. quora.com [quora.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Characterization of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 2-(Pyridin-2-yl)cyclopropanecarboxylic acid, a molecule incorporating both a pharmacologically significant pyridine ring and a conformationally constrained cyclopropane moiety, presents a unique characterization challenge. This guide provides an in-depth analysis of the ¹H NMR spectroscopic features of this compound, comparing its characterization with alternative analytical techniques and offering field-proven insights for its unambiguous identification.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable tool. For a molecule like this compound, ¹H NMR is particularly powerful in defining the intricate spin system of the cyclopropane ring and the substitution pattern of the pyridine moiety.
Predicted ¹H NMR Spectrum of this compound: A Detailed Analysis
1. Pyridine Ring Protons (Aromatic Region: ~7.0 - 8.6 ppm):
The four protons on the pyridine ring will appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. Their chemical shifts and multiplicities are highly predictable.
-
H-6' (ortho to N, adjacent to the cyclopropane): This proton is expected to be the most deshielded due to its proximity to the nitrogen atom, appearing as a doublet of doublets (or a complex multiplet) around 8.5-8.6 ppm .
-
H-3' (ortho to the cyclopropane): This proton will likely resonate around 7.2-7.4 ppm as a doublet of doublets.
-
H-4' (meta to N): This proton is anticipated to be a triplet of doublets (or a complex multiplet) in the range of 7.6-7.8 ppm .
-
H-5' (meta to the cyclopropane): This proton should appear as a doublet of doublets around 7.1-7.3 ppm .
2. Cyclopropane Ring Protons (Aliphatic Region: ~1.0 - 3.0 ppm):
The cyclopropane ring introduces a rigid system with characteristic chemical shifts and coupling constants. The protons of the cyclopropane ring in 2-substituted cyclopropanecarboxylic acids typically appear in the upfield region of the spectrum. The electron-withdrawing nature of the pyridine ring and the carboxylic acid group will influence the precise chemical shifts.
The four protons on the cyclopropane ring (H-1, H-2, and the two H-3 protons) form a complex ABMX or ABCD spin system, leading to intricate splitting patterns.
-
H-1 (methine proton α to the carboxyl group): This proton is expected to be deshielded by the adjacent carbonyl group and will likely resonate in the range of 2.5-2.8 ppm . It will appear as a complex multiplet due to coupling with H-2 and the two H-3 protons.
-
H-2 (methine proton α to the pyridine ring): This proton will also be deshielded by the aromatic ring and is expected in the region of 2.8-3.2 ppm . Its signal will be a complex multiplet.
-
H-3 (methylene protons): These two diastereotopic protons will have different chemical shifts, likely in the range of 1.2-1.8 ppm . They will appear as complex multiplets, further split by geminal and vicinal couplings.
3. Carboxylic Acid Proton (-COOH):
The acidic proton of the carboxylic acid is typically observed as a broad singlet in the downfield region of the spectrum, usually between 10.0 and 13.0 ppm . Its chemical shift can be concentration and solvent-dependent, and it will disappear upon the addition of D₂O.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| H-6' | 8.5 - 8.6 | dd or m | Most deshielded pyridine proton. |
| H-4' | 7.6 - 7.8 | td or m | |
| H-3' | 7.2 - 7.4 | dd | |
| H-5' | 7.1 - 7.3 | dd | |
| H-2 | 2.8 - 3.2 | m | Deshielded by the pyridine ring. |
| H-1 | 2.5 - 2.8 | m | Deshielded by the carboxylic acid. |
| H-3a, H-3b | 1.2 - 1.8 | m | Diastereotopic methylene protons. |
| -COOH | 10.0 - 13.0 | br s | Broad singlet, exchangeable with D₂O. |
Comparison with Alternative Characterization Techniques
While ¹H NMR is the primary tool for structural elucidation, a comprehensive characterization relies on a combination of spectroscopic methods.
1. ¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A characteristic signal for the carboxylic acid carbonyl carbon is expected in the range of 170-180 ppm .
-
Pyridine Carbons: The carbons of the pyridine ring will appear in the aromatic region, typically between 120-150 ppm . The carbon attached to the nitrogen (C-2' and C-6') will be the most deshielded.
-
Cyclopropane Carbons: The carbons of the cyclopropane ring are characteristically found in the upfield region of the ¹³C NMR spectrum, usually between 10-30 ppm .
2. Infrared (IR) Spectroscopy:
IR spectroscopy is excellent for identifying functional groups. For this compound, the following characteristic absorptions are expected:
-
O-H Stretch: A very broad absorption from 2500-3300 cm⁻¹ for the carboxylic acid O-H.
-
C=O Stretch: A strong absorption around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl.
-
C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region corresponding to the pyridine ring.
-
C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ .
3. Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): A clear molecular ion peak at m/z = 163.06 is expected, corresponding to the molecular formula C₉H₉NO₂.
-
Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 amu) and potentially fragmentation of the cyclopropane and pyridine rings.
Experimental Protocols
Protocol for ¹H NMR Sample Preparation and Data Acquisition:
A Comparative Guide to the Mass Spectrometry Analysis of 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical comparison of mass spectrometry-based approaches for the analysis of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry due to its unique structural motifs. We delve into the rationale behind selecting optimal ionization techniques and predict fragmentation patterns to facilitate structural elucidation. This document serves as a practical resource, offering detailed experimental protocols and comparative data to guide researchers in developing robust analytical methods for this and structurally related compounds.
Introduction
The structural characterization of novel chemical entities is a cornerstone of drug discovery and development. This compound (molecular weight: 163.17 g/mol , molecular formula: C9H9NO2) presents a unique analytical challenge due to the combination of a polar pyridine ring, a reactive cyclopropane moiety, and a carboxylic acid group.[1] Mass spectrometry (MS) is an indispensable tool for confirming molecular weight and deducing structural information through fragmentation analysis.[2] The choice of ionization source and analytical platform is critical for obtaining high-quality, interpretable data. This guide compares and contrasts liquid chromatography-mass spectrometry (LC-MS) with various ionization techniques and gas chromatography-mass spectrometry (GC-MS) for the analysis of this compound.
I. Strategic Selection of Ionization Techniques
The physicochemical properties of this compound, particularly its polarity imparted by the pyridine and carboxylic acid groups, heavily influence the choice of an appropriate ionization source.[3] We will compare two of the most common atmospheric pressure ionization (API) techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), for LC-MS analysis.
A. Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar, ionizable, and non-volatile molecules.[3][4] Given that this compound possesses both a basic nitrogen on the pyridine ring and an acidic carboxylic acid group, it is an excellent candidate for ESI.
-
Mechanism of Ionization: In ESI, a high voltage is applied to a liquid sample, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated or deprotonated analyte ions into the gas phase.[3][5]
-
Expected Ionization Products: In positive ion mode, protonation is expected to occur on the basic nitrogen of the pyridine ring, yielding a prominent [M+H]⁺ ion at m/z 164.1. In negative ion mode, deprotonation of the carboxylic acid group will result in an [M-H]⁻ ion at m/z 162.1.
B. Atmospheric Pressure Chemical Ionization (APCI)
APCI is suitable for less polar and more volatile compounds compared to ESI.[3][6] While the target molecule is polar, APCI can still be a viable, and sometimes advantageous, alternative.
-
Mechanism of Ionization: APCI vaporizes the sample in a heated nebulizer, and a corona discharge needle ionizes the surrounding solvent molecules. These ionized solvent molecules then transfer a proton to or from the analyte molecule through gas-phase chemical reactions.[4][5]
-
Expected Ionization Products: Similar to ESI, APCI is expected to produce [M+H]⁺ and potentially [M-H]⁻ ions. However, the higher energy nature of APCI might lead to more in-source fragmentation compared to ESI.[6]
Comparison Table: ESI vs. APCI
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for this compound |
| Analyte Polarity | Ideal for highly polar and ionizable compounds.[3] | Suitable for moderately polar to nonpolar compounds.[3] | The molecule's high polarity due to the pyridine and carboxylic acid groups favors ESI. |
| Analyte Volatility | Handles larger, less volatile molecules.[3] | Best for smaller, more volatile compounds.[3] | The compound's expected low volatility makes ESI a better initial choice. |
| Ionization Mechanism | Desorption of ions from charged droplets.[5] | Gas-phase chemical ionization.[5] | The soft nature of ESI is likely to preserve the molecular ion. |
| Matrix Effects | More susceptible to ion suppression.[5] | Generally less prone to matrix effects. | For complex sample matrices, APCI might offer better robustness. |
| In-source Fragmentation | Typically minimal, providing a clear molecular ion. | Can induce more fragmentation, which may be useful for structural information.[6] | ESI is preferred for unambiguous molecular weight determination. |
II. Liquid Chromatography-Mass Spectrometry (LC-MS) Approach
LC-MS is the preferred platform for analyzing polar, non-volatile compounds like this compound.[7][8] The chromatographic separation step is crucial for resolving the analyte from potential impurities and matrix components.
A. Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol/water 50:50 v/v).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is a good starting point for separating polar compounds.[9]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example: 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 3 min.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Positive and Negative.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 50-500.
-
B. Predicted Fragmentation Pathways (Tandem MS/MS)
Tandem mass spectrometry (MS/MS) is essential for structural elucidation.[10] By selecting the [M+H]⁺ or [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions.
Positive Ion Mode ([M+H]⁺, m/z 164.1):
The protonated molecule is expected to fragment via several pathways:
-
Loss of H₂O (m/z 146.1): A common loss from carboxylic acids.
-
Loss of CO₂ (m/z 120.1): Decarboxylation is a characteristic fragmentation of carboxylic acids.[11]
-
Loss of COOH radical (m/z 119.1): Cleavage of the carboxylic acid group.[12]
-
Cleavage of the cyclopropane ring: The strained cyclopropane ring can undergo ring-opening and subsequent fragmentations, leading to a complex pattern of lower mass ions.[13]
-
Fragmentation of the pyridine ring: Loss of HCN (m/z 137.1) is a known fragmentation pathway for pyridine-containing compounds.[14]
Negative Ion Mode ([M-H]⁻, m/z 162.1):
The deprotonated molecule is expected to primarily undergo decarboxylation:
-
Loss of CO₂ (m/z 118.1): This is often the most prominent fragment ion in the negative ion mode MS/MS of carboxylic acids.
III. Gas Chromatography-Mass Spectrometry (GC-MS) as an Alternative
GC-MS is a powerful technique for volatile and thermally stable compounds.[15] For a polar molecule like this compound, derivatization is typically required to increase its volatility and thermal stability.[16]
A. Derivatization Strategy
Esterification of the carboxylic acid group is a common derivatization strategy for GC-MS analysis. For example, reaction with methanol in the presence of an acid catalyst will yield the methyl ester derivative.
B. Experimental Protocol: GC-MS Analysis of Methyl Ester Derivative
-
Derivatization: To 1 mg of the analyte, add 1 mL of 2% sulfuric acid in methanol. Heat at 60 °C for 30 minutes. Neutralize with a suitable base and extract the methyl ester into an organic solvent (e.g., ethyl acetate).
-
GC Conditions:
-
Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40-400.
-
C. Predicted Fragmentation of the Methyl Ester
Electron Ionization (EI) is a "hard" ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule.[4] The mass spectrum of the methyl ester of this compound is expected to show:
-
Molecular Ion (M⁺·): A peak corresponding to the molecular weight of the methyl ester (m/z 177.1).
-
Loss of ·OCH₃ (m/z 146.1): A common fragmentation for methyl esters.[17]
-
Loss of ·COOCH₃ (m/z 118.1): Cleavage of the entire ester group.
-
Pyridine-related fragments: Ions at m/z 78 (pyridine radical cation) and 51 are characteristic of the pyridine ring.[14]
-
Cyclopropane-related fragments: Cleavage and rearrangement of the cyclopropane ring will contribute to the lower mass region of the spectrum.[13]
IV. Comparative Summary and Recommendations
| Analytical Platform | Ionization Technique | Pros | Cons | Recommendation |
| LC-MS | ESI | - High sensitivity for polar, ionizable compounds.- Soft ionization preserves the molecular ion.- No derivatization required.[3][4] | - Susceptible to matrix effects.- May not be suitable for very complex mixtures without excellent chromatography.[5] | Primary recommended approach for molecular weight confirmation and initial structural elucidation due to its direct applicability and soft ionization. |
| LC-MS | APCI | - Better for moderately polar compounds.- Less susceptible to matrix effects.[3][6] | - Can cause in-source fragmentation.- May have lower sensitivity for this analyte compared to ESI. | A good secondary or complementary technique , especially for quantitative analysis in complex matrices where ESI suffers from ion suppression. |
| GC-MS | EI | - Provides detailed, reproducible fragmentation patterns for library matching.- High chromatographic resolution.[15] | - Requires derivatization, adding a step to sample preparation and potential for artifacts.- Analyte must be thermally stable after derivatization. | Recommended for in-depth structural confirmation and for creating a library-searchable mass spectrum, provided a robust derivatization protocol is established. |
Conclusion
The mass spectrometric analysis of this compound is best approached using a multi-faceted strategy. LC-MS with Electrospray Ionization is the superior initial method for confirming the molecular weight and obtaining preliminary structural information through tandem MS. For more detailed structural characterization and for creating a standardized mass spectrum, GC-MS of a derivatized sample is a powerful complementary technique. The choice between these methods will ultimately depend on the specific research question, be it qualitative characterization, quantitative analysis, or metabolite identification. By understanding the principles and expected outcomes of each approach, researchers can confidently develop and validate analytical methods for this and other challenging small molecules in the drug development pipeline.
References
- THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. (1981). Organic Mass Spectrometry.
- Bickler, B. (2023, January 23).
- AxisPharm. (n.d.). Electrospray and APCI Mass Analysis.
- Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (2005).
- Lee, H. R., Kochhar, S., & Shim, S. M. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters.
- BenchChem. (2025).
- MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
- Balogh, M. P. (2005). Ionization Revisited.
- NIST. (n.d.). 4-Pyridinecarboxylic acid. In NIST Chemistry WebBook.
- Wiley Analytical Science. (2014, October 13).
- Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). Journal of Mass Spectrometry.
- ESI MS/MS studies of 2,6-bis[N-α-(methoxycarbonyl)-histaminemethyl]-pyridine. (2017). Journal of the American Society for Mass Spectrometry.
- Technology Networks. (2020, April 9).
- A Mechanism Study on the (+)
- LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... (n.d.).
- Rojo, D., Barbas, C., & Rupérez, F. J. (2012). LC-MS metabolomics of polar compounds. Bioanalysis.
- Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. (2016). Journal of Agricultural and Food Chemistry.
- Recent progress in polar metabolite quantification in plants using liquid chromatography – mass spectrometry (LC-MS). (2025).
- LC-MS-based metabolomics. (n.d.). PMC.
- mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
- Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. (2013). Astrobiology.
- NIST. (n.d.). 2-Pyridinecarboxylic acid. In NIST Chemistry WebBook.
- Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). Physical Chemistry Chemical Physics.
- Cyclopropane: CAS # 75-19-4 Compound Information and Applications for GC (Gas Chromatography)
- Mass Spectrometry - Fragmentation P
- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). PMC.
- Picolinic acid | C6H5NO2 | CID 1018. (n.d.). PubChem.
- This compound. (n.d.). Appretech Scientific Limited.
- Gas chromatographic enantiomers separation of cyclopropanes derived... (n.d.).
- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). CrystEngComm.
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. (n.d.).
- 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid | C9H9NO2 | CID 21901282. (n.d.). PubChem.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC.
Sources
- 1. appretech.com [appretech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 5. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 9. researchgate.net [researchgate.net]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
A Comparative Guide to the Biological Activities of 2-(Pyridin-2-yl) and 2-(Pyridin-3-yl)cyclopropanecarboxylic Acid Isomers
Positional isomerism, where functional groups occupy different positions on a core scaffold, is a fundamental concept in medicinal chemistry that can lead to profound differences in biological activity. A subtle shift in a molecule's architecture can dramatically alter its interaction with biological targets. This guide provides a comparative analysis of two such isomers: 2-(Pyridin-2-yl)cyclopropanecarboxylic acid and its 2-(Pyridin-3-yl) analog. We will explore their potential biological activities, drawing upon structure-activity relationships of related compounds, and provide a framework for their experimental evaluation.
While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, we can infer their likely biological roles and differential activities by examining related chemical structures. Pyridinecarboxylic acids and cyclopropane derivatives are known to exhibit a wide range of biological effects, from enzyme inhibition to antimicrobial and antiproliferative properties.[1][2] The core difference between our two molecules of interest is the position of the nitrogen atom in the pyridine ring, which dictates the electronic distribution and hydrogen bonding capacity of the molecule, thereby influencing its binding to target proteins.
Inferred Biological Activity and Mechanistic Rationale
The pyridine moiety is a common feature in many approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[3] The position of the nitrogen atom is critical; in the 2-pyridyl isomer, the nitrogen is adjacent to the point of attachment to the cyclopropane ring, creating a distinct electronic and steric environment compared to the 3-pyridyl isomer.
-
Enzyme Inhibition: Pyridine and cyclopropane derivatives have been identified as inhibitors of various enzymes.[1][2] For instance, related structures have shown inhibitory activity against enzymes like carnitine acetyltransferase, which is involved in fatty acid metabolism, and D-dopachrome tautomerase, a cytokine involved in inflammatory responses.[4][5] The 2-pyridyl isomer, with its nitrogen atom positioned to act as a potential chelating agent with metal cofactors in an enzyme's active site, might exhibit different inhibitory profiles compared to the 3-pyridyl analog.
-
Antimicrobial and Antiproliferative Effects: The pyridine ring is a key pharmacophore in many antimicrobial and anticancer agents.[6][7] The overall shape and electronic properties of the molecule, dictated by the nitrogen's position, would influence its ability to intercalate with DNA, inhibit key cellular enzymes, or disrupt cell membranes. Structure-activity relationship studies on other pyridine derivatives have shown that the position of substituents significantly impacts their antiproliferative activity.[3]
-
Metabolic Stability: The cyclopropane ring is known to influence the metabolic stability of drug candidates.[8] In some cases, it can be metabolized, leading to the formation of reactive intermediates or metabolites with their own biological profiles.[9] The electronic influence of the 2-pyridyl versus the 3-pyridyl substituent could subtly alter the susceptibility of the cyclopropane ring to metabolic enzymes.
Comparative Data on Related Analogs
To illustrate the importance of substituent positioning on the pyridine ring, we can look at data from related classes of compounds. For example, in a series of 2-phenyl-N-(pyridin-2-yl)acetamides, substitutions on the pyridine ring were found to significantly influence antimycobacterial activity.[7] Similarly, studies on pyripyropene A derivatives, which are ACAT inhibitors, have shown that modifications to the pyridine-pyrone moiety dramatically affect their inhibitory potency.[10]
| Compound Class | Biological Target/Activity | Observation | Source |
| Pyridine Derivatives | Antiproliferative | The position of -OMe, -OH, and -NH2 groups influences activity. | [3] |
| Pyripyropene A Analogs | ACAT Inhibition | Modifications to the pyridine-pyrone moiety significantly alter IC50 values. | [10] |
| Amidrazone Derivatives | Antibacterial | The presence of a 2-pyridyl substituent is crucial for antibacterial activity. | [11] |
This table summarizes general findings on related compound classes to highlight the principle of positional isomerism's impact on biological activity.
Experimental Workflow for Comparative Analysis
To empirically determine and compare the biological activities of this compound and its 2-(Pyridin-3-yl) analog, a systematic experimental approach is required. Below is a detailed protocol for an initial screening cascade.
Protocol 1: General Enzyme Inhibition Assay (e.g., against a model serine protease)
This protocol is designed to be a self-validating system, including essential controls to ensure data integrity.
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100. Rationale: This buffer system provides a stable pH environment and prevents non-specific binding of the compounds to the assay plates.
- Enzyme Stock: Prepare a 100x stock solution of the target enzyme (e.g., Trypsin at 1 mg/mL) in assay buffer.
- Substrate Stock: Prepare a 10 mM stock of a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) in DMSO.
- Compound Plates: Prepare serial dilutions of the 2-pyridyl and 3-pyridyl analogs in 100% DMSO, starting from 10 mM. Create a dilution series (e.g., 10-point, 3-fold dilutions).
- Controls:
- Positive Control: A known inhibitor for the target enzyme (e.g., Aprotinin for Trypsin).
- Negative (Vehicle) Control: 100% DMSO.
- No Enzyme Control: Assay buffer instead of enzyme solution.
2. Assay Procedure:
- Add 2 µL of the compound dilutions (or controls) to the wells of a 384-well, black, flat-bottom plate.
- Add 48 µL of assay buffer to all wells.
- Add 50 µL of the enzyme working solution (1x dilution of the stock in assay buffer) to all wells except the "No Enzyme Control" wells.
- Incubate the plate for 15 minutes at room temperature. Rationale: This pre-incubation allows the compounds to bind to the enzyme before the substrate is introduced.
- Initiate the reaction by adding 10 µL of the substrate working solution (diluted in assay buffer to the desired final concentration, typically at its Km value).
- Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation/Emission wavelengths appropriate for the substrate) every minute for 30 minutes.
3. Data Analysis:
- Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic read.
- Normalize the data: % Inhibition = 100 * (1 - (V_compound - V_no_enzyme) / (V_vehicle - V_no_enzyme)).
- Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each isomer.
- Validation Check: The positive control should yield >90% inhibition, and the Z'-factor for the assay (calculated from positive and negative controls) should be > 0.5 for a robust assay.
Workflow Diagram: Comparative Biological Activity Screening
Caption: A generalized workflow for the comparative screening of the two pyridylcyclopropane isomers.
Structure-Activity Relationship (SAR) Insights
The key to understanding the differential activity lies in how the nitrogen's position affects the molecule's interaction with a biological target.
Hypothetical Binding Model
Caption: A conceptual diagram illustrating potential differential binding modes of the two isomers.
For the 2-(Pyridin-2-yl) isomer , the nitrogen atom is sterically accessible and its lone pair of electrons can form a strong coordinate bond with a metal ion cofactor in an enzyme's active site. This chelation could lead to potent inhibition.
For the 2-(Pyridin-3-yl) isomer , the nitrogen is further from the cyclopropane linker. While it may not chelate a metal ion in the same way, it might be perfectly positioned to act as a hydrogen bond acceptor with a donor group (like an amide backbone) in the active site, leading to a different but potentially also potent mode of binding.[8]
Conclusion and Future Directions
While a definitive comparison of this compound and its 2-(Pyridin-3-yl) analog requires direct experimental data, a rational analysis based on the principles of medicinal chemistry and structure-activity relationships of related compounds allows us to form strong hypotheses. The position of the pyridine nitrogen is not a trivial change; it fundamentally alters the electronic and steric profile of the molecule, which will almost certainly translate to differences in biological activity.
The 2-pyridyl isomer may show preference for targets involving metal cofactors, whereas the 3-pyridyl isomer might be more effective against targets where hydrogen bonding is the dominant binding interaction. The provided experimental workflow offers a robust starting point for researchers to elucidate these differences and uncover the unique therapeutic potential of each positional isomer. This foundational work is critical for guiding further optimization and development in drug discovery programs.
References
- Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (Source: Not specified)
-
2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid | C9H9NO2 | CID 21901282 - PubChem. [Link]
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (Source: Not specified)
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA. [Link]
-
Synthesis and structure-activity relationship of pyripyropene A derivatives as potent and selective acyl-CoA:cholesterol acyltransferase 2 (ACAT2) inhibitors: part 1 - PubMed. [Link]
-
(PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds - ResearchGate. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. [Link]
-
Selective inhibition of OCTN2 is more effective than inhibition of gamma-butyrobetaine dioxygenase to decrease the availability of l-carnitine and to reduce myocardial infarct size - PubMed. [Link]
-
2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed. [Link]
-
Synthesis and in vitro characterization of drug conjugates of l-carnitine as potential prodrugs that target human Octn2 - PubMed. [Link]
-
Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety - PubMed. [Link]
-
Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PubMed. [Link]
- WO2011146619A3 - Systems and methods for identifying drug targets using biological networks - Google P
- US20070093462A1 - Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients - Google P
-
Quantitative Structure Activity Relationship for Inhibition of Human Organic Cation/Carnitine Transporter (OCTN2) - PMC - NIH. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. [Link]
-
Antimicrobial and Antiproliferative Properties of 2‐Phenyl‐N‐(Pyridin‐2‐yl)acetamides - Univerzita Karlova. [Link]
-
Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - RSC Medicinal Chemistry (RSC Publishing). [Link]
-
Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed. [Link]
-
Inhibitors of Pyruvate Carboxylase - PMC - NIH. [Link]
-
Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume - MDPI. [Link]
-
Picolinic acid | C6H5NO2 | CID 1018 - PubChem. [Link]
Sources
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.cuni.cz [publications.cuni.cz]
- 8. benchchem.com [benchchem.com]
- 9. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structural Elucidation of 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid Derivatives: A Comparative Analysis
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography with other analytical techniques for the structural characterization of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid and its derivatives. These compounds are of significant interest due to the unique combination of the rigid, strained cyclopropane ring and the versatile coordinating properties of the pyridine moiety, making them valuable scaffolds in medicinal chemistry.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of selecting the appropriate analytical methodology for this class of molecules.
The Central Role of Three-Dimensional Structure
The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional conformation. For derivatives of this compound, key structural parameters such as bond lengths, bond angles, and torsional angles of the cyclopropane ring, as well as the relative orientation of the pyridine and carboxylic acid groups, dictate how the molecule interacts with biological targets. The inherent ring strain of the cyclopropane moiety influences its reactivity and conformational rigidity.[3][4][5] X-ray crystallography provides the most definitive and high-resolution data on the solid-state conformation of these molecules.[6]
X-ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid.[7] This technique provides a static snapshot of the molecule in its lowest energy conformation in the crystal lattice, offering unparalleled detail about its geometry.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a meticulous process. The following workflow outlines the critical steps, emphasizing the causal relationships behind each experimental choice.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Detailed Protocol for Crystallization and X-ray Diffraction
Objective: To obtain high-quality single crystals of a this compound derivative suitable for X-ray diffraction analysis.
Materials:
-
Purified this compound derivative (≥98% purity)[8]
-
A range of analytical grade solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane)
-
Small glass vials or a crystallization plate
-
Microscope
Protocol:
-
Solubility Screening:
-
Begin by assessing the solubility of the compound in a variety of solvents with differing polarities. This is a crucial step as the choice of solvent directly impacts crystal growth.
-
In a small vial, dissolve a few milligrams of the compound in a minimal amount of a "good" solvent (one in which it is readily soluble).
-
-
Crystallization Setup (Slow Evaporation):
-
Once dissolved, loosely cap the vial to allow for slow evaporation of the solvent. The rate of evaporation is a critical parameter; too fast, and an amorphous powder may precipitate, too slow, and crystal growth may be inhibited.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
Alternative Crystallization Technique (Vapor Diffusion):
-
Hanging Drop: Dissolve the compound in a "good" solvent and place a small drop on a siliconized coverslip. Invert the coverslip over a well containing a "poor" solvent (one in which the compound is sparingly soluble). The slow diffusion of the "poor" solvent vapor into the drop reduces the solubility of the compound, promoting crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well containing the "poor" solvent.
-
-
Crystal Harvesting and Mounting:
-
Once crystals of suitable size and quality (typically > 0.1 mm in all dimensions with well-defined faces) are observed, carefully extract them from the mother liquor using a cryoloop.
-
The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
-
-
Data Collection and Structure Refinement:
-
The mounted crystal is placed on a goniometer head in an X-ray diffractometer.
-
X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
The resulting diffraction pattern is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.[2]
-
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the ultimate structural detail, it is not without its limitations. A comprehensive understanding of a molecule's properties often requires a multi-faceted analytical approach.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, intermolecular interactions. | Unambiguous determination of solid-state conformation; high resolution. | Requires a high-quality single crystal; provides a static picture, not solution-state dynamics. |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, solution-state conformation, dynamic processes. | Provides information about the molecule's structure and dynamics in solution; non-destructive. | Conformation is inferred from through-bond and through-space correlations, not directly measured; can be complex to interpret for rigid systems. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity; provides information on molecular formula and substructures. | Does not provide information on stereochemistry or conformation. |
| Computational Modeling | Theoretical conformation, electronic properties, potential energy surfaces.[9] | Can predict conformations and properties without the need for a physical sample; can model dynamic processes. | The accuracy of the results is dependent on the level of theory and basis set used; requires experimental validation. |
Logical Framework for Technique Selection
Caption: A decision-making framework for selecting analytical techniques.
Case Study: Hypothetical X-ray Crystallographic Data for a this compound Derivative
To illustrate the type of data obtained from an X-ray crystallographic study, the following table presents hypothetical, yet plausible, structural parameters for a derivative. This data is based on typical values for similar molecular fragments found in the Cambridge Structural Database.[9]
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 10.8 Å, b = 6.9 Å, c = 11.1 Å, β = 109° | Dimensions of the repeating unit of the crystal. |
| C-C (cyclopropane) | 1.49 - 1.54 Å | The bond lengths within the strained three-membered ring.[10] |
| C-C=O (carboxyl) | 1.48 Å | Bond between the cyclopropane ring and the carbonyl carbon. |
| C=O (carboxyl) | 1.21 Å | Typical double bond length of a carboxylic acid.[2] |
| C-O (carboxyl) | 1.30 Å | Typical single bond length of a carboxylic acid.[2] |
| Torsion Angle (Py-C-C-COOH) | 85° | Describes the relative orientation of the pyridine and carboxylic acid substituents. |
Conclusion
For the definitive structural elucidation of this compound derivatives, single-crystal X-ray crystallography remains the gold standard. It provides an unambiguous, high-resolution view of the molecule's solid-state conformation, which is invaluable for understanding its structure-activity relationships. However, a comprehensive characterization often necessitates a synergistic approach, integrating data from NMR spectroscopy to understand solution-state behavior, mass spectrometry for molecular weight confirmation, and computational modeling to rationalize experimental findings and predict properties. By judiciously selecting and combining these techniques, researchers can gain a holistic understanding of this important class of molecules.
References
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]
-
Chesnut, D. B., & Finley, J. W. (1999). The structure of 2-(pyridin-2-yl)thiazole-4-carboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, 55(11), 1938-1940. [Link]
-
Eberson, L., & Wadsö, I. (1963). The dissociation constants of cis-and trans-cyclopropane-1, 2-dicarboxylic acids. Acta Chemica Scandinavica, 17, 1552-1560. [Link]
-
Fredga, A., & Sikström, Å. (1955). The Synthesis of cis-and trans-Caronic Acids. Acta Chemica Scandinavica, 9, 1043-1044. [Link]
-
Gavezzotti, A. (2003). Crystal packing and molecular recognition. IUCrJ, 1(1), 26-36. [Link]
-
PubChem. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link][11]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
-
Weber, E., Hecker, M., Csöregh, I., & Czugler, M. (1989). A new type of clathrate host: 1, 1, 2, 2-tetraphenylethane-1, 2-diol and its inclusion compounds with polar and apolar guests. Journal of the American Chemical Society, 111(20), 7866-7873. [Link]
-
Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link][8]
-
MDPI. (n.d.). Special Issue: X-ray Crystallography and Drug Discovery. Retrieved from [Link][7]
-
Renaud, J., & Ouellet, S. G. (2010). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals, 3(6), 1856-1880. [Link][6]
-
LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Retrieved from [Link][3]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link][4]
-
OpenStax. (2023). 4.4 Conformations of Cycloalkanes. Retrieved from [Link][5]
-
Juaristi, E. (2015). Conformational analysis of cycloalkanes. Journal of Chemical Education, 92(10), 1735-1739. [Link][12]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]
- 6. Protein X-ray Crystallography and Drug Discovery [mdpi.com]
- 7. Crystals | Special Issue : X-ray Crystallography and Drug Discovery [mdpi.com]
- 8. appretech.com [appretech.com]
- 9. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
HPLC analysis for purity determination of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid
An In-Depth Guide to HPLC Analysis for Purity Determination of 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid
This guide provides a comprehensive framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for determining the chemical and enantiomeric purity of this compound. As a chiral molecule featuring both a basic pyridine moiety and an acidic carboxylic acid group, this analyte presents unique challenges and opportunities in analytical method development. We will explore the rationale behind methodological choices, compare HPLC with viable alternatives, and provide actionable protocols grounded in established scientific and regulatory principles.
The Analytical Imperative: Why Purity Matters
This compound is a chiral building block crucial in pharmaceutical synthesis. The stereochemistry at the cyclopropane ring is paramount, as enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2] The infamous case of thalidomide serves as a stark reminder of the critical need to control chirality.[2] Therefore, a robust analytical method must not only quantify the main compound and any process-related impurities but also accurately determine the enantiomeric excess (% ee).
HPLC: The Gold Standard for Chiral Purity Analysis
High-Performance Liquid Chromatography (HPLC) remains the primary and most versatile technique for determining chiral purity in pharmaceutical settings.[1][2] Its strength lies in the wide availability of chiral stationary phases (CSPs) and its adaptability to a broad range of molecules.[3]
The Direct Approach: Chiral Stationary Phases (CSPs)
The direct approach, which involves separating enantiomers on a CSP, is the most common and efficient strategy.[4] The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.
Choosing the Right CSP: The key to a successful chiral separation is selecting an appropriate CSP. For a molecule like this compound, polysaccharide-based CSPs are the premier starting point.
-
Polysaccharide-Based CSPs (e.g., Amylose or Cellulose derivatives): These are the workhorses of chiral HPLC, renowned for their broad enantiorecognition capabilities.[4] Columns like Chiralcel® OD-H (cellulose-based) or Chiralpak® AD (amylose-based) often provide excellent selectivity for a wide range of compounds, including those with acidic and aromatic functionalities. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure of the chiral selector.
Method Development Strategy: A Step-by-Step Rationale
A logical, structured approach to method development is crucial for efficiency and success.
Workflow for HPLC Method Development
Caption: A structured workflow for chiral HPLC method development.
1. Mobile Phase Selection: The zwitterionic potential of the analyte (basic pyridine, acidic carboxyl) makes mobile phase selection critical.
-
Normal Phase (NP): Typically uses hexane with an alcohol modifier (e.g., isopropanol). While effective, solubility can be a challenge for polar, salt-form compounds.
-
Polar Organic (PO) Mode: Uses polar organic solvents like methanol, ethanol, or acetonitrile, often with acidic and basic additives. This mode is highly effective for compounds like ours. The additives (e.g., trifluoroacetic acid for the pyridine, diethylamine for the carboxylic acid) protonate or deprotonate the functional groups, enhancing interaction with the CSP and improving peak shape.
-
Reversed-Phase (RP) Mode: Uses aqueous buffers with organic modifiers (acetonitrile or methanol). The pH of the aqueous phase is the most critical parameter. For this compound, a pH between the pKa of the carboxyl group (~4-5) and the pyridine nitrogen (~5-6) can be explored to maintain a neutral or zwitterionic state, which may enhance chiral recognition.[5]
2. Detection: The pyridine ring contains a strong chromophore, making UV detection the method of choice. A wavelength around 254 nm or 260 nm is typically a good starting point for pyridine-containing compounds.[6][7]
3. Optimization: Once initial separation is achieved, parameters are fine-tuned to meet system suitability requirements as defined by pharmacopeial guidelines like USP <621>.[8][9][10] The goal is to achieve a resolution (Rs) of >1.5 for baseline separation between the enantiomers and any impurities.[1]
Experimental Protocol: A Starting Point
This protocol provides a robust starting point for the analysis.
Objective: To determine the enantiomeric purity of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions (Screening Method):
| Parameter | Recommended Condition | Rationale |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm | A versatile amylose-based CSP with a high success rate for a broad range of chiral compounds. |
| Mobile Phase | Isocratic: 90:10 (v/v) Hexane / Isopropanol with 0.1% Trifluoroacetic Acid (TFA) | A common starting point in normal phase. TFA is added to improve the peak shape of the basic pyridine moiety. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Room temperature is a standard starting point. Temperature can be adjusted to optimize selectivity. |
| Detection | UV at 260 nm | The pyridine ring provides strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | A typical injection volume. |
| Sample Prep. | Dissolve sample in mobile phase at ~0.5 mg/mL | Ensures compatibility with the chromatographic system and prevents peak distortion. |
System Suitability:
-
Resolution (Rs): ≥ 1.7 between enantiomer peaks.
-
Tailing Factor (Tf): 0.8 - 1.5 for the main enantiomer peak.
-
Precision (%RSD): ≤ 2.0% for six replicate injections of the primary enantiomer peak area.
This method should be validated according to ICH Q2(R1) guidelines to demonstrate it is suitable for its intended purpose.[11][12][13][14]
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is the benchmark, other techniques offer distinct advantages and should be considered based on laboratory needs and specific analytical challenges.[1]
| Feature | HPLC (Chiral) | SFC (Chiral) | CE (Chiral) | GC-MS (Chiral) |
| Principle | Differential partitioning with a solid chiral stationary phase. | Uses supercritical CO₂ as the primary mobile phase.[15] | Separation in a capillary based on charge-to-size ratio, with a chiral selector added to the electrolyte.[16][17] | Separation of volatile compounds in the gas phase on a chiral column. |
| Speed | Moderate (10-30 min). | Very Fast . Low viscosity of supercritical CO₂ allows for high flow rates and rapid equilibration.[18][19][20] | Fast (5-20 min). | Moderate to Fast. |
| Solvent Use | High (organic solvents). | Low . Primarily uses CO₂, reducing organic solvent consumption significantly ("greener").[19][20] | Very Low (nL to µL). | Low (gas carrier). |
| Applicability | Broadly applicable. | Excellent for normal-phase separations and preparative scale.[15] | Ideal for charged/polar molecules and limited sample volumes.[16] | Requires volatile and thermally stable analytes; derivatization is mandatory for this compound.[21][22] |
| Complexity | Well-established and robust. | Requires specialized high-pressure equipment. | Technically demanding to achieve high reproducibility. | Derivatization adds an extra, often complex, step to sample preparation.[23][24] |
| Resolution | Very Good. | Good to Excellent. | Excellent (High Efficiency) . | Very Good. |
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral separations.[18][19] By using supercritical CO₂ as the main mobile phase, SFC drastically reduces analysis time and solvent waste.[20] For this compound, SFC would likely provide faster analysis times and could offer complementary selectivity to HPLC.
Capillary Electrophoresis (CE)
CE offers exceptionally high separation efficiency and is well-suited for the analysis of charged molecules.[16][17] The enantiomers of this compound could be separated by adding a chiral selector, such as a cyclodextrin derivative, to the background electrolyte.[17][25] Its extremely low sample and solvent consumption make it an attractive option, particularly in early-stage development where the sample amount is limited.
Gas Chromatography (GC)
Direct analysis by GC is not feasible due to the low volatility and thermal instability of the analyte. The carboxylic acid and pyridine groups would require a two-step derivatization process (e.g., esterification of the acid and silylation) to make the molecule suitable for GC analysis. This adds complexity and potential sources of error, making GC a less favorable option compared to HPLC or SFC.[21][26]
Principle of Chiral Separation on a Polysaccharide CSP
Caption: Differential interaction of enantiomers with a CSP.
Conclusion and Recommendation
For the routine purity and enantiomeric excess determination of this compound, chiral HPLC on a polysaccharide-based CSP remains the recommended primary technique . It offers the best balance of robustness, versatility, and established performance. The development process should focus on screening different mobile phase modes—particularly polar organic and reversed-phase—to achieve optimal selectivity and peak shape.
For high-throughput environments or where "green chemistry" initiatives are a priority, SFC presents a compelling, high-speed, and low-solvent alternative . CE is a valuable problem-solving tool, especially when sample is limited or for orthogonal method development. GC is generally not recommended due to the necessity of complex derivatization.
Ultimately, the choice of method must be guided by the specific application requirements, but all methods must be rigorously validated according to regulatory standards like ICH Q2(R1) to ensure the data are reliable and fit for purpose.[11][13][14]
References
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America.
- 〈621〉 CHROMATOGRAPHY. (2022). US Pharmacopeia (USP).
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- <621> CHROM
- Supercritical fluid chrom
- Understanding the L
- Chiral Super Critical Fluid Chrom
- <621> Chromatography. (2022). US Pharmacopeia (USP).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- ICH Q2 Analytical Method Valid
- USP-NF 621 Chrom
- Quality Guidelines. ICH.
- Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
- HPLC Methods for analysis of Pyridine.
- Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed.
- A Comparative Guide to Analytical Methods for Chiral Purity Determin
- Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ioniz
- HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatiz
- HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
- Chiral Purity Analysis – Know Wh
- Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chrom
- Chiral HPLC Separ
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
- Chiral analysis. Wikipedia.
- Capillary Electrophoresis: an Attractive Technique for Chiral Separ
- Enantiomer Separations by Capillary Electrophoresis. (2016). PubMed.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022). PMC - NIH.
- Chiral Separation by Capillary Electrophoresis Using Polysaccharides. SpringerLink.
- Enantiomeric separation of Novel Psychoactive Substances by capillary electrophoresis using (+)-18-crown-6-tetracarboxylic acid as chiral selector. (2018). PubMed.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH.
- Separation and determination of some carboxylic acids by capillary electrophoresis. INIS-IAEA.
- A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
- (PDF) A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
- HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. (2025).
- A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Jove.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI.
- Basics of chiral HPLC. Sigma-Aldrich.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
- Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
- HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. skpharmteco.com [skpharmteco.com]
- 3. Chiral analysis - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. helixchrom.com [helixchrom.com]
- 6. akjournals.com [akjournals.com]
- 7. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. usp.org [usp.org]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. agilent.com [agilent.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. selvita.com [selvita.com]
- 20. chiraltech.com [chiraltech.com]
- 21. A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - ProQuest [proquest.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chiral Separation by Capillary Electrophoresis Using Polysaccharides | Springer Nature Experiments [experiments.springernature.com]
- 26. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Catalysts for Asymmetric Cyclopropanation: From Rhodium Workhorses to Earth-Abundant Alternatives
For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the construction of the cyclopropane ring with high stereocontrol is a persistent challenge and a frequent necessity. This strained three-membered carbocycle is a key structural motif in numerous pharmaceuticals and biologically active molecules, imparting unique conformational constraints and metabolic stability. The catalytic asymmetric cyclopropanation of olefins with diazo compounds stands as one of the most powerful methods to forge these chiral building blocks.
The choice of catalyst is paramount, dictating not only the efficiency of the transformation but, more critically, the diastereo- and enantioselectivity of the product. This guide provides an in-depth, objective comparison of the preeminent catalyst systems employed in this field, grounded in experimental data and mechanistic understanding. We will dissect the performance of well-established rhodium and copper catalysts and explore the burgeoning potential of catalysts based on more earth-abundant metals like iron and cobalt.
The Landscape of Asymmetric Cyclopropanation Catalysts
The field of asymmetric cyclopropanation is dominated by transition metal complexes capable of forming a transient metal-carbene intermediate upon reaction with a diazo compound. The chiral ligands adorning these metal centers create a stereochemically defined environment that directs the approach of the olefin, thereby inducing asymmetry in the newly formed cyclopropane. The catalysts discussed herein are broadly categorized by the metal center, each possessing distinct mechanistic features and substrate preferences.
Dirhodium(II) Tetracarboxylate Complexes: The Gold Standard
Dirhodium(II) paddlewheel complexes are arguably the most extensively studied and reliably effective catalysts for asymmetric cyclopropanation, particularly with donor-acceptor diazo compounds.[1][2] Their robust nature and the modularity of their chiral carboxylate ligands have led to the development of a vast library of catalysts capable of achieving exceptional levels of stereoselectivity.
Mechanistic Rationale
The catalytic cycle of rhodium-catalyzed cyclopropanation is initiated by the reaction of the dirhodium(II) complex with the diazo compound to form a rhodium-carbene intermediate, with concomitant extrusion of dinitrogen.[3] The olefin then approaches this electrophilic carbene in a concerted, though often asynchronous, manner to form the cyclopropane product and regenerate the catalyst.[4] The stereochemical outcome is dictated by the trajectory of the olefin's approach to the metal-carbene, which is controlled by the steric and electronic properties of the chiral ligands.[4]
Caption: Catalytic cycle for Rhodium-catalyzed cyclopropanation.
Performance Comparison
The table below summarizes the performance of representative chiral dirhodium(II) catalysts in the cyclopropanation of styrene with ethyl diazoacetate (EDA), a common benchmark reaction.
| Catalyst | Ligand | Yield (%) | dr (trans:cis) | ee (trans) (%) | ee (cis) (%) | Reference |
| Rh₂(S-DOSP)₄ | N-(dodecylbenzenesulfonyl)prolinate | >95 | 85:15 | 98 | 94 | [2] |
| Rh₂(S-PTAD)₄ | Adamantylglycine-derived | 93 | >97:3 | 98 | - | [5] |
| Rh₂(S-p-PhTPCP)₄ | Phenyl-substituted triphenylcyclopropane carboxylate | 95 | 11:1 | 99 | - | [1] |
Copper/Bis(oxazoline) Complexes: A Versatile and Economical Choice
Copper complexes, particularly those bearing C₂-symmetric bis(oxazoline) (BOX) ligands, have emerged as a highly effective and more economical alternative to their rhodium counterparts.[6][7][8] These systems exhibit excellent enantioselectivity across a broad range of olefin substrates.
Mechanistic Rationale
Similar to rhodium catalysts, the mechanism of copper-catalyzed cyclopropanation involves the formation of a copper-carbene intermediate.[4][7] It is generally accepted that the active catalyst is a Cu(I) species, which can be generated in situ from a Cu(II) precatalyst by reduction with the diazo compound.[4] The stereoselectivity is rationalized by steric interactions between the approaching olefin and the substituents on the chiral bis(oxazoline) ligand, which effectively shield two quadrants of the copper center, directing the olefin to one of the less hindered faces.[4]
Caption: Catalytic cycle for Copper-catalyzed cyclopropanation.
Performance Comparison
The following table showcases the performance of various copper/bis(oxazoline) catalysts in the cyclopropanation of styrene with different diazoacetates.
| Ligand | Diazoacetate | Yield (%) | dr (trans:cis) | ee (trans) (%) | ee (cis) (%) | Reference |
| Phenyl-BOX | Ethyl diazoacetate | 90 | 70:30 | 90 | 88 | [9] |
| tert-Butyl-BOX | tert-Butyl diazoacetate | 95 | 88:12 | 99 | 97 | [9] |
| Indanyl-BOX | Ethyl diazoacetate | 91 | 72:28 | 97 | 95 | [9] |
Iron and Cobalt Porphyrin Complexes: Earth-Abundant Catalysts on the Rise
In the quest for more sustainable and cost-effective catalytic systems, complexes of earth-abundant metals such as iron and cobalt have garnered significant attention.[1][10][11][12][13][14] Chiral porphyrin ligands have proven to be particularly effective in conferring high stereoselectivity in cyclopropanation reactions catalyzed by these metals.
Mechanistic Rationale
While iron-porphyrin catalyzed cyclopropanations are believed to proceed through a mechanism involving an iron-carbene intermediate, analogous to rhodium and copper systems, cobalt-porphyrin catalysts can operate via a distinct stepwise radical mechanism.[13][15] In the cobalt-catalyzed pathway, the cobalt(II) complex homolytically activates the diazo compound to generate a cobalt(III)-stabilized radical, which then adds to the olefin. Subsequent intramolecular radical substitution affords the cyclopropane product. This radical pathway opens up opportunities for the cyclopropanation of substrates that are challenging for the more traditional electrophilic carbene transfer catalysts.[13]
Caption: Stepwise radical mechanism for Cobalt-catalyzed cyclopropanation.
Performance Comparison
The table below presents a comparison of iron and cobalt porphyrin catalysts for the asymmetric cyclopropanation of styrene.
| Catalyst | Ligand | Diazo Reagent | Yield (%) | dr (trans:cis) | ee (trans) (%) | Reference |
| Fe(D₄-TpAP) | Chiral Porphyrin | Ethyl diazoacetate | 99 | 95:5 | 45 | [1] |
| [Co(P6)] | Chiral Porphyrin | 2-Pyridyldiazomethane | 99 | 96:4 | 99 | [13] |
| (+)-D₄-(por)FeCl | Chiral Porphyrin | α-diazoacetonitrile | up to 99 | up to 93:7 | up to 98 | [12] |
Experimental Protocols
To provide a practical context for the application of these catalysts, detailed experimental procedures for the asymmetric cyclopropanation of styrene with ethyl diazoacetate using representative rhodium and copper catalysts are provided below.
Rhodium-Catalyzed Asymmetric Cyclopropanation of Styrene
This protocol is adapted from Davies, H. M. L., et al. J. Am. Chem. Soc.1999 , 121 (27), 6509–6510.[2]
Materials:
-
Dirhodium(II) tetrakis[N-(dodecylbenzenesulfonyl)-(L)-prolinate] (Rh₂(S-DOSP)₄) (1 mol%)
-
Styrene (5.0 mmol, 1.0 equiv)
-
Ethyl diazoacetate (EDA) (5.5 mmol, 1.1 equiv)
-
Dichloromethane (CH₂Cl₂, 10 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Rh₂(S-DOSP)₄ (0.05 mmol) and dichloromethane (5 mL).
-
Add styrene (0.57 mL, 5.0 mmol) to the catalyst solution.
-
In a separate flask, dissolve ethyl diazoacetate (0.57 mL, 5.5 mmol) in dichloromethane (5 mL).
-
Add the ethyl diazoacetate solution to the reaction mixture dropwise over 4 hours using a syringe pump at room temperature.
-
After the addition is complete, stir the reaction mixture for an additional 1 hour.
-
Monitor the reaction by TLC until the diazo compound is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the cyclopropane product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Copper-Catalyzed Asymmetric Cyclopropanation of Styrene
This protocol is adapted from Evans, D. A., et al. J. Am. Chem. Soc.1991 , 113 (2), 726–728.[9]
Materials:
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆) (0.05 mmol, 1 mol%)
-
(4S,4'S)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4-phenyloxazole] (Phenyl-BOX ligand) (0.055 mmol, 1.1 mol%)
-
Styrene (5.0 mmol, 1.0 equiv)
-
Ethyl diazoacetate (EDA) (5.5 mmol, 1.1 equiv)
-
Dichloromethane (CH₂Cl₂, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add CuOTf·0.5C₆H₆ (13 mg, 0.05 mmol) and the Phenyl-BOX ligand (19 mg, 0.055 mmol).
-
Add dichloromethane (5 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Cool the reaction mixture to 0 °C and add styrene (0.57 mL, 5.0 mmol).
-
In a separate flask, dissolve ethyl diazoacetate (0.57 mL, 5.5 mmol) in dichloromethane (5 mL).
-
Add the ethyl diazoacetate solution to the reaction mixture dropwise over 8 hours using a syringe pump at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by passing the mixture through a short plug of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
-
Determine the diastereomeric ratio and enantiomeric excess as described for the rhodium-catalyzed reaction.
Conclusion and Future Outlook
The field of asymmetric cyclopropanation continues to evolve, driven by the demand for efficient and selective methods to synthesize chiral cyclopropanes. While dirhodium(II) tetracarboxylates and copper/bis(oxazoline) complexes remain the workhorses of this transformation, offering exceptional levels of stereocontrol, the development of catalysts based on earth-abundant metals like iron and cobalt is a significant stride towards more sustainable chemical synthesis. The distinct mechanistic pathways of these newer catalysts also present exciting opportunities to expand the substrate scope and tackle previously challenging transformations. For the practicing chemist, the choice of catalyst will depend on a careful consideration of factors including the nature of the substrate, the desired level of stereoselectivity, and economic constraints. This guide serves as a foundational resource to navigate these choices and to design robust and efficient asymmetric cyclopropanation reactions.
References
-
Theoretical (DFT) Insights into the Mechanism of Copper-Catalyzed Cyclopropanation Reactions. Implications for Enantioselective Catalysis. Journal of the American Chemical Society. [Link]
-
On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction. ResearchGate. [Link]
-
Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. ResearchGate. [Link]
-
Metal-catalyzed cyclopropanations. Wikipedia. [Link]
-
Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Emory Theses and Dissertations. [Link]
-
Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Publications. [Link]
-
Shape and stereoselective cyclopropanation of alkenes catalyzed by iron porphyrins. Journal of the American Chemical Society. [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health. [Link]
-
An In-Depth Computational Study of Alkene Cyclopropanation Catalyzed by Fe(porphyrin)(OCH3) Complexes. The Environmental Effects on the Energy Barriers. ACS Publications. [Link]
-
Shape and Stereoselective Cyclopropanation of Alkenes Catalyzed by Iron Porphyrins. Iowa State University Digital Repository. [Link]
-
In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ResearchGate. [Link]
-
Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Publications. [Link]
-
Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Iowa State University Digital Repository. [Link]
-
In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers. National Institutes of Health. [Link]
-
Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv. [Link]
-
Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt over Iron. ACS Publications. [Link]
-
Copper(I)-Catalyzed Enyne Oxidation/Cyclopropanation: Divergent and Enantioselective Synthesis of Cyclopropanes. ACS Publications. [Link]
-
Chiral iron porphyrin (+)-D4-(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with up to 35 000 product turnover. The Royal Society of Chemistry. [Link]
-
Bis- and Azabis(oxazoline)–Copper–Tungstophosphate Immobilized on Mesoporous Silica: Preparation and Use as Catalyst in Enantioselective Cyclopropanation. MDPI. [Link]
-
Catalyst 1/D for asymmetric cyclopropanation of α-methylstyrene a. ResearchGate. [Link]
-
Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. ACS Publications. [Link]
-
Asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis. National Institutes of Health. [Link]
-
(PDF) Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate. ResearchGate. [Link]
-
Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society. [Link]
-
Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. ACS Publications. [Link]
-
Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. University of Rochester. [Link]
-
Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. National Institutes of Health. [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. The Royal Society of Chemistry. [Link]
-
Rhodium(III)-Catalyzed Asymmetric Borylative Cyclization of Cyclohexadienone-Containing 1,6-Dienes: An Experimental and DFT Study. Sci-Hub. [Link]
-
Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Iowa State University Digital Repository. [Link]
-
Investigation of the Effects of the Structure and Chelate Size of Bis-oxazoline Ligands in the Asymmetric Copper-Catalyzed Cyclopropanation of Olefins. PubMed. [Link]
-
Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism. National Institutes of Health. [Link]
-
Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. PubMed. [Link]
-
Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins. Journal of the American Chemical Society. [Link]
-
Chemoinformatic Catalyst Selection Methods for the Optimization of Copper- Bis(oxazoline) Mediated, Asymmetric, Vinylogous Mukaiyama Aldol Reactions. ChemRxiv. [Link]
Sources
- 1. DSpace [dr.lib.iastate.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Investigation of the Effects of the Structure and Chelate Size of Bis-oxazoline Ligands in the Asymmetric Copper-Catalyzed Cyclopropanation of Olefins: Design of a New Class of Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral iron porphyrin (+)-D4-(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with up to 35 000 product turnover - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [dr.lib.iastate.edu]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of Pyridinyl Cyclopropane Derivatives
For researchers and drug development professionals, the quest for novel therapeutics with improved efficacy and safety profiles is a continuous endeavor. In this landscape, the pyridinyl cyclopropane scaffold has emerged as a privileged structural motif, offering a unique combination of rigidity and three-dimensionality that is highly advantageous for targeted drug design.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyridinyl cyclopropane derivatives, focusing on two key therapeutic targets: nicotinic acetylcholine receptors (nAChRs) and monoamine oxidases (MAOs). We will explore the subtle molecular modifications that dictate biological activity, compare these derivatives with established alternatives, and provide detailed experimental protocols for their evaluation.
The Significance of the Pyridinyl Cyclopropane Scaffold
The pyridine ring is the second most abundant nitrogen-containing heterocycle in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[4][5][6][7] The cyclopropane ring, the smallest of the cycloalkanes, imparts conformational rigidity, which can lock a molecule into its bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.[2][] The fusion of these two motifs creates a versatile scaffold for the development of potent and selective modulators of various physiological processes.[1]
Part 1: Pyridinyl Cyclopropane Derivatives as α4β2 Nicotinic Acetylcholine Receptor Partial Agonists
The α4β2 subtype of the nicotinic acetylcholine receptor is a well-validated target for the treatment of depression and for smoking cessation.[2][9][10] Partial agonists of this receptor are particularly sought after as they can modulate receptor activity to provide therapeutic benefit while minimizing the side effects associated with full agonists.[1][11][12][13][14]
Structure-Activity Relationship (SAR) Analysis
A systematic investigation into a series of 3-pyridyl ether derivatives bearing a cyclopropane-containing side chain has revealed key structural features that govern their potency and selectivity as α4β2-nAChR partial agonists. The core scaffold consists of a 3-pyridyl ether linked to a chiral cyclopropane ring, which in turn is attached to a cyclic amine moiety.
Key SAR insights include:
-
Stereochemistry of the Cyclopropane Ring: The (1S,2R)-configuration of the cyclopropane ring is crucial for high-affinity binding to the α4β2-nAChR.[10]
-
Cyclic Amine Moiety: Replacement of an azetidine ring with an N-methylpyrrolidine ring can enhance both binding affinity and metabolic stability.[10] The (S)-configuration of the N-methylpyrrolidine is preferred.[10]
-
Substitution on the Pyridine Ring: The presence of the cyclopropane-containing side chain at the 5-position of the pyridine ring confers selectivity against the α3β4-nAChR subtype, which is associated with undesirable side effects.[10]
The following diagram illustrates the key pharmacophoric elements for α4β2-nAChR partial agonism.
Caption: Key structural features of pyridinyl cyclopropane derivatives for α4β2-nAChR partial agonism.
Comparative Performance Data
The following table compares the in vitro activity of key pyridinyl cyclopropane derivatives with varenicline, a commercially available α4β2-nAChR partial agonist used for smoking cessation that has also shown antidepressant effects.[10]
| Compound | α4β2 Ki (nM) | α3β4 Ki (nM) | α4β2 EC50 (nM) | α4β2 Efficacy (%) | Reference |
| Compound 26 | 0.45 | 180 | 12 | 53 | [10] |
| Compound 30 | 0.18 | >1000 | 8.9 | 29 | [10] |
| Varenicline | 0.1 | 2.5 | 2.3 | 13.4 | [9] |
Analysis: Compounds 26 and 30, both featuring the pyridinyl cyclopropane scaffold, exhibit high affinity and potent partial agonism at the α4β2-nAChR.[10] Notably, they demonstrate significantly improved selectivity over the α3β4 subtype compared to varenicline, which is expected to translate to a better side-effect profile.[10]
Experimental Protocol: α4β2-nAChR Radioligand Binding Assay
This protocol describes a standard method for determining the binding affinity of test compounds to the α4β2-nAChR.
Materials:
-
HEK293 cells stably expressing human α4β2-nAChRs
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
-
Non-specific binding control: Nicotine or epibatidine
-
Test compounds
-
Scintillation vials and cocktail
-
Filtration apparatus with glass fiber filters
Procedure:
-
Membrane Preparation: Harvest HEK293 cells expressing α4β2-nAChRs and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Binding Assay: In a 96-well plate, add the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of a known α4β2-nAChR ligand (e.g., nicotine).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
The following diagram outlines the workflow for the α4β2-nAChR binding assay.
Caption: Workflow for the α4β2-nAChR radioligand binding assay.
Part 2: Pyridinyl Cyclopropane Derivatives as Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression (MAO-A) and Parkinson's disease (MAO-B).[16] Cyclopropylamines are a known class of mechanism-based MAO inhibitors.[17] While specific SAR studies on pyridinyl cyclopropane derivatives as MAO inhibitors are less prevalent in the literature, the established activity of cyclopropylamines suggests the potential of this scaffold.
Structure-Activity Relationship (SAR) Insights from Cyclopropylamines
SAR studies on cyclopropylamine derivatives have provided valuable information for the design of MAO inhibitors:
-
Stereochemistry: The relative stereochemistry of substituents on the cyclopropane ring can influence selectivity for MAO-A versus MAO-B.
-
N-Substitution: The nature of the substituent on the amine nitrogen is critical for potency and selectivity. For instance, an N-benzyl group has been shown to confer potent MAO-B inhibition.[17]
-
Substitution on the Cyclopropane Ring: The presence and nature of substituents on the cyclopropane ring can modulate the inhibitory activity and selectivity.
Comparative Performance with Alternative MAO Inhibitors
The following table compares the inhibitory activity of a representative cyclopropylamine derivative with other classes of MAO inhibitors.
| Compound Class | Example Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity | Reference |
| Cyclopropylamine | cis-N-benzyl-2-methoxycyclopropylamine | 0.17 | 0.005 | MAO-B selective | [17] |
| Chalcone | Compound 16 | 0.047 (Ki) | 0.020 (Ki) | Non-selective | [18] |
| Pyridazine | Compound S5 | 3.857 | 0.203 | MAO-B selective | [19] |
| Irreversible Inhibitor | Tranylcypromine | - | - | Non-selective | [] |
| Reversible Inhibitor | Moclobemide | - | - | MAO-A selective | [] |
Analysis: The cyclopropylamine derivative demonstrates potent and selective inhibition of MAO-B.[17] This highlights the potential for developing pyridinyl cyclopropane derivatives as selective MAO-B inhibitors for neurodegenerative diseases. In contrast, other heterocyclic scaffolds like chalcones and pyridazines offer different selectivity profiles.[18][19]
Experimental Protocol: MAO-A and MAO-B Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of test compounds against MAO-A and MAO-B.[5][20][21][22][23]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate: Kynuramine
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
Test compounds
-
Reaction buffer (e.g., potassium phosphate buffer)
-
96-well plates
-
Fluorometric plate reader
Procedure:
-
Enzyme and Compound Preparation: Prepare solutions of MAO-A and MAO-B enzymes and serial dilutions of the test compounds in the reaction buffer.
-
Pre-incubation: In a 96-well plate, add the enzyme and the test compound. Pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for any time-dependent inhibition.
-
Reaction Initiation: Add the substrate (kynuramine) to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).
-
Detection: The product of the kynuramine deamination, 4-hydroxyquinoline, is fluorescent. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 380 nm emission).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
The following diagram illustrates the workflow for the MAO inhibition assay.
Caption: Workflow for the MAO-A and MAO-B inhibition assay.
Conclusion
The pyridinyl cyclopropane scaffold represents a highly promising platform for the design of novel therapeutics. As demonstrated in this guide, subtle structural modifications to this core can lead to potent and selective modulators of both α4β2-nAChRs and MAOs. The comparative data presented herein underscores the potential of these derivatives to offer improved pharmacological profiles over existing alternatives. The detailed experimental protocols provide a solid foundation for researchers to further explore the therapeutic potential of this versatile chemical class. As our understanding of the intricate structure-activity relationships continues to evolve, pyridinyl cyclopropane derivatives are poised to make a significant impact on the future of drug discovery.
References
- Arnold, F. H. (2019). The Nobel Prize in Chemistry 2018.
- Mineur, Y. S., et al. (2011). α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties. Behavioural Pharmacology, 22(4), 291-299.
- Taly, A., et al. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733-750.
- Kozikowski, A. P., et al. (2013). Recent developments in novel antidepressants targeting α4β2-nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 56(12), 4849-4858.
- Toll, L., et al. (2012). Chemistry, pharmacology, and behavioral studies identify chiral cyclopropanes as selective α4β2-nicotinic acetylcholine receptor partial agonists exhibiting an antidepressant profile. Part II. Journal of Medicinal Chemistry, 55(23), 10240-10253.
- Wessjohann, L. A., et al. (2007). The cyclopropane ring in natural products and drug discovery. Chemical Reviews, 107(7), 3042-3079.
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
- Acta Pharmaceutica Sinica B. (2020). A robust homogeneous binding assay for alpha4beta2 nicotinic acetylcholine receptor. Acta Pharmaceutica Sinica B, 10(5), 947-955.
- Parikh, V., et al. (2002). Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. Journal of Ethnopharmacology, 82(2-3), 195-201.
- MDPI. (2019). Human Monoamine Oxidase (MAO)-A and MAO-B Inhibitory Activity Assay. Molecules, 24(11), 2149.
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
- Arias, H. R., et al. (2015). Engineering α4β2 nAChRs with reduced or increased nicotine sensitivity via selective disruption of consensus sites in the M3-M4 cytoplasmic loop of the α4 subunit. Journal of Neurochemistry, 134(5), 827-839.
- Vita, J. A., & Keaney, J. F. (2002). Nicotinic acetylcholine receptors and depression: a review of the preclinical and clinical literature. Neuropsychopharmacology, 27(5), 681-690.
- Whiteaker, P., et al. (2000). 125I-Epibatidine binding to membrane preparations. Methods in Molecular Biology, 125, 117-124.
- Kozikowski, A. P., et al. (2014). Synthesis and Behavioral Studies of Chiral Cyclopropanes as Selective α4β2-Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part III. Journal of Medicinal Chemistry, 57(15), 6398-6409.
- Dukat, M., et al. (2012). The potent and selective α4β2/α6-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile. ACS Chemical Neuroscience, 3(11), 868-881.
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
- Rollema, H., et al. (2010). Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects. British Journal of Pharmacology, 160(6), 1433-1444.
-
Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. Retrieved from [Link]
- Caccia, C., et al. (1998). Inhibition of monoamine oxidase-B by condensed pyridazines and pyrimidines: effects of lipophilicity and structure-activity relationships. Journal of Medicinal Chemistry, 41(20), 3812-3820.
- Liebowitz, M. R., et al. (1988). Studies of selective and reversible monoamine oxidase inhibitors.
- Kim, H. J., et al. (2023).
- Samadi, A., et al. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules, 27(13), 4293.
- Medvedev, A. E., et al. (1998). Inhibition of monoamine oxidase by pirlindole analogues: 3D-QSAR and CoMFA analysis. Journal of Chemical Information and Computer Sciences, 38(6), 1137-1144.
- Al-Salahi, R., et al. (2019). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 863-876.
-
Patsnap Synapse. (2025). What are the new molecules for MAO inhibitors?. Retrieved from [Link]
- Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1947-1957.
- Coe, J. W., et al. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474-3477.
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of experimental protocols to accurately measure α4β2* nicotinic acetylcholine receptor density with 18F-nifene | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. A robust homogeneous binding assay for alpha4beta2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Engineering α4β2 nAChRs with reduced or increased nicotine sensitivity via selective disruption of consensus sites in the M3-M4 cytoplasmic loop of the α4 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic acetylcholine receptors and depression: a review of the preclinical and clinical literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The potent and selective α4β2*/α6*-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 21. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. cellbiolabs.com [cellbiolabs.com]
A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid
For researchers and professionals in drug development, the unequivocal confirmation of a synthesized molecule's structure is paramount. This guide provides an in-depth technical comparison and validation workflow for the synthesis of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry due to the prevalence of both pyridine and cyclopropane moieties in bioactive compounds. In the absence of a complete, published experimental dataset for this specific isomer, this guide will leverage a comparative analysis of closely related structures and foundational spectral principles to establish a robust validation framework.
Introduction: The Significance of the Pyridyl-Cyclopropane Scaffold
The pyridine ring is a common feature in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. The cyclopropane ring, a strained three-membered carbocycle, often imparts unique conformational rigidity and metabolic properties to drug candidates. The combination of these two motifs in this compound presents a compelling scaffold for the design of novel therapeutics.
This guide will first propose a robust synthetic pathway to this compound. Subsequently, we will delve into a detailed, predictive analysis of the expected ¹H NMR, ¹³C NMR, and mass spectrometry data. This predictive model will be built upon a comparative analysis of spectral data from its isomers, 1-(pyridin-2-yl)cyclopropanecarboxylic acid and 2-(pyridin-3-yl)cyclopropanecarboxylic acid, as well as the foundational building blocks, 2-substituted pyridines and cyclopropanecarboxylic acid.
Proposed Synthesis of this compound: A Simmons-Smith Approach
A reliable method for the synthesis of the target compound involves a two-step process: a Simmons-Smith cyclopropanation of a pyridyl-substituted alkene, followed by hydrolysis of the resulting ester. This approach is favored for its generally high yields and stereochemical control.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(Pyridin-2-yl)cyclopropanecarboxylate
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add zinc-copper couple (2.0 eq).
-
Add a solution of ethyl 3-(pyridin-2-yl)acrylate (1.0 eq) in anhydrous diethyl ether.
-
From the dropping funnel, add a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether dropwise to the stirred suspension. An exothermic reaction should be observed.
-
After the initial reaction subsides, heat the mixture to a gentle reflux for 12 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Acidify the reaction mixture to pH 4-5 with 1 M hydrochloric acid.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.
In-Depth Spectral Validation: A Comparative and Predictive Analysis
The cornerstone of synthetic validation lies in the rigorous analysis of spectral data. Here, we present a detailed breakdown of the expected ¹H NMR, ¹³C NMR, and mass spectral data for this compound, drawing comparisons with known compounds to substantiate our predictions.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum is expected to be complex in the aliphatic region due to the diastereotopic protons of the cyclopropane ring, and characteristic in the aromatic region for the 2-substituted pyridine moiety.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale and Comparative Analysis |
| H-6' (Pyridine) | 8.5 - 8.6 | dd | J = 4.5, 1.5 | The proton ortho to the nitrogen is expected to be the most deshielded. In 2-substituted pyridines, this proton typically appears around 8.5 ppm. |
| H-4' (Pyridine) | 7.6 - 7.8 | dt | J = 7.7, 1.8 | The proton para to the substituent will be a doublet of triplets. |
| H-3' (Pyridine) | 7.1 - 7.3 | d | J = 7.8 | The proton ortho to the substituent will be a doublet. |
| H-5' (Pyridine) | 7.0 - 7.2 | ddd | J = 7.5, 4.8, 1.0 | This proton will show coupling to H-4' and H-6'. |
| H-2 (Cyclopropane) | 2.5 - 2.8 | m | - | The proton attached to the same carbon as the pyridine ring will be deshielded by the aromatic system. |
| H-1 (Cyclopropane) | 1.8 - 2.1 | m | - | The proton attached to the same carbon as the carboxylic acid will be deshielded by the carbonyl group. |
| H-3 (Cyclopropane) | 1.2 - 1.6 | m | - | The methylene protons on the cyclopropane ring will be diastereotopic and appear as complex multiplets. |
| -COOH | 10.0 - 12.0 | br s | - | The carboxylic acid proton is typically a broad singlet in this region and its signal will disappear upon D₂O exchange. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale and Comparative Analysis |
| C=O (Carboxylic Acid) | 175 - 180 | The carbonyl carbon of a carboxylic acid typically resonates in this region. |
| C-2' (Pyridine) | 158 - 162 | The carbon bearing the cyclopropyl substituent will be significantly deshielded. |
| C-6' (Pyridine) | 148 - 150 | The carbon ortho to the nitrogen is highly deshielded. |
| C-4' (Pyridine) | 135 - 137 | The para carbon in 2-substituted pyridines. |
| C-3' (Pyridine) | 121 - 123 | The ortho carbon to the substituent. |
| C-5' (Pyridine) | 120 - 122 | The meta carbon to the substituent. |
| C-2 (Cyclopropane) | 25 - 30 | The cyclopropyl carbon attached to the pyridine ring. |
| C-1 (Cyclopropane) | 20 - 25 | The cyclopropyl carbon attached to the carboxylic acid. |
| C-3 (Cyclopropane) | 15 - 20 | The methylene carbon of the cyclopropane ring. |
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the crucial confirmation of the molecular weight and offers structural insights through fragmentation patterns.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Fragmentation Pathway |
| [M]⁺ | 163 | Molecular ion |
| [M - H₂O]⁺ | 145 | Loss of water from the carboxylic acid. |
| [M - COOH]⁺ | 118 | Loss of the carboxylic acid group, a common fragmentation for carboxylic acids. |
| [C₅H₄N-CH=CH₂]⁺ | 104 | Fragmentation of the cyclopropane ring. |
| [C₅H₅N]⁺ | 79 | Pyridine cation. |
Visualizing the Workflow and Structure
To further clarify the proposed synthesis and the relationships between the key spectral features, the following diagrams are provided.
Caption: Proposed synthetic workflow for this compound.
Caption: Logical workflow for the spectral validation of the synthesized product.
Alternative Synthetic Route: A Comparative Perspective
For a comprehensive guide, it is prudent to consider alternative synthetic strategies. A viable alternative involves the reaction of 2-vinylpyridine with ethyl diazoacetate in the presence of a rhodium catalyst, followed by hydrolysis.
Comparative Analysis
| Feature | Simmons-Smith Method | Rhodium-Catalyzed Cyclopropanation |
| Reagents | Zinc-Copper couple, Diiodomethane | Rhodium(II) acetate dimer, Ethyl diazoacetate |
| Advantages | Well-established, generally good yields. | High efficiency, can be made catalytic. |
| Disadvantages | Stoichiometric use of zinc, potential for side reactions. | Cost of rhodium catalyst, handling of diazo compounds. |
| Stereoselectivity | Generally syn-addition. | Can be controlled with chiral ligands. |
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, and desired stereochemical outcome.
Conclusion
This guide has provided a comprehensive framework for the synthesis and spectral validation of this compound. By proposing a robust synthetic protocol and a detailed, predictive analysis of the expected spectral data, researchers are equipped with the necessary tools to confidently identify and characterize this important molecule. The comparative approach, leveraging data from known isomers and constituent fragments, underscores a powerful strategy for structural elucidation in the absence of complete literature precedents. As with any synthesis, careful execution and thorough analysis are the keys to success.
References
- Simmons-Smith Reaction: For a general overview and mechanism of the Simmons-Smith reaction, a standard organic chemistry textbook such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" is an authorit
-
NMR Data of Pyridine Derivatives: Spectroscopic data for various pyridine derivatives can be found in the Spectral Database for Organic Compounds (SDBS). [Link]
-
Mass Spectrometry Fragmentation: The NIST Chemistry WebBook is a valuable resource for mass spectral data and fragmentation patterns of organic compounds. [Link]
- Rhodium-Catalyzed Cyclopropanation: Doyle, M. P.; McKervey, M. A.; Ye, T. Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides; Wiley-Interscience, 1998.
A Comparative Guide to the Structural Elucidation of 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid: Focusing on FT-IR Analysis
Introduction
In the landscape of pharmaceutical and materials science, the precise structural characterization of novel chemical entities is paramount. 2-(Pyridin-2-yl)cyclopropanecarboxylic acid (Molecular Formula: C₉H₉NO₂, Molecular Weight: 163.17 g/mol ) is a heterocyclic compound of significant interest, combining the functionalities of a pyridine ring, a strained cyclopropane ring, and a carboxylic acid.[1][2] This unique combination makes it a valuable building block in medicinal chemistry. Accurate and efficient structural verification is a critical step in its synthesis and application.
This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary tool for the structural characterization of this compound. We will explore the causality behind its spectral features, present a detailed experimental protocol, and objectively compare the utility of FT-IR with other essential analytical techniques.
Part 1: The Power of Vibrational Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies, creating a unique spectral fingerprint. For a molecule like this compound, FT-IR is exceptionally well-suited for confirming the presence of its key functional groups.
Interpreting the FT-IR Spectrum: A Predictive Analysis
The structure of this compound presents three distinct regions for FT-IR analysis: the carboxylic acid group, the pyridine ring, and the cyclopropane ring.
-
Carboxylic Acid Vibrations: The most prominent features in the spectrum are expected to arise from the carboxylic acid moiety. In the solid state, these molecules typically exist as hydrogen-bonded dimers. This strong intermolecular interaction has a profound effect on the spectrum.[3]
-
O-H Stretch: A very broad and strong absorption is anticipated, spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[4][5][6] This breadth is a direct consequence of the strong hydrogen bonding between carboxylic acid dimers, which creates a continuum of vibrational energy states.[3][6] This broad envelope will likely overlap with the C-H stretching frequencies.[4][6]
-
C=O Stretch: A sharp, intense peak is expected around 1710-1690 cm⁻¹.[6] The position of this carbonyl stretch is indicative of a saturated carboxylic acid participating in hydrogen bonding.[5]
-
C-O Stretch & O-H Bend: Look for a medium-intensity C-O stretching band between 1320-1210 cm⁻¹ and O-H bending vibrations in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[6]
-
-
Pyridine Ring Vibrations: The aromatic pyridine ring contributes a set of characteristic absorptions.
-
Cyclopropane Ring Vibrations: The strained three-membered ring has unique vibrational modes.
-
Cyclopropyl C-H Stretch: The C-H bonds on the cyclopropane ring are expected to absorb at a slightly higher frequency than typical alkane C-H bonds, often appearing just below or near 3000 cm⁻¹. This is due to the increased s-character of the carbon orbitals in the strained ring system.[9]
-
Ring Deformation: The cyclopropane ring itself has characteristic "breathing" or stretching modes, though these can be complex and appear in the fingerprint region.[10]
-
Predicted FT-IR Data Summary
| Wavenumber (cm⁻¹) | Assignment | Expected Intensity & Shape | Rationale |
| 3300-2500 | O-H stretch (Carboxylic Acid Dimer) | Strong, Very Broad | Strong intermolecular hydrogen bonding.[3][4][5][6] |
| ~3100-3000 | =C-H stretch (Pyridine) | Weak to Medium, Sharp | Aromatic C-H bond vibration.[7][8] |
| ~3000-2950 | C-H stretch (Cyclopropane) | Weak to Medium, Sharp | Strained ring C-H bond vibration. |
| ~1710-1690 | C=O stretch (Carboxylic Acid Dimer) | Strong, Sharp | Carbonyl of a hydrogen-bonded acid.[5][6] |
| ~1620-1450 | C=C, C=N stretches (Pyridine Ring) | Medium to Strong, Multiple Bands | Aromatic ring stretching vibrations.[7] |
| ~1320-1210 | C-O stretch (Carboxylic Acid) | Medium | Stretching of the carbon-oxygen single bond.[6] |
| ~950-910 | O-H bend (out-of-plane) | Medium, Broad | Bending vibration of the hydroxyl group.[6] |
Part 2: Experimental Protocol and Comparative Workflow
Achieving high-quality, reproducible FT-IR data requires a meticulous experimental approach. The following protocol outlines the standard procedure for analyzing a solid sample using the Attenuated Total Reflectance (ATR) technique, which is often preferred for its simplicity and minimal sample preparation.
Detailed Experimental Protocol: FT-IR Analysis via ATR
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Lower the ATR press to ensure no sample is present.
-
Acquire a background spectrum. This is a critical self-validating step that accounts for the instrumental, atmospheric, and ATR crystal absorbances.
-
-
Sample Analysis:
-
Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction and peak picking analysis to identify the precise wavenumbers of the absorption bands.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of a newly synthesized compound like this compound.
Caption: A logical workflow for the comprehensive structural characterization of a novel compound.
Part 3: FT-IR in Context: A Comparison with Alternative Techniques
While FT-IR is an excellent tool for functional group identification, a full structural elucidation requires a multi-technique approach.[11][12] The choice of technique depends on the specific question being asked.
| Technique | Information Provided | Sample Needs | Speed | Primary Application for this compound |
| FT-IR Spectroscopy | Presence of functional groups (O-H, C=O, C=C, C=N, C-H). | mg, solid or liquid | Very Fast (< 5 min) | Rapid confirmation of synthesis success by identifying key functional groups. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed carbon-hydrogen framework, connectivity, stereochemistry. | 5-10 mg, soluble | Moderate (15 min - hours) | Unambiguous determination of the molecular skeleton and isomer confirmation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | µg-ng, soluble/volatile | Fast (< 10 min) | Confirmation of the correct molecular formula (C₉H₉NO₂). |
| UV-Vis Spectroscopy | Information on conjugated π-systems. | Dilute solution | Very Fast (< 5 min) | Characterizing the electronic transitions of the pyridine ring.[13] |
| X-ray Crystallography | Definitive 3D structure, bond lengths, bond angles, and solid-state packing. | Single crystal | Slow (days) | Absolute proof of structure and stereochemistry, if a suitable crystal can be grown. |
Synergy in Analysis
-
FT-IR + MS: This combination provides a powerful and rapid initial check. MS confirms the molecular weight is 163.17, and FT-IR confirms the presence of the carboxylic acid and pyridine moieties.
-
FT-IR + NMR: This is the standard combination for full characterization. While FT-IR gives a quick overview of functional groups, NMR provides the detailed atom-by-atom connectivity map, distinguishing between isomers (e.g., 2-, 3-, or 4-substituted pyridine) and confirming the relative stereochemistry of the cyclopropane ring.
Conclusion
FT-IR spectroscopy serves as an indispensable first-line analytical technique in the study of this compound. Its ability to rapidly and reliably confirm the presence of the defining carboxylic acid and pyridine functional groups makes it an efficient tool for monitoring synthesis and verifying product identity. However, as this guide illustrates, while FT-IR provides the "what," it is the synergistic application with techniques like NMR and Mass Spectrometry that provides the complete, unambiguous "how it's connected" structural picture required for rigorous scientific and developmental work.
References
- Gu, Q., Xia, Y., Chen, S., Su, P., Yang, Z., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(47).
-
Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Available at: [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]
-
The Journal of Chemical Physics. (2015). Electron-impact vibrational excitation of cyclopropane. Available at: [Link]
-
ChemistryOpen. (2015). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Available at: [Link]
-
ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]
-
NIST WebBook. (n.d.). Cyclopropanecarboxylic acid chloride. Available at: [Link]
-
NIST WebBook. (n.d.). Cyclopropanecarboxylic acid. Available at: [Link]
-
ACS Publications. (2022). The Local Vibrational Mode Theory and Its Place in the Vibrational Spectroscopy Arena. The Journal of Physical Chemistry A. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Available at: [Link]
-
ResearchGate. (2025). Vibrational Spectra and Molecular Vibrational Behaviors of All‐Carboatomic Rings, cyclo[7]carbon and Its Analogues. Available at: [Link]
-
ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Available at: [Link]
-
Appretech Scientific Limited. (n.d.). This compound. Available at: [Link]
-
Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of pyridine adsorbed on supports after desorption at 340 °C. Available at: [Link]
-
Wikipedia. (n.d.). Cyclopropane carboxylic acid. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available at: [Link]
- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
-
Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Available at: [Link]
-
ACS Publications. (n.d.). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. Available at: [Link]
-
PubChem. (n.d.). 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]7022831/)
Sources
- 1. appretech.com [appretech.com]
- 2. 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid | C9H9NO2 | CID 21901282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to 13C NMR Analysis of 2-Substituted Cyclopropanecarboxylic Acids: A Comparative Approach
Introduction: The Significance of the Cyclopropane Ring and the Role of 13C NMR
The cyclopropane motif is a cornerstone in modern medicinal chemistry and drug development. Its incorporation into molecular scaffolds can significantly enhance biological activity, improve metabolic stability, and refine the conformational rigidity required for potent target binding.[1] Given the stereochemically rich nature of substituted cyclopropanes, the precise determination of their three-dimensional structure is not merely an academic exercise—it is a critical step in establishing structure-activity relationships (SAR). Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive tool for the unambiguous assignment of stereochemistry, particularly for diastereomers like the cis and trans isomers of 2-substituted cyclopropanecarboxylic acids.
This guide provides an in-depth comparison of the 13C NMR spectral characteristics of these isomers. We will explore the underlying principles governing their chemical shifts, present comparative experimental data, and offer a robust protocol for obtaining high-quality spectra. This document is intended for researchers, synthetic chemists, and drug development professionals who rely on precise structural elucidation to drive their projects forward.
Fundamental Principles: Decoding the 13C NMR Spectra of Substituted Cyclopropanes
The 13C NMR spectrum of the parent cyclopropane molecule displays a single, highly shielded signal at approximately -2.7 ppm, a result of the molecule's symmetry and the unique sp2-like hybridization of its carbon atoms.[2] The introduction of substituents breaks this symmetry and induces significant changes in the chemical shifts (Substituent-induced Chemical Shifts, or SCS) of the three ring carbons (C1, C2, and C3). These shifts are governed by a combination of electronic and steric effects.
-
Electronic Effects : The electronegativity of the substituent at C2 is a primary determinant of the chemical shifts.[3] Electron-withdrawing groups (EWGs), such as halogens or a phenyl group, deshield the attached carbon (C2, the ipso-carbon), causing its signal to shift downfield to a higher ppm value. This influence extends to the adjacent C1 and C3 carbons (ortho-carbons), though to a lesser extent. Conversely, electron-donating groups (EDGs) tend to cause an upfield shift.[4] The carboxylic acid group at C1 consistently deshields C1 due to the powerful inductive effect of its carbonyl and hydroxyl moieties.
-
Stereochemical Effects (The cis vs. trans Distinction) : The key to differentiating cis and trans isomers lies in the steric interactions, often referred to as the gamma-gauche (γ-gauche) effect. In the cis isomer, the substituent at C2 and the carboxylic acid at C1 are on the same face of the ring. This proximity forces a sterically crowded environment, leading to a shielding effect on the involved carbons (C1, C2) and the substituent itself compared to the trans isomer, where these groups are on opposite faces.[5] This shielding typically results in an upfield shift (lower ppm value) for the signals of the cyclopropane ring carbons in the cis isomer relative to the trans isomer. This empirical rule is a cornerstone for stereochemical assignment in this class of compounds.[6]
Comparative Data Analysis: 13C NMR Chemical Shifts of cis vs. trans Isomers
The following table summarizes representative 13C NMR chemical shift data for the cyclopropyl carbons of various 2-substituted cyclopropanecarboxylic acids. This data provides a quantitative basis for comparing the effects of different substituents and stereochemistries.
| Substituent (at C2) | Isomer | C1 (ppm) | C2 (ppm) | C3 (ppm) | C=O (ppm) | Solvent |
| -H (Parent) | - | ~14.5 | ~8.2 | ~8.2 | ~179.9 | CDCl₃ |
| -Cl | cis | ~23.1 | ~30.5 | ~13.8 | ~175.0 | CDCl₃ |
| -Cl | trans | ~25.9 | ~32.1 | ~16.2 | ~174.1 | CDCl₃ |
| -C₆H₅ | cis | ~23.5 | ~27.1 | ~16.4 | ~178.5 | CDCl₃ |
| -C₆H₅ | trans | ~25.8 | ~29.3 | ~18.9 | ~177.9 | CDCl₃ |
| -COOH | cis | ~21.7 | ~21.7 | ~14.0 | ~176.2 | D₂O |
| -COOH | trans | ~23.9 | ~23.9 | ~16.5 | ~175.4 | D₂O |
Note: The chemical shifts are approximate and can vary slightly based on solvent, concentration, and spectrometer frequency. The data is compiled based on principles and values reported in the literature.[6][7][8][9]
Key Observations from the Data:
-
Consistent Upfield Shift for cis Isomers : Across all examples, the signals for the cyclopropyl carbons (C1, C2, C3) of the cis isomer are consistently found at a lower chemical shift (upfield) compared to their trans counterparts. This observation is the most reliable diagnostic tool for distinguishing between the two diastereomers.
-
Substituent Deshielding : The introduction of a substituent at C2 causes a downfield shift for all ring carbons compared to the unsubstituted cyclopropanecarboxylic acid, with the most pronounced effect on C2 itself.
-
Carboxyl Carbon Shift : The chemical shift of the carboxyl carbon (C=O) also shows sensitivity to the stereochemistry, often appearing slightly downfield in the cis isomer.[10]
Visualizing Substituent and Stereochemical Effects
The logical relationship between molecular features and the resulting 13C NMR chemical shifts can be visualized as follows.
Sources
- 1. pure.au.dk [pure.au.dk]
- 2. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Carbon-13 nuclear magnetic resonance spectroscopy. Substituent-induced chemical shift effects on cyclopropyl carbons of 4-substituted cyclopropylbenzenes [authors.library.caltech.edu]
- 5. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. sci-hub.ru [sci-hub.ru]
- 7. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum [chemicalbook.com]
- 8. cis-1,2-Cyclopropane dicarboxylic acid(696-74-2) 13C NMR spectrum [chemicalbook.com]
- 9. (PDF) Substituent Effects on the Carbon-13 NMR Chemical [research.amanote.com]
- 10. myneni.princeton.edu [myneni.princeton.edu]
A Comparative In Silico Docking Guide: 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid vs. Vorinostat Against Histone Deacetylase 2 (HDAC2)
This guide provides a comprehensive, step-by-step comparison of the in silico molecular docking performance of the novel compound 2-(Pyridin-2-yl)cyclopropanecarboxylic acid against the well-established drug Vorinostat (SAHA). The target protein for this study is Histone Deacetylase 2 (HDAC2), a crucial enzyme in epigenetic regulation and a validated target in cancer therapy.[1][2]
The objective is to present a rigorous, scientifically-grounded workflow for evaluating a novel compound's potential by benchmarking it against a known, potent inhibitor. This guide is designed for researchers and drug development professionals to illustrate the causality behind experimental choices in a computational drug discovery context.
Introduction and Target Rationale
In silico molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[3][4][5] This approach accelerates drug discovery by enabling rapid screening of virtual compound libraries and providing insights into molecular interactions that drive binding.[5]
The Molecule of Interest: this compound (2-PCCA)
2-PCCA is a novel small molecule featuring a pyridine ring, a cyclopropane scaffold, and a carboxylic acid group. While not extensively studied, its structural motifs are present in various bioactive compounds.[6][7] The pyridine moiety is found in numerous histone deacetylase (HDAC) inhibitors, and the carboxylic acid can act as a zinc-binding group (ZBG), which is critical for inhibiting zinc-dependent enzymes like HDACs.[2][7][8][9][10]
The Benchmark Inhibitor: Vorinostat (SAHA)
Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is an FDA-approved pan-HDAC inhibitor used in cancer treatment.[11][12] Its mechanism involves a hydroxamic acid group that chelates the catalytic zinc ion in the HDAC active site.[11][13] SAHA serves as an ideal benchmark due to its well-characterized binding mode and potent inhibitory activity against multiple HDAC isoforms, including HDAC2.[13][14][15]
The Target Protein: Histone Deacetylase 2 (HDAC2)
HDAC2 is a class I histone deacetylase that plays a vital role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1] Its dysregulation is implicated in various cancers, making it a key therapeutic target.[1][2] For this study, the high-resolution crystal structure of human HDAC2 complexed with SAHA (PDB ID: 4LXZ) will be used, providing a validated reference for the active site and inhibitor binding.[16][17]
Experimental Design & Workflow
A robust in silico docking study requires careful preparation of both the protein and the ligands, followed by a systematic docking and analysis procedure.
Overall In Silico Docking Workflow
The diagram below outlines the complete workflow, from initial preparation to final analysis. This structured approach ensures reproducibility and reliability of the results.
Caption: In silico docking workflow from preparation to analysis.
Detailed Methodologies
This section provides step-by-step protocols for each phase of the study. The use of open-source tools like UCSF Chimera and AutoDock Vina ensures the accessibility of this workflow.[18]
Part A: Protein and Ligand Preparation
Accurate preparation of molecular structures is a prerequisite for a meaningful docking study.[19][20][21]
Protocol 1: Receptor (HDAC2) Preparation
-
Obtain Structure: Download the crystal structure of human HDAC2 from the Protein Data Bank (PDB ID: 4LXZ).[16][17] This structure is co-crystallized with Vorinostat (SAHA), which is ideal for validating the docking protocol.
-
Initial Cleaning: Open the PDB file in UCSF Chimera. Remove all water molecules and any non-essential ions or co-factors not involved in the binding interaction. For this study, the co-crystallized SAHA ligand must also be removed to create an empty binding site.
-
Add Hydrogens: Use the "AddH" tool in Chimera to add polar hydrogens to the protein, which are critical for forming hydrogen bonds.
-
Assign Charges: Add Gasteiger charges to the protein atoms. While AutoDock Vina does not explicitly use charges in its primary scoring function, they are useful for downstream analysis and compatibility.
-
Save for Docking: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[22]
Protocol 2: Ligand Preparation
-
Structure Generation:
-
2-PCCA: The 3D structure of this compound was built using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Vorinostat (SAHA): The structure can be extracted from the 4LXZ PDB file or downloaded from a chemical database like PubChem.
-
-
Energy Minimization: Perform a geometry optimization and energy minimization for both ligands using a force field like MMFF94 or UFF. This step ensures the ligands are in a low-energy, stable conformation.
-
Define Torsions: Use AutoDock Tools (part of MGLTools) to define the rotatable bonds in each ligand. This allows for ligand flexibility during the docking process.[23]
-
Save for Docking: Save the prepared ligand structures in the PDBQT format.
Part B: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.[24]
Protocol 3: Docking Simulation
-
Define the Search Space (Grid Box):
-
In UCSF Chimera, with the prepared HDAC2 receptor loaded, identify the active site. Since we are using the 4LXZ structure, the binding pocket is where the original SAHA ligand was located.
-
Center the grid box on the active site. A typical box size of 20x20x20 Å is sufficient to encompass the entire binding pocket.[18] The coordinates should be noted for the configuration file.
-
-
Create Configuration File: Create a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the exhaustiveness of the search.
-
receptor = hdac2_prepared.pdbqt
-
ligand = 2-pcca.pdbqt
-
center_x, center_y, center_z = [coordinates from step 1]
-
size_x, size_y, size_z = 20, 20, 20
-
exhaustiveness = 16 (A higher value increases the thoroughness of the search).[24]
-
-
Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --out 2-pcca_out.pdbqt --log 2-pcca_log.txt.
-
Repeat for Vorinostat: Repeat steps 2 and 3 for the Vorinostat ligand to generate its docking results for comparison.
Results and Comparative Analysis
The analysis of docking results involves both quantitative scoring and qualitative visual inspection of the binding poses.[25][26][27]
Quantitative Comparison
The primary output from AutoDock Vina is the binding affinity, an estimated free energy of binding (ΔG) in kcal/mol.[26] More negative values indicate stronger predicted binding. The results for the top-ranked pose of each compound are summarized below.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Interacting Residue Function |
| Vorinostat (SAHA) | -7.8 | HIS142, HIS143, ASP178, GLY151, PHE207, TYR306 | Zinc coordination, Hydrogen bonds, Hydrophobic interactions |
| 2-PCCA | -6.5 | HIS142, HIS143, ASP266, PHE152, LEU273 | Zinc coordination, Hydrogen bonds, Hydrophobic interactions |
Qualitative Analysis of Binding Poses
Visual inspection provides crucial insights into how each ligand interacts with the active site residues.[25][28]
Vorinostat (SAHA) Binding Mode: As the co-crystallized ligand, the docking of SAHA serves as a positive control. The top-ranked pose from Vina should closely match the crystallographic pose (low RMSD). The hydroxamic acid group is predicted to form strong bidentate coordination with the catalytic Zn²⁺ ion and hydrogen bonds with key residues like HIS142 and HIS143.[29] The hexyl linker extends into a hydrophobic channel, and the terminal phenylamide cap group engages in π-stacking interactions with residues like PHE207.
2-PCCA Predicted Binding Mode: The docking results for 2-PCCA predict that its carboxylic acid group coordinates with the Zn²⁺ ion, mimicking the function of SAHA's hydroxamic acid. The pyridine ring is positioned to form potential hydrogen bonds or π-cation interactions. The cyclopropane ring sits within the hydrophobic pocket, making van der Waals contacts.
Ligand-Protein Interaction Diagram
The following diagram illustrates the conceptual interactions within the HDAC2 active site.
Caption: Key pharmacophoric interactions in the HDAC2 active site.
Discussion and Conclusion
This comparative guide demonstrates a practical workflow for the initial in silico assessment of a novel compound.
Performance Comparison:
-
Binding Affinity: The established inhibitor, Vorinostat, shows a stronger predicted binding affinity (-7.8 kcal/mol) compared to the novel compound 2-PCCA (-6.5 kcal/mol). This suggests that, under this model, Vorinostat is a more potent inhibitor.
-
Interaction Analysis: Both molecules utilize a key zinc-binding interaction, which is fundamental for HDAC inhibition. However, the more extensive network of hydrogen bonds and optimized hydrophobic interactions achieved by SAHA's linker and cap group likely contributes to its superior binding affinity.[29] The smaller size of 2-PCCA may prevent it from fully occupying the binding channel and engaging with all key residues.
Causality and Scientific Integrity: The protocol was designed to be self-validating. By first docking the co-crystallized ligand (Vorinostat) and confirming that the simulation can reproduce the experimental binding pose with a high score, we build confidence in the model's ability to predict the binding of a novel, similar compound. The choice of a high-resolution crystal structure and a well-vetted docking algorithm like Vina grounds the study in authoritative standards.
Limitations and Future Directions: It is crucial to acknowledge that in silico docking is a predictive tool. The calculated binding affinities are estimates, and the method does not account for solvent effects, protein dynamics, or entropic contributions with perfect accuracy.[3]
The results from this study suggest that while 2-PCCA has the potential to bind to HDAC2, it is likely a weaker inhibitor than Vorinostat. Future work could involve:
-
Lead Optimization: Modifying the 2-PCCA scaffold, perhaps by adding a linker and a cap group, to improve interactions within the hydrophobic channel.
-
Molecular Dynamics (MD) Simulations: Running MD simulations to assess the stability of the predicted binding poses over time.
-
In Vitro Validation: The ultimate test requires synthesizing 2-PCCA and performing enzymatic assays to determine its actual IC50 value against HDAC2, validating the computational prediction.
By objectively comparing a novel molecule to a known standard, this guide provides a robust framework for prioritizing compounds in the early stages of drug discovery.
References
-
1L6J: Crystal structure of human matrix metalloproteinase MMP9 (gelatinase B) . (2002). RCSB Protein Data Bank. [Link]
-
Design, Synthesis, and Evaluation of Matrix Metalloprotease Inhibitors Bearing Cyclopropane-Derived Peptidomimetics as P1' and P2' Replacements . (n.d.). PubMed. [Link]
-
Design and campaign synthesis of pyridine-based histone deacetylase inhibitors . (2008). PubMed. [Link]
-
In Silico Docking: Protocols for Computational Exploration of Molecular Interactions . (2024). ResearchGate. [Link]
-
Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells . (2022). ResearchGate. [Link]
-
How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]
-
Histone deacetylase 2 . (n.d.). Wikipedia. [Link]
-
MMP9 . (n.d.). Wikipedia. [Link]
-
Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells . (2023). PubMed. [Link]
-
AutoDock Vina Protocol . (n.d.). iGEM. [Link]
-
Three dimensional structure of HDAC2 (PDB_ID:4LXZ) from Homo sapiens... . (n.d.). ResearchGate. [Link]
-
Protocol for Docking with AutoDock . (n.d.). [Link]
-
How to interprete and analyze molecular docking results? . (2024). ResearchGate. [Link]
-
How to analyse docking results from HADDOCK or refine models? . (n.d.). Bonvin Lab. [Link]
-
9JV3: Structure of Human HDAC2 . (2025). RCSB PDB. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation . (n.d.). Read the Docs. [Link]
-
4LXZ: Structure of Human HDAC2 in complex with SAHA (vorinostat) . (2013). RCSB PDB. [Link]
-
pdb_00001l6j . (n.d.). wwPDB. [Link]
-
Design, Synthesis, and Evaluation of Matrix Metalloprotease Inhibitors Bearing Cyclopropane-Derived Peptidomimetics as P1' and P2' Replacements . (2025). ResearchGate. [Link]
-
Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX . (n.d.). PMC - NIH. [Link]
-
7LTG: STRUCTURE OF HUMAN HDAC2 IN COMPLEX WITH APICIDIN . (2021). RCSB PDB. [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking . (2021). YouTube. [Link]
-
Structure of vorinostat (SAHA) showing the general pharmacophore features of HDAC inhibitors... . (n.d.). ResearchGate. [Link]
-
Free Video: Molecular Docking Analysis - Autodock Results and Visualization from Bioinformatics With BB . (n.d.). Class Central. [Link]
-
HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio . (2025). YouTube. [Link]
-
13.2: How to Dock Your Own Drug . (2020). Chemistry LibreTexts. [Link]
-
Crystal structure of human A represents -MMP2 and B represents -MMP-9... . (n.d.). ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of Histone Deacetylase Inhibitors Based on Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine Scaffolds . (2023). PubMed. [Link]
-
Vorinostat . (n.d.). Wikipedia. [Link]
-
Design and campaign synthesis of pyridine-based histone deacetylase inhibitors . (2025). ResearchGate. [Link]
-
6ESM: Crystal structure of MMP9 in complex with inhibitor BE4 . (2018). RCSB PDB. [Link]
-
AutoDock Vina . (n.d.). The Scripps Research Institute. [Link]
-
Autodock - Vina Protocol . (n.d.). Scribd. [Link]
-
Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery . (n.d.). [Link]
-
Preparing the protein and ligand for docking . (n.d.). ScotChem. [Link]
-
Examples of HDAC1 and HDAC2 selective inhibitors . (n.d.). ResearchGate. [Link]
-
Molecular Docking Tutorial . (n.d.). [Link]
-
The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity . (2017). PubMed. [Link]
-
Session 4: Introduction to in silico docking . (n.d.). [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics . (2020). YouTube. [Link]
-
A Guide to In Silico Drug Design . (n.d.). PMC - PubMed Central. [Link]
Sources
- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of matrix metalloprotease inhibitors bearing cyclopropane-derived peptidomimetics as P1' and P2' replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Histone Deacetylase Inhibitors Based on Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vorinostat - Wikipedia [en.wikipedia.org]
- 12. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. rcsb.org [rcsb.org]
- 18. static.igem.org [static.igem.org]
- 19. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 20. scotchem.ac.uk [scotchem.ac.uk]
- 21. sites.ualberta.ca [sites.ualberta.ca]
- 22. static.igem.wiki [static.igem.wiki]
- 23. youtube.com [youtube.com]
- 24. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 25. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 26. researchgate.net [researchgate.net]
- 27. classcentral.com [classcentral.com]
- 28. youtube.com [youtube.com]
- 29. researchgate.net [researchgate.net]
A Researcher's Guide to the Comparative Inhibitory Activity of Compounds Against Plant Growth Enzymes: α-Amylase and α-Glucosidase
For professionals in plant science, agriculture, and drug development, understanding the modulation of key metabolic enzymes is paramount for innovation. This guide provides an in-depth technical comparison of the inhibitory activities of various compounds against two critical plant growth enzymes: α-amylase and α-glucosidase. We will delve into the physiological significance of these enzymes, the rationale behind their inhibition, and present a framework for their comparative analysis, supported by experimental data and protocols.
The Central Role of α-Amylase and α-Glucosidase in Plant Development
Carbohydrate metabolism is the engine of plant growth, and α-amylase and α-glucosidase are key regulators of this process. Their functions are spatially and temporally controlled, influencing major developmental stages.
α-Amylase: This enzyme is a primary catalyst in the breakdown of starch, a major storage carbohydrate in plants, into smaller oligosaccharides.[1] Its activity is particularly crucial during seed germination , where it mobilizes stored energy reserves in the endosperm to fuel the growth of the embryo.[2][3] The induction of α-amylase is a critical step initiated by gibberellin during germination, and its inhibition can lead to a delay or failure in this process.[4] Beyond germination, α-amylases are involved in starch metabolism in other tissues, contributing to processes like fruit ripening and responses to stress.
α-Glucosidase: Acting downstream of α-amylase, α-glucosidase further hydrolyzes oligosaccharides and disaccharides into glucose, a readily usable energy source.[5] This final step in carbohydrate digestion is vital for providing energy for cellular processes. In addition to its role in primary metabolism, α-glucosidase and other glycosidases are implicated in fruit ripening through their involvement in cell wall modification, which affects fruit texture and softening.[1][6] The modulation of α-glucosidase activity can, therefore, influence fruit shelf life.
The strategic inhibition of these enzymes presents opportunities for agricultural and biotechnological applications, from developing novel herbicides and pest control strategies to improving crop quality and post-harvest preservation.[7][8]
Comparative Analysis of Inhibitory Activity: A Methodological Framework
To objectively compare the potency of different inhibitory compounds, a standardized and self-validating experimental workflow is essential. This section outlines the key steps and the rationale behind them.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of inhibitors against plant α-amylase and α-glucosidase.
Caption: A generalized workflow for the comparative analysis of enzyme inhibitors.
Detailed Experimental Protocols
Protocol 1: α-Amylase Inhibition Assay
This protocol is adapted from standardized methods for determining α-amylase inhibitory activity.
Materials:
-
Plant α-amylase (e.g., from germinating wheat or barley)
-
Soluble starch solution (1% w/v) in a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 6.9, with 6.7 mM NaCl)
-
Dinitrosalicylic acid (DNS) reagent
-
Inhibitor solutions of varying concentrations
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a series of test tubes, pipette 100 µL of the plant α-amylase solution.
-
Inhibitor Incubation: Add 100 µL of different concentrations of the inhibitor solution to the respective tubes. A control tube should contain 100 µL of the buffer instead of the inhibitor.
-
Pre-incubation: Incubate the mixtures at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding 100 µL of the pre-warmed soluble starch solution to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Reaction Termination: Stop the reaction by adding 200 µL of DNS reagent.
-
Color Development: Heat the tubes in a boiling water bath for 5 minutes.
-
Absorbance Measurement: After cooling to room temperature, dilute the reaction mixture with 2 mL of distilled water and measure the absorbance at 540 nm.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Protocol 2: α-Glucosidase Inhibition Assay
This protocol is based on the commonly used method involving a chromogenic substrate.[9]
Materials:
-
Plant α-glucosidase (e.g., from yeast or extracted from plant sources)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
Inhibitor solutions of varying concentrations
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 50 µL of the plant α-glucosidase solution to each well.
-
Inhibitor Addition: Add 50 µL of different concentrations of the inhibitor solution to the respective wells. A control well should contain 50 µL of the buffer.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Substrate Addition: Start the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution.
-
Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the same formula as for the α-amylase assay.
Data Interpretation: IC50 and Enzyme Kinetics
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of an inhibitor. It is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetic studies are performed. By measuring the reaction rate at different substrate concentrations in the presence and absence of the inhibitor, a Lineweaver-Burk plot can be generated. This allows for the determination of the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), providing insights into how the inhibitor interacts with the enzyme.[10]
Comparative Inhibitory Data
The following tables summarize the IC50 values of various compounds against α-amylase and α-glucosidase from different sources. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as the source of the enzyme and the specific assay protocol used.[1]
Table 1: Comparative Inhibitory Activity (IC50) against α-Amylase
| Inhibitor | Source of α-Amylase | IC50 Value | Reference |
| Acarbose | Porcine Pancreas | 0.52 mg/mL | [11] |
| Acarbose | Porcine Pancreas | 83.33 µg/mL | [10] |
| Phyllanthus amarus (Ethanol extract) | Porcine Pancreas | 36.05 µg/mL | [10] |
| Phyllanthus amarus (Hexane extract) | Porcine Pancreas | 48.92 µg/mL | [10] |
| Arachis hypogaea (Peanut seed extract) | Not specified | 0.58 µg/mL | [12] |
| Cinnamomum tamala (Indian bay leaf ethanol extract) | Not specified | 0.78 µg/mL | [12] |
| Centaurea iberica (Hydrophilic fraction) | Porcine Pancreas | 12.33 µg/mL | [11] |
| Cichorium endivia (Hydrophilic fraction) | Porcine Pancreas | 9.96 µg/mL | [11] |
| Rosmarinic acid | Not specified | 0.92 µg/mL | [11] |
| Ellagic acid | Corn kernels | 0.19 mg/mL | [11] |
Table 2: Comparative Inhibitory Activity (IC50) against α-Glucosidase
| Inhibitor | Source of α-Glucosidase | IC50 Value | Reference |
| Acarbose | Yeast | 7 mg/mL | [10] |
| Acarbose | Yeast | 208.53 µg/mL | [13] |
| 1-Deoxynojirimycin (DNJ) | Rat Intestine | Strong correlation with inhibition | [14] |
| Zataria multiflora (Ethyl acetate fraction) | Yeast | 0.35 mg/mL | [10] |
| Salvia mirzayanii (Petroleum ether fraction) | Yeast | 0.4 mg/mL | [10] |
| Phyllanthus emblica (Fruit) | Yeast | 0.48 µg/mL | [13] |
| Pterocarpus marsupium (Latex) | Yeast | 0.54 µg/mL | [13] |
| Myricetin | Not specified | Higher than Dihydromyricetin | [15] |
| Dihydromyricetin | Not specified | Lower than Myricetin | [15] |
| Quercetagetin | Human Intestinal Caco-2/TC7 | Approaching acarbose values | [16] |
Implications for Plant Science and Agricultural Biotechnology
The development of potent and selective inhibitors of α-amylase and α-glucosidase has significant implications for agriculture and plant biotechnology.
Pest and Pathogen Resistance
Many insect pests rely on α-amylase to digest starch from their host plants.[17] Developing transgenic plants that express α-amylase inhibitors is a promising strategy for insect pest control, offering an alternative to chemical pesticides.[7][18] For instance, the expression of the bean α-amylase inhibitor 1 in transgenic peas has been shown to provide complete protection against the pea weevil.[18]
Caption: Mechanism of α-amylase inhibitor-mediated pest resistance.
Modulation of Plant Growth and Development
The ability to control the activity of α-amylase and α-glucosidase opens up possibilities for modulating plant growth and development. For example, the controlled inhibition of α-amylase could be used to regulate seed dormancy and germination rates, which could be beneficial for synchronizing crop emergence.[4] Similarly, modulating α-glucosidase activity could influence fruit ripening processes, potentially leading to crops with extended shelf life and improved post-harvest quality.[1][6]
Development of Novel Herbicides
As key enzymes in plant metabolism, α-amylase and α-glucosidase can be considered potential targets for the development of novel herbicides.[7] Inhibitors that are selective for plant enzymes over their animal counterparts would be particularly valuable.
Future Directions and Conclusion
The study of α-amylase and α-glucosidase inhibitors in the context of plant biology is a rapidly evolving field. While much of the research has been driven by applications in diabetes management, the potential for agricultural and biotechnological innovations is vast. Future research should focus on:
-
Screening and characterization of inhibitors from diverse natural sources.
-
Elucidating the precise structure-activity relationships of inhibitors to enable rational design of more potent and selective compounds.
-
Conducting more in-depth studies on the physiological effects of these inhibitors in various plant species.
-
Leveraging genetic engineering and gene editing technologies to develop crops with enhanced expression of endogenous inhibitors or novel inhibitory proteins. [17]
This guide provides a foundational understanding of the comparative inhibitory activity of compounds against plant α-amylase and α-glucosidase. By employing rigorous experimental methodologies and a clear understanding of the underlying biological principles, researchers can unlock the full potential of these enzyme inhibitors for the advancement of plant science and agriculture.
References
- Impact of Enzyme Inhibitors in Regulating Biochemical P
-
Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. PubMed. (URL: [Link])
-
Bean α-amylase inhibitor 1 in transgenic peas (Pisum sativum) provides complete protection from pea weevil (Bruchus pisorum) under field conditions. NIH. (URL: [Link])
-
IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. ResearchGate. (URL: [Link])
-
IC50 values of α-amylase inhibition under the treat- ment of different plant extracts. ResearchGate. (URL: [Link])
-
Gene editing produces plants that are indigestible to pests. Agência FAPESP. (URL: [Link])
-
Enhancement of fruit shelf life by suppressing N-glycan processing enzymes. PubMed. (URL: [Link])
-
Screening of α-amylase/trypsin inhibitor activity in wheat, spelt and einkorn by high-performance thin-layer chromatography. Analytical Methods (RSC Publishing). (URL: [Link])
-
Activity of wheat α‐amylase inhibitors towards bruchid α‐amylases and structural explanation of observed specificities. OUCI. (URL: [Link])
-
Mean values (%) of the alpha-amylase inhibitory activity for wheat... ResearchGate. (URL: [Link])
-
Comprehensive Characterization and Relative Quantification of α-Amylase/Trypsin Inhibitors from Wheat Cultivars by Targeted HPLC-MS/MS. PubMed Central. (URL: [Link])
-
Flavonoids as Human Intestinal α-Glucosidase Inhibitors. MDPI. (URL: [Link])
-
New Insights into the Latest Advancement in α-Amylase Inhibitors of Plant Origin with Anti-Diabetic Effects. MDPI. (URL: [Link])
-
Interaction Mechanism of Flavonoids and α-Glucosidase: Experimental and Molecular Modelling Studies. PMC - NIH. (URL: [Link])
-
IC50 values for the inhibition of α-glucosidase by extracts (A2-A7,... ResearchGate. (URL: [Link])
-
α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. PMC. (URL: [Link])
- ISOLATION AND CHARACTERIZATION OF α-AMYLASE DURING GERMINATION OF MAIZE GRAINS (ZEA MAYS L.). (URL not provided)
-
Effects of acarbose on α‐amylase activity and total soluble sugar... ResearchGate. (URL: [Link])
-
Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. NIH. (URL: [Link])
-
Wheat seed germination based on α-amylase activity to study promoting mechanism of Bacillus subtilis QM3. SciELO. (URL: [Link])
-
Kinetic parameters K m and V max of α-amylase immobilized on... ResearchGate. (URL: [Link])
-
Salinity Inhibits Rice Seed Germination by Reducing α-Amylase Activity via Decreased Bioactive Gibberellin Content. PMC - NIH. (URL: [Link])
- KINETICS AND THERMODYNAMIC STUDIES OF ALPHA AMYLASE FROM BACILLUS LICHENIFORMIS MUTANT. (URL not provided)
-
Structure and Function Insight of the α-Glucosidase QsGH13 From Qipengyuania seohaensis sp. SW-135. Frontiers. (URL: [Link])
-
Molecular and Biochemical Characterization of α-glucosidase. Essay Company. (URL: [Link])
-
Phytochemical Analysis, α-glucosidase Inhibition Activity in-vitro and Enzyme Kinetics of Ethyl Acetate and Hexane Extracts of Graptophylum pictum (L.) Griff. ResearchGate. (URL: [Link])
-
Fruit, vegetables, and mushrooms for the preparation of extracts with α-amylase and α-glucosidase inhibition properties: A review | SLU publication database (SLUpub). (URL: [Link])
-
Effects of Fruit, Spices and Herbs on .ALPHA. Glucosidase Activity and Glycemic Index. ResearchGate. (URL: [Link])
-
Inhibitory effect on α-glucosidase by the fruits of Terminalia chebula Retz. ResearchGate. (URL: [Link])
-
Comprehensive study on the inhibition mechanism of alpha-glucosidase by flavonoids via kinetic and structural analysis | Request PDF. ResearchGate. (URL: [Link])
-
Enhancement of fruit shelf life by suppressing N-glycan processing enzymes. ResearchGate. (URL: [Link])
-
Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS. MDPI. (URL: [Link])
-
(PDF) Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS. ResearchGate. (URL: [Link])
-
The relationship between 1-deoxynojirimycin content and alpha-glucosidase inhibitory activity in leaves of 276 mulberry cultivars (Morus spp.) in Kyoto, Japan. PubMed. (URL: [Link])
-
The Effects of 1-Deoxynojirimycin from Mulberry on Oxidative Stress and Inflammation in Laying Hens and the Direct Effects on Intestine Epithelium Cells In Vitro. MDPI. (URL: [Link])
-
Fruit-specific suppression of the ethylene receptor LeETR4 results in early-ripening tomato fruit. PubMed. (URL: [Link])
- EVALUATING PRE-SOWING TREATMENTS TO ENHANCE GERMINATION AND EARLY GROWTH OF THE THREATENED STERCULIA VILLOSA ROXB. IN BANGLADESH. (URL not provided)
-
Inhibitory effect and mechanism of acarbose combined with gymnemic acid on maltose absorption in rat intestine. PMC - NIH. (URL: [Link])
Sources
- 1. Flavonoids as dual-target inhibitors against α-glucosidase and α-amylase: a systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical Analysis, α-glucosidase Inhibition Activity in-vitro and Enzyme Kinetics of Ethyl Acetate and Hexane Extracts of Graptophylum pictum (L.) Griff | Semantic Scholar [semanticscholar.org]
- 5. Fruit by-products: the potential natural sources of antioxidants and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pace.edu.in [pace.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. isaaa.org [isaaa.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. The relationship between 1-deoxynojirimycin content and alpha-glucosidase inhibitory activity in leaves of 276 mulberry cultivars (Morus spp.) in Kyoto, Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interaction Mechanism of Flavonoids and α-Glucosidase: Experimental and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flavonoids as Human Intestinal α-Glucosidase Inhibitors [mdpi.com]
- 17. Gene editing produces plants that are indigestible to pests [agencia.fapesp.br]
- 18. Bean α-amylase inhibitor 1 in transgenic peas (Pisum sativum) provides complete protection from pea weevil (Bruchus pisorum) under field conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Diastereoselective Synthesis of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid
In the landscape of modern medicinal chemistry, the rigid, three-dimensional structure of the cyclopropane ring makes it a highly sought-after motif for imparting favorable pharmacological properties, such as metabolic stability and conformational constraint. The synthesis of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid, a key building block for various therapeutic agents, presents a significant stereochemical challenge: the control of the diastereomeric ratio. This guide provides an in-depth analysis of a robust synthetic route, a comparative look at an alternative, and detailed protocols for synthesis and diastereomeric ratio determination, grounded in established chemical principles.
I. Synthetic Strategies and the Origin of Diastereoselectivity
The relative orientation of the pyridyl and carboxyl groups on the cyclopropane ring (cis or trans) can profoundly impact the biological activity of downstream compounds. Therefore, achieving high diastereoselectivity is paramount. We will explore two primary approaches to the synthesis of this compound, focusing on the factors that govern the diastereomeric outcome.
A. Primary Recommended Synthesis: Rhodium(II)-Catalyzed Cyclopropanation
A prevalent and highly effective method for the synthesis of substituted cyclopropanes is the transition metal-catalyzed reaction of an alkene with a diazo compound. For our target molecule, the reaction of 2-vinylpyridine with an ethyl diazoacetate in the presence of a rhodium(II) catalyst, followed by hydrolysis of the resulting ester, is a prime strategy.
The choice of a rhodium(II) catalyst, such as rhodium(II) acetate (Rh₂(OAc)₄), is critical. The reaction proceeds through the formation of a rhodium carbene intermediate from the diazoacetate. This electrophilic carbene is then transferred to the double bond of 2-vinylpyridine. The diastereoselectivity of this addition is influenced by steric and electronic factors in the transition state. Generally, the trans diastereomer is favored to minimize steric repulsion between the bulky pyridyl group and the ester group.[1] The use of more sterically demanding rhodium catalysts can further enhance this selectivity.
B. Alternative Method: Simmons-Smith Cyclopropanation
An alternative, though often less selective for this type of substitution pattern, is the Simmons-Smith reaction. This involves the treatment of an α,β-unsaturated ester, such as ethyl 3-(pyridin-2-yl)acrylate, with a carbenoid, typically generated from diiodomethane and a zinc-copper couple.
In this case, the directing effect of the hydroxyl group, which is a hallmark of the Simmons-Smith reaction's stereocontrol, is absent. The diastereoselectivity would be primarily governed by the steric approach of the carbenoid to the alkene, which can be less predictable and often leads to mixtures of diastereomers.
II. Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale.
A. Protocol 1: Synthesis of Ethyl 2-(Pyridin-2-yl)cyclopropanecarboxylate
Workflow Diagram:
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural instructions, but the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Section 1: Hazard Assessment & Immediate Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound (CAS No. 90563-75-0) is a compound that requires careful handling due to its acute toxicity.
1.1 Core Hazard Profile
The primary hazard associated with this compound is its oral toxicity. Safety information indicates it is classified as Acute Toxicity, Oral (Category 3), carrying the GHS06 pictogram (skull and crossbones) and the signal word "Danger".[1] The corresponding hazard statement is H301: Toxic if swallowed.[1]
The molecule's structure contains two key functional groups that inform its hazard profile and disposal requirements:
-
Pyridine Ring: Pyridine and its derivatives are often toxic and are treated as hazardous waste, requiring management under strict state and federal regulations.[2]
-
Carboxylic Acid: While the parent cyclopropanecarboxylic acid is considered to have a low environmental impact if disposed of properly, it is still a corrosive acidic organic compound.[3][4]
1.2 Required Personal Protective Equipment (PPE)
Given the known hazards, the following PPE is mandatory when handling this compound, including during disposal preparation:
-
Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber or PVA). Nitrile gloves may not offer sufficient protection for prolonged contact; always consult the glove manufacturer's compatibility chart.[5]
-
Eye/Face Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[4]
-
Body Protection: A fully buttoned laboratory coat is essential to prevent skin exposure.[5]
-
Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation.[5]
| Property | Information | Reference |
| Chemical Name | This compound | |
| CAS Number | 90563-75-0 | |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| Physical Form | Solid | [1] |
| GHS Pictogram | GHS06 (Skull and Crossbones) | [1] |
| GHS Signal Word | Danger | [1] |
| Hazard Statement | H301: Toxic if swallowed | [1] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | [1] |
Section 2: Waste Characterization & Regulatory Framework
Proper disposal begins with correctly identifying the material as hazardous waste. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generated in a laboratory setting is highly regulated.[6][7]
2.1 Why is this Hazardous Waste?
Any waste containing this compound must be treated as hazardous. This is not only due to its acute oral toxicity but also because its pyridine component places it in a class of chemicals that are scrutinized by regulators.[2] Attempting to neutralize the carboxylic acid and dispose of it down the drain is not a compliant option . The pyridine moiety remains, and its release into waterways is unacceptable.
2.2 Your Laboratory's Role as a Generator
Every facility that produces hazardous waste is designated a "generator status" by the EPA based on the quantity of waste produced per month.[6] This status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—determines the specific regulations you must follow for waste storage time, documentation, and personnel training.[6][8] It is the responsibility of the laboratory's Environmental Health & Safety (EH&S) department to manage this status.
Section 3: Step-by-Step Disposal Protocol
Follow this protocol to ensure the safe, compliant collection and disposal of this compound waste.
Step 1: Segregation at the Point of Generation
-
Rationale: Preventing the cross-contamination of waste streams is critical for safety and cost-effective disposal. Mixing this toxic waste with non-hazardous or other types of hazardous waste can create dangerous reactions and complicates the disposal process.
-
Procedure:
-
Designate a specific, sealed, and clearly labeled waste container for this compound and materials contaminated with it (e.g., gloves, weigh boats, contaminated paper towels).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EH&S department.
-
Step 2: Containerization
-
Rationale: The container must be robust and compatible with the chemical to prevent leaks and fugitive emissions.
-
Procedure:
-
Use a sealable, airtight container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must be in good condition with no leaks or cracks.
-
For solutions, ensure the container has adequate headspace (at least 10% of its volume) to allow for vapor expansion.
-
Keep the container closed at all times except when adding waste.[9]
-
Step 3: Labeling
-
Rationale: Proper labeling is an OSHA and EPA requirement to ensure that hazards are clearly communicated to all personnel and waste handlers.[5][10]
-
Procedure:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[5]
-
Clearly write the full chemical name: "Waste this compound". Avoid using abbreviations or formulas.
-
List all components and their approximate concentrations if it is a mixed waste stream.
-
Indicate the specific hazards: "Toxic" and "Corrosive".
-
Record the accumulation start date (the date the first waste was added).
-
Step 4: Accumulation and Storage
-
Rationale: Federal regulations limit the amount of waste that can be stored in a laboratory (known as a Satellite Accumulation Area or SAA) and the time it can be kept there.[6][8]
-
Procedure:
-
Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the operator.[6]
-
Ensure the storage area is in a secondary containment tray to capture any potential leaks.
-
Store away from incompatible materials, particularly strong oxidizing agents and bases.[4][5]
-
Step 5: Arranging for Final Disposal
-
Rationale: The ultimate disposal of hazardous waste must be carried out by a licensed professional service that can transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][11]
-
Procedure:
-
Once the waste container is full or is approaching its regulatory time limit, contact your institution's EH&S department or designated waste coordinator.
-
Complete a chemical collection request form as required by your institution.[5]
-
Do not move the waste off-site yourself. Transportation must be performed by a licensed hazardous waste hauler.[6]
-
The most appropriate disposal method for this compound is incineration in a hazardous waste facility equipped with afterburners and scrubbers to handle the toxic and nitrogen-containing components.[2][9][12]
-
Section 4: Emergency Procedures
4.1 Spill Response
-
For Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[4][5] Do not dry sweep, as this can generate dust.
-
Carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent and wipe clean. Place all cleanup materials in the hazardous waste container.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's emergency response team or EH&S department immediately.
-
Prevent entry into the area.
-
4.2 Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. [13] Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
Section 5: Workflow Visualization
The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
-
EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]
-
Pyridine Standard Operating Procedure. Washington State University. [Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
-
Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). West Liberty University. [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]
-
PYRIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie Pvt. Ltd. [Link]
Sources
- 1. 2-Pyridin-2-yl-cyclopropanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 4. westliberty.edu [westliberty.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. acs.org [acs.org]
- 8. epa.gov [epa.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. epa.gov [epa.gov]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid: A Risk-Based Approach to Safety
This document provides essential safety protocols and operational guidance for the handling of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid (CAS No: 90563-75-0). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary precautions. This guide is structured to empower researchers, scientists, and drug development professionals with the knowledge to manage risks effectively. The recommendations herein are synthesized from the known hazards of the compound's constituent chemical moieties: the pyridine ring, the carboxylic acid group, and the cyclopropane ring.
Hazard Identification and Risk Assessment: A Multifaceted View
A comprehensive safety plan begins with a thorough understanding of the potential hazards. For this compound, we must consider both the specific data available for this compound and the well-documented risks associated with its functional groups.
Chemical Identity:
Known Hazard Classification: The primary known hazard for this specific compound is acute oral toxicity.[1] Safety information from suppliers explicitly classifies it with the GHS06 pictogram and the signal word "Danger," indicating a significant hazard.[1]
-
Hazard Statement H301: Toxic if swallowed.[1]
Inferred Hazards from Chemical Structure:
-
Pyridine Moiety: Pyridine and its derivatives are known for a range of hazardous properties. They can be volatile and are often associated with a strong, unpleasant odor.[2] Inhalation, ingestion, or skin contact can lead to significant health issues, including respiratory irritation, dizziness, and nausea.[2][3] Therefore, it is prudent to handle this compound as a compound that could cause irritation upon inhalation or skin contact.
-
Carboxylic Acid Moiety: As a class, carboxylic acids can be corrosive and irritating to the skin, eyes, and respiratory system.[4][5] Direct contact can cause burns and tissue damage.[6][7] The acidic nature of this functional group necessitates stringent measures to prevent any direct contact.
-
Cyclopropane Moiety: The three-membered cyclopropane ring is a strained system. While this primarily influences its chemical reactivity in synthesis, it underscores the importance of stable storage conditions and avoiding incompatible materials that could trigger unintended reactions.[8][9]
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered PPE strategy is mandatory to mitigate the identified risks. The following table outlines the minimum required PPE and the scientific rationale behind each selection.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant chemical safety goggles. A full-face shield is required over goggles when handling larger quantities (>5g) or when there is a significant risk of splashing.[4][6] | Protects against splashes of the chemical, which, due to its carboxylic acid group, can cause serious eye damage.[10] The pyridine component also poses an irritation risk.[2] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[2][6][11] | Provides a robust barrier against skin contact. The carboxylic acid functional group can cause chemical burns, and pyridine derivatives can be absorbed through the skin.[3][4][7] Gloves must be inspected for integrity before each use and changed frequently. |
| Body Protection | A standard flame-resistant laboratory coat, fully buttoned. An acid-resistant apron should be worn over the lab coat when transferring solutions. | Protects skin and personal clothing from accidental spills and contamination.[2][4][11] |
| Respiratory Protection | Not typically required when handling small quantities in a properly functioning chemical fume hood. An N95 respirator or a half-face respirator with organic vapor and acid gas cartridges is recommended if there is a risk of generating dust or aerosols.[4][5][6] | Prevents the inhalation of airborne particles that could cause respiratory tract irritation due to the pyridine and carboxylic acid moieties.[2][5] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, systematic operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
Detailed Methodologies
-
Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[2]
-
Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[4][11]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) and reagents before handling the compound.
-
Don the appropriate PPE as specified in the table above.[11]
-
-
Handling and Use:
-
Handle the solid compound carefully and gently to avoid generating dust.
-
When preparing solutions, slowly add the this compound to the solvent to prevent splashing or exothermic reactions.[4]
-
Always keep containers tightly closed when not in active use to minimize the release of any potential vapors.[2][12]
-
Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.[4][11]
-
-
Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[11]
-
Decontaminate the work area and any equipment used.
-
Properly remove and decontaminate or dispose of PPE.
-
Emergency and Disposal Plans
Proactive planning for emergencies and waste disposal is a non-negotiable aspect of laboratory safety.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][12][13] Remove contact lenses if present and easy to do.[10][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting.[3][13] If the person is conscious, rinse their mouth with water.[3][10][13] Given the H301 (Toxic if swallowed) classification, this is a medical emergency. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. For small spills, absorb with an inert, dry material and place it in an appropriate, sealed container for hazardous waste disposal.[12] Ensure adequate ventilation. Avoid generating dust.
Waste Disposal Protocol
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid waste containing the chemical in a designated, labeled, and sealed container for hazardous chemical waste.[5]
-
Contaminated Materials: All disposable items (e.g., gloves, weighing paper, paper towels) that have come into contact with the chemical must be placed in a sealed bag or container and disposed of as hazardous waste.[5][11]
-
Liquid Waste: Solutions containing the compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal Route: All waste must be disposed of through a licensed hazardous waste contractor, following all local, state, and federal regulations.[3][14]
References
-
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. Post Apple Scientific. Available at: [Link]
-
Standard Operating Procedure for Pyridine. Washington State University. Available at: [Link]
-
What PPE Should You Wear When Handling Acid 2026? - LeelineWork. LeelineWork. Available at: [Link]
-
Safety Data Sheet Cyclopropane - SDS EU (Reach Annex II). Air Liquide. Available at: [Link]
-
SAFETY DATA SHEET - Cyclopropane. Airgas. Available at: [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska-Lincoln. Available at: [Link]
-
Hazardous Substance Fact Sheet - NJ.gov. New Jersey Department of Health. Available at: [Link]
-
Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC) MSDS. West Liberty University. Available at: [Link]
-
Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction - MDPI. MDPI. Available at: [Link]
-
Examples of rearrangements of cyclopropane derivatives involving heavy-atom tunneling. ResearchGate. Available at: [Link]
Sources
- 1. 2-Pyridin-2-yl-cyclopropanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. westliberty.edu [westliberty.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. fishersci.com [fishersci.com]
- 14. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
